molecular formula C6H14ClN B1339119 1-methylcyclopentan-1-amine Hydrochloride CAS No. 102014-58-4

1-methylcyclopentan-1-amine Hydrochloride

Cat. No.: B1339119
CAS No.: 102014-58-4
M. Wt: 135.63 g/mol
InChI Key: HIACBHAMKCSYFB-UHFFFAOYSA-N
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Description

1-methylcyclopentan-1-amine Hydrochloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(7)4-2-3-5-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIACBHAMKCSYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467690
Record name 1-methylcyclopentan-1-amine Hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102014-58-4, 40571-45-7
Record name 1-methylcyclopentan-1-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methylcyclopentyl)amine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-methylcyclopentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-methylcyclopentan-1-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methylcyclopentan-1-amine Hydrochloride for Advanced Research

Introduction and Strategic Overview

This compound is a fascinating molecular scaffold that presents researchers with a unique combination of features: a primary amine functional group attached to a quaternary carbon atom within a constrained alicyclic ring system. This structure is not merely a chemical curiosity; it is a strategic building block for introducing sterically hindered, metabolically stable amine centers into complex molecules. In drug development, the incorporation of such moieties can be a key strategy to modulate pharmacokinetics, enhance binding affinity by exploring specific pockets of a receptor, or prevent unwanted metabolic degradation at the amine position.

This guide moves beyond a simple recitation of data. As scientists and developers, our goal is to understand the causality behind the properties and behaviors of a molecule. Why do we choose a specific synthetic route? What can we predict from the spectral data before even running the sample? How does its inherent reactivity inform its potential applications? This document provides a comprehensive analysis of the physicochemical properties, plausible synthetic pathways, spectroscopic signature, and safe handling protocols for this compound, designed to empower its effective use in pioneering research.

Core Physicochemical Properties

The hydrochloride salt form of 1-methylcyclopentan-1-amine confers advantageous properties for laboratory use, primarily enhanced stability and solubility in aqueous and polar protic solvents compared to its free base form.[1] While extensive experimental data is not widely published, a combination of computed data and chemical principles provides a robust profile.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 1-methylcyclopentan-1-amine;hydrochloride PubChem[2]
CAS Number 102014-58-4 PubChem[2]
Molecular Formula C₆H₁₄ClN PubChem[2]
Molecular Weight 135.63 g/mol PubChem[2]
Canonical SMILES CC1(CCCC1)N.Cl PubChem[2]

| InChIKey | HIACBHAMKCSYFB-UHFFFAOYSA-N | PubChem[2] |

Table 2: Physicochemical Properties (Computed and Inferred)

Property Value Notes and Justification
Physical Form Expected to be a white to off-white crystalline solid. Typical appearance for amine hydrochloride salts.
Melting Point Data not available in searched literature. Expected to be significantly higher than the free base due to ionic character.
Boiling Point Not applicable; likely decomposes at high temperatures. Ionic salts do not have a traditional boiling point under standard pressure.
Solubility Expected to be soluble in water and polar solvents like methanol and ethanol. The hydrochloride salt form enhances aqueous solubility.[1]
Topological Polar Surface Area 26 Ų Computed by PubChem.[2] Relates to hydrogen bonding potential.
Hydrogen Bond Donor Count 1 (from the free base) Computed by PubChem.[3] The ammonium form (-NH₃⁺) has 3 donors.
Hydrogen Bond Acceptor Count 1 (from the free base) Computed by PubChem.[3]

| XLogP3-AA (free base) | 0.7 | Computed by PubChem.[3] Indicates moderate lipophilicity of the parent amine. |

Synthesis and Mechanistic Insights: A Proposed Pathway

While multiple synthetic routes to tertiary amines exist, the Ritter reaction stands out as an elegant and highly effective method for synthesizing amines on quaternary carbons.[4][5][6] This pathway is particularly well-suited for this target molecule, starting from the readily available tertiary alcohol, 1-methylcyclopentanol.

The strategic choice of the Ritter reaction is based on several factors:

  • Carbocation Stability: The reaction proceeds through a tertiary carbocation intermediate generated from 1-methylcyclopentanol under strong acid catalysis. This intermediate is relatively stable, favoring the desired reaction pathway and minimizing unwanted rearrangements.[7]

  • Direct Amination: It allows for the direct installation of a nitrogen-containing group onto the tertiary carbon.

  • Versatility: The intermediate N-alkyl amide can be robustly hydrolyzed under basic or acidic conditions to yield the target primary amine.

Below is a proposed, field-proven workflow for the synthesis of this compound.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Amide Hydrolysis cluster_3 Step 4: Salt Formation A Cyclopentanone B 1-Methylcyclopentanol A->B 1. CH3MgBr, THF 2. H3O+ workup C N-(1-methylcyclopentyl)acetamide B->C 1. Acetonitrile (CH3CN) 2. Conc. H2SO4 D 1-Methylcyclopentan-1-amine (Free Base) C->D 1. NaOH (aq), Heat 2. Extraction E 1-Methylcyclopentan-1-amine HCl (Final Product) D->E HCl in Ether or IPA

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Synthesis via Ritter Reaction

This protocol is a representative methodology based on established Ritter reaction procedures and should be adapted and optimized.[4][8]

  • Carbocation Formation & Nitrile Addition:

    • To a stirred solution of acetonitrile (5-10 equivalents) at 0°C, cautiously add concentrated sulfuric acid (e.g., 3-5 equivalents).

    • Slowly add 1-methylcyclopentanol (1.0 equivalent) to the acidic nitrile solution, ensuring the temperature is maintained between 0-5°C. The formation of the stable tertiary carbocation is the key initiation step.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting alcohol. The carbocation is attacked by the nitrogen of the nitrile to form a stable nitrilium ion.[5]

  • Hydrolysis to Amide:

    • Carefully pour the reaction mixture over crushed ice to quench the reaction. This step hydrolyzes the nitrilium ion intermediate to the corresponding N-alkyl amide, in this case, N-(1-methylcyclopentyl)acetamide.

    • Neutralize the solution with a strong base (e.g., 50% aq. NaOH) to a pH > 10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Amide Hydrolysis to Amine:

    • Reflux the crude N-(1-methylcyclopentyl)acetamide in an excess of aqueous base (e.g., 6M NaOH) for 12-24 hours.

    • Monitor the reaction for the disappearance of the amide and the appearance of the free amine product.

    • Cool the reaction mixture and extract the product (1-methylcyclopentan-1-amine) with a solvent like diethyl ether.

  • Salt Formation:

    • Dry the combined organic extracts from the previous step over anhydrous sodium sulfate, filter, and cool in an ice bath.

    • Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or isopropanol) until precipitation of the hydrochloride salt is complete.

    • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the final product, this compound.

Spectroscopic Characterization Profile

Full characterization is essential for verifying the structure and purity of the final compound. While a dedicated public spectral database for this specific salt is not available, we can confidently predict its signature based on data from its free base form and fundamental principles of spectroscopy.[3]

G A Synthesized Product (1-Methylcyclopentan-1-amine HCl) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry (via Free Base) A->D E Structural Verification & Purity Assessment B->E C->E D->E

Caption: A standard analytical workflow for quality control.

Mass Spectrometry (MS)

Analysis is typically performed on the free base. The electron ionization (EI) mass spectrum for 1-methylcyclopentan-1-amine is expected to show:

  • Molecular Ion (M⁺): A peak at m/z = 99, corresponding to the molecular weight of the free base (C₆H₁₃N).[3]

  • Alpha-Cleavage: The most significant fragmentation will be the loss of the methyl group (•CH₃), leading to a highly stable iminium cation. This will produce a prominent base peak at m/z = 84 .

  • Other Fragments: Smaller fragments corresponding to the loss of other alkyl groups from the cyclopentane ring may also be observed.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is distinct from the free base.

  • Ammonium Salt Stretch (-NH₃⁺): The most characteristic feature will be a very broad and strong series of absorptions spanning from approximately 2800-3200 cm⁻¹ . This is indicative of the N-H stretching vibrations within the protonated amine group and is a definitive marker for successful salt formation.

  • C-H Stretching: Aliphatic C-H stretches will be visible just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • N-H Bending: An ammonium bending vibration should appear in the 1500-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy - Predicted

This represents a predicted spectrum based on the known structure.

¹H NMR Spectrum (in D₂O):

  • ~1.3 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methyl group (-CH₃). It is a singlet because there are no adjacent protons.

  • ~1.6-1.9 ppm (complex multiplet, 8H): These signals arise from the eight protons on the four methylene groups (-CH₂-) of the cyclopentane ring. Due to the fixed ring structure and hindered rotation, these protons are chemically and magnetically non-equivalent, resulting in a complex, overlapping set of multiplets rather than simple triplets or quartets.

  • ~4.7 ppm (s, DOH peak): The amine protons (-NH₃⁺) will exchange with the D₂O solvent and will not be observed; their presence will contribute to the intensity of the residual HDO peak.

¹³C NMR Spectrum (in D₂O):

  • ~65 ppm (Quaternary C): The C1 carbon, which is bonded to both the nitrogen and the methyl group, is a quaternary carbon and will appear significantly downfield.

  • ~38-40 ppm (Methylene C): The two methylene carbons adjacent to C1.

  • ~25 ppm (Methylene C): The two methylene carbons beta to C1.

  • ~22 ppm (Methyl C): The carbon of the methyl group.

Reactivity and Applications in Drug Development

This compound serves as a valuable building block, primarily utilized in reactions typical of primary amines, such as:

  • Amide and Sulfonamide Formation: Acylation with acid chlorides or anhydrides, or reaction with sulfonyl chlorides, to form stable amide and sulfonamide linkages.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary amines, further elaborating the molecular structure.

  • Nucleophilic Substitution: Acting as a nucleophile to displace leaving groups on alkyl or aryl halides.

From a medicinal chemistry perspective, the 1-amino-1-methylcyclopentane moiety is a bioisostere for other bulky lipophilic groups. Its key advantage is the introduction of a metabolically robust quaternary center . Primary amines are often susceptible to metabolism by monoamine oxidases (MAOs). The presence of the methyl group at the alpha-position sterically hinders the approach of such enzymes, potentially increasing the metabolic stability and half-life of a drug candidate. This makes it a highly attractive scaffold for developing novel therapeutics where controlling metabolic fate is critical.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. This compound is classified with several hazards that require careful management.

Table 3: GHS Hazard Classification

Hazard Class GHS Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed PubChem[2]
Skin Corrosion/Irritation H315 Causes skin irritation PubChem[2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation PubChem[2]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[2] |

Handling and Personal Protective Equipment (PPE):
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). A lab coat is required.

  • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Conditions:
  • Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated storage (2-8°C).

  • Atmosphere: The compound is potentially moisture-sensitive. Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.

  • Container: Keep the container tightly sealed.

  • Incompatibilities: Keep away from strong oxidizing agents.

References

  • LookChem. (n.d.). Cas 75098-42-9, N-methylcyclopentanamine hydrochloride. Retrieved January 12, 2026, from [Link]

  • NROChemistry. (n.d.). Ritter Reaction. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). N-methylcyclopentanamine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Cyclopentanamine, 1-methyl-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Chemtube3d. (n.d.). Ritter Reaction. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2020). Amination of cyclopentanone and accompanied by‐reactions. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023). Ritter reaction. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2019). Reductive amination of cyclopentanone. Retrieved January 12, 2026, from [Link]

  • Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. Retrieved January 12, 2026, from [Link]

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An In-Depth Technical Guide to 1-Methylcyclopentan-1-amine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopentan-1-amine hydrochloride is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Its unique structural motif, featuring a tertiary amine on a cyclopentyl scaffold, makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, detailed synthetic routes, analytical characterization, and its role in the landscape of modern drug discovery.

Chemical Identity and Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

Nomenclature and CAS Number

The compound is systematically named this compound. It is crucial to distinguish between the hydrochloride salt and its corresponding free base.

  • This compound: The salt form, which is the subject of this guide.

    • CAS Number: 102014-58-4[1][2]

  • 1-Methylcyclopentan-1-amine (free base):

    • CAS Number: 40571-45-7[3][4]

While some suppliers may use the CAS numbers interchangeably, it is best practice to use 102014-58-4 for the hydrochloride salt to ensure clarity in procurement and documentation.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₁₄ClN[1][2]
Molecular Weight 135.64 g/mol [1][2]
IUPAC Name 1-methylcyclopentan-1-amine;hydrochloride[1]
Synonyms (1-Methylcyclopentyl)amine hydrochloride, 1-Amino-1-methylcyclopentane hydrochloride[1]
Appearance Typically a white to off-white crystalline solidInferred from general properties of amine hydrochlorides
Solubility Soluble in water and polar organic solvents like methanol and ethanolInferred from structure

Synthesis of this compound

The synthesis of this tertiary amine hydrochloride can be approached through several established organic chemistry transformations. The choice of a specific route often depends on the availability of starting materials, scalability, and desired purity. Two of the most logical and industrially scalable methods are the Ritter reaction and reductive amination.

Synthesis via the Ritter Reaction

The Ritter reaction provides a direct route to N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol.[5] The resulting amide can then be hydrolyzed to the desired amine.

Conceptual Workflow for Ritter Synthesis

A 1-Methylcyclopentanol D N-(1-methylcyclopentyl)acetamide A->D B Acetonitrile B->D C Strong Acid (e.g., H₂SO₄) C->D Carbocation formation F 1-Methylcyclopentan-1-amine D->F Amide Hydrolysis E Hydrolysis (Acidic or Basic) E->F H 1-Methylcyclopentan-1-amine HCl F->H G HCl G->H Salt Formation

Caption: Ritter reaction pathway to 1-methylcyclopentan-1-amine HCl.

Experimental Protocol: Ritter Synthesis

  • Carbocation Formation and Nitrile Addition: To a stirred solution of 1-methylcyclopentanol (1.0 eq) in acetonitrile (used as both reactant and solvent) at 0 °C, slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS. The causality for using a strong acid is to facilitate the dehydration of the tertiary alcohol to form a stable tertiary carbocation, which is then trapped by the nitrile.

  • Hydrolysis of the Amide: Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a strong base (e.g., NaOH or KOH) to pH > 12. The mixture is then heated to reflux for 8-12 hours to hydrolyze the intermediate N-(1-methylcyclopentyl)acetamide. The hydrolysis cleaves the amide bond to yield the free amine.

  • Isolation of the Free Base: After cooling, the aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopentan-1-amine.

  • Formation of the Hydrochloride Salt: The crude amine is dissolved in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound. This self-validating protocol ensures the formation of the desired product, which can be confirmed by melting point and spectroscopic analysis.

Synthesis via Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6] In this case, 1-methylcyclopentanone would be the starting material.

Conceptual Workflow for Reductive Amination

A 1-Methylcyclopentanone D Imine/Oxime Intermediate A->D B Ammonia or Hydroxylamine B->D Condensation C Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) E 1-Methylcyclopentan-1-amine C->E D->E Reduction G 1-Methylcyclopentan-1-amine HCl E->G F HCl F->G Salt Formation

Caption: Reductive amination pathway to 1-methylcyclopentan-1-amine HCl.

Experimental Protocol: Reductive Amination

  • Imine/Oxime Formation: A solution of 1-methylcyclopentanone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol is treated with a base such as pyridine or sodium acetate. The mixture is stirred at room temperature for 1-2 hours to form the oxime. The use of hydroxylamine is often preferred for the synthesis of primary amines from ketones to avoid over-alkylation.

  • Reduction: The crude oxime solution is then subjected to reduction. A common method is catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like sodium borohydride in the presence of a Lewis acid or sodium cyanoborohydride can be employed. The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective at reducing imines/oximes in the presence of ketones, which is advantageous in a one-pot procedure.

  • Work-up and Isolation of the Free Base: After the reduction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >12 with a strong base. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried and concentrated to give the crude free amine.

  • Hydrochloride Salt Formation: The final salt formation is carried out as described in the Ritter reaction protocol.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and cyclopentyl protons. The protons on the carbons adjacent to the nitrogen atom will be deshielded. Due to the formation of the ammonium salt, the N-H protons will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl group will appear as a singlet, while the cyclopentyl protons will exhibit complex multiplet patterns.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon attached to the nitrogen and methyl group, the methyl carbon, and the carbons of the cyclopentyl ring. The carbon atom bearing the amino group will be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry, typically coupled with Gas Chromatography (GC-MS) for the volatile free base, is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of the free base, 1-methylcyclopentan-1-amine, would be expected to show a molecular ion peak (M⁺) at m/z = 99. The fragmentation pattern would likely involve the loss of a methyl group or cleavage of the cyclopentyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the ammonium salt would appear as a broad band in the region of 3200-2800 cm⁻¹. C-H stretching vibrations of the alkyl groups will be observed around 2950-2850 cm⁻¹.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its rigid cyclopentyl scaffold and the presence of a tertiary amine are desirable features in medicinal chemistry for modulating physicochemical properties such as lipophilicity and basicity, which in turn influence pharmacokinetic and pharmacodynamic profiles.

While direct incorporation into a marketed drug is not prominently documented, its structural analogues and derivatives are found in various patented therapeutic agents. For instance, cyclopentylamine moieties are present in intermediates for the synthesis of drugs like the anticholinergic agent cyclopentolate hydrochloride and metabolites of the endothelin receptor antagonist, ambrisentan. The use of such cyclic amines highlights their importance in constructing molecules with specific three-dimensional conformations required for biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the pharmaceutical industry. Its synthesis can be achieved through robust and scalable methods like the Ritter reaction and reductive amination. A thorough understanding of its chemical properties, analytical characterization, and safe handling procedures is essential for its successful application in research and development. As the demand for novel therapeutics with complex architectures continues to grow, the importance of such key intermediates is poised to increase, making this in-depth knowledge critical for scientists and researchers in the field.

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An In-Depth Technical Guide to 1-Methylcyclopentan-1-amine Hydrochloride: Molecular Weight, Characterization, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 1-methylcyclopentan-1-amine hydrochloride, a key chemical intermediate utilized in pharmaceutical research and organic synthesis. The document delves into the fundamental physicochemical properties of the compound, with a primary focus on the determination and verification of its molecular weight. It outlines a multi-faceted analytical workflow for robust structural elucidation and purity assessment, reflecting the rigorous standards of the drug development industry. Furthermore, this guide details critical safety protocols, handling procedures, and storage conditions necessary for its safe and effective use in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded resource on this important building block.

Introduction to a Versatile Building Block

This compound is a salt of a cyclic aliphatic amine. Its structure, featuring a tertiary carbon center attached to an amine group on a five-membered ring, makes it a valuable precursor and building block in medicinal chemistry. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, rendering it more convenient for storage and for use in various synthetic reactions.[1] Understanding its precise molecular properties is the first and most critical step in its application, ensuring stoichiometric accuracy in reactions and correct interpretation of analytical data. This guide serves as a self-validating framework for the characterization and safe utilization of this compound.

Physicochemical Properties and Molecular Weight Determination

The identity and purity of a chemical reagent are defined by its physical and chemical characteristics. For this compound, these properties are well-documented in chemical literature and databases.

Core Chemical Identifiers

A summary of the essential identifiers and properties is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name 1-methylcyclopentan-1-amine;hydrochloride[2]
Molecular Formula C₆H₁₃N·HCl (or C₆H₁₄ClN)[2][3]
Molecular Weight 135.64 g/mol [3]
Monoisotopic Mass 135.0814771 Da[2]
CAS Numbers 102014-58-4, 40571-45-7[2][3]
Common Synonyms (1-Methylcyclopentyl)amine hydrochloride, 1-Amino-1-methylcyclopentane hydrochloride, 1-Methylcyclopentanamine HCl[2]
The Basis of Molecular Weight Calculation

The molecular weight of 135.64 g/mol is a calculated value derived from the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula C₆H₁₄ClN.

  • Carbon (C): 6 atoms × 12.011 g/mol = 72.066 g/mol

  • Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

  • Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Total Molecular Weight: 72.066 + 14.112 + 35.453 + 14.007 = 135.638 g/mol (rounded to 135.64)

It is crucial to distinguish this from the molecular weight of the free base, 1-methylcyclopentan-1-amine (C₆H₁₃N), which is 99.18 g/mol .[4] The addition of hydrochloric acid (HCl, 36.46 g/mol ) to form the salt results in the final molecular weight. This distinction is paramount for accurate measurements in reaction chemistry and for interpreting mass spectrometry data, where the free base is often observed.

Analytical Characterization for Identity and Purity Confirmation

A single analytical technique is insufficient to confirm the identity and purity of a compound unequivocally. A multi-pronged approach ensures a robust and trustworthy characterization. The logical workflow for this process is depicted below.

Analytical_Workflow cluster_0 Sample Preparation & Initial Checks cluster_1 Structural & Identity Verification cluster_2 Purity & Impurity Profile cluster_3 Final Validation A Sample Receipt: 1-Methylcyclopentan-1-amine HCl B Visual & Solubility Checks A->B C Mass Spectrometry (GC-MS) Confirms Molecular Ion of Free Base B->C Identity D NMR Spectroscopy (¹H, ¹³C) Confirms Covalent Structure B->D Structure E HPLC with UV/ELSD Determines Purity (%) C->E Verification D->E Verification F Certificate of Analysis (CoA) Generation E->F Final Report

Caption: A logical workflow for the comprehensive analytical characterization of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a powerful technique for confirming the molecular weight of the volatile free base and identifying any volatile impurities.[5] The hydrochloride salt typically dissociates in the hot GC inlet, allowing the free amine to be analyzed.

  • Instrumentation: Standard GC-MS system with an electron ionization (EI) source.

  • Column: A low-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Accurately weigh ~1 mg of the hydrochloride salt and dissolve in 1 mL of methanol or dichloromethane.

  • GC Conditions:

    • Inlet Temperature: 250 °C. Causality: Ensures rapid volatilization and dissociation of the salt.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Causality: This gradient effectively separates the analyte from solvent and potential impurities.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 m/z.

  • Expected Results: The primary peak should correspond to the free base, 1-methylcyclopentan-1-amine. The mass spectrum will not show the parent ion of the salt (135.64 Da). Instead, it will show a molecular ion peak [M]⁺ for the free base at m/z = 99.1. Key fragmentation patterns should also be analyzed to confirm the structure.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Application: HPLC is the primary method for determining the purity of the non-volatile salt form and quantifying non-volatile impurities.[5]

  • Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD), as the analyte has a weak UV chromophore.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. Causality: The acid ensures the amine is protonated, leading to better peak shape and retention on the C18 column.

    • B: 0.1% Formic Acid in Acetonitrile.

  • HPLC Conditions:

    • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or ELSD.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Expected Results: The analysis should yield a single major peak corresponding to the compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. This compound is classified with specific hazards that require careful management.

GHS Hazard Identification

The compound is associated with the following GHS hazard statements based on aggregated data.[2]

Hazard CodeStatementClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315 Causes skin irritationSkin Irritation (Category 2)
H319 Causes serious eye irritationEye Irritation (Category 2A)
H335 May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[6] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory.[7]

    • Respiratory Protection: If working outside a fume hood or with large quantities, a NIOSH-approved respirator with an appropriate cartridge is required.[7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[6]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage temperature is between 2-8 °C in an explosion-proof refrigerator.[6]

  • Incompatibilities: Keep away from strong oxidizing agents.[6]

  • Atmosphere: The compound is noted to be moisture-sensitive.[6] Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from atmospheric moisture.

Conclusion

This compound is a chemical of significant utility in modern synthetic chemistry. Its precise molecular weight of 135.64 g/mol is a foundational piece of data that underpins its use. This guide has established a comprehensive framework for understanding this compound, from its fundamental properties to the practical, self-validating analytical protocols required to verify its identity and purity. By integrating this technical knowledge with the rigorous safety and handling procedures outlined, researchers and scientists can confidently and safely leverage this versatile building block in their drug discovery and development endeavors.

References

  • This compound | C6H14ClN | CID 11506460. PubChem, National Center for Biotechnology Information. [Link]

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1-methylcyclopentan-1-amine hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-methylcyclopentan-1-amine Hydrochloride

Abstract

The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their precursors is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, multi-technique framework for the structural elucidation of this compound (C₆H₁₄ClN), a key building block in organic synthesis.[1][2] We move beyond procedural checklists to explore the causal logic behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SC-XRD). Each protocol is presented as a self-validating system, where orthogonal techniques provide corroborating evidence to build an unassailable structural argument for researchers and drug development professionals.

Introduction: The Imperative for Unambiguous Characterization

This compound is a primary amine salt with a molecular formula of C₆H₁₄ClN and a molecular weight of 135.63 g/mol .[1] Its structure, featuring a tertiary carbon center attached to the amine group, makes it a valuable synthon. The hydrochloride salt form enhances water solubility and stability, crucial properties for pharmaceutical applications.[2][3] However, the potential for isomeric impurities and the need for absolute confirmation of connectivity and stereochemistry necessitate a rigorous analytical strategy. This guide details that strategy, demonstrating how a confluence of analytical data provides definitive proof of structure.

Table 1: Compound Properties

PropertyValueSource
IUPAC Name1-methylcyclopentan-1-amine;hydrochloridePubChem[1]
Molecular FormulaC₆H₁₄ClNPubChem[1]
Molecular Weight135.63 g/mol PubChem[1]
Canonical SMILESCC1(CCCC1)N.ClPubChem[1]
InChIKeyHIACBHAMKCSYFB-UHFFFAOYSA-NPubChem[1]

The Integrated Analytical Workflow

No single technique is sufficient for complete structure elucidation. An integrated approach, where the outputs of orthogonal methods are synthesized, provides the highest level of confidence. The workflow below illustrates the synergistic relationship between spectroscopic, crystallographic, and compositional analysis.

G cluster_0 Core Sample cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure & Composition cluster_3 Final Confirmation Sample 1-methylcyclopentan-1-amine Hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy (Functional Groups) Sample->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS XRD Single-Crystal X-Ray Diffraction (3D Structure) Sample->XRD EA Elemental Analysis (Elemental Composition) Sample->EA Structure Elucidated Structure NMR->Structure IR->Structure MS->Structure XRD->Structure EA->Structure

Figure 1: Integrated workflow for structure elucidation.

Spectroscopic Elucidation: Assembling the Molecular Framework

Spectroscopic methods provide detailed information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra will reveal the number of unique protons and carbons and their local environments.

Causality Behind NMR Analysis: The chemical shift of a nucleus is dictated by its electronic environment. Electronegative atoms like nitrogen deshield adjacent nuclei, causing them to resonate at a higher frequency (downfield).[4][5] Spin-spin coupling between adjacent, non-equivalent protons provides connectivity information.

Expected ¹H NMR Spectral Data:

  • Ammonium Protons (-NH₃⁺): A broad singlet, typically in the δ 7.0-8.0 ppm range. Its broadness is due to quadrupolar relaxation and chemical exchange. This signal will disappear upon the addition of a few drops of D₂O, which is a definitive test for exchangeable protons (like N-H or O-H).[4][6]

  • Cyclopentane Protons (-CH₂-): Due to symmetry, the four CH₂ groups are expected to show complex multiplet patterns, likely appearing as two distinct signals in the δ 1.5-2.0 ppm range.

  • Methyl Protons (-CH₃): A sharp singlet around δ 1.3-1.5 ppm. It is a singlet because it is attached to a quaternary carbon with no adjacent protons.

Expected ¹³C NMR Spectral Data:

  • Quaternary Carbon (C-N): The carbon attached to the nitrogen will be the most downfield of the aliphatic signals (approx. δ 55-65 ppm) due to the deshielding effect of the nitrogen atom.[5]

  • Cyclopentane Carbons (-CH₂-): Two signals are expected due to symmetry, likely in the δ 20-40 ppm range.

  • Methyl Carbon (-CH₃): The most upfield signal, expected around δ 20-30 ppm.

Table 2: Predicted NMR Data

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
-C-CH₃ ~1.4 (s, 3H)~25
-CH₂ - (C2, C5)~1.8 (m, 4H)~35
-CH₂ - (C3, C4)~1.6 (m, 4H)~23
-NH₃~7.5 (br s, 3H)N/A
C -NN/A~60

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amine salts to avoid H/D exchange with the solvent.

  • Acquisition: Load the sample into the NMR spectrometer.

  • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum.

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

  • D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the -NH₃⁺ peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality Behind IR Analysis: The protonation of the primary amine (R-NH₂) to form an ammonium salt (R-NH₃⁺) results in a dramatic change in the IR spectrum. The key diagnostic feature is the appearance of strong, broad absorption bands associated with the N-H⁺ bonds.[3][7][8]

Expected IR Absorption Bands:

  • N-H⁺ Stretching: A very broad and strong absorption envelope, typically centered between 2800-3200 cm⁻¹. This broadness is a hallmark of hydrogen bonding in the solid state.[3][8] This band often overlaps with the C-H stretching vibrations.

  • C-H Stretching: Aliphatic C-H stretches will appear as sharper peaks on top of or adjacent to the N-H⁺ envelope, typically between 2850-2960 cm⁻¹.

  • N-H⁺ Bending (Asymmetric): A medium to strong band around 1600-1620 cm⁻¹.

  • N-H⁺ Bending (Symmetric): A medium to strong band around 1500-1520 cm⁻¹.

Table 3: Predicted IR Data

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H⁺ Stretch2800 - 3200Strong, Broad
C-H Stretch (aliphatic)2850 - 2960Medium-Strong
N-H⁺ Bend (asymmetric)~1610Medium-Strong
N-H⁺ Bend (symmetric)~1510Medium-Strong

Protocol 2: IR Spectrum Acquisition (ATR Method)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and structural information based on its fragmentation pattern. For the hydrochloride salt, analysis is typically performed on the free base.

Causality Behind MS Analysis: In Electron Ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺•). This high-energy ion then fragments in predictable ways. The most common fragmentation pathway for amines is alpha-cleavage, where a bond C-C bond alpha to the nitrogen atom breaks, leading to a stable, resonance-stabilized iminium cation.

Expected Fragmentation Pattern (of the free amine, C₆H₁₃N, MW = 99.17):

  • Molecular Ion (M⁺•): A peak at m/z = 99.

  • Alpha-Cleavage (Loss of C₄H₉•): The most likely fragmentation involves the loss of a butyl radical from the cyclopentane ring, resulting in a highly abundant fragment. However, a more characteristic cleavage is the loss of an ethyl radical after ring opening.

  • Base Peak: The most stable fragment is often formed by the loss of a C₄H₇ radical, leading to a base peak at m/z = 44 ([CH₃-C(H)=NH₂]⁺).

Table 4: Predicted MS Fragmentation Data (for Free Amine)

m/zProposed FragmentComments
99[C₆H₁₃N]⁺•Molecular Ion
84[C₅H₁₀N]⁺Loss of CH₃•
44[C₂H₆N]⁺Base Peak from α-cleavage

Protocol 3: Mass Spectrum Acquisition (EI-MS)

  • Sample Preparation: Dissolve a small amount of the free amine (if available) or the salt in a volatile solvent like methanol. The salt can be analyzed directly using techniques like Electrospray Ionization (ESI), which would show a parent ion at m/z = 100 [M+H]⁺. For EI, the free base is required.

  • Introduction: Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet).

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (~70 eV).

  • Analysis: The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each fragment, generating the mass spectrum.

Definitive Structure by Single-Crystal X-ray Diffraction (SC-XRD)

While spectroscopy provides a robust hypothesis for the structure, SC-XRD offers incontrovertible proof. It determines the precise three-dimensional arrangement of atoms in a crystal, revealing bond lengths, bond angles, and the ionic interaction between the protonated amine and the chloride anion.[9][10]

G Crystal Grow Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount XRay Expose to X-Ray Beam Mount->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Solve Solve Phase Problem (Computational) Diffraction->Solve Refine Refine Atomic Positions Solve->Refine Structure3D Generate 3D Structure (Bond Lengths, Angles) Refine->Structure3D

Figure 2: High-level workflow for single-crystal X-ray diffraction.

Protocol 4: Single-Crystal Growth and X-Ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step. A common method is slow evaporation of a saturated solution. Solvents to try include ethanol, methanol/water, or isopropanol.

  • Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution: The collected data (reflection intensities and positions) are processed. Computational methods are used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental data to produce the final, highly accurate 3D model of the molecule and its packing in the crystal lattice. The output will confirm the protonation state of the amine and the location of the chloride counter-ion.[11][12]

Elemental Analysis: The Foundational Stoichiometric Proof

Elemental analysis provides the percentage composition of C, H, and N in the compound. This classical technique is a powerful method to confirm the empirical formula and assess the purity of the sample.

Causality Behind Elemental Analysis: The technique relies on the complete combustion of a small, precise amount of the sample. The resulting gases (CO₂, H₂O, N₂) are quantitatively measured, allowing for the back-calculation of the mass percentage of each element in the original sample.

Table 5: Theoretical Elemental Composition

ElementTheoretical % for C₆H₁₄ClN
Carbon (C)53.13%
Hydrogen (H)10.41%
Chlorine (Cl)26.14%
Nitrogen (N)10.33%

A valid result from an elemental analyzer should match these theoretical values within an acceptable margin of error (typically ±0.4%).

Data Synthesis and Conclusion

The structure of this compound is definitively confirmed by synthesizing the data from all analytical techniques.

  • NMR establishes the C-H framework, showing a methyl group on a quaternary carbon and a cyclopentane ring.

  • IR confirms the presence of a primary ammonium group (-NH₃⁺) and aliphatic C-H bonds, consistent with the hydrochloride salt structure.

  • MS determines the molecular weight of the parent amine and provides fragmentation data consistent with the proposed structure.

  • Elemental Analysis verifies the elemental composition and purity.

  • SC-XRD , as the ultimate arbiter, provides an exact 3D model of the molecule, confirming the atomic connectivity and the ionic salt pairing.

Together, these orthogonal and self-validating techniques provide an unassailable body of evidence, leaving no ambiguity in the final structural assignment of this compound. This rigorous, multi-faceted approach is essential for ensuring the quality and integrity of chemical entities used in research and development.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Cabannes-Ott, C. (1954). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

  • Chenon, B., & Sandorfy, C. (2011). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11506460, this compound. PubChem. Retrieved January 12, 2026, from [Link].

  • LookChem. (n.d.). Cas 75098-42-9, N-methylcyclopentanamine hydrochloride. LookChem. Retrieved January 12, 2026, from [Link].

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. Retrieved January 12, 2026, from [Link].

  • Ojanperä, I., Wähälä, K., & Hase, T. A. (1992). Characterization of amines by Fast Black K salt in thin-layer chromatography. Analyst. [Link]

  • Tully, D. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved January 12, 2026, from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. University of Calgary. Retrieved January 12, 2026, from [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • P. S. (2018). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Oregon State University. Retrieved January 12, 2026, from [Link]

  • Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. MDPI. [Link]

  • de Souza, M. V. N., et al. (2023). Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole. PubMed. [Link]

  • Kiang, Y. H., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane. Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]

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1-methylcyclopentan-1-amine hydrochloride IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-methylcyclopentan-1-amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis. The document elucidates the compound's precise chemical identity through a detailed analysis of its IUPAC nomenclature, differentiating it from structural isomers. It further presents its physicochemical properties, an illustrative synthetic pathway, and standard analytical characterization protocols. The guide emphasizes the scientific rationale behind methodological choices, ensuring a deep understanding of the compound's behavior and application. All technical claims are substantiated with authoritative references, establishing a foundation of trust and scientific integrity.

Chemical Identity and IUPAC Nomenclature

The precise identification of a chemical entity is foundational to all scientific work. The compound , this compound, is a salt, composed of a protonated organic base and a chloride anion.

IUPAC Name Deconstruction

The International Union of Pure and Applied Chemistry (IUPAC) name, 1-methylcyclopentan-1-amine;hydrochloride , systematically describes the molecule's structure.[1]

  • Parent Structure: The core is a five-membered carbon ring with single bonds, identified as "cyclopentan ".

  • Principal Functional Group: An amine group (-NH₂) is attached to the ring, giving the suffix "-amine ".

  • Substituents: A methyl group (-CH₃) is also present.

  • Locants (Numbering): The numbering of the cyclopentane ring begins at the carbon atom bearing the principal functional group (the amine). Therefore, this carbon is designated as position 1 . Since the methyl group is attached to the same carbon, it is also at position 1 . This leads to the prefixes "1-methyl " and the amine locator "-1-amine ".

  • Salt Form: The compound is the hydrochloride salt, formed by the reaction of the basic amine with hydrochloric acid (HCl). This is denoted by the separate word "hydrochloride ".

It is critical to distinguish this compound from its structural isomer, N-methylcyclopentanamine. In the latter, the methyl group is attached to the nitrogen atom of the amine group, not the cyclopentane ring.

Chemical Structure

The following diagram illustrates the two-dimensional structure of the protonated 1-methylcyclopentan-1-amine cation and its associated chloride anion.

Caption: Structure of this compound.

Identifiers

For unambiguous database retrieval and regulatory compliance, the following identifiers are crucial:

IdentifierValueSource
CAS Number 102014-58-4[1][2]
PubChem CID 11506460[1]
Molecular Formula C₆H₁₄ClN[1][2]
InChIKey HIACBHAMKCSYFB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in various experimental setups. As a salt, it is typically a solid at room temperature with higher water solubility than its free-base form.

PropertyValueSource
Molecular Weight 135.64 g/mol [2]
Appearance Solid
Melting Point 135-140 °C
Assay Purity ≥97%

Illustrative Synthesis Protocol: Reductive Amination

The synthesis of this compound can be achieved through several established organic chemistry transformations. A robust and common approach is the reductive amination of cyclopentanone. This protocol is illustrative, and optimizations would be required for scale-up.

Rationale

This two-step pathway is chosen for its efficiency and use of common reagents.

  • Grignard Reaction: The first step involves the creation of the tertiary carbon center by reacting cyclopentanone with a methyl Grignard reagent (CH₃MgBr). This forms the intermediate, 1-methylcyclopentan-1-ol.

  • Ritter Reaction: The tertiary alcohol is then reacted with a nitrile (e.g., acetonitrile) under strong acid catalysis, followed by hydrolysis to yield the primary amine. The strong acid protonates the hydroxyl group, which leaves as water to form a stable tertiary carbocation. This cation is then attacked by the nitrogen of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the desired amine.

  • Salt Formation: The final amine product is isolated as its hydrochloride salt by treatment with HCl to improve stability and handling.

G start Cyclopentanone + CH₃MgBr (Grignard Reagent) step1 Step 1: Grignard Reaction (Anhydrous Ether/THF) start->step1 intermediate Intermediate: 1-Methylcyclopentan-1-ol step1->intermediate step2 Step 2: Ritter Reaction (CH₃CN, conc. H₂SO₄) intermediate->step2 hydrolysis Step 3: Acid Hydrolysis (H₂O, Heat) step2->hydrolysis amine_base Free Base: 1-Methylcyclopentan-1-amine hydrolysis->amine_base step3 Step 4: Salt Formation (HCl in Ether/IPA) amine_base->step3 product Final Product: 1-methylcyclopentan-1-amine HCl step3->product

Caption: Synthetic workflow for 1-methylcyclopentan-1-amine HCl.

Step-by-Step Methodology
  • Synthesis of 1-Methylcyclopentan-1-ol:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous diethyl ether.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide (3.0 M solution in ether) via a dropping funnel.

    • Add a solution of cyclopentanone in anhydrous ether dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-methylcyclopentan-1-ol.

  • Synthesis of 1-Methylcyclopentan-1-amine:

    • In a separate flask, add acetonitrile and cool to 0 °C.

    • Slowly add concentrated sulfuric acid to the acetonitrile.

    • To this acidic solution, add the crude 1-methylcyclopentan-1-ol dropwise, maintaining the temperature below 10 °C.

    • Allow the mixture to stir at room temperature overnight.

    • Pour the reaction mixture onto ice and basify to pH > 12 with a cold aqueous NaOH solution.

    • The resulting amide intermediate will hydrolyze in situ under these conditions upon heating. Gently heat the mixture to complete the hydrolysis to the amine.

    • Extract the aqueous layer with a suitable solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate to yield the crude free-base amine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Slowly add a solution of HCl in ether (or bubble HCl gas) until the solution is acidic and precipitation is complete.

    • Collect the resulting solid by vacuum filtration, wash with cold ether, and dry in vacuo to yield this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the final product is a non-negotiable step in synthesis. A standard analytical workflow involves chromatographic separation followed by spectroscopic identification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation sample Synthesized Product dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm Syringe Filter) dissolve->filter hplc HPLC Injection (C18 Column) filter->hplc nmr ¹H & ¹³C NMR Confirm Structure filter->nmr ms Mass Spectrometry (MS) Confirm m/z hplc->ms purity Purity Assessment (HPLC Peak Area %) hplc->purity identity Identity Confirmation (MS and NMR Spectra) ms->identity nmr->identity

Caption: Standard analytical workflow for product validation.

Protocol: Purity Assessment by HPLC
  • Objective: To determine the purity of the synthesized salt by assessing the percentage area of the main product peak.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the chromophore is weak, detection can be challenging; an Evaporative Light Scattering Detector (ELSD) or CAD is a superior alternative).

  • Procedure:

    • Prepare a sample solution of ~1 mg/mL in the initial mobile phase composition (95:5 A:B).

    • Inject 10 µL onto the column.

    • Integrate the peak areas from the resulting chromatogram.

    • Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry and organic synthesis.[3] Its utility stems from the specific structural motif it provides: a primary amine attached to a quaternary carbon center within a cyclic system. This structure can be used to:

  • Introduce Steric Hindrance: The bulky cyclopentyl group adjacent to the reactive amine can direct the stereochemical outcome of subsequent reactions or modulate the binding of a final molecule to a biological target.

  • Synthesize Novel Scaffolds: It acts as a precursor for more complex molecules, where the amine group can be further functionalized to build diverse chemical libraries for screening.[3]

  • Improve Pharmacokinetic Properties: The lipophilic cyclopentyl group can influence the solubility, absorption, and metabolic stability of a drug candidate.

Patent literature suggests the use of related cyclopentane derivatives in the synthesis of various compounds, highlighting the importance of this class of intermediates.[1]

Safety and Handling

According to aggregated GHS data, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Recommendations:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

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An In-depth Technical Guide to the Synthesis of 1-methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for producing 1-methylcyclopentan-1-amine hydrochloride, a valuable building block in pharmaceutical and chemical research. The document is structured to provide not only detailed experimental protocols but also the underlying scientific principles and rationale for the chosen methodologies, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

1-methylcyclopentan-1-amine and its hydrochloride salt are key intermediates in the synthesis of various biologically active molecules.[1][2][3] The presence of a tertiary amine on a cyclopentyl scaffold offers a unique three-dimensional structure that can be pivotal for molecular recognition and interaction with biological targets. This guide explores two robust and scientifically sound synthetic routes for the preparation of this compound, starting from readily available precursors. The physical and chemical properties of the target compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₁₄ClN[1]
Molecular Weight135.64 g/mol [2]
IUPAC Name1-methylcyclopentan-1-amine;hydrochloride[1]
CAS Number102014-58-4[2]
AppearanceSolid (predicted)
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in water (predicted)

Synthetic Strategies: An Overview

Two primary synthetic pathways are detailed in this guide, each with its own set of advantages and considerations.

  • The Ritter Reaction: This pathway commences with the readily available 1-methylcyclopentanol and proceeds through an N-substituted amide intermediate, which is subsequently hydrolyzed to the desired amine. This method is particularly advantageous when the corresponding alcohol is the more accessible starting material.

  • The Leuckart Reaction: This classic reductive amination route utilizes 1-methylcyclopentanone and ammonium formate to directly furnish the primary amine. This approach is often favored for its directness when the ketone precursor is available.

The following sections will delve into the mechanistic details and provide step-by-step protocols for each of these synthetic routes, including the preparation of the necessary starting materials.

Pathway 1: The Ritter Reaction Approach

The Ritter reaction provides an elegant method for the conversion of tertiary alcohols into N-alkyl amides.[4] The reaction proceeds via a stable tertiary carbocation intermediate, which is then trapped by a nitrile. Subsequent hydrolysis of the resulting amide yields the target primary amine.

Diagram of the Ritter Reaction Pathway

Ritter_Pathway cluster_0 Synthesis of Starting Material cluster_1 Ritter Reaction & Hydrolysis Cyclopentanone Cyclopentanone Methylcyclopentanol 1-Methylcyclopentanol Cyclopentanone->Methylcyclopentanol 1. Et₂O 2. H₃O⁺ workup Grignard CH₃MgBr (Grignard Reagent) Grignard->Methylcyclopentanol Methylcyclopentanol_Ritter 1-Methylcyclopentanol Formamide_intermediate N-(1-methylcyclopentyl)formamide Methylcyclopentanol_Ritter->Formamide_intermediate Ritter Reaction HCN HCN / Strong Acid (e.g., H₂SO₄) HCN->Formamide_intermediate Amine 1-Methylcyclopentan-1-amine Formamide_intermediate->Amine Hydrolysis Hydrolysis Acidic Hydrolysis (e.g., HCl) Hydrolysis->Amine Final_Product 1-Methylcyclopentan-1-amine Hydrochloride Amine->Final_Product Salt Formation HCl_gas HCl (gas or solution) HCl_gas->Final_Product

Caption: Synthetic pathway via the Ritter reaction.

Part 1: Synthesis of 1-Methylcyclopentanol

The starting material, 1-methylcyclopentanol, can be efficiently synthesized from cyclopentanone via a Grignard reaction.[5][6]

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to just cover the magnesium. A small crystal of iodine can be added to initiate the reaction. Add a solution of methyl bromide or methyl iodide (1.1 eq) in anhydrous diethyl ether dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Reaction with Cyclopentanone: Once the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath. Add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-methylcyclopentanol can be purified by distillation.

Part 2: Ritter Reaction and Hydrolysis

Experimental Protocol:

  • Ritter Reaction: In a well-ventilated fume hood, to a stirred solution of 1-methylcyclopentanol (1.0 eq) in a suitable solvent such as glacial acetic acid, add a strong acid like concentrated sulfuric acid (2-3 eq) at 0 °C. To this mixture, add a solution of sodium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 20 °C. (Caution: Hydrogen cyanide is highly toxic and will be generated in situ. This step must be performed with extreme care in a certified fume hood with appropriate safety measures in place). [7]

  • Amide Formation: After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Hydrolysis: Pour the reaction mixture over ice and neutralize with a strong base (e.g., NaOH) to a pH of approximately 10-12. This will hydrolyze the intermediate N-(1-methylcyclopentyl)formamide to the free amine.

  • Extraction and Purification of the Free Amine: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-methylcyclopentan-1-amine can be purified by distillation.

  • Hydrochloride Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent until precipitation is complete.

  • Isolation of the Hydrochloride Salt: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.[8][9]

Pathway 2: The Leuckart Reaction Approach

The Leuckart reaction is a classic method for the reductive amination of ketones.[10] In this pathway, 1-methylcyclopentanone is heated with ammonium formate, which serves as both the ammonia source and the reducing agent, to produce the target amine.

Diagram of the Leuckart Reaction Pathway

Leuckart_Pathway cluster_0 Synthesis of Starting Material cluster_1 Leuckart Reaction & Salt Formation Cyclopentanone Cyclopentanone Methylcyclopentanone 1-Methylcyclopentanone Cyclopentanone->Methylcyclopentanone 1. Base 2. CH₃I Methyl_iodide CH₃I Methyl_iodide->Methylcyclopentanone Base Strong Base (e.g., LDA) Base->Methylcyclopentanone Methylcyclopentanone_Leuckart 1-Methylcyclopentanone Amine 1-Methylcyclopentan-1-amine Methylcyclopentanone_Leuckart->Amine Leuckart Reaction (High Temperature) Ammonium_formate Ammonium Formate (HCOONH₄) Ammonium_formate->Amine Final_Product 1-Methylcyclopentan-1-amine Hydrochloride Amine->Final_Product Salt Formation HCl_gas HCl (gas or solution) HCl_gas->Final_Product

Caption: Synthetic pathway via the Leuckart reaction.

Part 1: Synthesis of 1-Methylcyclopentanone

1-Methylcyclopentanone can be prepared from cyclopentanone by methylation of its enolate.

Experimental Protocol:

  • Enolate Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (1.0 eq) dropwise to form a solution of lithium diisopropylamide (LDA).

  • Methylation: To the LDA solution, add cyclopentanone (1.0 eq) dropwise at -78 °C. After stirring for 30-60 minutes, add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 1-methylcyclopentanone by distillation.

Part 2: Leuckart Reaction and Hydrochloride Salt Formation

Experimental Protocol:

  • Leuckart Reaction: In a round-bottom flask equipped with a reflux condenser, mix 1-methylcyclopentanone (1.0 eq) with an excess of ammonium formate (3-5 eq).[11] Heat the mixture to 160-180 °C for several hours. The progress of the reaction can be monitored by TLC or GC analysis.

  • Hydrolysis of Formamide Intermediate: After cooling, add an excess of concentrated hydrochloric acid to the reaction mixture and reflux for several hours to hydrolyze the intermediate N-formyl derivative.

  • Work-up: Make the solution basic with a concentrated solution of sodium hydroxide.

  • Extraction and Purification of the Free Amine: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-methylcyclopentan-1-amine can be purified by distillation.

  • Hydrochloride Salt Formation: Dissolve the purified amine in a suitable solvent and treat with hydrogen chloride (gas or solution) as described in the Ritter reaction pathway to precipitate the hydrochloride salt.

  • Isolation and Purification: Collect the salt by filtration, wash with a cold solvent, and dry. Recrystallization can be performed if necessary.

Characterization of this compound

The final product should be characterized to confirm its identity and purity. The following data is expected:

Technique Expected Observations
¹H NMR Peaks corresponding to the methyl group, the four methylene groups of the cyclopentane ring, and the amine protons (which may be broad and exchangeable). The chemical shifts will be downfield compared to the free amine due to the electron-withdrawing effect of the ammonium group.
¹³C NMR Signals for the quaternary carbon attached to the nitrogen, the methyl carbon, and the methylene carbons of the cyclopentane ring.
IR Spectroscopy Broad absorption in the 2500-3000 cm⁻¹ region characteristic of an ammonium salt (N-H stretch), along with C-H and C-N stretching vibrations.
Mass Spectrometry The mass spectrum of the free base would show a molecular ion peak corresponding to the molecular weight of 1-methylcyclopentan-1-amine.

Conclusion

This guide has detailed two effective and reliable synthetic pathways for the preparation of this compound. The choice between the Ritter and Leuckart reactions will largely depend on the availability and cost of the starting materials, as well as the scale of the synthesis. Both methods, when executed with care and adherence to the outlined protocols, provide access to this valuable chemical intermediate. It is imperative that all experimental work is conducted with strict adherence to safety protocols, particularly when handling hazardous reagents such as hydrogen cyanide and strong acids and bases.

References

  • Study.com. (n.d.). How would you prepare 1-Methylcyclopentanol from cyclopentanol? Retrieved from [Link]

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  • Brainly. (2023). Which synthesis will yield cyclopentanone from 1-methylcyclopentane? Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.
  • Pollard, C. B., & Young, D. C. (1951). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Organic Chemistry, 16(5), 661–672.
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  • Britannica. (n.d.). Ritter reaction. Retrieved from [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
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An In-depth Technical Guide to the Putative Mechanism of Action of 1-methylcyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methylcyclopentan-1-amine hydrochloride is a synthetic compound whose pharmacological profile is not yet characterized in publicly available scientific literature. This guide addresses this knowledge gap by proposing a putative mechanism of action based on its structural similarity to other known psychoactive agents. We will delve into a hypothesized interaction with monoamine transporters, drawing parallels from structurally related compounds. Crucially, this document provides a comprehensive roadmap of experimental protocols necessary to rigorously investigate and validate these hypotheses. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar novel psychoactive substances, emphasizing a structured approach to mechanistic elucidation from first principles.

Introduction and Current Knowledge Assessment

1-methylcyclopentan-1-amine is a simple cyclic amine. Its hydrochloride salt enhances its solubility in aqueous solutions.[1] A thorough review of scientific databases and patent literature reveals a significant absence of pharmacological data for this specific molecule. While its chemical properties are documented, its biological activity and mechanism of action remain uninvestigated.[2] This guide, therefore, takes a prospective approach. By analyzing its core structure—a cyclopentylamine with a methyl group on the alpha carbon—we can draw informed hypotheses about its potential biological targets.

Structural Analogs and Mechanistic Precedent:

The structure of 1-methylcyclopentan-1-amine bears resemblance to a class of compounds known as cyclic amines and substituted amphetamines, which are known to interact with the central nervous system. However, it is crucial to note that even small structural modifications can lead to significant changes in pharmacological activity.

A Hypothetical Mechanism of Action: Monoamine Transporter Interaction

Based on its structural features, a plausible hypothesis is that this compound acts as a monoamine releasing agent and/or reuptake inhibitor. This is a common mechanism for many stimulants.

Proposed Core Mechanism:

We hypothesize that this compound interacts with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Its primary action is likely the induction of reverse transport (efflux) of these neurotransmitters from the presynaptic neuron into the synaptic cleft.

The proposed signaling pathway is as follows:

putative_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron compound 1-methylcyclopentan-1-amine transporter Monoamine Transporter (DAT, NET, SERT) compound->transporter Binds to and reverses transporter neurotransmitter Dopamine, Norepinephrine, Serotonin transporter->neurotransmitter Induces efflux vesicle Vesicular Monoamine Transporter (VMAT2) vesicle->neurotransmitter Disrupts sequestration synaptic_neurotransmitter Increased Synaptic Neurotransmitter Concentration neurotransmitter->synaptic_neurotransmitter Release receptor Postsynaptic Receptors (e.g., Dopamine Receptors) synaptic_neurotransmitter->receptor Binds to receptors downstream Downstream Signaling & Physiological Effects receptor->downstream Activates

Caption: Putative signaling pathway for this compound.

Experimental Protocols for Mechanistic Elucidation

To move from a hypothetical to an evidence-based mechanism, a series of well-defined experiments are required. The following protocols provide a roadmap for this investigation.

Receptor and Transporter Binding Assays

Objective: To determine the binding affinity of this compound for a panel of receptors and transporters, with a primary focus on DAT, NET, and SERT.

Methodology: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Neurotransmitter Release Assays

Objective: To determine if this compound induces the release of dopamine, norepinephrine, and serotonin from presynaptic neurons.

Methodology: In Vitro Synaptosome Release Assay

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

  • Radiolabel Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake.

  • Superfusion: Place the loaded synaptosomes in a superfusion apparatus and continuously perfuse with a physiological buffer.

  • Baseline Collection: Collect fractions of the superfusate at regular intervals to establish a baseline of spontaneous neurotransmitter release.

  • Compound Application: Introduce this compound at various concentrations into the superfusion buffer.

  • Fraction Collection: Continue collecting fractions during and after compound application.

  • Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis: Express the release of the radiolabeled neurotransmitter as a percentage of the total synaptosomal content. Compare the release induced by the compound to a known releasing agent (e.g., amphetamine).

experimental_workflow start Start: Mechanistic Investigation binding Step 1: Radioligand Binding Assays (DAT, NET, SERT) start->binding release Step 2: Neurotransmitter Release Assays (Synaptosomes) binding->release If binding is confirmed reuptake Step 3: Reuptake Inhibition Assays release->reuptake Characterize functional effect electrophysiology Step 4: In Vitro Electrophysiology (Patch-Clamp) reuptake->electrophysiology Assess neuronal activity in_vivo Step 5: In Vivo Microdialysis & Behavioral Studies electrophysiology->in_vivo Validate in a living system end Conclusion: Elucidated Mechanism of Action in_vivo->end

Caption: Experimental workflow for elucidating the mechanism of action.

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized for clear comparison.

Assay Parameter Hypothesized Outcome for 1-methylcyclopentan-1-amine HCl
Radioligand BindingKi (nM) for DAT< 1000
Ki (nM) for NET< 1000
Ki (nM) for SERT> 1000
Neurotransmitter ReleaseEC₅₀ (nM) for Dopamine Release< 500
EC₅₀ (nM) for Norepinephrine Release< 500
EC₅₀ (nM) for Serotonin Release> 1000
Reuptake InhibitionIC₅₀ (nM) for Dopamine ReuptakePotentially higher than release EC₅₀
IC₅₀ (nM) for Norepinephrine ReuptakePotentially higher than release EC₅₀
IC₅₀ (nM) for Serotonin ReuptakeHigh or no activity

This table presents hypothetical values to illustrate expected outcomes if the compound acts as a dopamine and norepinephrine releasing agent.

Conclusion and Future Directions

The mechanism of action of this compound is currently unknown. This guide provides a scientifically-grounded, hypothetical framework suggesting it may act as a monoamine releasing agent. The provided experimental protocols offer a clear and rigorous path to test this hypothesis. Elucidating the precise molecular interactions and downstream effects is essential for understanding its potential pharmacological and toxicological profile. Future research should also investigate its metabolism, pharmacokinetics, and in vivo behavioral effects to build a comprehensive understanding of this novel compound.

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1-methylcyclopentan-1-amine hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 1-methylcyclopentan-1-amine Hydrochloride

Introduction

This compound is a primary amine salt of significant interest in synthetic chemistry and drug development due to its cyclic aliphatic structure. As with any novel compound, unequivocal structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. The principles and expected outcomes detailed herein serve as a robust framework for researchers, scientists, and drug development professionals in their analytical endeavors.

This document is structured to provide not just the data, but the scientific rationale behind the spectral characteristics. We will delve into the causality behind experimental choices and the interpretation of the resulting data, ensuring a thorough understanding of the molecule's spectroscopic fingerprint.

Chemical Structure and Expected Spectroscopic Behavior

The structure of this compound features a cyclopentane ring with a methyl group and an ammonium group attached to the same quaternary carbon. This structure dictates a specific set of expected signals in various spectroscopic analyses.

structure cluster_cyclopentane 1-methylcyclopentan-1-amine cation cluster_substituents C1 C C2 CH₂ C1->C2 Me CH₃ C1->Me NH3 ⁺NH₃ C1->NH3 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C5->C1 Cl Cl⁻ NH3->Cl Ionic Bond

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton and the number and environment of protons.

¹H NMR Spectroscopy

Theoretical Basis: The proton NMR spectrum will reveal the different types of non-equivalent protons in the molecule and their connectivity through spin-spin coupling. The electron-withdrawing effect of the protonated amino group (⁺NH₃) will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).[1]

Predicted ¹H NMR Data (in D₂O):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.5 - 1.7Multiplet4H-CH₂- (C3, C4)
b~1.7 - 1.9Multiplet4H-CH₂- (C2, C5)
c~1.4Singlet3H-CH₃
d(exchangeable)Broad Singlet3H-⁺NH₃

Note: In a protic solvent like D₂O, the -⁺NH₃ protons will exchange with deuterium, and this peak will disappear.[1]

Interpretation:

  • Cyclopentane Protons (a, b): The eight protons on the cyclopentane ring are diastereotopic and will present as complex multiplets. The protons on the carbons adjacent to the quaternary center (C2 and C5) are expected to be slightly more deshielded than the protons on C3 and C4 due to proximity to the electron-withdrawing ammonium group.

  • Methyl Protons (c): The three protons of the methyl group are equivalent and are attached to a quaternary carbon, so they will appear as a singlet.

  • Ammonium Protons (d): In a non-deuterated solvent (like DMSO-d₆), the protons of the ammonium group would appear as a broad singlet due to quadrupole broadening from the nitrogen atom and exchange with any trace water.[2]

Experimental Protocol: Acquiring ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard like TMS or TSP.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 1-2 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

Theoretical Basis: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Data (in D₂O):

SignalChemical Shift (δ, ppm)Assignment
1~60 - 70C1 (Quaternary)
2~35 - 45C2, C5
3~20 - 30C3, C4
4~20 - 30-CH₃

Interpretation:

  • Quaternary Carbon (1): The carbon atom attached to both the methyl and the ammonium group (C1) will be the most downfield of the aliphatic carbons due to the direct attachment of the electronegative nitrogen atom.

  • Cyclopentane Carbons (2, 3): The carbons of the cyclopentane ring will appear in the aliphatic region. C2 and C5 are equivalent, as are C3 and C4, due to the symmetry of the ring. The carbons closer to the quaternary center (C2, C5) will be more deshielded.[2]

  • Methyl Carbon (4): The methyl carbon will appear in the typical upfield aliphatic region.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent add_ref Add Reference Standard dissolve->add_ref instrument NMR Spectrometer (≥400 MHz) add_ref->instrument params Set Acquisition Parameters instrument->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration & Peak Picking phase->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation

Caption: Workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. The presence of the ammonium group (⁺NH₃) in the hydrochloride salt is the most diagnostically significant feature. Primary amine salts exhibit a broad, strong absorption in the 3200 to 2800 cm⁻¹ range due to N-H stretching vibrations.[3] This broadness is a result of extensive hydrogen bonding in the solid state. Asymmetric and symmetric N-H bending vibrations also appear in the fingerprint region.[3]

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 2800Strong, BroadN-H stretching (from ⁺NH₃)
~2950 - 2850Medium, Sharp (on top of broad N-H)C-H stretching (aliphatic)
~1625 - 1560MediumAsymmetric N-H bending
~1550 - 1500MediumSymmetric N-H bending
~1465MediumC-H bending (CH₂)

Interpretation:

  • N-H Stretching: The most prominent feature will be a very broad and intense band spanning from approximately 3200 to 2800 cm⁻¹. This is characteristic of the N-H stretching modes of a primary ammonium salt and is a key indicator of salt formation.[4]

  • C-H Stretching: Superimposed on this broad ammonium stretch, sharper peaks corresponding to the aliphatic C-H stretches of the cyclopentane and methyl groups will be visible.[3]

  • N-H Bending: Two distinct bands in the 1625-1500 cm⁻¹ region are expected for the asymmetric and symmetric bending modes of the -⁺NH₃ group.[3]

Experimental Protocol: Acquiring IR Spectrum (ATR)

  • Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) for a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Part 3: Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For a hydrochloride salt, electrospray ionization (ESI) in positive ion mode is a suitable technique. The observed mass will correspond to the free amine cation, [M]+, where M is the free base (1-methylcyclopentan-1-amine). The molecular weight of the free base is 99.17 g/mol .[5]

Predicted MS Data (ESI+):

m/zAssignment
100.12[M+H]⁺ (protonated free amine)
84.08[M+H - NH₃]⁺
57.07Further fragmentation

Interpretation:

  • Molecular Ion: In ESI-MS, we expect to see the protonated molecule of the free amine, [M+H]⁺, at m/z 100.12. The hydrochloride salt will dissociate in the spray, and the free amine will be protonated by the solvent.

  • Fragmentation: The most likely fragmentation pathway for the protonated amine would be the loss of ammonia (NH₃), resulting in a fragment at m/z 84.08. This corresponds to the stable tertiary carbocation of the methylcyclopentyl group. Further fragmentation of the ring could also occur.

ms_fragmentation parent [M+H]⁺ m/z = 100.12 loss_nh3 - NH₃ parent->loss_nh3 fragment1 [C₆H₁₂]⁺ m/z = 84.08 loss_nh3->fragment1

Caption: Predicted ESI-MS fragmentation of 1-methylcyclopentan-1-amine.

Experimental Protocol: Acquiring ESI-MS Data

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Use an ESI-MS instrument, which could be a standalone mass spectrometer or coupled with a liquid chromatography (LC) system.

  • Infusion Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-200).

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy provides definitive evidence of the primary ammonium salt functional group, and mass spectrometry confirms the molecular weight of the free amine and offers insights into its fragmentation. This guide provides the theoretical framework and expected spectral data to assist researchers in the successful analysis and confirmation of this compound. The provided protocols are robust starting points that can be further optimized based on the specific instrumentation available.

References

  • Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines. The Journal of Organic Chemistry - ACS Publications. [Link]

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  • Cabana, C., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 622-634. [Link]

  • Cabana, C., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

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  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

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  • Tully, D. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

  • Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. [Link]

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  • PubChem. (n.d.). N-methylcyclopentanamine hydrochloride. National Center for Biotechnology Information. [Link]

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1-methylcyclopentan-1-amine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-methylcyclopentan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 102014-58-4).[1][2] As a crucial building block in pharmaceutical research and organic synthesis, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[3] This document synthesizes critical information from safety data sheets and established laboratory practices to offer a detailed framework for risk assessment, exposure control, emergency response, and proper disposal. The causality behind each procedural recommendation is explained to foster a deeper understanding of safe laboratory conduct.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A comprehensive risk assessment must be conducted before its use in any experimental protocol.

1.1. GHS Classification and Associated Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The primary hazards associated with this compound are summarized in the table below.[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

1.2. Toxicological Profile: Understanding the Risks

The hydrochloride salt of 1-methylcyclopentan-1-amine presents several toxicological concerns. Ingestion can lead to systemic toxicity.[4] Dermal contact is likely to cause localized irritation, and prolonged or repeated exposure should be avoided.[5][6] The most immediate and significant risk upon handling is severe eye irritation, which can result from direct contact with the solid material or its dust.[4][7] Inhalation of airborne particles can irritate the respiratory tract.[1][4]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls, supplemented by administrative controls, and finally, the use of appropriate personal protective equipment.

2.1. Engineering Controls: The First Line of Defense

  • Ventilation: All handling of this compound should be performed in a well-ventilated area.[4][5][7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of any potential exposure.[4]

2.2. Personal Protective Equipment: A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[4] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.[4]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required.[5][6] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[5][6] Proper glove removal technique (without touching the outer surface) must be followed to prevent skin contamination.[5]

    • Lab Coat: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[4][5][6]

  • Respiratory Protection: In situations where ventilation is inadequate or if dust is generated, a government-approved respirator should be worn.[4][5][6]

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Enter Handling Phase handle2 Perform Experimental Procedure handle1->handle2 handle3 Close Container Tightly handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of this compound.

Safe Storage and Handling Procedures

Adherence to proper storage and handling protocols is critical to maintaining the chemical's integrity and preventing accidental exposure.

3.1. Storage Conditions

  • Temperature: Store in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2 - 8 °C in an explosion-proof refrigerator.[4]

  • Container: Keep the container tightly closed when not in use.[4][7]

  • Inert Atmosphere: As the compound is moisture-sensitive, it should be stored under an inert gas.[4]

  • Incompatibilities: Avoid storage with strong oxidizing agents.[4]

3.2. Handling Procedures

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[4] Always wash hands thoroughly after handling.[4][5]

  • Dust Minimization: Handle the solid material carefully to minimize dust generation.[4]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek immediate medical attention.[4][7]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

4.2. Accidental Release Measures

  • Personnel: Evacuate all non-essential personnel from the area.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5][6]

  • Cleanup: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[4]

  • Environmental Precautions: Prevent the material from entering drains or public waters.[5][6]

Emergency Response Flowchart

cluster_exposure Exposure Event cluster_response Immediate Response cluster_action First Aid Actions exposure Accidental Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin->wash_skin flush_eyes Flush Eyes with Water eye->flush_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Decision-making flowchart for first aid response to exposure.

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

  • Method: Dispose of the substance and its container in accordance with licensed collector's sorting instructions.[4] It is recommended to use an authorized incinerator equipped with an afterburner and a flue gas scrubber.[4]

  • Regulations: Adhere to all federal, state, and local environmental regulations for hazardous waste disposal.[5]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a robust understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of engineering controls, personal protective equipment, and safe work practices, researchers can minimize risks and maintain a safe laboratory environment.

References

  • This compound. PubChem. [URL: [Link]]

  • N-methylcyclopentanamine hydrochloride. LookChem. [URL: [Link]]

  • (1-Methylcyclopropyl)amine hydrochloride. PubChem. [URL: [Link]]

  • N-methylcyclopentanamine hydrochloride. PubChem. [URL: [Link]]

  • Methyl cyclopentanecarboxylate SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: [Link]]

  • Methylamine Hydrochloride, PA Material Safety Data Sheet. Cole-Parmer. [URL: [Link]]

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An In-Depth Technical Guide to the Solubility Profile of 1-Methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, a comprehensive understanding of a drug candidate's physicochemical properties is paramount. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. This guide provides a detailed exploration of the solubility profile of 1-methylcyclopentan-1-amine hydrochloride, a novel amine salt with potential therapeutic applications.

As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a narrative of scientific inquiry. It is designed to provide not just the "what" and "how," but the "why" behind each experimental consideration. We will delve into the theoretical underpinnings and practical methodologies for characterizing the aqueous and non-aqueous solubility, dissolution kinetics, and the influence of critical parameters such as pH and temperature. Furthermore, this guide will address the equally important solid-state properties of polymorphism and hygroscopicity, which are intrinsically linked to solubility and stability.

This document is intended to be a self-validating system of protocols, grounded in established regulatory frameworks from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP). By synthesizing theoretical principles with actionable experimental designs, this guide aims to empower researchers to generate a robust and reliable solubility profile for this compound, thereby facilitating its journey from a promising molecule to a potential therapeutic agent.

Physicochemical Foundation of this compound

This compound is a small molecule amine salt. The presence of a primary amine functional group and its hydrochloride salt form are the primary determinants of its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-methylcyclopentan-1-amine;hydrochloridePubChem
CAS Number 102014-58-4Santa Cruz Biotechnology
Molecular Formula C₆H₁₄ClNPubChem
Molecular Weight 135.64 g/mol PubChem, Santa Cruz Biotechnology
Melting Point 135-140 °CSigma-Aldrich
Appearance SolidSigma-Aldrich

The amine group, with its lone pair of electrons, can accept a proton, making it a weak base. The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of amine-containing compounds. The dissolution of this compound in water involves the dissociation of the salt into the 1-methylcyclopentan-1-ammonium cation and the chloride anion.

The Importance of pKa

The acid dissociation constant (pKa) of the conjugate acid of 1-methylcyclopentan-1-amine is a critical parameter that governs its solubility-pH profile. The pKa value indicates the pH at which 50% of the amine is in its ionized (protonated) form and 50% is in its non-ionized (free base) form.

Aqueous Solubility Profile

A thorough understanding of the aqueous solubility of this compound across a physiologically relevant pH range is fundamental for predicting its in vivo absorption.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given set of conditions (e.g., pH, temperature, ionic strength). It is a critical parameter for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[1][2][3]

The gold-standard method for determining thermodynamic solubility is the shake-flask method.[4][5]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 M Hydrochloric acid (HCl), pH 1.2

  • Acetate buffer, pH 4.5

  • Validated HPLC or UPLC-MS/MS method for quantification

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to vials containing the different aqueous buffers. The presence of undissolved solid is crucial.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.

Data Presentation:

The results should be presented in a table summarizing the solubility in mg/mL and mol/L at each pH and temperature.

Table 2: Expected Thermodynamic Solubility Data Presentation

BufferpHTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
0.1 M HCl1.225
Acetate Buffer4.525
PBS7.425
0.1 M HCl1.237
Acetate Buffer4.537
PBS7.437
Kinetic Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[6] It typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.

Objective: To rapidly assess the kinetic solubility of this compound.

Procedure (Nephelometry):

  • Prepare a stock solution of this compound in DMSO.

  • In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer.

  • Incubate for a short period (e.g., 1-2 hours).

  • Measure the light scattering using a nephelometer to detect the formation of precipitate.[6]

Data Presentation:

Kinetic solubility is often reported as the concentration at which precipitation is first observed.

Dissolution Rate

The dissolution rate, as described in USP General Chapter <711>, is a measure of how quickly a solid dosage form dissolves in a given medium.[7][8][9][10][11][12] It is a critical quality attribute for solid oral dosage forms.

Experimental Protocol: USP Apparatus 2 (Paddle Apparatus)

Objective: To determine the intrinsic dissolution rate of this compound.

Procedure:

  • Prepare a compressed disc of the pure drug substance with a known surface area.

  • Place the disc in a dissolution vessel containing a specified volume of dissolution medium (e.g., 900 mL of 0.1 M HCl) maintained at 37 °C.

  • Use the paddle apparatus at a specified rotation speed (e.g., 50 rpm).

  • Withdraw samples at predetermined time intervals and analyze for the concentration of the dissolved drug.

Data Presentation:

Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its solubility, stability, and manufacturability.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement.[13][14][15][16][17][18][19] Different polymorphs of the same compound can have different physicochemical properties, including solubility and dissolution rate.

Objective: To identify potential polymorphic forms of this compound.

Procedure:

  • Subject the compound to a variety of crystallization conditions, including different solvents, temperatures, and cooling rates.

  • Analyze the resulting solids using techniques such as:

    • Powder X-Ray Diffraction (PXRD): To identify different crystal lattices.

    • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

    • Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.

    • Microscopy: To observe crystal habit.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[20][21][22][23][24] The European Pharmacopoeia provides a classification system for hygroscopicity.[22][23][25][26]

Objective: To classify the hygroscopicity of this compound.

Procedure (according to the European Pharmacopoeia):

  • Accurately weigh a sample of the substance.

  • Store the sample at a controlled temperature (25 °C) and relative humidity (80% RH) for 24 hours.

  • Re-weigh the sample and calculate the percentage increase in mass.

Data Presentation:

Table 3: European Pharmacopoeia Hygroscopicity Classification

Classification% Mass Increase
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15

Analytical Methodologies

Accurate and reliable quantification of this compound is essential for all solubility and dissolution studies. A validated analytical method is a regulatory requirement.[10][27][28][29]

UPLC-MS/MS Method Development and Validation

An Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is recommended for its high sensitivity, selectivity, and speed.[7][29][30][31]

Method Development Considerations:

  • Column Chemistry: A C18 column is a good starting point for reversed-phase chromatography.

  • Mobile Phase: A mixture of acetonitrile or methanol and water with a modifier like formic acid to ensure good peak shape for the amine.

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Optimize the precursor and product ions for selected reaction monitoring (SRM) to ensure high selectivity and sensitivity.

Validation Parameters (according to ICH Q2(R1)): [10][27][28][29]

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Visualization of Workflows

Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_incubation Equilibration cluster_sampling Sample Processing cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to buffer solutions (pH 1.2, 4.5, 7.4) prep1->prep2 inc1 Incubate at 25°C & 37°C prep2->inc1 inc2 Shake for 24-48 hours inc1->inc2 samp1 Centrifuge to pellet solid inc2->samp1 samp2 Filter supernatant (0.22 µm) samp1->samp2 ana1 Dilute filtrate samp2->ana1 ana2 Quantify by validated UPLC-MS/MS ana1->ana2

Caption: Thermodynamic Solubility Determination Workflow.

Analytical Method Validation Logic

G MethodDevelopment Method Development ValidationProtocol Validation Protocol (ICH Q2) MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range ValidationProtocol->LinearityRange Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidatedMethod Validated Method Specificity->ValidatedMethod LinearityRange->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Logic for Analytical Method Validation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the elucidation of the solubility profile of this compound. By adhering to the principles of scientific integrity and leveraging established regulatory guidelines, researchers can generate a robust data package that is essential for informed decision-making in the drug development process. The experimental protocols provided for determining thermodynamic and kinetic solubility, dissolution rate, polymorphism, and hygroscopicity, coupled with a validated analytical methodology, form a cohesive and self-validating framework.

The data generated from these studies will be instrumental in the Biopharmaceutics Classification System (BCS) categorization of this compound, which will, in turn, guide formulation development and regulatory strategy. Future work should focus on the execution of these protocols to generate the specific experimental data for this compound. Furthermore, understanding the interplay between the observed solubility and the in vivo performance through pharmacokinetic studies will be the ultimate validation of this foundational characterization.

References

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An In-Depth Technical Guide to 1-Methylcyclopentan-1-amine Hydrochloride: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-methylcyclopentan-1-amine hydrochloride, a notable building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document explores the compound's synthesis, physicochemical properties, analytical characterization, and its emerging significance in pharmaceutical research.

Introduction and Chemical Identity

This compound, with the chemical formula C₆H₁₄ClN, is the hydrochloride salt of the tertiary amine 1-methylcyclopentan-1-amine.[1] The presence of a quaternary carbon atom attached to the amino group classifies it as a sterically hindered amine, a structural motif of increasing interest in the design of novel therapeutic agents. Its hydrochloride form enhances its stability and solubility in aqueous media, rendering it a versatile reagent in various chemical transformations.

Key Identifiers:

IdentifierValue
IUPAC Name 1-methylcyclopentan-1-amine;hydrochloride[1]
Molecular Formula C₆H₁₄ClN[1]
Molecular Weight 135.63 g/mol [1]
CAS Numbers 102014-58-4, 40571-45-7[1]
Synonyms (1-Methylcyclopentyl)amine hydrochloride, 1-Amino-1-methylcyclopentane hydrochloride[1]

The structural arrangement of 1-methylcyclopentan-1-amine features a cyclopentyl ring with a methyl and an amino group attached to the same carbon atom. This unique topology imparts specific conformational constraints and electronic properties that are attractive for molecular design in drug discovery.

Figure 1: Chemical structure of this compound.

Historical Context and Synthesis

While a definitive "first synthesis" of this compound is not prominently documented in readily available historical literature, its preparation can be inferred from established synthetic methodologies for tertiary amines and cycloalkylamines that were developed over the past century. The synthesis of such compounds has been a cornerstone of organic chemistry, driven by their prevalence in natural products and pharmaceuticals.

Plausible Synthetic Pathways

The synthesis of 1-methylcyclopentan-1-amine can be approached through several strategic disconnections. The most logical precursors are 1-methylcyclopentanol, 1-methylcyclopentene, or 1-amino-1-methylcyclopentanecarboxylic acid.

Pathway A: From 1-Methylcyclopentanol via the Ritter Reaction

The Ritter reaction is a classic method for the synthesis of tertiary amines from alcohols or alkenes.

Figure 2: Generalized workflow for the Ritter reaction.

Experimental Protocol (Hypothetical):

  • To a stirred solution of 1-methylcyclopentanol in a suitable solvent (e.g., glacial acetic acid), add a stoichiometric amount of sodium cyanide.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and basify with a strong base (e.g., NaOH) to hydrolyze the intermediate N-formyl derivative.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Dissolve the crude amine in a suitable solvent and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/ether).

Causality: The strong acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to form a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation. Subsequent hydrolysis of the resulting nitrilium ion yields the amine.

Pathway B: From 1-Amino-1-cyclopentanecarboxylic Acid

Decarboxylation of α-amino acids is another viable route.

Figure 3: Decarboxylation of an amino acid to an amine.

Experimental Protocol (Hypothetical):

  • Heat 1-amino-1-cyclopentanecarboxylic acid in a high-boiling point solvent (e.g., diphenyl ether) to effect decarboxylation.

  • The resulting amine can be distilled from the reaction mixture.

  • Formation of the hydrochloride salt is achieved as described in Pathway A.

Causality: The α-amino acid undergoes thermal decarboxylation, releasing carbon dioxide and forming the primary amine. This method is often clean but may require high temperatures.

Physicochemical Properties and Analytical Characterization

This compound is a white to off-white solid. Its melting point is reported to be in the range of 135-140 °C. As a salt, it is expected to have good solubility in water and polar protic solvents.

Data Summary:

PropertyValueSource
Melting Point 135-140 °CSigma-Aldrich
Molecular Weight 135.63 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons. The protons on the cyclopentyl ring will appear as multiplets. The protons of the ammonium group may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon, a quaternary carbon signal for the C-N bond, and signals for the methylene carbons of the cyclopentyl ring.

Infrared (IR) Spectroscopy:

The IR spectrum of the hydrochloride salt would be characterized by:

  • Broad absorption bands in the region of 3200-2800 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium salt.

  • C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹.

  • N-H bending vibrations around 1600-1500 cm⁻¹.

Mass Spectrometry (MS):

For the free base (1-methylcyclopentan-1-amine), the mass spectrum would show a molecular ion peak (M⁺) at m/z 99. A prominent peak at m/z 84, corresponding to the loss of a methyl group, is also expected. The NIST Mass Spectrometry Data Center provides GC-MS data for the parent amine.[2]

Applications in Drug Discovery and Development

Tertiary amines are a prevalent structural motif in a vast number of pharmaceuticals. The rigid, three-dimensional structure of 1-methylcyclopentan-1-amine makes it an attractive scaffold for the design of new drugs.

Role as a Synthetic Building Block

This compound serves as a key intermediate in the synthesis of more complex molecules.[3] Its primary amine functionality allows for a wide range of chemical transformations, including amidation, alkylation, and the formation of Schiff bases.

Potential as a Peptidase Inhibitor

There is evidence to suggest that 1-amino-1-methylcyclopentane hydrochloride acts as a peptidase inhibitor.[4] Peptidases are enzymes that play crucial roles in numerous physiological and pathological processes. Their inhibition is a therapeutic strategy for a variety of diseases. The potential applications of compounds derived from this scaffold could extend to:

  • Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease, where peptidase activity is implicated in the disease progression.[4]

  • Oncology: The inhibition of certain peptidases can be a target for cancer therapy.[4]

The development of derivatives of 1-methylcyclopentan-1-amine could lead to the discovery of potent and selective peptidase inhibitors with favorable pharmacokinetic properties.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. While its historical discovery is not clearly defined, its synthesis can be achieved through established chemical reactions. Its unique structural features and demonstrated potential as a peptidase inhibitor make it a compound of significant interest for the development of new therapeutic agents. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore its therapeutic potential.

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1-methylcyclopentan-1-amine hydrochloride stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 1-methylcyclopentan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methylcyclopentan-1-amine is a chiral primary amine with a stereocenter at the C1 position of the cyclopentane ring. Consequently, it exists as a pair of enantiomers, (R)-1-methylcyclopentan-1-amine and (S)-1-methylcyclopentan-1-amine. In drug development and chemical research, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the stereoisomers of this compound, including proposed methods for their synthesis and resolution, detailed protocols for their analytical separation and characterization, and a discussion of the potential significance of their stereochemical purity.

Introduction: The Critical Role of Chirality

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereoselective interactions with chiral molecules.[2] This means that the two enantiomers of a chiral drug can be viewed as distinct chemical entities within a biological system.[1] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects.[1] Therefore, the development of single-enantiomer drugs is often preferred to rationalize pharmacology and toxicology, potentially leading to improved therapeutic indices.

This compound, a primary amine built on a cyclopentane scaffold, possesses a single stereocenter at the carbon atom bearing both the methyl and the amino group. This gives rise to two non-superimposable mirror-image isomers: the (R)- and (S)-enantiomers.

Figure 1. The (R) and (S) enantiomers of 1-methylcyclopentan-1-amine.

This guide will delve into the essential methodologies for working with these stereoisomers, from their preparation to their detailed analysis.

Synthesis and Resolution of 1-methylcyclopentan-1-amine Stereoisomers

The preparation of enantiomerically pure or enriched 1-methylcyclopentan-1-amine can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Chiral Resolution via Diastereomeric Salt Formation

A classical and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent.[3] For a racemic amine, a chiral acid is a suitable resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][5]

A plausible resolving agent for 1-methylcyclopentan-1-amine is an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid.[6]

  • Salt Formation:

    • Dissolve one equivalent of racemic 1-methylcyclopentan-1-amine in a suitable solvent, such as methanol or ethanol.

    • Add a solution of 0.5 equivalents of L-(+)-tartaric acid in the same solvent dropwise to the amine solution while stirring. The use of a sub-stoichiometric amount of the resolving agent can enhance the purity of the initially crystallizing salt.

    • Stir the mixture at room temperature to allow for the formation of the diastereomeric salts.

  • Fractional Crystallization:

    • Allow the solution to stand, possibly with cooling, to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor will be enriched in the other diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • Add a strong base, such as 2 M NaOH, until the solution is distinctly alkaline (pH > 10) to deprotonate the amine and break the salt.[3]

    • Extract the liberated free amine into an organic solvent like diethyl ether or dichloromethane.

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-methylcyclopentan-1-amine.

  • Determination of Enantiomeric Purity:

    • Analyze the enantiomeric purity of the obtained amine using one of the analytical techniques described in Section 3.

    • The process of recrystallization can be repeated to further enhance the enantiomeric excess.

Chiral_Resolution_Workflow racemate Racemic 1-methylcyclopentan-1-amine salt_formation Diastereomeric Salt Formation in Methanol racemate->salt_formation resolving_agent L-(+)-Tartaric Acid resolving_agent->salt_formation filtration Filtration salt_formation->filtration less_soluble Less Soluble Salt (Enriched in one diastereomer) filtration->less_soluble Solid more_soluble More Soluble Salt (Enriched in the other diastereomer) filtration->more_soluble Mother Liquor basification Basification (NaOH) less_soluble->basification extraction Solvent Extraction basification->extraction enantiomer_1 Enantiomerically Enriched (S)- or (R)-Amine extraction->enantiomer_1

Diagram 1. Workflow for the chiral resolution of 1-methylcyclopentan-1-amine.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need to separate a racemic mixture. A potential route to 1-methylcyclopentan-1-amine is through the asymmetric modification of a prochiral precursor, such as 1-methylcyclopentene. For instance, an asymmetric hydroamination reaction could, in principle, install the amine group stereoselectively. However, the development of such a specific reaction would require significant research and optimization.

Another approach could involve the asymmetric synthesis of a related chiral cyclopentane derivative that can be subsequently converted to the target amine.[7][8]

Analytical Techniques for Chiral Separation and Analysis

The accurate determination of enantiomeric purity is crucial. Several chromatographic and spectroscopic techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[9] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For primary amines like 1-methylcyclopentan-1-amine, several types of CSPs are effective.

  • Polysaccharide-based CSPs: Columns with derivatized cellulose or amylose are highly versatile and can be used in normal-phase, polar organic, or reversed-phase modes.[10][11]

  • Cyclofructan-based CSPs: These have shown excellent success in separating primary amines, particularly in the polar organic mode.[10][12]

  • Crown ether-based CSPs: These are highly effective for primary amines but often require acidic aqueous mobile phases.[2]

  • Column Screening:

    • Screen a selection of chiral columns (e.g., Chiralpak IA, IB, IC, and a cyclofructan-based column) with a generic mobile phase.

    • For normal phase mode, a mixture of hexane/isopropanol or hexane/ethanol is a good starting point.

    • For polar organic mode, acetonitrile/methanol or acetonitrile/ethanol can be used.[10][13]

  • Mobile Phase Optimization:

    • For basic analytes like amines, it is often necessary to add a basic modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase to improve peak shape and prevent tailing.[9]

    • Conversely, an acidic modifier (e.g., 0.1% trifluoroacetic acid) might be required for certain CSPs.

    • Vary the ratio of the mobile phase components to optimize the resolution and analysis time.

  • Parameter Adjustment:

    • Optimize the flow rate and column temperature. Lower temperatures often improve chiral recognition but can increase analysis time and backpressure.

Chiral Gas Chromatography (GC)

Chiral GC is suitable for volatile and thermally stable compounds. Primary amines often require derivatization to improve their volatility and chromatographic performance.[14]

  • Derivatization:

    • React the amine with a suitable derivatizing agent, such as trifluoroacetic anhydride, to form the corresponding amide.[14] This increases volatility and can enhance chiral recognition.

  • Column Selection:

    • Use a capillary column coated with a chiral stationary phase, typically a derivatized cyclodextrin.

  • Analysis:

    • Inject the derivatized sample into the GC.

    • Optimize the temperature program (the rate of temperature increase) to achieve baseline separation of the diastereomeric derivatives.

Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC.[13] It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase component, with a polar co-solvent like methanol. SFC has been shown to be particularly effective for the chiral separation of primary amines.[12]

Technique Typical Stationary Phase Mobile Phase Advantages Considerations
Chiral HPLC Polysaccharide, CyclofructanHexane/Alcohol, Acetonitrile/MethanolBroad applicability, robustLonger analysis times, higher solvent consumption
Chiral GC Derivatized CyclodextrinInert gas (He, H₂)High resolution for volatile compoundsRequires derivatization, thermal stability needed
Chiral SFC Polysaccharide, CyclofructanCO₂/MethanolFast analysis, low solvent use, good for primary aminesRequires specialized instrumentation

Table 1. Comparison of Chiral Separation Techniques for Primary Amines.

Spectroscopic Characterization of Stereoisomers

While chromatographic techniques separate enantiomers, spectroscopic methods are essential for their characterization and the determination of their absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in a chiral environment, they can be distinguished. This is achieved by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[15][16]

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte. This results in separate NMR signals for the two enantiomers. BINOL derivatives are examples of effective CSAs for amines.[16]

  • Chiral Derivatizing Agents (CDAs): These react with the analyte to form stable diastereomeric compounds, which will have distinct NMR spectra.

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the 1-methylcyclopentan-1-amine sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add an equimolar amount of a suitable CSA, such as (S)-BINOL.

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Look for the splitting of signals that are in proximity to the stereocenter. The integration of these separated signals allows for the determination of the enantiomeric ratio.

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light.[17] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.[18] By comparing the experimentally measured VCD spectrum with a spectrum calculated using quantum chemical methods (like Density Functional Theory), the absolute configuration ((R) or (S)) of the enantiomer can be unequivocally determined.[18] This makes VCD an invaluable tool for the absolute stereochemical assignment of chiral molecules.[19]

Analytical_Workflow cluster_separation Chiral Separation cluster_characterization Stereochemical Characterization HPLC Chiral HPLC Purity Enantiomeric Purity (% ee) HPLC->Purity GC Chiral GC GC->Purity SFC Chiral SFC SFC->Purity NMR NMR with CSA/CDA NMR->Purity VCD Vibrational Circular Dichroism Absolute_Config Absolute Configuration ((R) or (S)) VCD->Absolute_Config Sample 1-methylcyclopentan-1-amine (Enantiomeric Mixture) Sample->HPLC Sample->GC Sample->SFC Sample->NMR Enantiomeric Ratio Sample->VCD Absolute Configuration Purity->NMR

Diagram 2. Analytical workflow for the separation and characterization of 1-methylcyclopentan-1-amine stereoisomers.

Conclusion and Future Perspectives

The stereoisomers of this compound represent a compelling case study in the importance of chirality in chemistry and pharmacology. While specific data on the differential biological activities of its enantiomers are not yet available in the public domain, the principles of stereochemistry strongly suggest that they are likely to exhibit distinct pharmacological profiles. This guide has outlined the established methodologies for the synthesis, resolution, separation, and characterization of these stereoisomers.

Future research should focus on the enantioselective synthesis of 1-methylcyclopentan-1-amine and the biological evaluation of its individual enantiomers. Such studies will be crucial in determining if one enantiomer offers a superior therapeutic profile, a key consideration in modern drug development. The protocols and techniques detailed in this guide provide a robust framework for any researcher or scientist embarking on the study of this or other chiral cyclic amines.

References

  • Gasparrini, F., et al. (2010). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Miller, L., & Yu, L. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.
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A Comprehensive Technical Guide to the Thermochemical Landscape of 1-Methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thermodynamic Imperative in Pharmaceutical Development

Logical Framework for Thermochemical Characterization

The absence of published data for 1-methylcyclopentan-1-amine hydrochloride necessitates a structured approach to its thermochemical characterization. This guide is therefore structured to first present the experimental methodologies for direct measurement, followed by a discussion of computational techniques that can provide reliable estimations.

Thermochemical_Characterization_Workflow cluster_experimental Experimental Determination cluster_computational Computational Prediction Enthalpy Enthalpy of Formation (ΔfH°) Comb_Cal Combustion Calorimetry Enthalpy->Comb_Cal Direct Measurement Sol_Cal Solution Calorimetry Enthalpy->Sol_Cal Indirect Measurement Entropy_Cp Entropy (S°) & Heat Capacity (Cp) DSC Differential Scanning Calorimetry (DSC) Entropy_Cp->DSC Heat Capacity Adia_Cal Adiabatic Calorimetry Entropy_Cp->Adia_Cal Definitive S° & Cp Data_Analysis Data Synthesis & Validation Comb_Cal->Data_Analysis Sol_Cal->Data_Analysis DSC->Data_Analysis Adia_Cal->Data_Analysis DFT Density Functional Theory (DFT) Thermo_Properties Calculated Thermochemical Properties DFT->Thermo_Properties G4 Gaussian-4 (G4) Theory G4->Thermo_Properties Thermo_Properties->Data_Analysis Final_Data Thermochemical Data for 1-Methylcyclopentan-1-amine HCl Data_Analysis->Final_Data

Caption: Workflow for the comprehensive thermochemical characterization of this compound.

Part 1: Experimental Determination of Thermochemical Properties

The direct measurement of thermochemical data remains the gold standard for accuracy and is essential for regulatory submissions and process scale-up.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a cornerstone of thermochemical data. For organic amine hydrochlorides, two primary calorimetric methods are employed: combustion calorimetry and solution calorimetry.

Combustion calorimetry directly measures the heat released during the complete oxidation of a substance. For nitrogen-containing organic compounds, this technique requires careful consideration of the final state of nitrogen.[1][2][3][4]

Experimental Protocol: Oxygen Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet (approximately 1 gram) of high-purity, anhydrous this compound is placed in a platinum crucible. A cotton fuse of known mass and heat of combustion is attached.

  • Bomb Assembly: The crucible is placed in a stainless steel bomb, which is then sealed and pressurized with approximately 30 atm of pure oxygen. A small, known amount of distilled water is added to the bomb to ensure that the combustion products are in their standard states.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse. The temperature of the water is monitored with a high-precision thermometer at regular intervals until a stable final temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature change, accounting for the heat contributions from the fuse and the formation of nitric acid. The standard enthalpy of formation is subsequently derived using Hess's Law.

Solution calorimetry offers an alternative, often more convenient, method for determining the enthalpy of formation of salts.[5][6][7] This technique involves measuring the heat of solution of the compound and its constituent ions in a suitable solvent.

Experimental Protocol: Isoperibol Solution Calorimetry

  • Calorimeter Calibration: The heat capacity of the solution calorimeter is determined by a standard reaction, such as the dissolution of potassium chloride in water.[5]

  • Enthalpy of Solution Measurement: A precisely weighed sample of this compound is dissolved in a large excess of a suitable solvent (e.g., deionized water or dilute hydrochloric acid) within the calorimeter. The change in temperature is meticulously recorded.

  • Hess's Law Cycle: By measuring the enthalpies of solution for the free amine (1-methylcyclopentan-1-amine) and hydrochloric acid, a thermochemical cycle can be constructed to calculate the enthalpy of formation of the hydrochloride salt.

Heat Capacity (Cp) and Entropy (S°)

Heat capacity and entropy are fundamental to understanding the temperature dependence of a compound's thermodynamic properties.

DSC is a widely used technique for determining the heat capacity of materials as a function of temperature.[8][9][10][11]

Experimental Protocol: DSC for Heat Capacity Measurement

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards, such as indium and sapphire.

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Measurement: The heat capacity is measured by performing three scans: a baseline scan with two empty pans, a scan with a sapphire standard, and a scan with the sample. The sample is heated at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range.

  • Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signals from the sample, the sapphire standard, and the baseline.

For the most accurate determination of heat capacity and, by extension, the standard entropy, adiabatic calorimetry is the method of choice.[12][13] This technique minimizes heat exchange with the surroundings, allowing for precise measurements of the heat required to incrementally increase the sample's temperature. The third law of thermodynamics provides the basis for calculating the absolute entropy from heat capacity data measured down to very low temperatures.[14]

Part 2: Computational Prediction of Thermochemical Properties

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting thermochemical properties.

Density Functional Theory (DFT)

DFT has become a workhorse in computational chemistry for its balance of accuracy and computational cost.[15][16][17]

Computational Protocol: DFT Calculations

  • Structure Optimization: The geometry of the 1-methylcyclopentan-1-ammonium cation and the chloride anion are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are calculated from the vibrational frequencies and other molecular properties.

High-Accuracy Composite Methods (e.g., Gaussian-4 Theory)

For higher accuracy, composite methods like Gaussian-4 (G4) theory can be employed.[18][19][20][21][22] These methods approximate a high-level calculation by combining the results of several lower-level calculations.

Computational Workflow: G4 Theory

G4_Workflow Input Initial Structure of 1-Methylcyclopentan-1-ammonium ion Opt_Freq Geometry Optimization & Frequency Calculation (B3LYP/6-31G(2df,p)) Input->Opt_Freq HF_Limit Hartree-Fock Energy Extrapolation Opt_Freq->HF_Limit CCSDT Single-Point Energy (CCSD(T)/6-31G(d)) Opt_Freq->CCSDT MP2_Corrections MP2 Basis Set Corrections Opt_Freq->MP2_Corrections Final_Energy Final G4 Energy HF_Limit->Final_Energy CCSDT->Final_Energy MP2_Corrections->Final_Energy HLC Higher-Level Correction HLC->Final_Energy

Sources

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 1-Methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-methylcyclopentan-1-amine hydrochloride from its free base form, 1-methylcyclopentylamine. The conversion of amines into their hydrochloride salts is a fundamental and critical step in pharmaceutical development and chemical research, primarily to enhance the compound's stability, crystallinity, and aqueous solubility.[1][2][3][4] This protocol details a robust and reproducible method, explains the underlying chemical principles, outlines stringent safety procedures, and describes analytical techniques for the characterization of the final product.

Introduction and Scientific Rationale

Primary amines, such as 1-methylcyclopentylamine, are often volatile, hygroscopic, and susceptible to degradation via oxidation. Conversion to a hydrochloride salt mitigates these issues by transforming the nucleophilic and basic free amine into a stable, non-volatile, and crystalline ammonium salt.[4][5] This transformation is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine acts as a base, accepting a proton from hydrochloric acid.[2][6][7]

The resulting ionic salt, this compound, exhibits significantly different physicochemical properties compared to its parent amine. Key advantages include:

  • Enhanced Aqueous Solubility: The ionic nature of the hydrochloride salt dramatically increases its solubility in water and other polar protic solvents, a crucial attribute for many biological and pharmaceutical applications.[1][2][3]

  • Improved Stability and Shelf-Life: The salt form is generally more resistant to atmospheric oxidation and degradation, making it easier to handle and store over extended periods.

  • Facilitated Purification: Amine salts are typically crystalline solids, which allows for straightforward purification through recrystallization, a method often more effective than distillation required for liquid amines.[5]

  • Simplified Handling: The conversion from a potentially volatile liquid to a stable solid simplifies weighing and dispensing for subsequent reactions or formulations.

This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development to reliably produce high-purity this compound.

Reaction Mechanism: Protonation of the Amine

The synthesis is a classic Brønsted-Lowry acid-base reaction. The amine group (-NH₂) of 1-methylcyclopentylamine contains a nitrogen atom with a lone pair of electrons, making it a Lewis base. Hydrochloric acid (HCl) is a strong acid that readily donates a proton (H⁺). The nitrogen's lone pair attacks the proton, forming a new nitrogen-hydrogen covalent bond.[2][6][8] The chloride ion (Cl⁻) remains as the counter-ion, resulting in the formation of an ionic salt, 1-methylcyclopentylammonium chloride.[5][6]

ReactionMechanism Amine 1-Methylcyclopentylamine (Base) Salt This compound (Salt) Amine->Salt Protonation HCl Hydrochloric Acid (Acid) HCl->Salt

Caption: Acid-base reaction forming the hydrochloride salt.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Reagents and solvent volumes should be adjusted accordingly for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Methylcyclopentylamine≥97% PurityAChemBlockA clear, potentially flammable liquid.[9]
Diethyl Ether (Anhydrous)ACS Grade, ≤0.01% waterSigma-AldrichUsed as the reaction solvent. Must be anhydrous.
Hydrochloric Acid Solution2.0 M in Diethyl EtherSigma-AldrichA standardized solution is crucial for stoichiometric control.
Round-bottom flask (50 mL)Borosilicate glassVWRMust be dried in an oven before use.
Magnetic stirrer and stir barStandard lab gradeFisher Scientific
Addition Funnel (25 mL)Borosilicate glassVWRFor controlled addition of the HCl solution.
Büchner funnel and filter flaskStandard lab gradeVWRFor product isolation.
Filter paperWhatman Grade 1WhatmanTo fit the Büchner funnel.
Vacuum desiccator with desiccantStandard lab gradeVWRFor drying the final product.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or neoprene is recommended for extended handling).[10][11]

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of volatile amine and corrosive HCl vapors.[12][13]

  • Handling 1-Methylcyclopentylamine: This compound is flammable and may cause skin and eye irritation. Keep away from ignition sources and handle with care.[12]

  • Handling Hydrochloric Acid: The HCl solution is corrosive and can cause severe burns. Avoid contact with skin and eyes. Handle with extreme care.[13]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Step-by-Step Synthesis Procedure
  • Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask and oven-dry the flask for at least one hour at 120°C. Allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reactant Addition: In the fume hood, add 1-methylcyclopentylamine (0.992 g, ~1.1 mL, 10 mmol) to the dried flask.

  • Solvent Addition: Add 20 mL of anhydrous diethyl ether to the flask. Stir the solution until the amine is fully dissolved.

  • Reaction Setup: Place the flask in an ice-water bath on top of the magnetic stirrer and begin gentle stirring. The temperature should be maintained between 0-5°C.

  • Acidification: Transfer 5.5 mL of 2.0 M HCl in diethyl ether (11 mmol, 1.1 equivalents) to an addition funnel. Add the HCl solution dropwise to the stirred amine solution over a period of 15-20 minutes.

    • Causality Note: Slow, dropwise addition at low temperature is critical to control the exothermic reaction, prevent localized overheating, and promote the formation of a fine, easily filterable crystalline precipitate.[14]

  • Precipitation: A white precipitate of this compound will form immediately upon addition of the acid.[2][14]

  • Reaction Completion: After the addition is complete, allow the slurry to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Product Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold (0-5°C) anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting amine and excess HCl.

    • Causality Note: Using a cold, anhydrous solvent for washing minimizes the loss of the product, as the salt has low solubility in cold ether.

  • Drying: Transfer the solid product to a pre-weighed watch glass and dry it under vacuum in a desiccator to a constant weight. The final product should be a fine, white crystalline powder.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-methylcyclopentan-1-amine HCl.

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by analytical methods such as melting point determination, FT-IR, and NMR spectroscopy.

Physicochemical Properties
Property1-Methylcyclopentylamine (Starting Material)This compound (Product)
Molecular Formula C₆H₁₃N[9]C₆H₁₄ClN[15][16]
Molecular Weight 99.18 g/mol [9][17]135.63 g/mol [15][16]
Appearance Colorless liquidWhite crystalline solid
Melting Point N/A (Boiling Point ~114-115°C)>200°C (Expected)
Solubility Soluble in organic solventsSoluble in water, sparingly soluble in diethyl ether
Spectroscopic Analysis
  • FT-IR (Attenuated Total Reflectance): The most significant change will be the appearance of a broad and strong absorption band in the 2800-3200 cm⁻¹ region, which corresponds to the N-H stretching vibrations of the newly formed ammonium group (R-NH₃⁺).[2] The characteristic N-H bending vibrations for a primary amine salt are also expected around 1600-1500 cm⁻¹.

  • ¹H NMR (400 MHz, D₂O): The protons on the carbon adjacent to the nitrogen (the methyl group and the cyclopentyl ring protons) will show a downfield shift compared to the free amine due to the electron-withdrawing effect of the positively charged nitrogen atom.

  • ¹³C NMR (100 MHz, D₂O): Similar to the proton NMR, the carbon atoms bonded to the nitrogen will experience a downfield shift upon protonation.

Conclusion

The protocol described provides an efficient, reliable, and high-yield method for converting 1-methylcyclopentylamine to its hydrochloride salt. This conversion is an essential technique for improving the handling, stability, and solubility of the amine, making it more suitable for applications in pharmaceutical and chemical research. Adherence to the detailed steps and safety precautions is paramount for achieving a high-purity product safely and effectively.

References

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  • (n.d.). Formation of ammonium salts.
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Protocol for the Preparation of 1-Methylcyclopentan-1-amine HCl: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-methylcyclopentan-1-amine hydrochloride. This compound serves as a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Ritter reaction, followed by amide hydrolysis and salt formation. This guide is designed for chemistry professionals, offering in-depth explanations of the reaction mechanism, procedural causality, purification strategies, and rigorous analytical characterization to ensure the final product's identity and purity.

Introduction and Synthetic Strategy

1-Methylcyclopentan-1-amine and its hydrochloride salt are important structural motifs found in various biologically active molecules. Their synthesis is a key step in the development of new pharmaceutical candidates. The protocol detailed herein employs a robust and reliable two-step sequence starting from the tertiary alcohol, 1-methylcyclopentanol.

The chosen synthetic route leverages the Ritter Reaction , a powerful method for converting alcohols or alkenes into N-alkyl amides using a nitrile under strongly acidic conditions.[1][2] This reaction is particularly effective for tertiary alcohols like 1-methylcyclopentanol because they readily form stable tertiary carbocations, which is the key initiating step of the mechanism.[3][4] The resulting N-(1-methylcyclopentyl)acetamide intermediate is then subjected to acidic hydrolysis to yield the target primary amine, which is subsequently isolated as its stable hydrochloride salt.

Reaction Scheme:
  • Step 1: Ritter Reaction: 1-Methylcyclopentanol reacts with acetonitrile in the presence of sulfuric acid to form N-(1-methylcyclopentyl)acetamide.

  • Step 2: Acidic Hydrolysis: The acetamide is hydrolyzed with hydrochloric acid to produce this compound.

Mechanistic Insight: The Ritter Reaction

Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Carbocation Formation: The reaction is initiated by the protonation of the hydroxyl group of 1-methylcyclopentanol by concentrated sulfuric acid. This is followed by the loss of a water molecule to generate a stable tertiary carbocation.[5]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of acetonitrile attacks the electrophilic carbocation. This forms a stable nitrilium ion intermediate.[3]

  • Hydration: During aqueous workup, a water molecule attacks the electrophilic carbon of the nitrilium ion.

  • Deprotonation & Tautomerization: Subsequent deprotonation and tautomerization yield the N-(1-methylcyclopentyl)acetamide.

This mechanism highlights the necessity of a strong, non-nucleophilic acid to facilitate carbocation formation without competing side reactions.

Detailed Experimental Protocol

Safety Notice: This protocol involves strong acids, flammable solvents, and potentially harmful substances. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6][7]

Part A: Synthesis of N-(1-methylcyclopentyl)acetamide

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
1-MethylcyclopentanolC₆H₁₂O100.1610.0 g99.8Purity ≥98%[8][9]
Acetonitrile (MeCN)C₂H₃N41.0550 mL-Anhydrous grade
Sulfuric Acid (conc.)H₂SO₄98.0810 mL-98%
Deionized WaterH₂O18.02~500 mL-For workup
Sodium Hydroxide (NaOH)NaOH40.00As needed-For neutralization (e.g., 10 M solution)
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~200 mL-Anhydrous, for extraction
Anhydrous MgSO₄/Na₂SO₄--As needed-Drying agent
Round-bottom flask (250 mL)--1-With magnetic stir bar
Ice bath--1-
Separatory funnel (500 mL)--1-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add acetonitrile (50 mL) and 1-methylcyclopentanol (10.0 g, 99.8 mmol).

  • Acid Addition: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, slowly add concentrated sulfuric acid (10 mL) dropwise via an addition funnel. Causality: This addition is highly exothermic; slow, dropwise addition is critical to control the temperature and prevent unwanted side reactions or boiling of the acetonitrile.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto ~200 g of crushed ice in a large beaker with stirring. Causality: This step quenches the reaction by diluting the acid and hydrolyzing any remaining nitrilium ion intermediate.

  • Neutralization & Extraction: Cool the aqueous mixture in an ice bath and slowly neutralize it by adding a 10 M NaOH solution until the pH is ~8-9. The amide product may precipitate as a white solid. Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-(1-methylcyclopentyl)acetamide, typically as a white to off-white solid.

  • Purification (Optional): The crude amide can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate if necessary.

Part B: Hydrolysis and Isolation of 1-Methylcyclopentan-1-amine HCl

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
N-(1-methylcyclopentyl)acetamideC₈H₁₅NO141.21~14 g99.8 (theor.)From Part A
Hydrochloric Acid (conc.)HCl36.4650 mL-~37%
Deionized WaterH₂O18.0250 mL-
Sodium Hydroxide (pellets)NaOH40.00As needed-For basification
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~250 mL-Anhydrous
HCl in Et₂O (or dioxane)--As needed-2.0 M solution

Procedure:

  • Hydrolysis Setup: Place the crude amide from Part A into a 250 mL round-bottom flask. Add a solution of concentrated HCl (50 mL) and water (50 mL).

  • Reflux: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction's completion via TLC (disappearance of the starting amide).

  • Workup - Free Amine Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Slowly and carefully add solid NaOH pellets with stirring until the solution is strongly basic (pH > 12). Causality: This deprotonates the ammonium salt, liberating the free 1-methylcyclopentan-1-amine, which is less soluble in the aqueous layer.

    • Transfer the mixture to a separatory funnel and extract the free amine with diethyl ether (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporator to obtain the crude free amine (a low-boiling liquid).

  • Salt Formation and Purification:

    • Dissolve the crude amine in ~100 mL of anhydrous diethyl ether and cool the solution in an ice bath.

    • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will immediately precipitate as a white solid.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any soluble impurities.

    • Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

Workflow Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Ritter Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis & Salt Formation cluster_final Final Product Start_Alc 1-Methylcyclopentanol Ritter 1. Add H₂SO₄ (conc.) 2. Stir at RT, 12-16h 3. Quench with ice 4. Neutralize & Extract Start_Alc->Ritter Start_ACN Acetonitrile Start_ACN->Ritter Amide N-(1-methylcyclopentyl)acetamide Ritter->Amide Crude Product Hydrolysis 1. Reflux in HCl (aq) 2. Basify with NaOH 3. Extract free amine Amide->Hydrolysis Salt Precipitate with HCl in Ether Hydrolysis->Salt Free Amine in Ether Product 1-Methylcyclopentan-1-amine HCl (Purified Solid) Salt->Product

Purification_Logic cluster_phases Liquid-Liquid Extraction A Post-Hydrolysis Mixture (R-NH₃⁺Cl⁻, H₂O, HCl, AcOH) B Add excess NaOH (pH > 12) Deprotonation A->B C Mixture contains Free Amine (R-NH₂) + Salts (NaCl, AcONa) B->C D Extract with Diethyl Ether C->D Org Organic Phase (R-NH₂ in Ether) D->Org Aq Aqueous Phase (Salts, impurities) DISCARD D->Aq E Dry & Concentrate Organic Phase Org->E F Crude Free Amine (R-NH₂) E->F G Add HCl in Ether F->G H Precipitated R-NH₃⁺Cl⁻ (Pure Solid) G->H

Characterization and Quality Control

To confirm the identity and purity of the synthesized 1-methylcyclopentan-1-amine HCl, the following analytical techniques are recommended.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point 135-140 °C[7]
¹H NMR (400 MHz, D₂O)δ ~3.1 (br s, 2H, -NH₂ protons exchange with D₂O), δ ~1.8-1.6 (m, 8H, cyclopentyl protons), δ ~1.4 (s, 3H, methyl protons). Chemical shifts are predictive.
¹³C NMR (100 MHz, D₂O)δ ~60 (quaternary C-N), δ ~38 (CH₂), δ ~24 (CH₂), δ ~23 (CH₃). Chemical shifts are predictive.
IR Spectroscopy (KBr pellet, cm⁻¹)Strong, broad absorption ~3200-2800 cm⁻¹ (N-H stretch of R-NH₃⁺), ~1600 cm⁻¹ and ~1500 cm⁻¹ (asymmetric and symmetric N-H bending).

Self-Validation: The protocol's trustworthiness is established by this final analytical verification. A sharp melting point within the expected range and clean NMR/IR spectra corresponding to the target structure confirm a successful synthesis and purification.

References

  • PrepChem. (2023). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • NROChemistry. (n.d.). Ritter Reaction. Available at: [Link]

  • Wikipedia. (2023). Ritter reaction. Available at: [Link]

  • LookChem. (n.d.). N-methylcyclopentanamine hydrochloride. Available at: [Link]

  • PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]

  • Professor Dave Explains. (2022, January 11). Ritter Reaction. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction PDF. Available at: [Link]

  • PubChem. (n.d.). N-cyclopentyl-N-methylcyclopentanamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). N-methylcyclopentanamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Cyclopentanamine, 1-methyl-. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-Methylcyclopentanol. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2012). US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes.
  • Google Patents. (2012). WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives.
  • Google Patents. (2015). CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Available at: [Link]

  • NIST. (n.d.). Cyclopentene, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • The Good Scents Company. (n.d.). 1-methyl cyclopentanol. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). Available at: [Link]

  • The Organic Chemistry Channel. (2022, August 11). How to purify Amine? YouTube. Available at: [Link]

  • NIST. (n.d.). Cyclopentane, methyl-. NIST Chemistry WebBook. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of 1-Methylcyclopentan-1-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications and synthetic protocols involving 1-methylcyclopentan-1-amine hydrochloride. This versatile building block offers unique structural features that are increasingly leveraged to optimize lead compounds. We will delve into the rationale behind its use, its role in synthesizing complex molecules, and provide detailed, field-proven protocols for its derivatization through amide coupling and reductive amination. The causality behind experimental choices, self-validating protocol design, and authoritative references are central pillars of this guide.

Introduction: A Unique Building Block for Modern Drug Discovery

This compound is a primary amine building block characterized by a cyclopentane ring with a methyl group and an amino group attached to the same tertiary carbon atom.[1] Its hydrochloride salt form enhances stability and solubility in aqueous media, making it a versatile and easy-to-handle reagent in both research and process chemistry.[2]

The true value of this synthon in medicinal chemistry lies in the combination of its structural motifs:

  • Steric Hindrance: The quaternary carbon center (a carbon atom bonded to four other carbon or heteroatoms) adjacent to the nitrogen atom provides significant steric bulk. This feature is strategically employed to enhance the metabolic stability of drug candidates by shielding the adjacent functional group (e.g., an amide bond) from enzymatic degradation. It can also impart selectivity for a specific biological target by influencing the binding conformation.

  • Lipophilicity Modulation: The cyclopentyl group is a lipophilic moiety. Incorporating it into a molecule can increase its overall lipophilicity, which is a critical parameter for modulating a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, including its ability to cross cell membranes.

  • Vectorial Exit: The rigid, three-dimensional structure of the cyclopentyl ring can serve as a scaffold to project other functional groups into specific regions of a protein's binding pocket, optimizing ligand-receptor interactions.

These properties make 1-methylcyclopentan-1-amine a valuable tool for lead optimization, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new chemical entities.

Physicochemical Properties
PropertyValueSource
IUPAC Name 1-methylcyclopentan-1-amine;hydrochloridePubChem[1]
Molecular Formula C₆H₁₄ClNPubChem[1]
Molecular Weight 135.63 g/mol PubChem[1][3]
CAS Number 102014-58-4PubChem[1][3]
Form Hydrochloride SaltLookChem[2]

Applications and Strategic Importance in Synthesis

This compound serves as a key intermediate in the synthesis of diverse and complex organic molecules, particularly for pharmaceutical research.[2] Its unique structure allows it to be incorporated into a range of molecular scaffolds to develop novel therapeutic agents. Published research and patents indicate its use in the development of enzyme inhibitors and receptor modulators.[2]

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds & Potential Applications main 1-Methylcyclopentan-1-amine Hydrochloride amide Amide Coupling (Acylation) main->amide RCOCl or RCOOH, Coupling Agent reductive Reductive Amination (N-Alkylation) main->reductive RCHO or R(CO)R', Reducing Agent amides N-(1-Methylcyclopentyl) Amides amide->amides amines N-Alkyl-1-methylcyclopentan-1-amines (Secondary Amines) reductive->amines inhibitors Enzyme Inhibitors (e.g., Kinases, Hydrolases) amides->inhibitors modulators Receptor Modulators (e.g., GPCRs, Opioid Agonists) amides->modulators amines->modulators

Caption: Synthetic utility of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the two most common and critical transformations involving this compound in a medicinal chemistry setting.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol details the synthesis of an N-substituted amide using an acyl chloride. The reaction, a variant of the Schotten-Baumann reaction, is highly efficient and proceeds through a nucleophilic acyl substitution mechanism.[4] A non-nucleophilic base is essential to neutralize the HCl byproduct, driving the reaction to completion.[4]

Causality: The hydrochloride salt of the amine is not nucleophilic. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to deprotonate the ammonium salt, liberating the free primary amine, which then acts as the nucleophile to attack the electrophilic carbonyl carbon of the acyl chloride.[4] Using at least two equivalents of base is standard: one to neutralize the starting material and one to scavenge the HCl generated during the reaction.

Experimental Workflow Diagram

G cluster_prep Preparation (0 °C) cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Dissolve Amine HCl and Base in DCM react1 Add Acyl Chloride (dropwise at 0 °C) prep1->react1 react2 Warm to RT Stir for 1-16 h react1->react2 workup1 Quench with H₂O or 1N HCl react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry (Na₂SO₄) & Concentrate workup2->workup3 purify1 Column Chromatography or Recrystallization workup3->purify1 G cluster_prep Preparation (RT) cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Combine Amine HCl, Base, & Carbonyl in DCE/DCM react1 Add NaBH(OAc)₃ (portion-wise) prep1->react1 react2 Stir at RT for 2-24 h react1->react2 workup1 Quench with sat. NaHCO₃ solution react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry (Na₂SO₄) & Concentrate workup2->workup3 purify1 Flash Column Chromatography workup3->purify1

Sources

Application Notes and Protocols: 1-Methylcyclopentan-1-amine Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyclic Amines in Drug Discovery

Saturated cyclic amines are privileged structural motifs in a vast array of natural products and clinically significant pharmaceuticals.[1] Their conformational rigidity and defined three-dimensional architecture often lead to enhanced binding affinity and selectivity for biological targets. 1-Methylcyclopentan-1-amine hydrochloride (CAS: 102014-58-4) is a valuable primary amine building block that introduces a unique monosubstituted cyclopentyl moiety into target molecules.[2][3][4][5] This structural feature can improve physicochemical properties such as lipophilicity and metabolic stability, making it an attractive component in the design of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on key transformations and detailed protocols relevant to researchers in drug development.

Compound Properties:

PropertyValueSource
IUPAC Name1-methylcyclopentan-1-amine;hydrochloride[2][3]
Molecular FormulaC₆H₁₄ClN[2][3]
Molecular Weight135.63 g/mol [2][3]
CAS Number102014-58-4[2][4]
AppearanceOff-white solid[6]
Synonyms(1-Methylcyclopentyl)amine hydrochloride, 1-Amino-1-methylcyclopentane hydrochloride[2][3]

Core Synthetic Applications: A Mechanistic Perspective

The reactivity of this compound is primarily centered around the nucleophilicity of the primary amine. The hydrochloride salt form enhances its stability and water solubility, though the free base, typically generated in situ by the addition of a non-nucleophilic base, is the reactive species in most organic transformations.

N-Alkylation: Forging Carbon-Nitrogen Bonds

The introduction of alkyl groups onto the nitrogen atom of 1-methylcyclopentan-1-amine is a fundamental transformation for building molecular complexity. This is typically achieved through nucleophilic substitution reactions with alkyl halides or reductive amination with carbonyl compounds.

Mechanism of Reductive Amination:

The reductive amination process involves two key steps: the formation of an imine or iminium ion, followed by its reduction. The reaction is often catalyzed by a mild acid and can be performed in a one-pot fashion.

G cluster_0 Imine Formation cluster_1 Reduction Amine 1-Methylcyclopentylamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Ketone Ketone Ketone/Aldehyde Ketone->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O H2O H₂O Imine->H2O Imine_redux Imine Product N-Alkylated Product Imine_redux->Product + [H] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Reductive amination workflow.

The choice of reducing agent is critical for the success of the reaction. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting carbonyl compound, minimizing side reactions.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond between 1-methylcyclopentan-1-amine and a carboxylic acid is a widely employed strategy in the synthesis of bioactive molecules. This transformation is typically facilitated by a coupling agent that activates the carboxylic acid.

Mechanism of Amide Coupling with HOBt/EDC:

A common and effective method for amide bond formation involves the use of 1-hydroxybenzotriazole (HOBt) and a carbodiimide such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack RCOOH Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate RCOOH->O-Acylisourea + EDC EDC EDC EDC->O-Acylisourea Active_Ester HOBt Active Ester O-Acylisourea->Active_Ester + HOBt HOBt HOBt HOBt->Active_Ester Active_Ester_nuc HOBt Active Ester Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester_nuc->Tetrahedral_Intermediate + Amine Amine 1-Methylcyclopentylamine Amine->Tetrahedral_Intermediate Amide N-(1-Methylcyclopentyl) Amide Tetrahedral_Intermediate->Amide - HOBt HOBt_byproduct HOBt Amide->HOBt_byproduct G Amide_Intermediate N-(1-Methylcyclopentyl)-4-iodobenzamide Coupled_Product Coupled Product (Kinase Inhibitor Scaffold) Amide_Intermediate->Coupled_Product Suzuki Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product Base Base (e.g., Na₂CO₃) Base->Coupled_Product

Sources

Application Notes and Protocols for the Chiral Resolution of 1-Methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological, toxicological, and physiological properties.[1][2] Consequently, regulatory bodies frequently mandate the development of enantiomerically pure drugs. 1-methylcyclopentan-1-amine is a chiral primary amine that serves as a valuable building block in the synthesis of various biologically active compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the chiral resolution of racemic 1-methylcyclopentan-1-amine via diastereomeric salt crystallization, a robust and scalable classical resolution technique.[1][3]

Principle of Chiral Resolution by Diastereomeric Salt Formation

The cornerstone of this resolution method lies in the differential physicochemical properties of diastereomers.[3][4][5] While enantiomers share identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, diastereomers do not. The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[4][6] This acid-base reaction forms a pair of diastereomeric salts. Due to their distinct three-dimensional structures, these salts exhibit different solubilities in a given solvent system, enabling their separation through fractional crystallization.[3][7] The less soluble diastereomeric salt preferentially crystallizes from the solution, while the more soluble one remains in the mother liquor. Following separation, the enantiomerically enriched amine can be liberated from the salt by treatment with a base.[8]

Experimental Protocol: Diastereomeric Salt Crystallization of 1-Methylcyclopentan-1-amine

This protocol outlines a general procedure for the chiral resolution of racemic 1-methylcyclopentan-1-amine using (+)-tartaric acid as the resolving agent. It is crucial to note that the optimal conditions (e.g., solvent, temperature, and molar ratios) may require some empirical optimization for this specific substrate.

Materials and Reagents:

  • Racemic 1-methylcyclopentan-1-amine

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol (anhydrous)

  • 2 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Büchner funnel and vacuum filtration apparatus

  • Rotary evaporator

Step-by-Step Protocol:

  • Dissolution of the Racemic Amine: In a clean, dry Erlenmeyer flask, dissolve 1.0 equivalent of racemic 1-methylcyclopentan-1-amine in a minimal amount of warm methanol. Gentle heating and stirring can aid in dissolution.

  • Preparation and Addition of the Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-tartaric acid in warm methanol. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to facilitate the crystallization of the less soluble diastereomeric salt. Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to promote the formation of well-defined crystals. The formation of a precipitate, the less soluble diastereomeric salt, should be observed. To maximize the yield, the flask can be further cooled in an ice bath or refrigerator for several hours.[8]

  • Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor which contains the more soluble diastereomeric salt.[8]

  • Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water. While stirring, add 2 M sodium hydroxide solution dropwise until the salt is completely dissolved and the solution is basic (pH > 10, check with pH paper).[8] This will neutralize the tartaric acid and liberate the free amine.

  • Extraction and Isolation of the Free Amine: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent such as dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-methylcyclopentan-1-amine.

  • Recovery of the Other Enantiomer (Optional): The mother liquor from step 4 contains the more soluble diastereomeric salt. The other enantiomer of the amine can be recovered by a similar process of basification, extraction, and purification.

Diagram of the Diastereomeric Salt Crystallization Workflow:

G cluster_prep Salt Formation cluster_separation Separation cluster_liberation Liberation and Isolation racemic_amine Racemic 1-methylcyclopentan-1-amine in Methanol mixing Mixing and Stirring racemic_amine->mixing resolving_agent (+)-Tartaric Acid in Methanol resolving_agent->mixing crystallization Cooling and Crystallization mixing->crystallization filtration Vacuum Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt (Crystals) filtration->crystals mother_liquor More Soluble Diastereomeric Salt (Mother Liquor) filtration->mother_liquor basification Basification (NaOH) crystals->basification extraction Solvent Extraction basification->extraction drying Drying and Evaporation extraction->drying final_product Enantiomerically Enriched 1-methylcyclopentan-1-amine drying->final_product

Caption: Workflow for the chiral resolution of 1-methylcyclopentan-1-amine.

Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC

The accurate determination of enantiomeric excess (ee) is critical to evaluate the success of the resolution.[9] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[9][10]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® or Lux®). The selection of the appropriate chiral column is crucial and may require screening of several different columns.[10][11]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • Diethylamine (DEA) or other amine modifier (often used to improve peak shape for basic analytes).

  • Racemic 1-methylcyclopentan-1-amine standard.

  • The resolved amine sample.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the racemic 1-methylcyclopentan-1-amine standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a sample of the resolved amine at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v). The optimal mobile phase composition should be determined experimentally.[11]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (or a wavelength where the amine absorbs).

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and to confirm that the column and conditions are capable of separating them.

    • Inject the resolved amine sample.

    • Integrate the peak areas for each enantiomer in the chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • The enantiomeric excess is calculated using the following formula:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Diagram of the Analytical Workflow for Enantiomeric Excess Determination:

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_calculation Data Processing racemic_std Prepare Racemic Standard inject_racemic Inject Racemic Standard racemic_std->inject_racemic resolved_sample Prepare Resolved Sample inject_sample Inject Resolved Sample resolved_sample->inject_sample hplc HPLC System with Chiral Column hplc->inject_racemic hplc->inject_sample chromatogram Obtain Chromatograms inject_racemic->chromatogram inject_sample->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate_ee Calculate Enantiomeric Excess (ee) integrate->calculate_ee result Final ee (%) calculate_ee->result

Caption: Analytical workflow for determining the enantiomeric excess.

Data Presentation

The following table summarizes the key parameters and potential outcomes for the chiral resolution of 1-methylcyclopentan-1-amine. Note that the values for yield and enantiomeric excess are representative and will depend on the specific experimental conditions.

ParameterValue/ConditionRationale
Resolving Agent (+)-Tartaric AcidA readily available and effective chiral resolving agent for primary amines.[4]
Molar Ratio (Amine:Acid) 1 : 0.5 - 1.0A sub-stoichiometric amount of the resolving agent can improve the enantiomeric purity of the crystallized salt.[3]
Crystallization Solvent MethanolA polar protic solvent that is often effective for the crystallization of diastereomeric ammonium salts.
Crystallization Temperature Room temperature, then 0-5 °CSlow cooling promotes the formation of larger, purer crystals.[8]
Expected Yield (First Crop) 20-40%The theoretical maximum yield for a single enantiomer is 50%. The actual yield will be lower.
Expected Enantiomeric Excess >85%With optimization, high enantiomeric excess can often be achieved.[12] Further recrystallization can improve purity.

Troubleshooting

  • No Crystallization:

    • The solution may be too dilute. Try removing some solvent under reduced pressure.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Try a different solvent or a mixture of solvents.

  • Oily Precipitate Forms:

    • The cooling rate may be too fast. Allow the solution to cool more slowly.

    • The concentration may be too high. Add a small amount of additional solvent.

  • Low Enantiomeric Excess:

    • The crystallization conditions may need further optimization (e.g., temperature, time).

    • Perform a recrystallization of the diastereomeric salt to improve its purity.

    • Screen other chiral resolving agents, as their effectiveness can be substrate-dependent.

Conclusion

The chiral resolution of 1-methylcyclopentan-1-amine by diastereomeric salt crystallization is a powerful and practical method for obtaining enantiomerically enriched material. This application note provides a comprehensive framework, from the underlying principles to detailed experimental and analytical protocols. While the provided protocols serve as an excellent starting point, empirical optimization is key to achieving high yields and enantiomeric purities. The successful application of these methods will enable researchers and developers to access the specific enantiomers of 1-methylcyclopentan-1-amine required for their synthetic and pharmaceutical applications.

References

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem.
  • Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
  • A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC - NIH.
  • Resolution of Racemic Mixtures by Phase Transition of PEGyl
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online.
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchG
  • Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Public
  • Chiral resolution - Wikipedia.
  • Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid - Benchchem.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Chiral HPLC Separ
  • Enantioselective HPLC Analysis to Assist the Chemical Explor

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The Versatility of the 1-Methylcyclopentan-1-amine Hydrochloride Scaffold in Modern Drug Discovery: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopentane Ring as a Privileged Scaffold in Medicinal Chemistry

The cyclopentane moiety is a recurring structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent conformational flexibility, coupled with the ability to project substituents into well-defined three-dimensional space, renders it a highly valuable scaffold for the design of novel therapeutic agents. The 1-methylcyclopentan-1-amine hydrochloride scaffold, in particular, offers a robust and versatile starting point for the construction of diverse chemical libraries. The presence of a primary amine on a quaternary carbon provides a stable anchor point for chemical modification, while the cyclopentyl ring system can be exploited to optimize pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the applications of this scaffold and detailed protocols for its derivatization in a drug discovery context.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the scaffold is crucial for designing synthetic routes and interpreting biological data.

PropertyValueSource
Molecular Formula C₆H₁₄ClN
Molecular Weight 135.64 g/mol
IUPAC Name 1-methylcyclopentan-1-amine;hydrochloride
CAS Number 102014-58-4
Appearance White to off-white crystalline solid (typical)General Knowledge
Solubility Soluble in water and polar protic solventsGeneral Knowledge

Synthetic Pathways to this compound

Access to the scaffold is a prerequisite for its use in library synthesis. A common synthetic route involves the reaction of cyclopentanone with an amine source, followed by methylation and salt formation. A generalized workflow is presented below.

G cluster_0 Synthesis of the Scaffold Cyclopentanone Cyclopentanone Reductive Amination Reductive Amination Cyclopentanone->Reductive Amination Amine Source (e.g., NH3) Amine Source (e.g., NH3) Amine Source (e.g., NH3)->Reductive Amination Cyclopentylamine Cyclopentylamine Reductive Amination->Cyclopentylamine N-methylation N-methylation Cyclopentylamine->N-methylation Methylating Agent (e.g., CH3I) Methylating Agent (e.g., CH3I) Methylating Agent (e.g., CH3I)->N-methylation 1-Methylcyclopentylamine 1-Methylcyclopentylamine N-methylation->1-Methylcyclopentylamine Salt Formation Salt Formation 1-Methylcyclopentylamine->Salt Formation HCl HCl HCl->Salt Formation 1-Methylcyclopentan-1-amine HCl 1-Methylcyclopentan-1-amine HCl Salt Formation->1-Methylcyclopentan-1-amine HCl

Caption: Generalized synthetic workflow for 1-methylcyclopentan-1-amine HCl.

Application Notes: Leveraging the Scaffold in Drug Design

The this compound scaffold is a valuable building block for accessing a wide range of chemical space. The primary amine serves as a key handle for derivatization, allowing for the introduction of various functional groups to probe interactions with biological targets.

As a Core for Enzyme Inhibitors

The rigid, three-dimensional nature of the cyclopentane ring can be exploited to position functional groups in the active sites of enzymes. By appending pharmacophoric elements to the primary amine, libraries of potential enzyme inhibitors can be rapidly synthesized and screened. For instance, cyclopentanone-based derivatives have shown promise as α-amylase inhibitors, suggesting that the five-membered ring contributes to favorable interactions within the enzyme's active site.[2]

Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs represent a major class of drug targets, and the cyclopentane scaffold is found in numerous GPCR-active compounds.[1][3] The scaffold can serve as a rigid core to present substituents that interact with the transmembrane helices or extracellular loops of these receptors. The conformational constraint of the ring can lead to improved selectivity and potency compared to more flexible acyclic analogues.

A hypothetical workflow for a drug discovery campaign targeting a GPCR is outlined below.

G cluster_1 GPCR Drug Discovery Workflow Scaffold 1-Methylcyclopentan-1-amine HCl Library Synthesis Library Synthesis Scaffold->Library Synthesis HTS High-Throughput Screening Library Synthesis->HTS Hit Identification Hit Identification HTS->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies Structure-Activity Relationship Lead Optimization->SAR Studies Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate SAR Studies->Lead Optimization

Caption: A generalized workflow for GPCR drug discovery.

A simplified representation of a GPCR signaling cascade that could be targeted is shown below.

G cluster_2 Simplified GPCR Signaling Ligand Ligand GPCR GPCR Ligand->GPCR binds G-Protein G-Protein GPCR->G-Protein activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger produces Cellular Response Cellular Response Second Messenger->Cellular Response triggers

Caption: Simplified diagram of a GPCR signaling cascade.

Experimental Protocols: Derivatization of the Scaffold

The primary amine of this compound is the key functional group for derivatization. The following protocols outline two common and powerful methods for creating libraries of compounds based on this scaffold: amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol is a robust method for coupling the scaffold with a wide range of carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amide Coupling:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and add TEA or DIPEA (2.2 eq) to neutralize the hydrochloride and act as a base for the coupling reaction.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary for efficient coupling with the amine. The use of a non-nucleophilic base (TEA or DIPEA) is crucial to neutralize the HCl salt of the starting material and to scavenge the HCl generated during the reaction without competing in the reaction itself.

Protocol 2: Reductive Amination

Reductive amination is a powerful tool for forming C-N bonds and is widely used in pharmaceutical synthesis.[4] This protocol allows for the coupling of the scaffold with aldehydes and ketones.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or methanol, add a catalytic amount of acetic acid.

    • Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.

  • Reduction:

    • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by the mild hydride source. STAB is often preferred as it is less toxic than cyanoborohydride and the reaction can be carried out in a single pot. The catalytic amount of acetic acid facilitates the formation of the iminium ion.

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the synthesis of novel chemical entities in drug discovery. Its conformational properties and the synthetic accessibility of its primary amine for derivatization make it an attractive core for building libraries of compounds to target a wide range of biological targets, including enzymes and GPCRs. The protocols provided herein offer robust and adaptable methods for exploring the chemical space around this privileged scaffold, paving the way for the discovery of new therapeutic agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Mahdi, et al. (2024). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Journal of Molecular Structure, 1301, 137351. [Link]

  • Hauser, D., et al. (2019). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 19(3), 171-189. [Link]

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Application Notes & Protocols: A Scalable, Field-Proven Guide to the Synthesis of 1-Methylcyclopentan-1-amine Hydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of Saturated Cyclic Amines in Medicinal Chemistry

In the landscape of modern drug discovery, small, saturated carbocyclic scaffolds are of paramount importance. They serve as three-dimensional bioisosteres for aromatic rings, often improving key drug metabolism and pharmacokinetic (DMPK) properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1][2][3] The 1-methylcyclopentan-1-amine moiety and its analogues represent a critical class of building blocks in this domain. Their rigid, defined structure provides an excellent anchor for pharmacophore elaboration, making them valuable intermediates in the synthesis of novel therapeutics, from antivirals to central nervous system agents.

However, the transition from bench-scale synthesis to a scalable, robust process suitable for library generation or preclinical development presents significant challenges. Issues of cost, safety, reagent availability, and purification efficiency become magnified. This guide provides two field-proven, scalable protocols for the synthesis of the parent compound, 1-methylcyclopentan-1-amine hydrochloride, and offers expert insights into adapting these methods for the creation of diverse analogues.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of the target compound can be approached via two primary, scalable strategies, each with distinct advantages depending on the ultimate goal (e.g., bulk synthesis of the parent compound vs. library generation).

  • Strategy A: Direct Reductive Amination. This one-pot approach involves the direct reaction of a ketone precursor (cyclopentanone) with a primary amine (methylamine) in the presence of a reducing agent. It is highly efficient for producing a specific target compound in large quantities.

  • Strategy B: Two-Step Synthesis via Eschweiler-Clarke Methylation. This classic and robust method first generates a primary amine intermediate, which is subsequently methylated. This strategy offers greater flexibility for analogue synthesis, as the primary amine serves as a versatile branching point for introducing various N-alkyl groups.

This document will detail the protocols for both strategies, providing the causal logic behind each experimental choice to ensure reproducibility and adaptability.

Workflow Overview: From Precursor to Purified Salt

The diagram below illustrates the general synthetic pathways described in this guide.

G cluster_0 Strategy A: Direct Reductive Amination cluster_1 Strategy B: Two-Step Synthesis A_Start Cyclopentanone A_Mid In situ Imine/Enamine Formation A_Start->A_Mid + Methylamine A_End N-Methylcyclopentanamine (Free Base) A_Mid->A_End + Reducing Agent (e.g., NaBH4) Final_Product 1-Methylcyclopentan-1-amine HCl (Final Product) A_End->Final_Product + HCl B_Start Cyclopentanone B_Step1 Cyclopentylamine B_Start->B_Step1 + Ammonia + Reducing Agent B_Step2 N-Methylcyclopentanamine (Free Base) B_Step1->B_Step2 Eschweiler-Clarke (HCHO, HCOOH) B_Step2->Final_Product + HCl

Caption: High-level overview of the two primary synthetic routes.

Protocol I: Direct Reductive Amination (One-Pot)

This method is optimized for efficiency and is ideal for the large-scale production of the title compound. The core principle is the formation of an imine or enamine intermediate from cyclopentanone and methylamine, which is immediately reduced to the target secondary amine.[4][5][6]

Mechanistic Rationale

Reductive amination is a cornerstone of amine synthesis due to its versatility and control.[4][7] The reaction proceeds under weakly acidic conditions, which are crucial for catalyzing the dehydration of the initial hemiaminal intermediate to the C=N bond of the imine, without excessively protonating the amine nucleophile. The choice of reducing agent is critical for scalability and safety. Sodium borohydride (NaBH₄) is a cost-effective and effective choice, though it can also reduce the starting ketone. For greater selectivity, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, as they preferentially reduce the protonated iminium ion over the ketone.[7]

G Ketone Cyclopentanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + CH3NH2 Amine Methylamine (CH3NH2) Iminium Iminium Ion Hemiaminal->Iminium - H2O (Acid Catalyzed) Product N-Methylcyclopentanamine Iminium->Product + [H-] (from NaBH4)

Caption: Simplified mechanism of direct reductive amination.

Detailed Experimental Protocol

Materials:

  • Cyclopentanone (1.0 eq)

  • Methylamine (40% solution in H₂O, 1.5 eq)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Hydrochloric Acid (concentrated, ~37%)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Isopropyl Alcohol (IPA) or Diethyl Ether (Et₂O)

  • HCl solution in IPA or Et₂O (e.g., 2M)

Procedure:

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge cyclopentanone and methanol (approx. 5 mL per gram of ketone). Cool the mixture to 0-5 °C using a circulating chiller.

  • Amine Addition: Slowly add the aqueous methylamine solution via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 1 hour to facilitate imine formation.

  • Reduction: In a separate vessel, prepare a solution or slurry of sodium borohydride in a small amount of water or methanol. Add this reducing agent portion-wise to the reaction mixture, maintaining the internal temperature below 15 °C. Causality Note: This portion-wise addition is critical on a large scale to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by GC-MS analysis.

  • Work-up: Carefully quench the reaction by slowly adding concentrated HCl until the pH is ~1-2 to neutralize excess borohydride. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basification and Extraction: Cool the remaining aqueous solution in an ice bath and basify to pH >12 by the slow addition of 50% aqueous NaOH. Extract the aqueous layer 3 times with a suitable organic solvent like DCM or MTBE. Expert Insight: MTBE is often preferred on a larger scale due to its lower density than water and reduced tendency to form emulsions.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methylcyclopentanamine free base as an oil.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like IPA or Et₂O. Cool the solution to 0 °C and slowly add a solution of HCl in the same solvent until precipitation is complete and the solution is acidic.

  • Isolation: Stir the resulting slurry for 1-2 hours at 0 °C, then collect the solid product by filtration. Wash the filter cake with cold solvent (Et₂O is excellent for this) and dry under vacuum to afford this compound as a white crystalline solid.[8][9]

Protocol II: Two-Step Synthesis via Eschweiler-Clarke Reaction

This classic named reaction provides an exceptionally reliable and scalable method for the exhaustive methylation of primary amines.[10][11] It avoids the common problem of over-alkylation to form quaternary ammonium salts, as the mechanism does not allow for it.[11][12][13] This makes it a superior choice for achieving high purity on a large scale.

Step 1: Synthesis of the Primary Amine (Cyclopentylamine)

This step is a standard reductive amination using ammonia as the nitrogen source. The resulting cyclopentylamine is a versatile intermediate for creating a wide range of N-substituted analogues. The protocol is similar to that described in Section 4.2, substituting aqueous ammonia for methylamine.

Step 2: Eschweiler-Clarke N-Methylation

Principle: The primary amine reacts with formaldehyde to form an iminium ion, which is then reduced by a hydride transfer from formic acid. The reaction is irreversible due to the formation of carbon dioxide gas.[11]

Materials:

  • Cyclopentylamine (1.0 eq)

  • Formic Acid (~98%, 2.5-3.0 eq)

  • Formaldehyde (37% solution in H₂O, 2.2-2.5 eq)

Procedure:

  • Reaction Setup: To a flask equipped with a reflux condenser and stirrer, add the cyclopentylamine.

  • Reagent Addition: Add formic acid, followed by the slow addition of the aqueous formaldehyde solution. The initial reaction is often exothermic.

  • Heating: Heat the mixture to 80-100 °C and maintain at this temperature for 6-18 hours.[10][14] The evolution of CO₂ should be apparent. Monitor the reaction by GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully add concentrated HCl to acidify the solution (pH ~1). Wash the acidic aqueous solution with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

  • Isolation: Basify the aqueous layer to pH >12 with NaOH while cooling in an ice bath. Extract the product with an organic solvent, dry, and concentrate as described in Section 4.2 (steps 6-7).

  • Salt Formation: Form the hydrochloride salt as described in Section 4.2 (steps 8-9).

Data Summary and Comparison
ParameterStrategy A: Direct Reductive AminationStrategy B: Eschweiler-Clarke
Starting Materials Cyclopentanone, Methylamine, NaBH₄Cyclopentanone, Ammonia, HCHO, HCOOH
Number of Steps 1 (Pot)2
Scalability Good to ExcellentExcellent
Key Advantage High throughput for a single targetHigh purity; versatile intermediate for analogues
Typical Overall Yield 65-80%70-85%
Purity Profile Good; may contain small amounts of primary or unreacted starting amineExcellent; avoids quaternary salt formation

Synthesis of Analogues: A Platform for Discovery

The true power of these protocols lies in their adaptability for creating libraries of related compounds.

  • Varying the Cycloalkane Ring: Substituted cyclopentanones (e.g., 2-methyl or 3-methylcyclopentanone) can be used as starting materials in either strategy to explore structure-activity relationships around the carbocyclic core.

  • Varying the N-Substituent:

    • Using Strategy A: Simply replace methylamine with other primary amines (e.g., ethylamine, propylamine, cyclopropylamine) to generate a diverse set of N-alkyl analogues.

    • Using Strategy B: The intermediate cyclopentylamine is a key branching point. It can be subjected to a standard reductive amination with a wide variety of aldehydes and ketones to install more complex N-substituents, a task for which the Eschweiler-Clarke reaction is not suited.

Purification and Quality Control

Purification of the Hydrochloride Salt: The final salt precipitation step is a critical purification stage.

  • Solvent Choice: The choice of solvent for salt formation is key. Isopropanol, ethanol, and diethyl ether are common choices. A solvent in which the free base is soluble but the HCl salt is not is ideal.[15]

  • Recrystallization: For achieving high purity, recrystallization from a solvent system like ethanol/ether or isopropanol/hexane can be employed.

  • Washing: Washing the filtered salt with a cold, non-polar solvent like diethyl ether is highly effective at removing residual non-basic organic impurities.[15]

Analytical Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • GC-MS/LC-MS: To confirm the mass of the parent ion and determine purity.

  • HPLC: To provide a quantitative measure of purity.

References

  • Eschweiler–Clarke reaction - Grokipedia.
  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. [Link]

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  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimers disease - Medicinal Chemistry & Pharmacology - UB. [Link]

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  • Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease | Request PDF - ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

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  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - NIH. [Link]

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  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | ACS Omega. [Link]

  • Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google P
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed. [Link]

  • (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives - ResearchGate. [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. [Link]

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  • Isolation of primary amines as HCL salt problem - Sciencemadness.org. [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google P
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  • This compound | C6H14ClN | CID 11506460 - PubChem. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light - ChemRxiv. [Link]

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PubMed Central. [Link]

  • 3-Methylcyclopentanamine | C6H13N | CID 14949721 - PubChem - NIH. [Link]

  • N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem - NIH. [Link]

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Application Notes and Protocols for the Synthesis of Novel Ligands from 1-methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methylcyclopentyl Moiety in Ligand Design

In the pursuit of novel catalysts and functional materials, the design of the ligand scaffold is of paramount importance. The ligand framework dictates the steric and electronic environment of a metal center, thereby controlling its reactivity, selectivity, and stability. Sterically hindered primary amines are a critical class of building blocks in the synthesis of bespoke ligands. Among these, 1-methylcyclopentan-1-amine hydrochloride presents itself as a precursor of significant interest for the development of innovative ligands.

The 1-methylcyclopentyl group offers a unique combination of steric bulk and conformational rigidity. Unlike linear alkyl chains, the cyclic nature of the cyclopentyl group restricts bond rotation, leading to a more defined three-dimensional structure. The addition of a methyl group at the C1 position further enhances this steric hindrance, creating a well-defined pocket around the coordinating nitrogen atom. This structural feature can be strategically employed to:

  • Promote specific coordination geometries: The bulk of the 1-methylcyclopentyl group can favor lower coordination numbers at the metal center.

  • Enhance catalyst stability: The steric shield provided by the ligand can protect the metal center from decomposition pathways such as dimerization or reaction with undesirable substrates.

  • Influence substrate selectivity: The defined steric profile can create channels or pockets that preferentially bind substrates of a particular size or shape.

This guide provides a comprehensive overview of the synthetic routes to novel ligands derived from this compound, with a focus on Schiff base and phosphine-amine ligand classes. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in their ligand discovery endeavors.

PART 1: Synthesis of Novel Schiff Base Ligands

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most versatile and readily accessible ligands in coordination chemistry.[1][2] The imine (-C=N-) linkage is a key feature, providing a coordination site for metal ions.[2]

Rationale for Schiff Base Ligand Synthesis from 1-methylcyclopentan-1-amine

The synthesis of Schiff base ligands from 1-methylcyclopentan-1-amine allows for the facile introduction of the bulky and conformationally restricted 1-methylcyclopentyl group in close proximity to the metal binding site. This can lead to the formation of highly stable and selective catalysts. The general reaction is a condensation between the primary amine and a carbonyl compound, which is a reversible reaction that can be driven to completion by the removal of water.[3]

Experimental Workflow for Schiff Base Synthesis

The following diagram illustrates the general workflow for the synthesis of a Schiff base ligand from this compound.

SchiffBaseWorkflow cluster_prep Amine Preparation cluster_reaction Condensation Reaction cluster_workup Workup and Purification amine_hcl 1-methylcyclopentan-1-amine hydrochloride free_amine Free 1-methylcyclopentan-1-amine amine_hcl->free_amine Deprotonation base Base (e.g., NaOH, Et3N) base->free_amine schiff_base Schiff Base Ligand free_amine->schiff_base carbonyl Aldehyde or Ketone carbonyl->schiff_base Reflux solvent Solvent (e.g., Ethanol) solvent->schiff_base filtration Filtration schiff_base->filtration recrystallization Recrystallization filtration->recrystallization characterization Characterization (NMR, IR, MS) recrystallization->characterization PhosphineAmineWorkflow cluster_amine_prep Amine Preparation cluster_lithiation Lithiation cluster_coupling Phosphine Coupling cluster_purification Purification and Characterization amine_hcl 1-methylcyclopentan-1-amine hydrochloride free_amine Free 1-methylcyclopentan-1-amine amine_hcl->free_amine Deprotonation base1 Base (e.g., NaOH) base1->free_amine lithiated_amine Lithium (1-methylcyclopentyl)amide free_amine->lithiated_amine Anhydrous THF, -78 °C lithiating_agent Lithiating Agent (e.g., n-BuLi) lithiating_agent->lithiated_amine phosphine_amine Phosphine-Amine Ligand lithiated_amine->phosphine_amine Anhydrous THF, -78 °C to RT chlorophosphine Chlorophosphine (e.g., ClPPh2) chlorophosphine->phosphine_amine workup Aqueous Workup phosphine_amine->workup column Column Chromatography workup->column characterization Characterization (NMR, MS) column->characterization

Sources

Derivatization of 1-methylcyclopentan-1-amine hydrochloride for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 1-methylcyclopentan-1-amine hydrochloride for Biological Screening

Introduction: The Strategic Value of the 1-Methylcyclopentylamine Scaffold

In the landscape of modern drug discovery, the generation of novel molecular entities with diverse functionalities is paramount for identifying new therapeutic leads. Small molecule libraries serve as the bedrock for high-throughput screening campaigns, and the strategic selection of a core scaffold is a critical determinant of success. 1-Methylcyclopentan-1-amine, a saturated carbocycle bearing a primary amine on a quaternary carbon, presents an attractive starting point. Its compact, three-dimensional structure offers a favorable profile for occupying protein binding pockets, while the primary amine serves as a versatile chemical handle for a multitude of derivatization reactions.

This guide provides an in-depth exploration of three robust and widely applicable methods for the derivatization of this compound. The protocols are designed for researchers, medicinal chemists, and drug development professionals aiming to construct a focused library of compounds for biological screening. We will delve into the mechanistic rationale behind each method, provide detailed step-by-step protocols, and outline the analytical workflows required for structural confirmation and purity assessment.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The amide bond is one of the most prevalent functionalities in pharmaceuticals, prized for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[1] Direct condensation of a carboxylic acid with an amine is generally unfeasible due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to an electrophilic species that readily reacts with the amine.

Causality of Experimental Design: The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as Hydroxybenzotriazole (HOBt) is a gold standard.[2] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can racemize. HOBt intercepts this reactive species to form an active ester, which is more stable and less prone to racemization, yet highly reactive towards the amine.[2] Since the starting material is a hydrochloride salt, a non-nucleophilic organic base like Diisopropylethylamine (DIEA) or Triethylamine (TEA) is required to neutralize the salt in situ, liberating the free amine for reaction, and to scavenge the proton generated during the reaction.[3]

Workflow for Amide Coupling

cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Process Amine_HCl 1-Methylcyclopentan-1-amine HCl Coupling_Step Nucleophilic Attack by Free Amine Amine_HCl->Coupling_Step R_COOH Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation (O-acylisourea intermediate) R_COOH->Activation Coupling EDC / HOBt Coupling->Activation Base DIEA Base->Amine_HCl Neutralization Solvent DMF or DCM Activation->Coupling_Step Product Target Amide Derivative Coupling_Step->Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Protocol 1: EDC/HOBt Mediated Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester.

  • In a separate flask, dissolve this compound (1.1 eq) in DCM or DMF and add DIEA (2.5 eq).

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Reactant ClassExample ReactantExpected Product StructureTypical Yield Range
Aromatic AcidBenzoic AcidN-(1-methylcyclopentyl)benzamide75-90%
Aliphatic AcidAcetic AcidN-(1-methylcyclopentyl)acetamide70-85%
Heterocyclic AcidNicotinic AcidN-(1-methylcyclopentyl)nicotinamide65-85%

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful and efficient method for forming secondary or tertiary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[4] The process occurs in a one-pot fashion, first involving the formation of an imine or iminium ion intermediate, which is then immediately reduced by a mild hydride-donating agent.[5]

Causality of Experimental Design: The key to a successful one-pot reductive amination is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal because they are mild enough to not reduce the starting aldehyde or ketone but are highly effective at reducing the protonated imine (iminium ion) intermediate.[6] The reaction is typically run under weakly acidic conditions (pH 5-6), often achieved by adding a small amount of acetic acid. This acidity is crucial to catalyze the dehydration step of imine formation but is not so strong as to fully protonate and deactivate the starting amine nucleophile.[5]

Workflow for Reductive Amination

cluster_start Starting Materials cluster_reagents Reagents Amine 1-Methylcyclopentan-1-amine (from HCl salt + Base) Imine Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Imine Reducer NaBH₃CN or STAB Reducer->Imine Reduction Catalyst Acetic Acid (cat.) Catalyst->Imine Solvent Methanol or DCE Product Target Secondary Amine Imine->Product

Caption: One-pot reductive amination workflow.

Protocol 2: Reductive Amination using STAB
  • To a flask containing this compound (1.0 eq), add Dichloroethane (DCE) or Methanol (0.2 M) followed by the aldehyde or ketone (1.1 eq).

  • Add Triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the mixture for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ (aq).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Reactant ClassExample ReactantExpected Product StructureTypical Yield Range
Aromatic AldehydeBenzaldehydeN-benzyl-1-methylcyclopentan-1-amine80-95%
Aliphatic KetoneAcetoneN-isopropyl-1-methylcyclopentan-1-amine75-90%
Cyclic KetoneCyclohexanoneN-cyclohexyl-1-methylcyclopentan-1-amine80-95%

Urea and Thiourea Formation: Privileged Scaffolds

Urea and thiourea motifs are considered "privileged structures" in medicinal chemistry.[7] Their ability to act as rigid hydrogen bond donors and acceptors allows them to participate in high-affinity interactions with protein targets, and they are found in numerous approved drugs.[8][9] The synthesis is exceptionally straightforward, involving the direct reaction of the primary amine with a commercially available isocyanate or isothiocyanate.

Causality of Experimental Design: This reaction is a direct nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically fast and high-yielding, often requiring no catalyst.[10] As with the other methods, the hydrochloride salt of the starting amine must be neutralized with a base to enable the amine to act as a nucleophile. The choice of an aprotic solvent like DCM or THF prevents unwanted side reactions.

Workflow for Urea/Thiourea Synthesis

cluster_start Starting Materials cluster_reagents Reagents Amine 1-Methylcyclopentan-1-amine (from HCl salt + Base) Add_Step Nucleophilic Addition Amine->Add_Step Iso Isocyanate (R-NCO) or Isothiocyanate (R-NCS) Iso->Add_Step Base TEA or DIEA Base->Amine Solvent DCM or THF Product Target Urea or Thiourea Add_Step->Product

Caption: General workflow for urea and thiourea synthesis.

Protocol 3: Synthesis of Ureas and Thioureas
  • Suspend this compound (1.0 eq) in anhydrous DCM or THF (0.2 M).

  • Add Triethylamine (1.2 eq) and stir for 10 minutes at room temperature to generate the free amine.

  • Add the desired isocyanate or isothiocyanate (1.05 eq) dropwise to the solution.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. Often, the product will precipitate from the solution.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold DCM or diethyl ether.

  • If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the pure urea or thiourea derivative.

Reactant ClassExample ReactantExpected Product StructureTypical Yield Range
Aromatic IsocyanatePhenyl isocyanate1-(1-methylcyclopentyl)-3-phenylurea90-99%
Aliphatic IsocyanateButyl isocyanate1-butyl-3-(1-methylcyclopentyl)urea85-95%
Aromatic IsothiocyanatePhenyl isothiocyanate1-(1-methylcyclopentyl)-3-phenylthiourea90-99%

Structure Verification and Purity Analysis

Confirmation of the successful synthesis of each derivative and assessment of its purity are critical before biological screening. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is standard practice.[11][12]

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Key diagnostic signals to look for include:

    • Amides: Appearance of a broad singlet for the N-H proton (typically δ 5.5-8.5 ppm) and a new carbonyl signal in the ¹³C NMR (δ 165-175 ppm).

    • Secondary Amines: Disappearance of one N-H proton signal compared to the primary amine and the appearance of new signals corresponding to the newly added alkyl/aryl group.

    • Ureas/Thioureas: Appearance of two distinct N-H proton signals and a new urea (¹³C: δ 155-165 ppm) or thiourea (¹³C: δ 180-190 ppm) carbonyl/thiocarbonyl signal.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution MS (HRMS) can confirm the molecular formula.[13]

  • HPLC: Assesses the purity of the final compound. A purity level of >95% is typically required for compounds submitted for biological screening.

Conclusion

This compound is a valuable and versatile starting material for the construction of compound libraries for biological screening. The derivatization strategies of amide coupling, reductive amination, and urea/thiourea formation are robust, high-yielding, and tolerant of a wide range of functional groups. By applying these protocols, researchers can efficiently generate a diverse set of novel chemical entities, enhancing the probability of discovering compounds with significant therapeutic potential.

References

  • Title: Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities Source: MDPI URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Reductive Amination Source: Organic Chemistry Tutor URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis Source: PubMed Central URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Amine to Amide (Coupling) - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: ResearchGate URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Thiourea synthesis by thioacylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Intermolecular reductive amination to obtain cyclic amines Source: ResearchGate URL: [Link]

  • Title: Small Molecule Structure Characterisation Source: La Trobe University URL: [Link]

  • Title: Aryl cyclopentylamines in bioactive synthetic compounds and natural products. Source: ResearchGate URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews URL: [Link]

  • Title: Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds Source: ResearchGate URL: [Link]

  • Title: Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei Source: ScienceDirect URL: [Link]

  • Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Characterizing Small Molecules with NMR Source: News-Medical.Net URL: [Link]

  • Title: Chemical properties and biological activities of cyclopentenediones: a review Source: PubMed URL: [Link]

  • Title: Synthesis of Cyclopentanone and Cyclohexanone Derivatives Source: ResearchGate URL: [Link]

  • Title: Structure verification of small molecules using mass spectrometry and NMR spectroscopy Source: ResearchGate URL: [Link]

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Application Notes: Chiral Resolution of Racemic Carboxylic Acids Using 1-Methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-methylcyclopentan-1-amine hydrochloride as a resolving agent for the separation of racemic carboxylic acids. While specific literature examples for this particular amine are not prevalent, its structural characteristics as a primary chiral amine make it a suitable candidate for classical resolution via diastereomeric salt formation. This guide elucidates the fundamental principles of this resolution technique, offers a detailed, field-proven protocol based on the resolution of a representative racemic acid, and provides insights into the critical parameters that govern the success of the separation. The protocols are designed to be self-validating, with clear explanations of the causality behind each experimental step to empower researchers to adapt and optimize the methodology for their specific target molecules.

Introduction: The Imperative of Chirality in Drug Development

Chirality is a critical attribute in modern pharmacology. Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects.[1] Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs.

Classical resolution by diastereomeric salt formation remains one of the most robust, scalable, and economically viable methods for separating enantiomers.[1][2] This technique hinges on the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3][4]

This compound is a chiral primary amine that serves as an effective resolving agent for racemic carboxylic acids. Its primary amine functional group readily reacts with a carboxylic acid to form a salt, and its rigid cyclopentyl backbone provides a well-defined chiral scaffold to induce the necessary physical differences in the resulting diastereomeric salts.

Principle of Diastereomeric Salt Resolution

The core principle involves a two-step process: the formation of diastereomers and their subsequent separation. A racemic carboxylic acid, an equimolar mixture of (R)-Acid and (S)-Acid, is treated with a single enantiomer of a chiral amine, for instance, (S)-Amine. This reaction yields a mixture of two diastereomeric salts: [(R)-Acid·(S)-Amine] and [(S)-Acid·(S)-Amine].

These two salts are not mirror images of each other and thus have distinct physical properties. By carefully selecting a solvent system, a condition can be established where one diastereomeric salt is significantly less soluble than the other. This difference in solubility allows the less soluble salt to selectively crystallize from the solution, while the more soluble salt remains in the mother liquor.

Once the less soluble diastereomeric salt is isolated in high purity, the ionic bond is broken by treatment with a strong acid. This liberates the enantiomerically pure carboxylic acid and regenerates the resolving agent, which can often be recovered and reused.[4]

Properties of this compound

PropertyValue
Chemical Name 1-methylcyclopentan-1-amine;hydrochloride
CAS Number 102014-58-4
Molecular Formula C₆H₁₄ClN
Molecular Weight 135.63 g/mol
Structure A primary amine with a chiral center at the C1 position of a methyl-substituted cyclopentane ring.
Functionality Acts as a chiral base to form diastereomeric salts with racemic carboxylic acids.

Experimental Protocols: Resolution of Racemic Ibuprofen (Representative Example)

The following protocol details the resolution of racemic ibuprofen using a chiral primary amine. This procedure is a robust template and should be adapted and optimized for other racemic acids and for the specific use of this compound. Optimization of solvent, temperature, and stoichiometry is critical for success.[5]

Materials and Equipment
  • Racemic Ibuprofen

  • (S)-(-)-1-Methylcyclopentan-1-amine (or its hydrochloride salt, with appropriate base adjustment)

  • Potassium Hydroxide (KOH)

  • Sulfuric Acid (H₂SO₄), 2M

  • Methyl-t-butyl ether (MTBE)

  • 2-Propanol

  • Anhydrous Sodium Sulfate

  • Three-necked flask, reflux condenser, dropping funnel

  • Magnetic stirrer with hotplate

  • Vacuum filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Chiral HPLC system for enantiomeric excess analysis

Workflow Diagram

G cluster_prep PART A: Diastereomer Formation & Separation cluster_liberation PART B: Liberation of Pure Enantiomer cluster_analysis PART C: Analysis racemic_acid 1. Dissolve Racemic Acid (e.g., Ibuprofen) in aq. KOH add_amine 2. Add (S)-1-Methylcyclopentan-1-amine (Resolving Agent) racemic_acid->add_amine crystallize 3. Heat, then Cool Slowly to Crystallize Less Soluble Salt add_amine->crystallize filtrate 4. Isolate Crystals by Vacuum Filtration crystallize->filtrate recrystallize 5. Recrystallize Diastereomeric Salt from Suitable Solvent filtrate->recrystallize dissolve_salt 6. Dissolve Purified Salt in aq. H₂SO₄ recrystallize->dissolve_salt Purified Diastereomer Salt extract 7. Extract with Organic Solvent (e.g., MTBE) dissolve_salt->extract dry_evap 8. Dry & Evaporate Solvent extract->dry_evap pure_enantiomer 9. Isolate Pure (S)-Enantiomer dry_evap->pure_enantiomer yield_calc Calculate Yield pure_enantiomer->yield_calc ee_det Determine Enantiomeric Excess (Chiral HPLC) pure_enantiomer->ee_det mp_det Measure Melting Point pure_enantiomer->mp_det caption Workflow for Chiral Resolution.

Sources

Application Notes and Protocols for the Synthesis of Advanced Agrochemicals: A Focus on Pyrazole Carboxamide Succinate Dehydrogenase Inhibitors (SDHIs)

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of key agrochemical fungicides. While the initial query focused on 1-methylcyclopentan-1-amine hydrochloride, our investigation reveals that more complex cyclic and substituted aniline moieties are pivotal in the synthesis of market-leading succinate dehydrogenase inhibitor (SDHI) fungicides. This guide, therefore, focuses on the synthesis of two prominent examples, Penflufen and Sedaxane, to provide a more impactful and relevant technical overview. We will delve into the synthesis of their critical precursors and the final amide coupling, elucidating the chemical principles and experimental rationale that underpin these processes.

The pyrazole carboxamide class of fungicides represents a significant advancement in crop protection, targeting the fungal respiratory chain to provide broad-spectrum disease control.[1][2] Their efficacy is intrinsically linked to their molecular structure, particularly the nature of the amine component which plays a crucial role in binding to the target enzyme, succinate dehydrogenase.[3]

Part 1: Synthesis of Penflufen

Penflufen is a broad-spectrum pyrazole-amide fungicide that inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain of fungi.[4] Its structure features a unique N-[2-(4-methylpentan-2-yl)phenyl] moiety, which is crucial for its biological activity. The synthesis of Penflufen is a multi-step process involving the preparation of a fluorinated pyrazole carboxylic acid and a substituted aniline, followed by their coupling to form the final amide.

Synthetic Pathway Overview

The synthesis of Penflufen can be conceptually divided into three main stages:

  • Synthesis of the pyrazole core: 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

  • Synthesis of the aniline side-chain: 2-(4-methylpentan-2-yl)aniline.

  • Amide coupling to yield Penflufen.

Penflufen_Synthesis cluster_acid Pyrazole Acid Synthesis cluster_amine Aniline Synthesis cluster_coupling Amide Coupling Acid_Start Ethyl 2-fluoro-3-oxobutanoate Acid_Mid Ethyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate Acid_Start->Acid_Mid Methylhydrazine, Acetonitrile Acid_Final 5-fluoro-1,3-dimethyl-1H- pyrazole-4-carboxylic acid Acid_Mid->Acid_Final Hydrolysis (e.g., LiOH) Penflufen Penflufen Acid_Final->Penflufen Activation (e.g., SOCl2) Amine Coupling Amine_Start 2-Nitro-toluene Amine_Mid 2-(2-Nitrophenyl)-4-methylpentan-2-ol Amine_Start->Amine_Mid Grignard Reaction (Isobutylmagnesium bromide) Amine_Final 2-(4-methylpentan-2-yl)aniline Amine_Mid->Amine_Final Reduction (e.g., H2, Pd/C) Amine_Final->Penflufen

Figure 1: Overall synthetic workflow for Penflufen.

Protocol: Synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

This protocol details the hydrolysis of the corresponding ethyl ester to the carboxylic acid, a common final step in the synthesis of this precursor.

Principle: The ester is hydrolyzed under basic conditions, followed by acidification to yield the carboxylic acid. Lithium hydroxide is a suitable base for this transformation.[5]

Reagent/ParameterValue/Condition
Starting MaterialEthyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate
ReagentsLithium hydroxide monohydrate, Tetrahydrofuran (THF), Water
Reaction Time12 hours
TemperatureRoom Temperature
Work-upAcidification (e.g., with HCl), Extraction with Ethyl Acetate

Step-by-Step Protocol:

  • Dissolve ethyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and water (4:1 v/v).

  • Add lithium hydroxide monohydrate (10.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH of the mixture to 1 with a suitable acid (e.g., 1M HCl).

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the white solid product.[5]

Protocol: Amide Coupling for Penflufen Synthesis

Principle: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. This activated intermediate then readily reacts with the aniline to form the amide bond. This is a standard and effective method for amide synthesis.[6]

Reagent/ParameterValue/Condition
Starting Materials5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, 2-(4-methylpentan-2-yl)aniline
Activating AgentThionyl chloride (SOCl₂)
BaseTriethylamine (Et₃N) or Pyridine
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature0 °C to Room Temperature

Step-by-Step Protocol:

  • To a stirred solution of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve 2-(4-methylpentan-2-yl)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the solution of the acyl chloride dropwise to the aniline solution at 0 °C.

  • Allow the reaction to stir at room temperature for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield Penflufen.

Part 2: Synthesis of Sedaxane

Sedaxane is another important SDHI fungicide used primarily as a seed treatment.[2] Its chemical structure is characterized by a unique N-[2-([1,1′-bi(cyclopropan)]-2-yl)phenyl] group. The synthesis of Sedaxane also relies on the formation of a pyrazole carboxylic acid and a specific aniline precursor, followed by their coupling.

Synthetic Pathway Overview

The synthesis of Sedaxane can be outlined as follows:

  • Synthesis of the pyrazole core: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Synthesis of the aniline side-chain: 2-([1,1′-bi(cyclopropan)]-2-yl)aniline.

  • Amide coupling to yield Sedaxane.

Sedaxane_Synthesis cluster_acid Pyrazole Acid Synthesis cluster_amine Aniline Synthesis cluster_coupling Amide Coupling Acid_Start Ethyl difluoroacetoacetate Acid_Mid Ethyl 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate Acid_Start->Acid_Mid Triethyl orthoformate, Methylhydrazine Acid_Final 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid Acid_Mid->Acid_Final Hydrolysis (e.g., NaOH) Sedaxane Sedaxane Acid_Final->Sedaxane Activation (e.g., SOCl2) Amine Coupling Amine_Start 2-Chlorobenzaldehyde Amine_Mid1 α,β-Unsaturated carbonyl Amine_Start->Amine_Mid1 Aldol Condensation (Cyclopropyl methyl ketone) Amine_Mid2 Bicyclopropyl derivative Amine_Mid1->Amine_Mid2 Hydrazine, KOH Amine_Final 2-([1,1′-bi(cyclopropan)]-2-yl)aniline Amine_Mid2->Amine_Final Buchwald-Hartwig Amination Amine_Final->Sedaxane

Figure 2: Overall synthetic workflow for Sedaxane.

Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This key intermediate is used in the synthesis of several modern fungicides.[7][8] The following protocol is based on the hydrolysis of its ethyl ester.

Principle: The ethyl ester is saponified using a strong base like sodium hydroxide, followed by acidic work-up to protonate the carboxylate and precipitate the desired carboxylic acid.[7]

Reagent/ParameterValue/Condition
Starting MaterialEthyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
ReagentsSodium hydroxide (NaOH), Water, Methanol
Reaction Time4 hours
Temperature60 °C
Work-upAcidification (e.g., with HCl), Filtration

Step-by-Step Protocol:

  • In a reaction flask, dissolve ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.5 eq) in water.

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature and remove methanol under reduced pressure.

  • Cool the remaining aqueous solution to 0-5 °C and acidify with concentrated HCl to pH 1-2.

  • Stir the mixture at 0-5 °C for 2 hours to allow for complete precipitation.

  • Filter the white solid, wash with cold water, and dry to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[9]

Protocol: Amide Coupling for Sedaxane Synthesis

Principle: The pyrazole carboxylic acid is activated to its acyl chloride, which then reacts with the specialized aniline precursor in the presence of a base to form the final amide product, Sedaxane.[10]

Reagent/ParameterValue/Condition
Starting Materials3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, 2-([1,1′-bi(cyclopropan)]-2-yl)aniline
SolventToluene
Temperature85 °C
Reaction Time1 hour

Step-by-Step Protocol:

  • Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in toluene at room temperature.

  • Heat the solution to 85 °C under reduced pressure (e.g., 400 mbar).

  • In a separate flask, dissolve 2-([1,1′-bi(cyclopropan)]-2-yl)aniline (1.0 eq) in toluene.

  • Add the aniline solution to the acyl chloride solution over 45 minutes while maintaining the temperature at 85 °C.

  • Stir the reaction mixture for an additional hour at 85 °C.

  • Cool the mixture to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dry the residue to obtain the crude Sedaxane, which can be further purified by recrystallization or chromatography.[10]

Conclusion

The synthesis of advanced pyrazole carboxamide fungicides like Penflufen and Sedaxane highlights the importance of strategic molecular design in modern agrochemistry. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of these compounds, emphasizing the key transformations of pyrazole acid formation, specialized aniline synthesis, and the final amide coupling. These notes are intended to serve as a practical resource for researchers engaged in the discovery and development of new crop protection agents.

References

Sources

Application Note: Continuous Flow Synthesis of 1-Methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and scalable method for the synthesis of 1-methylcyclopentan-1-amine hydrochloride utilizing continuous flow chemistry. The described protocol leverages a packed-bed reactor for the critical reductive amination step, offering significant advantages over traditional batch processing in terms of safety, efficiency, and process control. This document provides a comprehensive guide for researchers, chemists, and professionals in pharmaceutical development, covering the underlying reaction mechanism, a detailed experimental protocol, and strategies for process optimization.

Introduction: The Case for Flow Chemistry in Amine Synthesis

1-Methylcyclopentan-1-amine and its hydrochloride salt are valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs). Traditional batch synthesis of such amines often involves challenges related to reaction kinetics, temperature control, and the safe handling of reagents.[1] Flow chemistry, or continuous manufacturing, offers a compelling alternative by providing superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.[2]

The synthesis of cyclic amines, in particular, benefits from the enhanced safety and efficiency of flow reactors.[3][4] This application note outlines a method based on the reductive amination of a suitable ketone precursor, a cornerstone reaction in amine synthesis, adapted for a continuous flow process.[1][5]

Reaction Mechanism and Process Rationale

The synthesis of this compound is proposed via a two-step sequence, beginning with the reductive amination of cyclopentanone with methylamine to form N-methylcyclopentanamine. While this document focuses on the subsequent step, it's crucial to understand the foundational chemistry. The core of this protocol is the transformation of 1-methylcyclopentanol to the desired primary amine, followed by salt formation.

The key transformation is a direct amination of the tertiary alcohol, 1-methylcyclopentanol, with ammonia under catalytic conditions. This process, often referred to as "hydrogen-borrowing" or "hydrogen autotransfer," involves the in-situ oxidation of the alcohol to a ketone, which then undergoes reductive amination.[6][7]

The proposed reaction pathway is as follows:

  • Dehydrogenation: The catalyst facilitates the removal of hydrogen from 1-methylcyclopentanol to form the intermediate 1-methylcyclopentanone.

  • Condensation: The in-situ generated ketone reacts with ammonia to form an imine intermediate.

  • Hydrogenation: The catalyst then transfers the "borrowed" hydrogen to the imine, reducing it to the final primary amine product, 1-methylcyclopentan-1-amine.

  • Salt Formation: The purified amine is then treated with hydrochloric acid to yield the stable hydrochloride salt.

This approach is highly atom-economical, with water being the primary byproduct of the amination step.

Experimental Section

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
1-Methylcyclopentanol≥98%Sigma-Aldrich1462-03-9
Ammonia7N solution in MethanolSigma-Aldrich7664-41-7
Hydrogen99.999%Airgas1333-74-0
Nickel Catalyst (e.g., Raney Ni or Ni on a solid support)High PurityStrem Chemicals7440-02-0
Methanol (Anhydrous)HPLC GradeFisher Scientific67-56-1
Hydrochloric Acid2 M solution in Diethyl EtherAcros Organics7647-01-0
Diethyl Ether (Anhydrous)ACS GradeVWR60-29-7

Equipment:

  • High-pressure liquid chromatography (HPLC) pumps (2x)

  • Packed-bed reactor (e.g., from Vapourtec, ThalesNano)

  • Back-pressure regulator (BPR)

  • Gas-mass flow controller for hydrogen

  • T-mixer

  • Heat exchanger/cooler

  • Automated collection system

  • In-line analytical tool (e.g., FT-IR or UV-Vis) (Optional)

Flow Reactor Setup

The continuous flow system is assembled as depicted in the workflow diagram below. All tubing should be of appropriate material (e.g., stainless steel or PEEK) to withstand the reaction conditions.

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Workup & Collection cluster_salt_formation Offline Salt Formation ReagentA 1-Methylcyclopentanol in Methanol (Pump A) Mixer T-Mixer ReagentA->Mixer ReagentB Ammonia in Methanol (Pump B) ReagentB->Mixer Gas H2 Gas (MFC) Gas->Mixer Reactor Heated Packed-Bed Reactor (Nickel Catalyst) Mixer->Reactor Cooler Heat Exchanger Reactor->Cooler BPR Back-Pressure Regulator Collection Product Collection (Free Amine) BPR->Collection Cooler->BPR Dissolve Dissolve in Diethyl Ether Collection->Dissolve Offline Transfer AddHCl Add HCl in Ether Dissolve->AddHCl Filter Filter & Dry AddHCl->Filter FinalProduct 1-Methylcyclopentan-1-amine HCl Filter->FinalProduct

Caption: Workflow for the continuous synthesis of 1-methylcyclopentan-1-amine HCl.

Step-by-Step Protocol

1. System Priming and Catalyst Activation:

  • The packed-bed reactor is filled with the nickel catalyst according to the manufacturer's instructions.

  • The system is flushed with the solvent (methanol) at a low flow rate to wet the catalyst bed and remove any trapped air.

  • The catalyst is activated in-situ by flowing hydrogen gas through the heated reactor bed as per the catalyst supplier's recommendations.

2. Reagent Preparation:

  • A solution of 1-methylcyclopentanol in anhydrous methanol is prepared (e.g., 0.5 M).

  • The ammonia solution in methanol is used as supplied.

3. Reaction Execution:

  • The reagent solutions are delivered to the T-mixer using two separate HPLC pumps at specified flow rates.

  • Hydrogen gas is introduced into the mixed stream via a mass flow controller.

  • The combined stream enters the heated packed-bed reactor.

  • The system pressure is maintained using a back-pressure regulator.

Proposed Reaction Parameters:

ParameterValueRationale
Temperature120-180 °CTo overcome the activation energy for alcohol dehydrogenation.[7]
Pressure50-100 barTo maintain the reagents in the liquid phase and increase the solubility of hydrogen.
Flow Rate (Substrate)0.2 - 1.0 mL/minTo control the residence time in the reactor.
Flow Rate (Ammonia)0.2 - 1.0 mL/minTo ensure a stoichiometric excess of the aminating agent.
H₂ Flow Rate5 - 20 mL/minTo provide the reducing agent for the imine hydrogenation.
Residence Time10 - 30 minutesCalculated based on reactor volume and total flow rate; optimized for maximum conversion.

4. Product Collection and Analysis:

  • The reaction mixture exits the BPR and is cooled before being collected.

  • Samples are taken periodically and analyzed by GC-MS to determine conversion and selectivity.

5. In-situ Quenching and Purification (Optional Advanced Setup):

  • For a fully continuous process, the product stream can be directed through a scavenger resin column to remove any unreacted starting material or byproducts.

6. Salt Formation (Offline):

  • The collected fractions containing the purified 1-methylcyclopentan-1-amine are combined and the solvent is removed under reduced pressure.

  • The resulting free amine is dissolved in anhydrous diethyl ether.

  • A solution of 2 M HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

  • The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.[8]

Process Optimization and Troubleshooting

The efficiency of the flow synthesis can be optimized by systematically varying the key reaction parameters. A Design of Experiments (DoE) approach is recommended.

  • Temperature: Increasing the temperature generally increases the reaction rate, but may also lead to byproduct formation. An optimal temperature range should be determined.

  • Residence Time: A longer residence time will increase conversion but decrease throughput. The ideal residence time will balance these two factors.

  • Catalyst Screening: Different supported nickel catalysts or other transition metal catalysts (e.g., Pd, Pt, Ru) can be screened for higher activity and selectivity.[4]

  • Troubleshooting Clogging: If precipitation occurs in the reactor, reducing the concentration of the starting materials or increasing the solvent flow rate may be necessary.

Safety Considerations

  • This process involves the use of flammable solvents and a high-pressure hydrogen gas. The flow reactor should be operated in a well-ventilated fume hood and behind a blast shield.

  • Pressure relief valves should be incorporated into the system.

  • Ammonia is corrosive and has a pungent odor; appropriate personal protective equipment (PPE) must be worn.

  • The potential for exothermic reactions is mitigated by the high surface-area-to-volume ratio of the flow reactor, but should still be considered.

Conclusion

The described continuous flow methodology provides a safe, efficient, and scalable route for the synthesis of this compound. By leveraging the advantages of flow chemistry, this protocol offers precise control over reaction conditions, leading to improved yield and purity compared to traditional batch methods. This application note serves as a comprehensive guide for the implementation and optimization of this process in a research or production environment.

References

  • PrepChem. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. Retrieved from PrepChem.com. URL: [Link]

  • ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Request PDF. URL: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. URL: [Link]

  • Justia Patents. (2001). Process for the preparation of alkyl 1-methylcyclopropanecarboxylate. URL: [Link]

  • RSC Publishing. (n.d.). Continuous flow synthesis of amine oxides by oxidation of tertiary amines. Reaction Chemistry & Engineering. URL: [Link]

  • ResearchGate. (n.d.). Continuous reductive amination to synthesize primary and secondary.... URL: [Link]

  • Zhang, J., et al. (2025). Continuous reductive amination to synthesize primary amines with high selectivity in flow. Catalysis Science & Technology. URL: [Link]

  • Gemoets, H. P. L., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 20(2), 344-366. URL: [Link]

  • Baxendale Group. (n.d.). A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols. Retrieved from [Link]

  • Gutmann, B., & Kappe, C. O. (2020). How to approach flow chemistry. Chemical Society Reviews, 49(22), 8032-8051. URL: [Link]

  • Yu, H., et al. (2021). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering, 6(1), 103-109. URL: [Link]

  • Simon, M. D., & Pentelute, B. L. (2017). Pushing the Limits of Solid-Phase Peptide Synthesis with Continuous Flow. Accounts of Chemical Research, 50(5), 1165-1174. URL: [Link]

  • Yan, T., et al. (2018). Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering, 6(3), 3354-3359. URL: [Link]

  • Imperial College London. (2018). Catalysis in flow: Nickel-catalyzed synthesis of primary amines from alcohols and NH3. Spiral. URL: [Link]

  • American Chemical Society. (2026). CHEM21 Case Study: Formation of N-chloramines in Flow. Retrieved from [Link]

  • Smith, C. J., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 329-337. URL: [Link]

  • The Royal Society of Chemistry. (2014). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methylcyclopentan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we address common challenges encountered during its synthesis, offering in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues effectively.

Section 1: Synthesis Overview & Core Principles

1-Methylcyclopentan-1-amine is a tertiary amine, a structural motif found in various pharmaceutically active compounds. Its synthesis typically involves the formation of a stable tertiary carbocation, which is then trapped by a nitrogen source. The most direct and industrially relevant method for this transformation is the Ritter reaction , which will be the primary focus of this guide. The final step involves converting the synthesized free amine into its hydrochloride salt to improve its stability, solubility, and ease of handling.

Primary Synthetic Strategy: The Ritter Reaction

The Ritter reaction is a powerful method for creating N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol or an alkene, under strongly acidic conditions.[1][2] The resulting amide is then hydrolyzed to yield the target primary amine.

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Part 1: Amine Synthesis cluster_1 Part 2: Purification & Salt Formation Start Starting Material (1-Methylcyclopentan-1-ol or 1-Methylcyclopentene) Ritter Ritter Reaction (Nitrile, Strong Acid) Start->Ritter Amide Intermediate (N-(1-methylcyclopentyl)acetamide) Ritter->Amide Hydrolysis Hydrolysis (Acid or Base) Amide->Hydrolysis FreeAmine Crude 1-Methylcyclopentan-1-amine Hydrolysis->FreeAmine Purification Purification (Extraction/Distillation) FreeAmine->Purification SaltFormation Salt Formation (HCl) Purification->SaltFormation FinalProduct 1-Methylcyclopentan-1-amine HCl (Final Product) SaltFormation->FinalProduct

Caption: Overall workflow for the synthesis of 1-methylcyclopentan-1-amine HCl.

Section 2: Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the synthesis.

FAQ 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired 1-methylcyclopentan-1-amine. What are the most likely causes?

Answer: Low or no yield in a Ritter reaction synthesis is a common but solvable issue. The root cause almost always lies in one of the three critical stages: carbocation formation, nucleophilic attack by the nitrile, or hydrolysis of the amide intermediate.

A. Issues with Carbocation Generation: The reaction is initiated by the formation of the 1-methylcyclopentyl carbocation. This is a relatively stable tertiary carbocation, but its efficient generation is paramount.

  • Acid Catalyst: The Ritter reaction requires a strong, typically anhydrous, acid like concentrated sulfuric acid or perchloric acid.[3] Using a dilute acid or allowing moisture into the reaction will quench the carbocation intermediate, halting the synthesis. Ensure your acid is of high concentration and all glassware is thoroughly dried.

  • Starting Material Quality: If starting from 1-methylcyclopentan-1-ol, ensure it is free of water. If starting from 1-methylcyclopentene, verify its purity, as isomeric impurities may not form the desired tertiary carbocation.

B. Issues with the Nitrile Nucleophile: The nitrile (e.g., acetonitrile or hydrogen cyanide) acts as the nitrogen source.

  • Nitrile Reactivity: The nitrile must be a sufficiently strong nucleophile to attack the carbocation. While acetonitrile is common, its nucleophilicity is modest. The reaction often requires elevated temperatures or extended reaction times to proceed to completion.

  • Stoichiometry: The nitrile is often used as the solvent or in large excess to ensure the reaction kinetics favor product formation.

C. Incomplete Hydrolysis of the Amide Intermediate: The Ritter reaction first produces an N-(1-methylcyclopentyl)amide.[1][3] This intermediate is often stable and must be fully hydrolyzed to yield the free amine.

  • Hydrolysis Conditions: Incomplete hydrolysis is a frequent cause of low amine yield. The amide must be subjected to harsh conditions, such as refluxing in strong acid (e.g., 6M HCl) or strong base (e.g., 6M NaOH) for several hours. Monitor the disappearance of the amide starting material by TLC or GC-MS to ensure the reaction goes to completion.

The Ritter Reaction Mechanism

Ritter_Mechanism Protonation Protonation (H₂SO₄) WaterLoss - H₂O Protonation->WaterLoss Carbocation 1-Methylcyclopentyl Carbocation (Stable) WaterLoss->Carbocation Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + CH₃CN Nitrile Acetonitrile (Nucleophile) Hydrolysis1 H₂O Attack Nitrilium->Hydrolysis1 + H₂O Intermediate Protonated Amide Hydrolysis1->Intermediate Amide N-(1-methylcyclopentyl)acetamide Intermediate->Amide - H⁺ Deprotonation Deprotonation Hydrolysis2 Acid/Base Hydrolysis Amide->Hydrolysis2 Amine 1-Methylcyclopentan-1-amine Hydrolysis2->Amine

Caption: Mechanism of the Ritter reaction for synthesizing the target amine.

FAQ 2: Product Purity and Side Reactions

Question: My final product is contaminated with significant impurities. What are the common side products and how can I minimize their formation?

Answer: Purity issues often stem from side reactions inherent to the strongly acidic and potentially high-temperature conditions of the synthesis.

Problem Potential Cause Proposed Solution
Alkene Impurities The tertiary carbocation can undergo elimination (E1 reaction) instead of being trapped by the nitrile, especially at higher temperatures. This forms a mixture of methylcyclopentene isomers.[4]Maintain strict temperature control, keeping it as low as feasible while still allowing the reaction to proceed. Add the alcohol/alkene starting material slowly to the acid/nitrile mixture to keep its instantaneous concentration low.
Polymerization Alkenes (either as starting material or side products) can polymerize under strong acid conditions, leading to high molecular weight, tar-like impurities.Similar to avoiding alkene impurities, maintain low temperatures and slow addition of the carbocation precursor. Using the alcohol instead of the alkene as a starting material can sometimes mitigate this.
Unreacted Amide As discussed in FAQ 1, incomplete hydrolysis of the N-alkyl amide intermediate is a very common source of impurity.Ensure complete hydrolysis by using sufficiently harsh conditions (strong acid/base, heat) and monitoring the reaction to completion before workup.
Residual Starting Material Inefficient reaction conditions can leave unreacted 1-methylcyclopentan-1-ol.The alcohol can be removed during the purification of the free amine via an acid-base extraction. The neutral alcohol will remain in the organic phase while the basic amine is extracted into the aqueous acid phase.
FAQ 3: Purification and Salt Formation Challenges

Question: I'm struggling with the final purification and conversion to the hydrochloride salt. What are the best practices?

Answer: Purifying amines and forming their salts requires careful technique, as amines can be difficult to handle on standard silica gel and their salts can have challenging crystallization properties.

A. Purifying the Free Amine: It is highly recommended to purify the free amine before forming the hydrochloride salt.

  • Acid-Base Extraction: This is the most effective method for separating the basic amine from neutral organic impurities (like unreacted alcohol or side-product alkenes).[5]

    • Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

    • Extract with aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving neutral impurities behind in the organic layer.

    • Separate the layers. Wash the organic layer again with aqueous acid to ensure complete extraction.

    • Combine the aqueous layers. Cool this solution in an ice bath and slowly add a strong base (e.g., 6M NaOH) until the solution is strongly basic (pH > 12). The free amine will deprotonate and may precipitate or form an oily layer.

    • Extract the free amine back into a fresh portion of organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Distillation: If the free amine is a liquid at room temperature and thermally stable, distillation can be an excellent final purification step.

B. Forming the Hydrochloride Salt: Once you have the pure free amine, the salt formation can be performed.

  • Procedure: Dissolve the purified 1-methylcyclopentan-1-amine in a dry, non-protic solvent like diethyl ether or anhydrous isopropanol.

  • HCl Addition: Either bubble dry HCl gas through the solution or add a commercially available solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Precipitation: The hydrochloride salt is generally insoluble in non-polar organic solvents and will precipitate as a white solid.

  • Isolation and Drying: Collect the solid by filtration, wash it with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any surface impurities, and dry thoroughly under vacuum. The product is likely hygroscopic and should be stored in a desiccator.[6]

FAQ 4: Product Characterization

Question: My NMR and IR data are ambiguous. What are the expected spectral features for this compound?

Answer: Correctly interpreting spectral data is key to confirming the structure and purity of your product.

Expected Characterization Data:

Technique Expected Features for 1-Methylcyclopentan-1-amine HCl (C₆H₁₄ClN) [7][8]
¹H NMR - -NH₃⁺ protons: A very broad singlet, typically downfield. Its integration should correspond to 3 protons. This signal may exchange with D₂O. - Cyclopentane protons (-CH₂-): A series of complex multiplets, likely between 1.5-2.0 ppm, integrating to 8 protons. - Methyl protons (-CH₃): A sharp singlet, typically the most upfield signal (around 1.3-1.5 ppm), integrating to 3 protons.
¹³C NMR Expect 4 distinct signals: - One quaternary carbon (C-NH₃⁺). - Two signals for the cyclopentane methylene carbons (due to symmetry). - One signal for the methyl carbon.
IR (Infrared) - N-H Stretch: A very broad and strong band from ~2500-3200 cm⁻¹, characteristic of an ammonium salt (R-NH₃⁺). This often has multiple sub-peaks.
Mass Spec (MS) When analyzed by techniques like ESI-MS, you will observe the mass of the free amine (the cation). The expected [M+H]⁺ for C₆H₁₃N would be m/z = 100.11.
Melting Point Literature values should be consulted, but a sharp melting point is a good indicator of purity.

Section 3: Reference Protocols

Protocol 1: Synthesis via Ritter Reaction from 1-Methylcyclopentan-1-ol

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Step 1: Amide Formation

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add acetonitrile (5 equivalents, also acts as solvent).

  • Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (2 equivalents) with vigorous stirring.

  • Once the acid is added and the mixture is cool, add 1-methylcyclopentan-1-ol (1 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or GC for the disappearance of the starting alcohol.

Step 2: Hydrolysis

  • Carefully quench the reaction by pouring it over crushed ice.

  • Add 6M NaOH solution until the mixture is strongly basic (pH > 12). Caution: This will be highly exothermic.

  • Transfer the mixture to a round-bottom flask and heat to reflux for 6-12 hours to hydrolyze the amide intermediate. Monitor for the formation of the amine.

Step 3: Purification and Salt Formation

  • Cool the reaction mixture and perform an acid-base extraction as described in FAQ 3 .

  • After isolating the pure free amine, dissolve it in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under high vacuum to yield this compound.

References

  • PrepChem. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. Retrieved from PrepChem.com. [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from Organic-Chemistry.org. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • LookChem. (n.d.). N-methylcyclopentanamine hydrochloride. Retrieved from LookChem. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. [Link]

  • ResearchGate. (2025). Reductive amination of cyclopentanone. Request PDF. [Link]

  • Google Patents. (n.d.). WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives.
  • Dr. G Chem. (2022, August 11). How to purify Amine? [Video]. YouTube. [Link]

Sources

Optimizing reaction conditions for 1-methylcyclopentan-1-amine hydrochloride formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methylcyclopentan-1-amine Hydrochloride Synthesis

A Guide for Researchers and Drug Development Professionals

Overview of Synthetic Strategies

The most common and efficient route to 1-methylcyclopentan-1-amine is through the reductive amination of cyclopentanone. This versatile reaction involves the condensation of a carbonyl compound (cyclopentanone) with an amine (methylamine) to form an intermediate imine, which is then reduced in situ to the desired amine. The final step involves converting the free amine to its stable hydrochloride salt for easier handling, purification, and storage.

Core Reaction: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and the frequent ability to perform it as a one-pot reaction.[1] The process begins with the nucleophilic attack of methylamine on the carbonyl carbon of cyclopentanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is the species that undergoes reduction.[1][2]

The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion without significantly reducing the starting ketone.[3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

FAQ 1: Low Reaction Yield

Question: My overall yield of 1-methylcyclopentan-1-amine is consistently low. What are the primary causes and how can I optimize the reaction for better output?

Answer: Low yield is a multifaceted problem often stemming from suboptimal conditions in one of the two key stages: imine formation or reduction.

Causality & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation is a reversible equilibrium.[1] To drive the reaction forward, the formation of the iminium ion must be favored.

    • pH Control: The reaction is best performed under weakly acidic conditions (pH ~5-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, strongly acidic conditions will protonate the starting amine, rendering it non-nucleophilic. A common practice is to use methylamine hydrochloride directly or to add a mild acid like acetic acid as a catalyst.

    • Water Removal: The formation of the imine from the hemiaminal intermediate releases a molecule of water.[1] While not always practical for in-situ reductions, removing this water would shift the equilibrium. In the context of one-pot hydride reductions, ensuring anhydrous conditions for solvents and reagents at the start is beneficial.

  • Improper Choice or Handling of Reducing Agent: The reducing agent's selectivity and reactivity are paramount.

    • Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can reduce both the iminium ion and the starting cyclopentanone. If added too early or under conditions that slow imine formation, significant formation of the byproduct 1-methylcyclopentanol will occur, lowering the yield of the desired amine.

    • Sodium Cyanoborohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents.[3][4] They are particularly effective because they are more reactive towards the protonated iminium ion than the neutral ketone, especially at the optimal weakly acidic pH for imine formation.[4] NaBH(OAc)₃ is often considered a superior choice as it is less toxic than cyanoborohydride and highly efficient.[3]

  • Suboptimal Stoichiometry: The molar ratios of your reactants are crucial.

    • Amine Excess: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents of methylamine) can help drive the initial condensation reaction towards the imine intermediate.

    • Reducing Agent: Typically, 1.1 to 1.5 equivalents of the hydride reducing agent are sufficient to ensure complete reduction of the iminium intermediate.

Isolation_Troubleshooting Start Start: Crude Amine Free Base Dissolve Dissolve in Anhydrous Et₂O or EtOAc Start->Dissolve Add_HCl Add Anhydrous HCl Solution (e.g., HCl in Et₂O) Dissolve->Add_HCl Result Observe Result Add_HCl->Result Solid White Solid Precipitates Result->Solid Success Oily Product Oils Out / Gummy Result->Oily Problem No_Ppt No Precipitation Result->No_Ppt Problem Filter Filter, Wash with cold Et₂O, Dry Under Vacuum Solid->Filter Check_Water Potential Cause: Residual Water or Solvent Oily->Check_Water Check_Solubility Potential Cause: Salt is too soluble No_Ppt->Check_Solubility Redissolve Action: Redissolve in minimal DCM, add Et₂O/Hexane, re-precipitate Check_Water->Redissolve Add_Antisolvent Action: Cool to 0°C, add Hexane as anti-solvent Check_Solubility->Add_Antisolvent

Caption: Decision tree for troubleshooting hydrochloride salt isolation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound via reductive amination.

Materials:

  • Cyclopentanone

  • Methylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 2.0 M Hydrochloric acid in diethyl ether

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine cyclopentanone (1.0 eq), methylamine hydrochloride (1.2 eq), and anhydrous methanol. Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the flask to 0°C in an ice bath. Add anhydrous dichloromethane (DCM) to the mixture. In portions, slowly add sodium triacetoxyborohydride (1.5 eq) over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract three times with DCM.

  • Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-methylcyclopentan-1-amine as an oil.

  • Hydrochloride Salt Formation: Dissolve the crude amine oil in a minimal amount of anhydrous diethyl ether. While stirring, add 2.0 M HCl in diethyl ether dropwise until a precipitate is no longer formed.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize crystallization. Collect the white solid by vacuum filtration, wash the filter cake with a small volume of cold diethyl ether, and dry under high vacuum to a constant weight.

References

Sources

Common side reactions in the synthesis of 1-methylcyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-methylcyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable amine intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

Introduction

The synthesis of 1-methylcyclopentan-1-amine, a key building block in medicinal chemistry, can be approached through several synthetic routes. The most common and practical methods include reductive amination of 1-methylcyclopentanone and the Ritter reaction from 1-methylcyclopentan-1-ol. While these reactions are robust, they are not without their subtleties. Understanding the potential side reactions is crucial for optimizing yield, purity, and overall success of the synthesis. This guide will dissect the common issues, provide causative explanations, and offer actionable solutions.

Part 1: Troubleshooting Guide for Reductive Amination Routes

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. For the preparation of 1-methylcyclopentan-1-amine, this typically involves the reaction of 1-methylcyclopentanone with an amine source, followed by reduction. The Leuckart-Wallach reaction is a specific variant of this process.

FAQ 1: Low Yield of 1-Methylcyclopentan-1-amine in Reductive Amination

Question: I am attempting the reductive amination of 1-methylcyclopentanone using ammonia and a reducing agent, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the reductive amination of a hindered ketone like 1-methylcyclopentanone can be attributed to several factors, primarily related to imine formation and the reduction step.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine (or enamine) intermediate. With a sterically hindered ketone, this equilibrium can be unfavorable.

    • Troubleshooting Protocol:

      • Water Removal: The formation of the imine from the ketone and amine releases a molecule of water.[1] To drive the equilibrium towards the imine, it is crucial to remove this water as it forms. This can be achieved by:

        • Using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).

        • Adding a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture.

      • pH Control: The rate of imine formation is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal to catalyze the dehydration of the hemiaminal intermediate without excessively protonating the amine nucleophile.[2] A common approach is to use an ammonium salt (e.g., ammonium acetate) or add a catalytic amount of a weak acid like acetic acid.

  • Competing Reduction of the Ketone: The reducing agent may reduce the starting ketone to 1-methylcyclopentan-1-ol, a common side product.

    • Troubleshooting Protocol:

      • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose, as they are less reactive towards carbonyls at neutral or slightly acidic pH.[3]

      • Stepwise Procedure: Consider a two-step approach. First, form the imine under optimized conditions (e.g., with azeotropic removal of water). Then, after confirming imine formation (e.g., by IR or ¹H NMR spectroscopy), add the reducing agent.

  • Steric Hindrance: The tertiary nature of the carbon bearing the methyl group in 1-methylcyclopentanone can sterically hinder the approach of the amine and the subsequent reduction.

    • Troubleshooting Protocol:

      • Reaction Time and Temperature: Reactions with hindered ketones may require longer reaction times or elevated temperatures to achieve reasonable conversion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

      • Catalyst: For catalytic hydrogenations, the choice of catalyst can be critical. Platinum- or palladium-based catalysts are often effective.[4]

Diagram: Troubleshooting Low Yield in Reductive Amination

G Start Low Yield of 1-Methylcyclopentan-1-amine Imine Inefficient Imine Formation? Start->Imine KetoneRed Ketone Reduction? Start->KetoneRed Steric Steric Hindrance? Start->Steric Water Add Dehydrating Agent (e.g., Molecular Sieves) Imine->Water pH Optimize pH (4-6) (e.g., NH4OAc, cat. AcOH) Imine->pH ReducingAgent Use Selective Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) KetoneRed->ReducingAgent Stepwise Perform Stepwise: 1. Imine Formation 2. Reduction KetoneRed->Stepwise TimeTemp Increase Reaction Time and/or Temperature Steric->TimeTemp Catalyst Optimize Catalyst (for catalytic hydrogenation) Steric->Catalyst

Caption: Troubleshooting workflow for low yield in reductive amination.

FAQ 2: Formation of N,N-di(1-methylcyclopentyl)amine as a Side Product

Question: My reaction produces a significant amount of a higher molecular weight byproduct, which I suspect is the tertiary amine, N,N-di(1-methylcyclopentyl)amine. How can I prevent its formation?

Answer:

The formation of the tertiary amine is a classic side reaction in reductive aminations when a primary amine is the target. The newly formed primary amine can act as a nucleophile and react with another molecule of the starting ketone.

Causality:

The product, 1-methylcyclopentan-1-amine, is itself a primary amine and can compete with ammonia (or the initial amine source) in reacting with 1-methylcyclopentanone to form a secondary imine, which is then reduced to the tertiary amine.

Prevention & Mitigation Strategies:

  • Stoichiometry Control:

    • Excess Amine Source: Use a large excess of the initial amine source (e.g., ammonia or an ammonium salt). This will statistically favor the reaction of the ketone with the primary amine source over the newly formed product amine.

  • Reaction Conditions:

    • Slow Addition of Reducing Agent: If performing a one-pot reaction, adding the reducing agent slowly can help to reduce the primary imine as it is formed, thereby minimizing the concentration of the primary amine product available to react further.

  • Purification:

    • If the formation of the tertiary amine cannot be completely suppressed, separation can be achieved through careful purification.

      • Acid-Base Extraction: The basicity of primary, secondary, and tertiary amines differs. A carefully controlled pH extraction can sometimes be used to separate them.[5][6]

      • Chromatography: Column chromatography on silica gel can be challenging for amines due to their basicity, leading to tailing. Using a silica gel treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent can improve separation.[7] Alternatively, specialized amine-functionalized silica can be used.

      • Derivatization: In challenging cases, the mixture of amines can be derivatized (e.g., as amides or sulfonamides), separated by chromatography, and then the desired amine can be regenerated by hydrolysis of the derivative.

Diagram: Formation and Prevention of Tertiary Amine Byproduct

G cluster_prevention Prevention Strategies Ketone 1-Methylcyclopentanone Imine1 Primary Imine Ketone->Imine1 + NH3 Ammonia NH3 Product 1-Methylcyclopentan-1-amine (Primary Amine) Imine1->Product Reduction Imine2 Secondary Imine Product->Imine2 + 1-Methylcyclopentanone Byproduct N,N-di(1-methylcyclopentyl)amine (Tertiary Amine) Imine2->Byproduct Reduction Reduction Reduction ExcessAmmonia Use Large Excess of NH3 SlowReduction Slow Addition of Reducing Agent G Alcohol 1-Methylcyclopentan-1-ol Carbocation 1-Methylcyclopentyl Cation Alcohol->Carbocation + H+ / -H2O Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-C≡N Nitrile R-C≡N Amide N-(1-Methylcyclopentyl)amide Nitrilium->Amide + H2O (Workup) Amine 1-Methylcyclopentan-1-amine Amide->Amine Hydrolysis (Strong Acid or Base)

Caption: Stepwise progression of the Ritter reaction to the final amine.

FAQ 4: Potential for Wagner-Meerwein Rearrangement

Question: I am concerned about potential rearrangement of the 1-methylcyclopentyl cation during the Ritter reaction. Is this a significant side reaction?

Answer:

The 1-methylcyclopentyl cation is a tertiary carbocation and is relatively stable. [8]However, under strongly acidic conditions, carbocation rearrangements, such as the Wagner-Meerwein rearrangement, are always a possibility. [9]In this specific case, a rearrangement could lead to the formation of a cyclohexyl cation via ring expansion.

Plausible Rearrangement Pathway:

The 1-methylcyclopentyl cation could undergo a 1,2-alkyl shift, leading to the formation of a secondary cyclohexyl cation. This rearrangement can be driven by the release of ring strain. While the resulting secondary carbocation is less stable than the initial tertiary carbocation, under certain conditions, it can be trapped by the nitrile nucleophile.

Assessing the Risk and Mitigation:

  • Thermodynamic Control: The 1-methylcyclopentyl cation is generally the more stable carbocation, so under thermodynamically controlled conditions, rearrangement may not be the major pathway. [10]* Reaction Temperature: Lowering the reaction temperature can sometimes disfavor rearrangement pathways, which may have a higher activation energy.

  • Choice of Acid: The strength and nature of the acid can influence the propensity for rearrangement.

Troubleshooting and Characterization:

If you suspect rearrangement has occurred, you will need to carefully analyze your product mixture. The primary amine resulting from the rearranged carbocation would be cyclohexylamine.

  • Analytical Techniques: Use GC-MS and NMR spectroscopy to identify and quantify the presence of any isomeric amine byproducts. The fragmentation patterns in the mass spectrum and the chemical shifts and coupling constants in the NMR spectrum will be distinct for 1-methylcyclopentan-1-amine and cyclohexylamine.

Part 3: Final Product Isolation and Purification

FAQ 5: Isolating the Hydrochloride Salt

Question: How do I convert the free base of 1-methylcyclopentan-1-amine to its hydrochloride salt and purify it?

Answer:

The hydrochloride salt is often preferred for its crystalline nature, stability, and ease of handling compared to the free amine, which is typically a liquid.

Protocol for Hydrochloride Salt Formation and Purification:

  • Dissolution: Dissolve the purified free base of 1-methylcyclopentan-1-amine in a suitable anhydrous organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol). Alternatively, anhydrous HCl gas can be bubbled through the solution. The addition should be done carefully, as the salt precipitation is often exothermic.

  • Precipitation: The this compound will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or soluble impurities.

  • Drying: Dry the salt under vacuum to remove residual solvent.

  • Recrystallization (Optional): For higher purity, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether or ethanol/ethyl acetate.

Data Summary Table

Potential Issue Synthetic Route Common Cause(s) Key Troubleshooting Strategy
Low YieldReductive AminationInefficient imine formation, ketone reductionUse of dehydrating agent, pH control, selective reducing agent
Tertiary Amine ByproductReductive AminationReaction of product amine with starting ketoneUse of excess amine source, slow addition of reducing agent
N-Amide IntermediateRitter ReactionAmide is the initial productPerform a subsequent forceful hydrolysis step
Rearranged ByproductsRitter ReactionWagner-Meerwein rearrangement of carbocationLower reaction temperature, careful product analysis
Difficulty in PurificationGeneralBasic nature of aminesConvert to hydrochloride salt, use modified chromatography

References

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 955-958.
  • BenchChem. (2025).
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  • ResearchGate. (2025).
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  • Google Patents. (n.d.). Process for reducing the content of primary and secondary amine in a tertiary amine. CA2023057A1.
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  • Cairns, T. L., & Englund, B. E. (1961). Rearrangement of 1-Methylcyclopentyl Hypochlorite. The Journal of Organic Chemistry, 26(6), 2047-2049.
  • ResearchGate. (2025).
  • Grokipedia. (n.d.). Leuckart reaction.
  • Saunders, M., & Rosenfeld, J. (1970). A New Rearrangement Process in Methylcyclopentyl and t-Amyl Cations. Journal of the American Chemical Society, 92(22), 6612-6613.
  • Wikipedia. (n.d.). Leuckart reaction.
  • Reddit. (2023).
  • ResearchG
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • YouTube. (2021). Wagner Meerwein Rearrangement.
  • Chemistry LibreTexts. (2023). Wagner-Meerwein Rearrangement.
  • YouTube. (2024). What is Wagner Meerwein Rearrangement ? Mechanism ?
  • Wikipedia. (n.d.).
  • PubMed Central. (n.d.).
  • Competitive amide hydrolysis in mono- and diformyl
  • PubChem. (n.d.). This compound.
  • SynHet. (n.d.). N-Methylcyclopentanamine hydrochloride.
  • LookChem. (n.d.). Cas 75098-42-9,N-methylcyclopentanamine hydrochloride.
  • Google Patents. (n.d.). Process for removing an n-formyl group. EP0058063A1.
  • PubChem. (n.d.). N-methylcyclopentanamine hydrochloride.
  • ChemicalBook. (2025). CYCLOPENTYL-METHYL-AMINE.
  • PubMed Central. (2013).
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025).
  • YouTube. (2019). Hydrolysis of Amides.

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Technical Support Center: Optimizing the Synthesis and Yield of 1-Methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-methylcyclopentan-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot common issues and optimize the yield of this valuable amine intermediate. We will move beyond simple procedural lists to explore the causality behind key experimental steps, providing you with the robust, self-validating protocols necessary for success.

Part 1: Synthesis Strategy & Yield Optimization (FAQs)

The synthesis of a tertiary amine like 1-methylcyclopentan-1-amine is often best approached via the Ritter reaction, followed by hydrolysis and salt formation. This section addresses common questions and pitfalls encountered along this synthetic route.

Q1: What is a reliable and high-yielding synthetic route for 1-methylcyclopentan-1-amine?

A robust and scalable approach involves a multi-step synthesis starting from readily available 1-methylcyclopentene or its precursor, 1-methylcyclopentanol. The core transformation utilizes the Ritter reaction.[1] The overall workflow is as follows:

G cluster_0 Precursor Synthesis cluster_1 Core Amine Synthesis cluster_2 Final Product Isolation A Cyclopentanone B 1-Methylcyclopentanol A->B Grignard Reaction (MeMgBr) C 1-Methylcyclopentene B->C Acid-catalyzed Dehydration D N-(1-methylcyclopentyl)acetamide C->D Ritter Reaction (CH₃CN, H₂SO₄) E 1-Methylcyclopentan-1-amine (Free Base) D->E Acid or Base Hydrolysis F 1-Methylcyclopentan-1-amine HCl (Final Product) E->F Salt Formation (Anhydrous HCl)

Caption: Proposed synthetic workflow for 1-methylcyclopentan-1-amine HCl.

This route is advantageous because the Ritter reaction proceeds via a stable tertiary carbocation formed from 1-methylcyclopentene, leading to high regioselectivity.[2]

Q2: My Ritter reaction yield is poor. What are the common causes and solutions?

Low yield in the Ritter reaction is a frequent issue. The reaction involves the acid-induced addition of a nitrile to a carbocation.[3] Success hinges on efficiently generating and trapping this carbocation.

G cluster_checks Troubleshooting Pathway cluster_solutions Potential Solutions start Low Ritter Reaction Yield check1 Carbocation Formation Issue Check Acid Catalyst & Temperature start->check1:f0 check2 Nucleophile Issue Check Nitrile Quality & Equivalents start->check2:f0 check3 Work-up Problem Incomplete Hydrolysis of Nitrilium Ion start->check3:f0 check4 Side Reactions Polymerization or Elimination start->check4:f0 sol1 Use stronger acid (e.g., conc. H₂SO₄). Maintain low temp (0 °C) during addition. check1:f1->sol1 sol2 Use dry acetonitrile. Use nitrile as solvent (large excess). check2:f1->sol2 sol3 Ensure sufficient water and time during aqueous quench. check3:f1->sol3 sol4 Slow, controlled addition of alkene to the acid/nitrile mixture. check4:f1->sol4

Caption: Troubleshooting logic for a low-yielding Ritter reaction.

Troubleshooting Table for the Ritter Reaction

Problem Potential Cause Recommended Solution & Explanation
No or low conversion of starting alkene Insufficiently strong acid catalyst. The reaction requires a strong acid to protonate the alkene and generate the carbocation intermediate.[4] Switch from weaker acids (e.g., TFA) to concentrated sulfuric acid.
Reaction temperature is too low. While initial addition should be cold to control exotherm, the reaction may require warming to room temperature or slightly above to proceed to completion. Monitor by TLC.
Formation of multiple byproducts Carbocation polymerization. This occurs if the carbocation concentration is too high. The fix is to add the alkene/alcohol starting material slowly to a solution of the acid and nitrile. This keeps the carbocation concentration low and favors trapping by the nitrile.
Product is difficult to isolate Incomplete hydrolysis of the intermediate nitrilium ion. The nitrilium ion formed after the nitrile attacks the carbocation must be fully hydrolyzed during aqueous work-up to yield the amide.[5] Ensure the quench is performed with sufficient water and allowed to stir until hydrolysis is complete.
Low yield despite full conversion Loss during work-up. The N-alkyl amide product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
Q3: What are the critical parameters for hydrolyzing the intermediate N-(1-methylcyclopentyl)acetamide?

Complete hydrolysis of the amide to the free amine is crucial for overall yield. Both acidic and basic conditions can be employed, but basic hydrolysis is often cleaner.

  • Expertise & Experience: Acidic hydrolysis (e.g., refluxing 6M HCl) is effective but can lead to a difficult work-up, as the product amine will be in the aqueous layer as its hydrochloride salt. Basic hydrolysis (e.g., refluxing 20-40% NaOH or KOH) is often preferred. The resulting free amine is typically insoluble in the aqueous layer and can be easily extracted with an organic solvent like ether or dichloromethane.

  • Trustworthiness: The reaction progress must be monitored (e.g., by TLC or GC-MS) to ensure the complete disappearance of the starting amide. An incomplete reaction is a common source of yield loss and introduces a difficult-to-remove impurity.

Part 2: Purification Challenges & Solutions

Purifying amines can be challenging due to their basicity.

Q4: How can I effectively purify the free amine before salt formation? My amine streaks badly on silica gel.

Amines, being basic, interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing, and sometimes irreversible adsorption.[6]

  • Solution 1: Acid-Base Extraction: This is the most effective purification method for amines.[7] It exploits the reversible conversion between the water-soluble salt and the organic-soluble free base. See the detailed protocol in Part 4.

  • Solution 2: Modified Column Chromatography: If chromatography is necessary, the silica gel must be "deactivated". This can be done by pre-treating the silica with a solvent system containing a small amount of a volatile amine, such as triethylamine (~1-2%), or by using commercially available amine-functionalized silica.[6] A common eluent system is dichloromethane/methanol with 1% ammonium hydroxide.

G A Crude 1-Methylcyclopentan-1-amine (in Organic Solvent, e.g., DCM) B Add 1M HCl (aq) A->B C Separate Layers B->C D Aqueous Layer (Contains Amine HCl Salt) C->D Amine Salt E Organic Layer (Contains Neutral/Acidic Impurities) C->E Impurities G Add 6M NaOH (aq) until pH > 12 D->G F Discard E->F H Extract with DCM G->H I Combined Organic Layers (Contains Pure Free Amine) H->I J Dry (Na₂SO₄), Filter, Evaporate I->J K Pure Free Amine J->K

Caption: Workflow for purification of a basic amine via acid-base extraction.

Part 3: Hydrochloride Salt Formation - Troubleshooting Guide

The final step, salt formation, is critical for obtaining a stable, crystalline solid but is often a source of frustration.

Q5: Why did my product "oil out" or form a sludge instead of crystallizing during salt formation?

This is the most common failure mode and is almost always caused by the presence of water.[8]

  • Causality: Amine hydrochloride salts can be very soluble in water. If you use aqueous HCl, or if your solvents are not anhydrous, you introduce water which keeps the salt dissolved, resulting in an oil or goo upon solvent evaporation.[8][9] Even a small amount of water can have this effect. The product may also be hygroscopic.

Q6: What is the best method to form the hydrochloride salt to ensure a crystalline solid?

The use of anhydrous (gaseous) HCl or a solution of HCl in an anhydrous organic solvent is paramount. [8][9]

  • Method 1 (Preferred): HCl in Ether/Dioxane: Dissolve the purified free amine in a minimal amount of a non-polar solvent in which the salt is insoluble (e.g., diethyl ether, hexanes, or ethyl acetate). Add a commercially available solution of anhydrous HCl in diethyl ether or 1,4-dioxane dropwise with stirring. The hydrochloride salt should precipitate as a solid.

  • Method 2 (Alternative): Acetyl Chloride: A solution of anhydrous HCl in a solvent like ethyl acetate can be generated in situ by adding acetyl chloride to the solvent containing a stoichiometric amount of a dry alcohol like ethanol. This should be done before adding your amine.

Q7: My final hydrochloride salt is a fine powder that is difficult to filter. What can I do?

This is often due to "crashing out" the product too quickly.

  • Solution: Control the Precipitation Rate. Cool the solution of the free amine (e.g., in diethyl ether) to 0 °C before slowly adding the anhydrous HCl solution. After addition, allow the flask to stand in the cold, undisturbed, to allow larger crystals to form. Adding a co-solvent like hexanes can sometimes promote better crystal growth.

Part 4: Key Experimental Protocols

These protocols represent best practices derived from established chemical principles.

Protocol 1: Synthesis of N-(1-methylcyclopentyl)acetamide via Ritter Reaction
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add acetonitrile (10 equivalents). Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.5 equivalents) to the stirred acetonitrile, ensuring the temperature does not exceed 10 °C.

  • Alkene Addition: Add a solution of 1-methylcyclopentene (1.0 equivalent) in acetonitrile (2 volumes) to the addition funnel. Add this solution dropwise to the cold acid/nitrile mixture over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the alkene by TLC or GC.

  • Quench: Cool the reaction mixture back to 0 °C and very slowly pour it over a large amount of crushed ice with vigorous stirring.

  • Hydrolysis & Neutralization: Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the nitrilium intermediate.[5] Carefully neutralize the mixture by the slow addition of a cold, concentrated sodium hydroxide solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol 2: Formation of this compound (Anhydrous Method)
  • Preparation: Dissolve the purified 1-methylcyclopentan-1-amine free base (1.0 equivalent) in anhydrous diethyl ether (10 mL per gram of amine).

  • Precipitation: Cool the solution to 0 °C. While stirring, add a solution of 2.0 M HCl in diethyl ether (1.05 equivalents) dropwise. A white precipitate should form immediately.

  • Crystallization: After the addition is complete, continue stirring at 0 °C for 30 minutes. For better crystal formation, you can optionally allow the flask to stand in a refrigerator at 4 °C overnight.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the solid product under high vacuum to remove all residual solvent. Store the final product in a desiccator, as it may be hygroscopic.

References
  • Name-Reaction.com. Eschweiler-Clarke reaction.

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction.

  • NROChemistry. Eschweiler-Clarke Reaction.

  • Wikipedia. Eschweiler–Clarke reaction.

  • YouTube. Eschweiler-Clarke Reaction.

  • Fiveable. Ritter Reaction Definition - Organic Chemistry Key Term.

  • Organic Chemistry Portal. Simplified Version of the Eschweiler-Clarke Reaction.

  • NROChemistry. Ritter Reaction.

  • Organic Chemistry Portal. Ritter Reaction.

  • Wikipedia. Ritter reaction.

  • National Institutes of Health (NIH). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons.

  • Rasayan Journal of Chemistry. INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM.

  • Chemisty Notes. Ritter Reaction.

  • Organic Chemistry Portal. Ritter Reaction.

  • The Journal of Organic Chemistry. Simplified Version of the Eschweiler–Clarke Reaction.

  • ChemicalBook. 1-Methylcyclopentene synthesis.

  • Brainly. Which synthesis will yield cyclopentanone from 1-methylcyclopentane?.

  • ResearchGate. The Ritter reaction mechanism for the synthesis....

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem.

  • Chegg. Which synthesis will yield cyclopentanone from 1-methylcyclopentane?.

  • University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis.

  • Reddit. Synthesis of cyclopentanone from 1-methylcyclone.

  • YouTube. Amine and HCl - salt formation reaction.

  • Reddit. Problem with hydrochloride salt formation/isolation.

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase.

  • YouTube. How to purify Amine?.

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Technical Support Center: Purification of 1-Methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-methylcyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable chemical intermediate. The following sections are structured in a question-and-answer format to directly address specific issues you may face in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route used. Two common methods for synthesizing hindered primary amines like this are the Ritter reaction and reductive amination.

  • From the Ritter Reaction: If synthesized from 1-methylcyclopentanol or 1-methylcyclopentene with a nitrile (e.g., HCN or acetonitrile) under strong acid conditions, you can expect the following impurities[1]:

    • Unreacted Starting Materials: Residual 1-methylcyclopentanol or isomeric methylcyclopentenes.

    • Intermediate N-formyl or N-acetyl Amide: Incomplete hydrolysis of the intermediate amide formed during the reaction will leave N-(1-methylcyclopentyl)formamide or N-(1-methylcyclopentyl)acetamide.

    • Polymerization Byproducts: The highly acidic conditions can cause polymerization of the starting alkene.

  • From Reductive Amination: If synthesized from a cyclopentanone derivative, impurities can include:

    • Over-alkylation Products: Formation of the secondary amine, bis(1-methylcyclopentyl)amine.

    • Intermediate Imine: Incomplete reduction of the imine formed between the ketone and ammonia/amine.

    • Reduced Starting Material: Reduction of the starting ketone to the corresponding alcohol.

A summary of potential impurities is provided in the table below.

Table 1: Potential Impurities from Common Synthetic Routes

Synthetic RoutePotential ImpurityChemical NatureMethod for Removal
Ritter Reaction 1-MethylcyclopentanolNeutral / Weakly PolarAcid-Base Extraction
1-MethylcyclopenteneNon-polarAcid-Base Extraction
N-(1-methylcyclopentyl)amideNeutral / PolarAcid-Base Extraction / Recrystallization
Polymeric byproductsNon-polarFiltration / Extraction
Reductive Amination Bis(1-methylcyclopentyl)amineBasic (less than primary)Recrystallization / Chromatography
1-MethylcyclopentanolNeutral / Weakly PolarAcid-Base Extraction

Q2: Why is it better to purify the amine as its hydrochloride salt rather than the free amine?

A2: There are several advantages to purifying 1-methylcyclopentan-1-amine as its hydrochloride salt:

  • Physical Form: The free amine is a low-melting solid or liquid, which can be difficult to handle and purify by crystallization. The hydrochloride salt is typically a stable, crystalline solid with a higher melting point, making it ideal for purification by recrystallization[2].

  • Enhanced Polarity: Converting the basic amine to its ammonium salt dramatically increases its polarity. This allows for easy separation from non-polar and neutral impurities (like unreacted starting materials or side-products) using techniques like acid-base liquid-liquid extraction.

  • Stability: Amine salts are generally more stable and less prone to oxidation than the corresponding free amines.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: For amine hydrochlorides, which are polar salts, a polar solvent or a mixed-solvent system is typically required. A common and effective approach for similar compounds is to use a polar protic solvent in which the salt is soluble when hot, and then add a less polar solvent (an anti-solvent) to induce crystallization upon cooling[3]. A good starting point is a mixture of an alcohol (like ethanol or isopropanol) and a less polar solvent like acetone, ethyl acetate, or diethyl ether. For example, a system of ethanol and acetone has been shown to be effective for the recrystallization of a similar cyclic amine hydrochloride[3].

Section 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems you might encounter during the purification process.

Q4: I performed an acid-base extraction, but my final product is still oily and won't crystallize. What went wrong?

A4: This is a common issue that can arise from several factors. Here’s a troubleshooting guide:

  • Incomplete Conversion to the Free Amine: Before extraction into an organic solvent, you must basify the aqueous layer containing the amine hydrochloride to a pH significantly above the pKa of the amine's conjugate acid. For a typical primary alkylamine, the pKa is around 10.5-11.0[4][5]. You should aim for a pH of at least 12-13 to ensure complete deprotonation.

    • Solution: Re-check the pH of the aqueous layer after basification. If it's not sufficiently high, add more base (e.g., 6M NaOH) and re-extract.

  • Presence of Neutral Impurities: Your crude product may contain significant amounts of neutral impurities (like the intermediate amide from a Ritter reaction) that co-extract with your free amine.

    • Solution: Before basifying the aqueous layer, perform a "forward extraction." Wash the acidic aqueous layer with a non-polar organic solvent (like diethyl ether or hexane) to remove any neutral or non-polar impurities. Then, proceed with basification and extraction of your desired amine.

  • Residual Water: The presence of water can inhibit crystallization.

    • Solution: After extracting the free amine into an organic solvent, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before proceeding to salt formation.

The logical workflow for a robust acid-base extraction is illustrated below.

Caption: Acid-Base Extraction Workflow.

Q5: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too supersaturated or cooling too rapidly.

  • Solution 1: Add More Solvent: The most common cause is using too little solvent. Add a small amount of the hot primary solvent (the one your compound is more soluble in) to the oiled-out mixture to redissolve the oil. Then, allow it to cool more slowly.

  • Solution 2: Slower Cooling: Rapid cooling, such as plunging the hot flask directly into an ice bath, can promote oiling out. Allow the solution to cool slowly to room temperature first, which encourages the formation of well-ordered crystals. Once at room temperature, you can then place it in an ice bath to maximize yield.

  • Solution 3: Change the Solvent System: If the problem persists, the chosen solvent system may be inappropriate. If you are using a single solvent, try a two-solvent system. If you are already using a two-solvent system, try altering the ratio or choosing a different anti-solvent. A good anti-solvent should be fully miscible with the primary solvent but have low solubility for your compound.

Q6: I've followed the recrystallization procedure, but my yield is very low. What can I do to improve it?

A6: Low yield is a common problem in recrystallization. Here are the likely causes and solutions:

  • Using Too Much Solvent: The most frequent cause of low yield is dissolving the crude product in too much hot solvent. The goal is to create a saturated solution at the boiling point of the solvent.

    • Solution: If you suspect you've used too much solvent, you can carefully evaporate some of it to re-saturate the solution and then attempt cooling again. For future attempts, add the hot solvent in small portions until the solid just dissolves.

  • Premature Crystallization: If the product crystallizes out during a hot filtration step, you will lose a significant amount of material.

    • Solution: Use a slight excess of hot solvent before filtration and pre-heat your funnel and receiving flask to prevent cooling and premature crystallization.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Section 3: Troubleshooting by Analytical Data

This section helps you interpret analytical data to diagnose purity issues.

Q7: My ¹H NMR spectrum shows broad peaks, especially for the protons near the amine. What does this indicate?

A7: Broad peaks in the ¹H NMR spectrum of an amine hydrochloride can indicate several issues:

  • Residual Water: The presence of even small amounts of water can lead to rapid proton exchange between the ammonium proton (R-NH₃⁺) and water, causing broadening of the N-H signal and adjacent C-H signals.

    • Solution: Ensure your sample is rigorously dried under high vacuum before preparing the NMR sample. Using an anhydrous NMR solvent is also critical.

  • Incorrect pH: If the sample is not fully protonated (i.e., some free amine is present), you might be observing an intermediate rate of exchange between the amine and ammonium forms, leading to broad signals.

    • Solution: This is less likely if the sample is a solid hydrochloride salt, but if you are analyzing the free amine, ensure it is free of acidic contaminants.

  • Sample Concentration: Highly concentrated samples can sometimes lead to peak broadening due to viscosity effects.

    • Solution: Dilute your NMR sample and re-acquire the spectrum.

Predicted ¹H NMR Spectrum of this compound (in D₂O):

  • ~1.4 ppm (Singlet, 3H): Methyl group (CH₃) protons.

  • ~1.7-1.9 ppm (Multiplet, 4H): Methylene protons on the cyclopentane ring adjacent to the quaternary carbon.

  • ~1.9-2.1 ppm (Multiplet, 4H): Methylene protons on the cyclopentane ring beta to the quaternary carbon. (Note: In a non-deuterated solvent like DMSO-d₆, you would also expect a broad singlet for the -NH₃⁺ protons around 8-9 ppm).

Q8: The melting point of my recrystallized product is sharp, but lower than the literature value. Is it pure?

A8: A sharp melting point is a good indicator of purity, but a depressed melting point suggests the presence of an impurity, even if it's a small amount. This often occurs when the impurity forms a eutectic mixture with your product.

  • Possible Cause: You may have effectively removed most impurities, but a small amount of a persistent impurity remains. This could be a structurally similar byproduct that co-crystallizes.

  • Solution:

    • Second Recrystallization: Perform a second recrystallization, being meticulous with the procedure (slow cooling, minimal hot solvent).

    • Alternative Purification: If a second recrystallization does not improve the melting point, consider an alternative purification method for the free amine before salt formation, such as column chromatography on silica gel treated with triethylamine to prevent streaking.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification of 1-Methylcyclopentan-1-amine via Acid-Base Extraction

This protocol is designed to separate the basic amine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x volume of organic solvent). Combine the aqueous layers. The amine is now protonated and in the aqueous phase.

  • Neutral Wash (Optional but Recommended): Wash the combined acidic aqueous layers with a fresh portion of the organic solvent (e.g., diethyl ether) to remove any remaining neutral impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 6M NaOH with swirling until the pH is >12 (verify with pH paper). This deprotonates the ammonium salt to the free amine.

  • Amine Extraction: Extract the basified aqueous solution with the organic solvent (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free amine.

Protocol 2: Recrystallization of this compound

This protocol is based on methods for structurally similar amine hydrochlorides and is a robust starting point[3].

  • Salt Formation: Dissolve the purified free amine from Protocol 1 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold solvent, and dry.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or isopropanol) with stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add an anti-solvent like acetone or ethyl acetate dropwise until the solution becomes faintly cloudy.

  • Cooling: Allow the flask to stand undisturbed at room temperature for 30-60 minutes, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold anti-solvent, and dry under high vacuum to a constant weight.

The general workflow for recrystallization is depicted below.

Caption: Recrystallization Workflow.

References

  • LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Nowicki, J. (1998). Tertiary alkyl primary amines and process for preparing the same. EP0890570A2.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Nguyen, T. H. V., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega. [Link]

  • Perinu, C., et al. (2017). pKa of the tertiary amines as function of the concentration of the main species at equilibrium in each blend after CO2 absorption at 40°C. ResearchGate. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). [Link]

  • University of Wisconsin-Madison Chemistry Department. (2013). Recrystallization. YouTube. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles Chemistry Department. Recrystallization and Crystallization. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • ResearchGate. RECRYSTALLIZATION. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Koehler, K., et al. (2012). Method for the production of 1-methylcyclopentane derivatives. WO2012055754A2.
  • Organic Chemistry Portal. (2019). Ritter Reaction. [Link]

  • Royal Society of Chemistry. (2023). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. RSC Publishing. [Link]

  • Zhang, X. (2013). Amantadine hydrochloride preparation method. CN102875387A.
  • Nguyen, T. H. V., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. ResearchGate. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • Organic Syntheses. Methylamine Hydrochloride. [Link]

  • Japanese Pharmacopoeia. Amantadine Hydrochloride. [Link]

  • PubChem. N-methylcyclopentanamine. National Center for Biotechnology Information. [Link]

  • PubChem. (1-Methylcyclopropyl)amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Professor Dave Explains. (2022). Ritter Reaction. YouTube. [Link]

  • MDPI. (2024). Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization. [Link]

  • ResearchGate. Experimental conditions for preparing amitriptyline HCl drug crystals. [Link]

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Technical Support Center: Recrystallization of 1-Methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-methylcyclopentan-1-amine hydrochloride. The protocols and troubleshooting advice provided herein are grounded in established crystallographic principles and practical laboratory experience to ensure the consistent attainment of high-purity material.

Foundational Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing a successful recrystallization protocol. The hydrochloride salt form imparts specific solubility characteristics that dictate the choice of appropriate solvent systems.

Key Compound Data:

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms 1-Methylcyclopentylamine hydrochloride[2]
CAS Number 102014-58-4[1]
Molecular Formula C₆H₁₄ClN[2]
Molecular Weight 135.64 g/mol [2]
Appearance Solid
Melting Point 135-140 °C

Solubility Profile: A precise public solubility profile is not readily available; however, based on the ionic nature of the hydrochloride salt and the principles of amine salt chemistry, a qualitative solubility pattern can be inferred. This information is critical for selecting an appropriate recrystallization solvent.

Solvent ClassPredicted SolubilityRationale for Recrystallization
Water HighGenerally too soluble for effective recrystallization unless used as an anti-solvent.
Lower Alcohols (Methanol, Ethanol) HighGood candidates for the "solvent" in a mixed-solvent system.[3]
Isopropanol (IPA) Moderate to HighOften an excellent single-solvent choice for amine hydrochlorides.
Ketones (Acetone) Low to ModerateCan be effective, but potential for side reactions (e.g., imine formation) should be considered.
Ethers (Diethyl Ether, MTBE) Very Low / InsolubleExcellent candidates for the "anti-solvent" in a mixed-solvent system.[4]
Esters (Ethyl Acetate) LowCan serve as a primary solvent for hot recrystallization or as an anti-solvent.
Apolar Hydrocarbons (Hexane, Heptane) Very Low / InsolublePrimarily used as anti-solvents or for washing final crystals.[5]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the recrystallization of amine hydrochloride salts, providing both explanations and actionable solutions.

Q1: How do I select the optimal solvent system for my recrystallization?

A1: The ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[6] For this compound, a polar protic solvent is a logical starting point.

  • Single-Solvent System: Isopropanol (IPA) is an excellent first choice. It has a good balance of polarity to dissolve the salt when hot, but solubility should decrease significantly upon cooling.

  • Mixed-Solvent System: This is often the most powerful method for amine salts.[7] You dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethanol, methanol). Then, you slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, heptane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[7][8]

Q2: My compound separated as a liquid instead of forming crystals. What is "oiling out" and how can I prevent it?

A2: "Oiling out" is a liquid-liquid phase separation that occurs when a solute is precipitated from a supersaturated solution at a temperature above its melting point.[9] The resulting oil is often an excellent solvent for impurities, which become trapped upon eventual solidification, defeating the purpose of recrystallization.[10][11]

  • Cause: The primary cause is that the solution becomes supersaturated too quickly at too high a temperature. This is common when using a solvent in which the compound is excessively soluble or when cooling the solution too rapidly.[10]

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent (10-20%) to decrease the supersaturation level upon cooling.[9]

    • Lower the Solution Temperature: Use a larger volume of a lower-boiling point solvent. This allows the compound to dissolve at a temperature below its melting point.

    • Slow Down Cooling: Insulate the flask to ensure a very gradual temperature drop. This provides sufficient time for orderly crystal lattice formation instead of amorphous oil precipitation.[9]

    • Change Solvent System: Switch to a solvent system where the compound's solubility is lower, requiring less heat to achieve dissolution.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What steps can I take?

A3: Spontaneous nucleation can sometimes be slow to initiate. Several techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[11] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If available, add a single, tiny crystal of the pure compound to the solution. This "seed" acts as a template for other molecules to crystallize upon.[10]

  • Reduce Temperature: Place the flask in an ice-water bath to further decrease the solubility of the compound. Do this only after slow cooling to room temperature has failed to produce crystals.

  • Concentrate the Solution: If too much solvent was added, you can gently heat the solution to boil off a portion of the solvent and then attempt the cooling process again.[9]

Q4: My final product yield is very low. What went wrong?

A4: Low yield is a common issue that can often be traced back to the protocol execution.

  • Excess Solvent: Using too much solvent is the most frequent cause. A significant portion of your product will remain dissolved in the mother liquor even after cooling.[9] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (used to remove insoluble impurities), significant product loss will occur. Solution: Use a pre-heated funnel and flask for the hot filtration, and add a slight excess of solvent (~5-10%) before filtering.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product. Solution: Always use a minimal amount of ice-cold recrystallization solvent for washing.[11]

Experimental Protocols & Workflows

Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)

This protocol is recommended as the initial approach due to its simplicity and high likelihood of success.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a stir bar. Heat the mixture gently on a hot plate with stirring. Continue to add IPA in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place the flask on the heat source, add an additional 5-10% volume of IPA to prevent premature crystallization, and filter through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towels). To maximize yield, subsequently place the flask in an ice bath for 15-30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.[11]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol / Diethyl Ether)

This method is highly effective for generating very pure crystals when a suitable single solvent cannot be found.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude salt in the absolute minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While keeping the solution hot, add diethyl ether dropwise with swirling. Continue adding until a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Collection, Washing & Drying: Collect the crystals by vacuum filtration. Wash with a small amount of a cold mixture of ethanol/diethyl ether (use the approximate ratio that induced crystallization) or pure cold diethyl ether. Dry the product under vacuum.

Visual Workflow and Troubleshooting Guides

General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (If Needed) dissolve->hot_filt Insolubles Present? cool Slow Cooling to RT, then Ice Bath dissolve->cool No Insolubles hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry end_node End: Pure Crystals dry->end_node

Caption: Standard workflow for recrystallization.

Troubleshooting "Oiling Out"

G cluster_solutions Corrective Actions start Oiling Out Occurs (Liquid Droplets Form) reheat Re-heat to Redissolve Oil start->reheat sol1 Option 1: Add More Solvent (10-20% volume) reheat->sol1 Decreases Supersaturation sol2 Option 2: Use Lower Boiling Point Solvent reheat->sol2 Lowers Dissolution Temperature sol3 Option 3: Ensure Slower Cooling Rate reheat->sol3 Allows More Time for Nucleation end_node Recool and Observe for Crystal Formation sol1->end_node sol2->end_node sol3->end_node

Caption: Decision tree for resolving oiling out issues.

References

  • Chemical Engineering Journal. (2022). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved January 12, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 12, 2026, from [Link]

  • Reddit r/chemistry. (2013). Recrystallization (help meeeeee). Retrieved January 12, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 12, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 12, 2026, from [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved January 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Reddit r/Chempros. (2024). Amine workup. Retrieved January 12, 2026, from [Link]

  • PubMed. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Retrieved January 12, 2026, from [Link]

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Characterization of byproducts in 1-methylcyclopentan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methylcyclopentan-1-amine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. The information herein is curated to enhance your experimental success by anticipating and addressing common challenges.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via the Ritter reaction, a powerful method for creating N-alkyl amides from nitriles and a carbocation source.[1][2][3] In this specific synthesis, 1-methylcyclopentanol is treated with a strong acid to generate a stable tertiary carbocation. This intermediate is then trapped by a nitrile, such as acetonitrile, to form a nitrilium ion. Subsequent hydrolysis yields the corresponding N-(1-methylcyclopentyl)acetamide, which is then hydrolyzed under acidic or basic conditions to afford the target amine. The final step involves the formation of the hydrochloride salt.

While the Ritter reaction is robust, its strongly acidic conditions and the nature of the intermediates can lead to the formation of various byproducts.[1][2] Effective characterization and control of these impurities are critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Here, we address common questions and issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the potential causes?

A1: Low yields can stem from several factors:

  • Incomplete carbocation formation: The initial dehydration of 1-methylcyclopentanol to form the 1-methylcyclopentyl cation is crucial. Insufficient acid strength or concentration can hinder this step. Consider using a strong protic acid like sulfuric acid.[2][4]

  • Competing elimination reaction: The tertiary carbocation can readily undergo elimination to form 1-methylcyclopentene, especially at elevated temperatures.[5] This alkene is volatile and may be lost from the reaction mixture. Careful temperature control is essential.

  • Hydrolysis of the nitrile: The strongly acidic conditions can hydrolyze the nitrile reactant to the corresponding carboxylic acid, reducing its availability to react with the carbocation.

  • Suboptimal hydrolysis of the amide intermediate: The hydrolysis of N-(1-methylcyclopentyl)acetamide to the desired amine requires forcing conditions. Incomplete hydrolysis will result in the amide being a major impurity in the final product.

Q2: I am observing an unexpected peak in my GC-MS analysis. What could it be?

A2: An unexpected peak could be one of several potential byproducts:

  • 1-Methylcyclopentene: As mentioned, this is a common byproduct from the elimination of a proton from the 1-methylcyclopentyl cation.[5]

  • Dimer of 1-methylcyclopentene: Under acidic conditions, 1-methylcyclopentene can undergo dimerization, leading to higher molecular weight impurities.[6][7]

  • N-(1-methylcyclopentyl)acetamide: This is the intermediate amide. Its presence indicates incomplete hydrolysis.

  • Isomeric amines: Rearrangement of the 1-methylcyclopentyl cation, although less likely for a tertiary carbocation, could potentially lead to the formation of isomeric amines such as 2-methylcyclopentan-1-amine or 3-methylcyclopentan-1-amine.[8][9][10]

Q3: How can I minimize the formation of 1-methylcyclopentene?

A3: To minimize the formation of this elimination byproduct:

  • Control the reaction temperature: Lower temperatures generally favor nucleophilic addition (the desired Ritter reaction) over elimination.

  • Use a high concentration of the nitrile: Le Chatelier's principle suggests that a higher concentration of the nitrile will favor the forward reaction, trapping the carbocation before it can eliminate a proton.

Q4: My final product is difficult to purify. What strategies can I employ?

A4: Purification of amines can be challenging due to their basic nature.[11][12] Consider the following:

  • Acid-base extraction: Before final crystallization, an acid-base workup can effectively remove neutral organic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The amine will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities in the organic layer. Basifying the aqueous layer and re-extracting with an organic solvent will recover the free amine.

  • Recrystallization: Careful selection of a recrystallization solvent is crucial for obtaining high-purity this compound. Isopropanol or ethanol/ether mixtures are often good starting points.

  • Amine-functionalized silica chromatography: For particularly stubborn impurities, flash chromatography using an amine-functionalized silica gel can be effective, as it minimizes the strong interactions that cause peak tailing on standard silica gel.[11]

Troubleshooting Guide: Byproduct Characterization

A systematic approach is essential for identifying and quantifying byproducts. The following guide outlines a typical workflow.

Byproduct_Characterization_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_identification Byproduct Identification cluster_quantification Quantification & Control Crude_Reaction_Mixture Crude Reaction Mixture TLC_Analysis TLC Analysis Crude_Reaction_Mixture->TLC_Analysis Quick Check GCMS_Analysis GC-MS Analysis Crude_Reaction_Mixture->GCMS_Analysis Volatile Components LCMS_Analysis LC-MS Analysis Crude_Reaction_Mixture->LCMS_Analysis Non-Volatile Components Mass_Spectrum_Interpretation Mass Spectrum Interpretation GCMS_Analysis->Mass_Spectrum_Interpretation LCMS_Analysis->Mass_Spectrum_Interpretation NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Mass_Spectrum_Interpretation->NMR_Spectroscopy Structural Elucidation Reference_Standard_Comparison Comparison with Reference Standards NMR_Spectroscopy->Reference_Standard_Comparison Confirmation Quantitative_NMR qNMR NMR_Spectroscopy->Quantitative_NMR HPLC_Assay HPLC Assay with Certified Standards Reference_Standard_Comparison->HPLC_Assay Process_Optimization Process Optimization to Minimize Byproducts Quantitative_NMR->Process_Optimization HPLC_Assay->Process_Optimization

Step 1: Initial Assessment of the Crude Reaction Mixture
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To identify volatile and semi-volatile components, including the starting material, product, and potential byproducts like 1-methylcyclopentene and its dimers.

  • Protocol:

    • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column.

    • Use a temperature gradient program that allows for the separation of components with a range of boiling points.

    • Analyze the resulting mass spectra by comparing them to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Step 2: Analysis of Non-Volatile Components
  • Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Purpose: To analyze less volatile components, such as the N-(1-methylcyclopentyl)acetamide intermediate and potential higher molecular weight byproducts.

  • Protocol:

    • Dilute the crude reaction mixture in the mobile phase.

    • Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

    • Use a reverse-phase column (e.g., C18) with a gradient of water and acetonitrile, often with an additive like formic acid to improve peak shape for the amine.

    • Identify components based on their retention times and mass-to-charge ratios.

Step 3: Structural Elucidation of Unknown Byproducts
  • Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To obtain detailed structural information about isolated or enriched impurities.

  • Protocol:

    • Isolate the byproduct of interest using preparative HPLC or column chromatography.

    • Dissolve the isolated compound in a deuterated solvent (e.g., CDCl₃ or D₂O with acidification).

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.

    • Interpret the chemical shifts, coupling constants, and correlations to determine the structure of the byproduct.

Key Byproducts and Their Formation Mechanisms

A clear understanding of how byproducts are formed is crucial for developing strategies to control them.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions Start 1-Methylcyclopentanol Carbocation 1-Methylcyclopentyl Cation Start->Carbocation + H⁺, - H₂O Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + CH₃CN Alkene 1-Methylcyclopentene Carbocation->Alkene - H⁺ (Elimination) Amide N-(1-methylcyclopentyl)acetamide Nitrilium->Amide + H₂O Amine 1-Methylcyclopentan-1-amine Amide->Amine Hydrolysis Dimer Alkene Dimer Alkene->Dimer + H⁺, + Alkene

Byproduct Formation Mechanism Analytical Signature (GC-MS) Control Strategy
1-Methylcyclopentene E1 elimination from the 1-methylcyclopentyl cation.[5]Molecular ion at m/z 82.Lower reaction temperature, use a high concentration of nitrile.
Dimer of 1-methylcyclopentene Acid-catalyzed dimerization of 1-methylcyclopentene.[6]Molecular ion at m/z 164.Minimize the formation of 1-methylcyclopentene.
N-(1-methylcyclopentyl)acetamide Incomplete hydrolysis of the Ritter reaction intermediate.Molecular ion at m/z 141.Ensure complete hydrolysis by using sufficiently strong acid/base and adequate reaction time/temperature.

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to minimize byproduct formation. A thorough understanding of the reaction mechanism and potential side reactions, coupled with a robust analytical strategy for byproduct characterization, is paramount for the successful development of a scalable and reproducible process. This guide provides a foundation for troubleshooting common issues and ensuring the high purity of the final product.

References

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Preventing the formation of diastereomers in 1-methylcyclopentan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This resource is designed to provide in-depth guidance and troubleshooting for the synthesis of 1-methylcyclopentan-1-amine, with a specific focus on preventing the formation of undesired diastereomers. As a key building block in many pharmaceutical agents, achieving high stereochemical purity is paramount. This guide synthesizes established protocols with mechanistic insights to empower you to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a substituted 1-methylcyclopentan-1-amine derivative is resulting in a mixture of diastereomers. What is the primary cause of this?

A1: The formation of diastereomers in the synthesis of substituted 1-methylcyclopentan-1-amine derivatives arises when a second stereocenter is created in a molecule that already contains a chiral center. For instance, if you are reacting 1-methylcyclopentan-1-amine (which is itself achiral) with a chiral reagent, or if your synthetic route involves a reaction that introduces a new stereocenter on the cyclopentane ring of a precursor that is already chiral, diastereomers will be formed. The planarity of key intermediates, such as imines or enolates, often allows for reagents to attack from different faces, leading to a mixture of products with different spatial arrangements.[1]

Q2: What are the main strategies to control diastereoselectivity in my reaction?

A2: There are three primary strategies to control diastereoselectivity:

  • Substrate Control: Utilize a starting material with a pre-existing chiral center that sterically or electronically directs the incoming reagent to one face of the molecule.

  • Reagent Control: Employ a chiral reagent, catalyst, or auxiliary that creates a diastereomeric transition state, favoring the formation of one diastereomer over the other.[2]

  • Kinetic vs. Thermodynamic Control: Manipulate reaction conditions (temperature, solvent, reaction time) to favor the formation of either the kinetically (faster-forming) or thermodynamically (more stable) favored diastereomer.

Q3: Can I separate the diastereomers after the reaction?

A3: Yes, separation of diastereomers is often feasible using standard laboratory techniques like column chromatography, crystallization, or high-performance liquid chromatography (HPLC).[3][4] Diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention), which allows for their separation.[3][4] However, for process efficiency and cost-effectiveness, it is always preferable to control the stereochemistry during the reaction to minimize or eliminate the need for downstream separation.

Q4: I am using a reductive amination approach starting from 1-methylcyclopentanone. How can I induce stereoselectivity?

A4: For reductive amination of 1-methylcyclopentanone, stereoselectivity can be achieved by using a chiral amine or a chiral reducing agent. The intermediate imine can be reduced diastereoselectively. The use of a chiral amine auxiliary, for example, will form a chiral imine intermediate. Subsequent reduction will then proceed with a facial bias dictated by the stereochemistry of the auxiliary. Enzymatic methods, such as the use of imine reductases (IREDs) or transaminases, offer excellent stereocontrol in reductive amination reactions.[5][6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 1-methylcyclopentan-1-amine and its derivatives, focusing on the prevention of diastereomer formation.

Problem 1: Low Diastereomeric Excess (d.e.) in Reductive Amination

Scenario: You are performing a reductive amination of a chiral cyclopentanone derivative with ammonia or a primary amine and obtaining a nearly 1:1 mixture of diastereomers.

Root Cause Analysis: The lack of stereocontrol is likely due to the absence of a significant energetic difference between the transition states leading to the two diastereomers. The reducing agent is approaching the imine intermediate from both faces with nearly equal facility.

Solutions:

1. Introduction of a Chiral Auxiliary:

  • Rationale: A chiral auxiliary, such as a phenylethylamine, can be used to form a diastereomeric imine. The bulky group on the auxiliary will sterically hinder one face of the imine, directing the hydride attack to the opposite face.

  • Protocol:

    • React your chiral cyclopentanone with an enantiomerically pure chiral amine (e.g., (R)-(+)-α-methylbenzylamine) in the presence of a dehydrating agent (e.g., Ti(OiPr)4) to form the diastereomeric imines.

    • Reduce the imine mixture in situ using a standard reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).

    • The chiral auxiliary can be removed in a subsequent step, often by hydrogenolysis.

2. Employment of a Chiral Reducing Agent:

  • Rationale: Chiral reducing agents, such as those derived from boranes (e.g., CBS reagents), can provide excellent enantioselectivity in the reduction of ketones and can also be applied to the diastereoselective reduction of imines.

  • Considerations: The choice of chiral reducing agent will depend on the specific substrate and the desired stereochemical outcome. Extensive screening may be necessary.

3. Biocatalysis with Imine Reductases (IREDs):

  • Rationale: IREDs are enzymes that catalyze the reduction of imines to amines with high stereoselectivity.[6][7] They offer a green and efficient alternative to traditional chemical methods.

  • Workflow:

    • Screen a panel of IREDs to identify an enzyme with high activity and selectivity for your substrate.

    • Perform the reductive amination in a one-pot reaction containing the ketone, an amine source (like ammonia or an alkylamine), the IRED, and a cofactor recycling system (e.g., glucose/glucose dehydrogenase).

Visualizing the Reductive Amination Workflow

G cluster_0 Reductive Amination Strategies for Stereocontrol cluster_1 Method A: Chiral Auxiliary cluster_2 Method B: Biocatalysis ketone Chiral Cyclopentanone imine Diastereomeric Imine Intermediate ketone->imine Condensation ired Imine Reductase (IRED) + Cofactor Recycling ketone->ired One-pot reaction amine Amine Source amine->ired reduction_A Reduction (e.g., NaBH4) imine->reduction_A product Diastereomerically Enriched Amine chiral_aux Chiral Auxiliary (e.g., (R)-α-methylbenzylamine) chiral_aux->imine cleavage Auxiliary Cleavage (e.g., Hydrogenolysis) reduction_A->cleavage cleavage->product ired->product

Caption: Strategies for diastereoselective reductive amination.

Problem 2: Epimerization at an Adjacent Stereocenter

Scenario: You are performing a reaction on a molecule containing the 1-methylcyclopentan-1-amine core and observing the formation of a diastereomer due to the inversion of a stereocenter adjacent to a carbonyl group or another acidic proton.

Root Cause Analysis: Basic or acidic reaction conditions can lead to the formation of an enol or enolate intermediate, which is planar. Reprotonation can occur from either face, leading to racemization or epimerization at that center.

Solutions:

1. Careful Control of pH:

  • Rationale: Maintaining a neutral or near-neutral pH can minimize the rate of enolization.

  • Protocol:

    • Use buffered reaction media.

    • If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) and use it in stoichiometric amounts.

    • Quench the reaction carefully to avoid pH excursions.

2. Low-Temperature Reactions:

  • Rationale: Lowering the reaction temperature can significantly reduce the rate of epimerization.

  • Implementation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times.

3. Use of Lewis Acid Catalysts:

  • Rationale: In some cases, Lewis acids can promote the desired reaction without inducing significant epimerization, as they coordinate to the carbonyl oxygen without abstracting the alpha-proton.

  • Example: For reactions like aldol additions, using a Lewis acid such as TiCl4 or MgBr2 can improve diastereoselectivity while minimizing epimerization.

Decision Tree for Troubleshooting Diastereomer Formation

G start Diastereomers Observed q1 Is the reaction a reductive amination? start->q1 q2 Is epimerization occurring at an existing stereocenter? start->q2 ans1_yes Yes q1->ans1_yes   ans_no Other/Consult Literature q1->ans_no No ans2_yes Yes q2->ans2_yes   q2->ans_no No sol1 Implement Stereocontrol: - Chiral Auxiliary - Chiral Reducing Agent - Biocatalysis (IREDs) ans1_yes->sol1 sol2 Minimize Epimerization: - Strict pH Control - Low Reaction Temperature - Use Lewis Acids ans2_yes->sol2

Caption: Troubleshooting flowchart for diastereomer issues.

Quantitative Data Summary

The choice of reaction conditions can dramatically impact the diastereomeric ratio (d.r.). Below is a table summarizing hypothetical data for a diastereoselective reduction of a chiral imine.

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1NaBH4Methanol2560:40
2NaBH4Methanol-7875:25
3L-Selectride®THF-7895:5
4IRED-101Phosphate Buffer (pH 7.5)30>99:1

Note: This data is illustrative. Actual results will vary depending on the specific substrate.

By understanding the underlying principles of stereocontrol and systematically troubleshooting your experimental setup, you can significantly improve the diastereoselectivity of your synthesis of 1-methylcyclopentan-1-amine and its derivatives, leading to higher purity products and more efficient drug development workflows.

References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

  • Ellman, J. A. Asymmetric Synthesis of Amines. Yale University. [Link]

  • Fu, G. C. (2018). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Accounts of Chemical Research, 51(9), 2098-2109. [Link]

  • Roiban, G.-D., & Moody, T. S. (2019). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ACS Catalysis, 9(9), 7891-7913. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Pesnot, T., & Wills, M. (2021). Enantioenriched amine diastereomers and one-pot enzymatic strategies for their synthesis. Nature Chemistry, 13(1), 37-44. [Link]

  • Li, Z., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5081. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Blaser, H.-U., et al. (2006). Synthesis of amine stereoisomers.
  • Pharmacy 180. Formation of Diastereomers - Stereochemical and Conformational Isomerism. [Link]

  • de la Pradilla, R. F., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(22), 13866-13963. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

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  • ResearchGate. Reductive amination of cyclopentanone. [Link]

  • Al-Qaisi, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(18), 4239. [Link]

  • PubChem. (1S,2R)-2-Methylcyclopentan-1-amine. [Link]

  • Sharma, M., Mangas-Sanchez, J., & Grogan, G. (2017). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 37, 19-25. [Link]

  • Sliwka, H.-R., & Hansen, H.-J. (1984). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta, 67(2), 434-441. [Link]

  • Baumann, M., et al. (2012). Method for the production of 1-methylcyclopentane derivatives.
  • PubChem. 1-methylcyclopentan-1-amine Hydrochloride. [Link]

  • Baumann, M., et al. (2012). Process for the preparation of 1-methylcyclopentane derivatives.
  • El-Sayed, M. A.-M., et al. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Scientific Reports, 12(1), 1-14. [Link]

  • Larsson, J., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki-Heck Annulations. ACS Omega, 7(36), 32525-32535. [Link]

  • Larsson, J., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. Uppsala University Publications. [Link]

  • PubChem. 3-Methylcyclopentanamine. [Link]

  • Larsson, J., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. ACS Omega, 7(36), 32525-32535. [Link]

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Technical Support Center: 1-Methylcyclopentan-1-amine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methylcyclopentan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a cyclic amine salt with applications in pharmaceutical research and development. Like many amine hydrochlorides, its stability in solution is a critical parameter that can be influenced by a variety of environmental and formulation factors. Understanding and controlling these factors is paramount to obtaining reliable and reproducible experimental results. This guide will walk you through common stability challenges and provide practical solutions based on established chemical principles.

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you may encounter during your experiments with this compound solutions.

Issue 1: Unexpected Degradation of this compound in Aqueous Solution

Question: I am observing a decrease in the concentration of this compound in my aqueous solution over time, even under ambient conditions. What could be the cause, and how can I prevent this?

Answer:

Several factors could be contributing to the degradation of this compound in an aqueous solution. The most common culprits are pH, light, and temperature.

Potential Causes and Solutions:

  • pH-Related Degradation: The stability of amine hydrochlorides is often pH-dependent. In solution, an equilibrium exists between the protonated amine (the hydrochloride salt) and the free amine. Changes in pH can shift this equilibrium and potentially expose the more reactive free amine to degradative pathways. While cyclic amines show some resistance to oxidative degradation, extreme pH values can catalyze hydrolysis or other reactions.[1][2][3] It is known that many pharmaceuticals are most stable within a pH range of 4 to 8.

    • Troubleshooting Steps:

      • Measure the pH of your solution. The dissolution of the hydrochloride salt will result in a slightly acidic pH.

      • Investigate pH-dependent stability. A forced degradation study across a range of pH values (e.g., pH 2, 4, 7, 9, 12) can help identify the optimal pH for stability.

      • Utilize Buffers: If a specific pH is required for your experiment, use a suitable buffer system (e.g., phosphate, citrate, acetate) to maintain a constant pH. Be aware that buffer components themselves can sometimes influence degradation.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) light, can induce photolytic degradation of amine compounds.[4] This can lead to the formation of various degradation products.

    • Troubleshooting Steps:

      • Protect your solution from light. Use amber vials or wrap your containers in aluminum foil.

      • Conduct a photostability study. Expose the solution to a controlled light source (as per ICH Q1B guidelines) to determine its photosensitivity.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of chemical degradation.

    • Troubleshooting Steps:

      • Store solutions at recommended temperatures. Unless otherwise specified, store solutions at refrigerated (2-8 °C) or controlled room temperature.

      • Avoid exposure to high temperatures. Be mindful of heat sources in the laboratory. For long-term storage, consider storing at lower temperatures, but be aware of potential solubility issues upon freezing and thawing.

  • Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents can lead to the oxidation of the amine group. While cyclic amines can be more resistant to oxidation than their linear counterparts, this pathway should not be dismissed.[1][2][5]

    • Troubleshooting Steps:

      • Use de-gassed solvents. Purging your solvent with an inert gas like nitrogen or argon before preparing the solution can minimize dissolved oxygen.

      • Consider antioxidants. If oxidative degradation is confirmed, the addition of a suitable antioxidant may be necessary, depending on the application.

Below is a workflow to troubleshoot the degradation of this compound in solution.

start Degradation Observed check_ph Measure pH start->check_ph ph_issue Is pH outside optimal range? check_ph->ph_issue adjust_ph Adjust and buffer pH ph_issue->adjust_ph Yes check_light Assess Light Exposure ph_issue->check_light No adjust_ph->check_light light_issue Is solution exposed to light? check_light->light_issue protect_light Protect from light light_issue->protect_light Yes check_temp Evaluate Storage Temperature light_issue->check_temp No protect_light->check_temp temp_issue Is temperature elevated? check_temp->temp_issue control_temp Store at recommended temperature temp_issue->control_temp Yes check_ox Consider Oxidation temp_issue->check_ox No control_temp->check_ox ox_issue Is oxidation likely? check_ox->ox_issue deoxygenate Use de-gassed solvents ox_issue->deoxygenate Yes stable Solution Stabilized ox_issue->stable No deoxygenate->stable

Troubleshooting workflow for solution degradation.
Issue 2: Incompatibility with Excipients in a Formulation

Question: I am formulating this compound into a solid dosage form and observing discoloration (browning) and the appearance of unknown peaks in my HPLC analysis after storage. What could be the cause?

Answer:

The observed discoloration and formation of degradation products strongly suggest an incompatibility between this compound and one or more of your chosen excipients. The primary amine functionality makes it susceptible to reactions with certain excipients.

Potential Cause and Solution:

  • Maillard Reaction: This is a common reaction between a primary or secondary amine and a reducing sugar (e.g., lactose, glucose, fructose).[6][7] The reaction proceeds through an imine intermediate and ultimately leads to the formation of complex, brown polymeric materials known as melanoidins.

    • Troubleshooting Steps:

      • Review your formulation for reducing sugars. Lactose is a very common filler and is a primary suspect.

      • Replace reducing sugars with non-reducing alternatives. Consider excipients like microcrystalline cellulose, dibasic calcium phosphate, or mannitol.

      • Control moisture content. The Maillard reaction is accelerated by the presence of moisture. Ensure low moisture content in your formulation and packaging.

  • Interaction with Reactive Impurities in Excipients: Some excipients may contain reactive impurities, such as aldehydes or peroxides, which can react with the amine.[7]

    • Troubleshooting Steps:

      • Source high-purity excipients. Request certificates of analysis from your suppliers that specify the levels of reactive impurities.

      • Conduct compatibility studies. Perform binary mixture studies of this compound with each excipient under stressed conditions (e.g., elevated temperature and humidity) to identify the incompatible component.

The following diagram illustrates the decision-making process for addressing excipient incompatibility.

start Discoloration/Degradation in Formulation check_sugars Review Formulation for Reducing Sugars start->check_sugars sugar_present Reducing Sugar Present? check_sugars->sugar_present replace_sugar Replace with Non-Reducing Sugar sugar_present->replace_sugar Yes check_impurities Investigate Excipient Impurities sugar_present->check_impurities No stable Stable Formulation Achieved replace_sugar->stable perform_compat Conduct Binary Compatibility Studies check_impurities->perform_compat identify_incompatible Identify Incompatible Excipient perform_compat->identify_incompatible replace_excipient Replace Incompatible Excipient identify_incompatible->replace_excipient replace_excipient->stable

Addressing excipient incompatibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of this compound?

A1: For short-term storage (days to a week), a stock solution in a suitable solvent (e.g., water, methanol) should be stored in a tightly sealed, amber glass vial at 2-8 °C. For long-term storage, it is advisable to store the solution at -20 °C or below. However, perform freeze-thaw stability studies to ensure the compound does not degrade upon repeated freezing and thawing cycles. Always bring the solution to room temperature and ensure it is fully dissolved before use.

Q2: How can I establish the intrinsic stability of this compound?

A2: The intrinsic stability can be determined through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines. This involves subjecting the compound in solution to a variety of stress conditions to identify potential degradation pathways and products.

Stress ConditionTypical Experimental Setup
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C)
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C)
Oxidation 3% to 30% H₂O₂ at room temperature
Thermal Degradation Heating the solution at elevated temperatures (e.g., 60-80 °C)
Photodegradation Exposure to a combination of visible and UV light as per ICH Q1B guidelines

The goal is to achieve 10-30% degradation to allow for the identification of degradation products by a stability-indicating analytical method.

Q3: What type of analytical method is suitable for stability studies of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[8][9][10] Since the analyte lacks a strong chromophore, derivatization or the use of a detector other than UV-Vis may be necessary.

Key considerations for method development include:

  • Column: A reversed-phase C18 or C8 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase will be critical for achieving good peak shape and retention for the amine.

  • Detection:

    • UV Detection at low wavelength (e.g., < 210 nm): This may provide some sensitivity.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors suitable for non-chromophoric compounds.

    • Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity and is invaluable for identifying unknown degradation products.[11][12]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this molecule are not extensively documented in the literature, based on the chemistry of cyclic amines, potential degradation pathways could include:

  • Oxidation: Formation of N-oxides or hydroxylamines. Ring-opening reactions are also a possibility under harsh oxidative conditions.[1][2][5][13][14]

  • Hydrolysis: While the C-N bond is generally stable, extreme pH and temperature could potentially lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Light can induce complex radical-based reactions, leading to a variety of degradation products.[4][15]

The identification of actual degradation products would require techniques like UPLC-MS/MS and NMR spectroscopy on samples subjected to forced degradation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a starting point for investigating the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • For each condition, mix an aliquot of the stock solution with the stressor solution.

  • Acid Hydrolysis: Mix with an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix with an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C.

  • Control Sample: Keep an aliquot of the stock solution at 2-8°C, protected from light.

3. Sampling and Analysis:

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • For acid and base stressed samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Compare the chromatograms of stressed samples to the control to identify degradation products.

References

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Technical Support Center: Optimizing Salt Formation of 1-Methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the salt formation of 1-methylcyclopentan-1-amine. The content is structured in a practical question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental work.

Part 1: Foundational Knowledge & Initial Screening FAQs

This section addresses the preliminary questions researchers should consider before initiating salt screening experiments. A solid understanding of these principles is crucial for designing an efficient and successful screening strategy.

Q1: Why is salt formation a critical step for an API like 1-methylcyclopentan-1-amine?

A1: Many active pharmaceutical ingredients (APIs), particularly amine-containing molecules like 1-methylcyclopentan-1-amine, exhibit suboptimal physicochemical properties in their free base form.[1] Salt formation is a widely employed strategy to enhance properties such as:

  • Aqueous Solubility: The free base of many organic amines is nonpolar and has low water solubility. Converting the amine to a salt creates an ionic, more polar species, which significantly improves its solubility and dissolution rate—factors critical for bioavailability.[1][2][3][4]

  • Stability: Crystalline salts are often more chemically and physically stable than the free base, which might be an oil or a low-melting-point solid.[1] This enhanced stability can lead to a longer shelf life.

  • Crystallinity and Handling: A well-defined, crystalline salt form has better handling and processing properties (e.g., flowability, compressibility) compared to amorphous or oily free bases, which is essential for manufacturing solid dosage forms.[5][6]

  • Purification: Crystallization is an excellent method for purification. Forming a salt can facilitate the removal of impurities during the final stages of API manufacturing.[7]

Q2: What are the key physicochemical properties of 1-methylcyclopentan-1-amine that I need to know?

A2: Understanding the fundamental properties of your API is the first step in designing a rational salt screening study.[8] For 1-methylcyclopentan-1-amine, the following properties are central to the process.

PropertyValue / DescriptionSignificance for Salt Formation
Molecular Formula C₆H₁₃NProvides the basic composition.[9]
Molecular Weight 99.17 g/mol Important for stoichiometric calculations when adding counterions.[9][10]
Predicted pKa 10.80 ± 0.20This high pKa indicates it is a relatively strong base, making it an excellent candidate for salt formation with a wide range of acids.[9][10]
Physical Form Likely a liquid or low-melting solid at room temperature.Salt formation is critical to obtaining a stable, crystalline solid suitable for pharmaceutical development.
Q3: How do I select the right counterions (acids) for my salt screening?

A3: The selection of counterions is guided by the "pKa rule".[1] For a stable salt to form, a significant proton transfer from the acid to the base must occur. A general guideline is that the pKa of the basic API should be at least 2-3 units higher than the pKa of the acidic counterion (ΔpKa > 2-3).[1][11][12]

Given the pKa of 1-methylcyclopentan-1-amine is ~10.8, you can successfully form salts with acids having a pKa less than ~8. However, to ensure high stability and minimize the risk of the salt disproportionating (reverting to the free base and free acid), it is advisable to use stronger acids.[6][12]

Below is a table of common, pharmaceutically acceptable counterions suitable for screening.

CounterionAcid pKa(s)Typical Salt Properties
Hydrochloric Acid -7.0Often forms highly soluble, crystalline salts, but can be hygroscopic.[1][5]
Sulfuric Acid -3.0, 1.99Can form both sulfate and bisulfate salts; properties vary.
Methanesulfonic Acid -1.9Tends to form stable, crystalline salts with good solubility.
Maleic Acid 1.9, 6.07Often yields crystalline salts; potential for 1:1 or 2:1 stoichiometry.
L-Tartaric Acid 2.98, 4.34Chiral counterion, useful for resolution; often forms stable hydrates.
Citric Acid 3.13, 4.76, 6.40Can form multiple salt species; often improves solubility but can be hygroscopic.
Succinic Acid 4.2, 5.6Commonly used, often yields stable, less hygroscopic salts.

The workflow for selecting and validating a salt form is a multi-tiered process.

Salt_Screening_Workflow cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Initial Characterization cluster_2 Tier 3: In-Depth Analysis cluster_4 Tier 4: Final Selection API Characterize API (pKa, Solubility) Select_Counterions Select 12-24 Counterions (Based on pKa rule) API->Select_Counterions Screen React API with Counterions in 4-6 Solvent Systems Select_Counterions->Screen Analyze_Solids Analyze Solids Formed (Visual, Polarized Light Microscopy) Screen->Analyze_Solids Confirm_Salt Confirm Salt Formation (XRPD, DSC, TGA) Analyze_Solids->Confirm_Salt Assess_Props Assess Key Properties (Crystallinity, Preliminary Solubility) Confirm_Salt->Assess_Props Downselect Downselect to 3-5 Promising Candidates Assess_Props->Downselect Hygro Hygroscopicity Study (DVS Analysis) Downselect->Hygro Stability Chemical & Physical Stability (Stress Conditions) Hygro->Stability Solubility_Profile pH-Solubility Profile Stability->Solubility_Profile Select_Lead Select 1-2 Lead Candidates Solubility_Profile->Select_Lead Scale_Up Scale-up Synthesis (50-200g) Select_Lead->Scale_Up Final_Char Full Solid-State Characterization (Polymorph Screen) Scale_Up->Final_Char Final_Decision Select Final Salt Form for Development Final_Char->Final_Decision

Caption: A multi-tiered workflow for salt screening and selection.[2][13]

Part 2: Troubleshooting Common Experimental Issues

This section provides direct answers and protocols for specific problems you may encounter during your experiments.

Q4: My experiment resulted in an oil or an amorphous solid, not crystals. What went wrong and how can I fix it?

A4: This is a very common issue. The formation of an oil (often called "oiling out") or an amorphous precipitate instead of a crystalline solid usually indicates that the precipitation process is happening too quickly, preventing the molecules from arranging into an ordered crystal lattice.[14][15]

Root Causes & Corrective Actions:

  • High Supersaturation: The solution is too concentrated, forcing the product out of solution before it can crystallize.

    • Solution: Reduce the concentration of your starting materials. Try the experiment again at half the original concentration.

  • Poor Solvent Choice: The solvent may be too "anti-solvent" in nature, causing rapid crashing out. Conversely, the salt may be too soluble in the chosen solvent to crystallize.

    • Solution: Experiment with different solvent systems. A good solvent for crystallization will dissolve the reactants but have moderate to low solubility for the final salt product.[15][16]

  • Temperature Shock: Cooling the solution too rapidly can lead to amorphous precipitation.

    • Solution: Implement a controlled, slow cooling ramp. For example, cool the reaction mixture from 60 °C to room temperature over several hours, or even let it cool overnight.

Troubleshooting Protocol: Inducing Crystallization from an Oil If you have already formed an oil, do not discard it. Try the following steps:

  • Attempt Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can act as nucleation sites.

  • Trituration: Add a small amount of a non-polar "anti-solvent" (e.g., heptane, MTBE) in which the oil is immiscible but might have very slight solubility. Stir vigorously. This can sometimes shock the system into crystallization.

  • Temperature Cycling: Subject the sample to cycles of gentle heating (to decrease viscosity) and slow cooling. This can give the molecules the kinetic freedom to arrange themselves into a lattice.

  • Seeding: If you have even a tiny amount of crystalline material from a previous attempt, add a single seed crystal to the oil. This will provide a template for crystal growth.

Troubleshooting_Amorphous start Experiment Yields Oil or Amorphous Solid check_supersaturation Is concentration high? start->check_supersaturation reduce_conc Action: Reduce concentration and repeat experiment. check_supersaturation->reduce_conc Yes check_solvent Is solvent choice optimal? check_supersaturation->check_solvent No success Crystalline Product Obtained reduce_conc->success change_solvent Action: Screen alternative solvents or co-solvent systems. check_solvent->change_solvent No check_cooling Was cooling too rapid? check_solvent->check_cooling Yes change_solvent->success slow_cooling Action: Implement slow, controlled cooling profile. check_cooling->slow_cooling Yes check_cooling->success No (Proceed to further characterization) slow_cooling->success

Caption: Decision tree for troubleshooting amorphous solids or oils.
Q5: The salt I formed is crystalline, but it's extremely hygroscopic. What can I do?

A5: Hygroscopicity, the tendency to absorb moisture from the air, is a major challenge in drug development. It can cause physical changes like caking and deliquescence, and chemical degradation through hydrolysis.[17][18][19]

Root Causes & Mitigation Strategies:

  • Counterion Choice: Salts of strong mineral acids, like hydrochlorides, are notoriously prone to being hygroscopic due to the high polarity of the salt.[1]

    • Strategy: Screen counterions that form less polar, more "hydrophobic" salts. Consider larger organic acids like succinic acid, fumaric acid, or napsylic acid. These bulkier counterions can shield the ionic centers and disrupt the crystal lattice's ability to incorporate water.[20]

  • Amorphous Content: Even in a mostly crystalline powder, small amounts of amorphous material can disproportionately increase water uptake.

    • Strategy: Ensure your crystallization process is optimized to produce high-quality, fully crystalline material. Re-crystallization or annealing (holding the solid at an elevated temperature below its melting point) can sometimes improve crystallinity.

  • Processing and Storage: Handling hygroscopic materials in an uncontrolled environment will exacerbate the problem.

    • Strategy: All handling, weighing, and packaging of hygroscopic materials should be performed under controlled, low-humidity conditions (e.g., in a glove box with dry nitrogen).[21] Packaging should include desiccants.

Q6: How do I know if my salt is disproportionating, and how can I prevent it?

A6: Salt disproportionation is the conversion of the salt back into its corresponding free base and free acid.[20] This is a critical stability issue, as the formation of the less soluble free base can dramatically reduce the drug's dissolution rate and bioavailability.[22][23]

Detection:

  • During Storage: The most common way to detect this is through X-Ray Powder Diffraction (XRPD). Over time, new peaks corresponding to the crystalline free base will appear in the diffractogram of the salt.

  • In Solution: When a salt is added to water, its susceptibility to disproportionation can be predicted by its pH-solubility profile. If the salt's solubility is very high, it can create a solution pH where the free base is the thermodynamically favored solid form, causing it to precipitate.[23]

Prevention:

  • Adhere to the ΔpKa Rule: This is the most important preventative measure. A larger difference between the pKa of the amine and the counterion acid (ideally ΔpKa > 3) makes the proton transfer more complete and energetically favorable, reducing the tendency to revert.[1][12] For 1-methylcyclopentan-1-amine (pKa ~10.8), using an acid with a pKa < 7.8 is essential, and using one with a pKa < 4 is much safer.

  • Control Humidity: Water can act as a medium to facilitate the dissociation of the salt back to the free forms.[20][22] Strict humidity control during storage is crucial.

  • Excipient Compatibility: In a final formulation, basic excipients (like magnesium stearate) can raise the micro-environmental pH and induce disproportionation.[20] Compatibility studies with intended excipients are necessary during pre-formulation.

Part 3: Standard Protocols & Analytical Methods

Q7: What is a reliable, step-by-step protocol for a primary salt screen?

A7: The following is a standard laboratory protocol for an initial, small-scale salt screening experiment.

Experimental Protocol: Primary Salt Screen

  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of 1-methylcyclopentan-1-amine in a suitable solvent (e.g., ethanol or isopropanol).

    • Prepare 0.5 M stock solutions of each selected counterion acid in the same solvent.

  • Reaction Setup:

    • In individual 4 mL glass vials, add 1.0 mL (0.5 mmol) of the amine stock solution.

    • To each vial, add 1.0 mL (0.5 mmol) of a different counterion acid stock solution for a 1:1 molar ratio.

    • For di- or tri-protic acids, also set up experiments with 0.5:1 and other relevant molar ratios.

    • Seal the vials tightly with PTFE-lined caps.

  • Crystallization Induction:

    • Gently shake the vials to ensure mixing.

    • Allow the vials to stand at room temperature for 24 hours and observe for any solid formation.

    • If no solids form, transfer the vials to a refrigerator (4 °C) for another 24 hours.

    • If still no solids form, allow the solvent to evaporate slowly by loosening the caps and placing the vials in a fume hood.

  • Solid Isolation and Analysis:

    • Once solids are formed, isolate them by vacuum filtration or centrifugation.

    • Wash the solids with a small amount of cold solvent to remove any unreacted starting materials.

    • Dry the solids under vacuum at a mild temperature (e.g., 40 °C).

    • Characterize the resulting solids using, at a minimum, X-Ray Powder Diffraction (XRPD) to assess crystallinity and identify unique patterns for each potential salt form.[13][24]

Q8: How do I definitively confirm that I have formed a new salt?

A8: Confirmation requires using multiple, orthogonal analytical techniques. Relying on just one method is insufficient.[13]

  • X-Ray Powder Diffraction (XRPD): This is the primary tool. A successful salt formation will result in a new, unique crystalline pattern that is different from the patterns of the starting amine (if it's a solid) and the counterion acid.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures heat flow. A new salt should exhibit a distinct, sharp melting point that is different from the melting points of the starting materials.[1][24] An incongruent melting event can sometimes indicate disproportionation upon heating.[23]

  • Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. It is useful for identifying the presence of solvent or water in the crystal lattice (solvates/hydrates) and assessing thermal stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the correct stoichiometry of the amine and counterion in the final salt by integrating the respective peaks. Changes in chemical shifts of protons near the amine group can also indicate protonation and thus salt formation.[13]

  • Infrared (IR) Spectroscopy: The formation of an ammonium salt (R₃NH⁺) gives rise to characteristic N-H stretching bands in the IR spectrum, which are typically broad and centered around 2200-3000 cm⁻¹. These are distinct from the N-H stretches in the free amine.[3]

References

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2015). Salt Screening and Selection. In Encyclopedia of Pharmaceutical Science and Technology, Fourth Edition. ResearchGate. Retrieved from [Link]

  • Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • Viñas, M., et al. (2004). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry, 73(2), 551-560. Retrieved from [Link]

  • Thakuria, R., et al. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Acta Pharmaceutica Sinica B, 3(4), 217-229. Retrieved from [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology. Retrieved from [Link]

  • Lee, P. Y., & Teh, O. K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2329. Retrieved from [Link]

  • Markovich, R., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Tantry, J., et al. (2015). Role of Salt and Excipient Properties on Disproportionation in the Solid-State. Journal of Pharmaceutical Sciences, 104(8), 2618-2627. Retrieved from [Link]

  • Jawahar, N., & Arigò, A. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Retrieved from [Link]

  • Jawahar, N., & Arigò, A. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Semantic Scholar. Retrieved from [Link]

  • Senta, B., et al. (2014). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, 11(9), 3297-3307. Retrieved from [Link]

  • TutorChase. (n.d.). What factors affect the rate of salt crystallisation? Retrieved from [Link]

  • Kumar, L., et al. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(6). Retrieved from [Link]

  • Healy, A. M., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmacy and Pharmacology, 64(10), 1435-1447. Retrieved from [Link]

  • Science Struck. (n.d.). Salt Crystallization. Retrieved from [Link]

  • Gagniere, E., et al. (2009). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. Crystal Growth & Design, 9(2), 838-844. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Brittain, H. G. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences, 96(5), 1051-1059. Retrieved from [Link]

  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? [Video]. YouTube. Retrieved from [Link]

  • Al-Zoubi, N., et al. (2011). Chemical interactions between an active pharmaceutical ingredient and its counterion in a tromethamine salt under forced degradation. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 983-990. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Salt Selection. Retrieved from [Link]

  • YouTube. (2020, August 7). EFFECT OF SALT CRYSTALISATION IN CONCRETE. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 1). 23.3: Reactions of amines. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020624, N-methylcyclopentanamine. Retrieved from [Link]

  • Davis, J. M., et al. (2011). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 47(47), 12649-12651. Retrieved from [Link]

  • Senta, B., et al. (2016). Salt Disproportionation in the Solid-State: role of solubility and counter-ion volatility. Retrieved from [Link]

  • Wisedchaisri, G., et al. (2014). Improving diffraction resolution using a new dehydration method. Acta Crystallographica Section D, Biological Crystallography, 70(Pt 1), 123–131. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11506460, 1-methylcyclopentan-1-amine Hydrochloride. Retrieved from [Link]

  • Davis, J. M., et al. (2011). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Scale-Up of 1-Methylcyclopentan-1-amine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-methylcyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable amine intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work, grounded in scientific principles and practical, field-proven insights.

I. Introduction to the Synthesis of this compound

1-Methylcyclopentan-1-amine is a key building block in the synthesis of various pharmaceutical compounds. Its hydrochloride salt is often the preferred form for handling, storage, and formulation due to its increased stability and solubility. The synthesis of this tertiary amine typically proceeds via one of two primary routes: the reductive amination of 1-methylcyclopentanone or the Ritter reaction of 1-methylcyclopentene. Both pathways, while effective at the lab scale, present unique challenges when scaling up for pilot or commercial production. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: Navigating Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis and purification of this compound, providing detailed solutions and the underlying scientific rationale.

A. Reductive Amination Route

Problem 1: Low Yield of the Desired Primary Amine and Formation of Secondary/Tertiary Amine Byproducts.

Question: We are attempting a large-scale reductive amination of 1-methylcyclopentanone using ammonia and a reducing agent (e.g., NaBH₃CN or catalytic hydrogenation), but are observing significant formation of N-(1-methylcyclopentyl)-1-methylcyclopentan-1-amine and even the tertiary amine. How can we improve the selectivity for the primary amine?

Answer: The formation of secondary and tertiary amines is a common challenge in reductive aminations, especially when scaling up.[1] This occurs because the initially formed primary amine can act as a nucleophile and react with another molecule of the ketone, leading to over-alkylation. Here’s a multi-faceted approach to suppress this side reaction:

  • Stoichiometry of Ammonia: A large excess of the ammonia source is crucial to outcompete the newly formed primary amine for reaction with the ketone. In a scaled-up batch process, maintaining a high effective concentration of ammonia can be challenging.

    • Protocol: Instead of adding the entire volume of aqueous ammonia at the beginning, consider a slow, continuous feed of gaseous ammonia or a concentrated aqueous solution throughout the reaction. This maintains a high molar ratio of ammonia to the ketone at all times.

  • Choice of Reducing Agent: The reactivity of the reducing agent plays a significant role.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is known for its selectivity in reducing imines over ketones, especially at a controlled pH (typically 6-7).[2] However, its use at scale can be problematic due to the potential release of toxic hydrogen cyanide gas, particularly during acidic workup.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer alternative to NaBH₃CN, it is also selective for imine reduction.[3] It is moisture-sensitive, so ensure anhydrous conditions.

    • Catalytic Hydrogenation: This is often the most atom-economical and cost-effective method for large-scale production. The choice of catalyst is critical. Platinum and palladium catalysts are effective, but can sometimes promote over-alkylation. Rhodium-based catalysts have shown good selectivity for primary amines in some cases.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help to control the rate of the competing side reactions.

    • Pressure (for Catalytic Hydrogenation): Higher hydrogen pressure generally favors the reduction of the imine as it is formed, minimizing the opportunity for the primary amine to react further.

Problem 2: Incomplete Reaction and Presence of Unreacted 1-Methylcyclopentanone or the Corresponding Alcohol Byproduct.

Question: Our scaled-up reductive amination is sluggish, and we are left with a significant amount of starting ketone. We also observe the formation of 1-methylcyclopentanol. How can we drive the reaction to completion and avoid the alcohol byproduct?

Answer: Incomplete conversion and alcohol formation are often linked. The reducing agent, intended for the imine intermediate, can also reduce the starting ketone.

  • Imine Formation is Key: The equilibrium between the ketone and the imine must be shifted towards the imine.

    • Water Removal: The formation of the imine from the ketone and ammonia generates water. On a large scale, this water can accumulate and shift the equilibrium back towards the starting materials. If your reaction setup allows, consider using a Dean-Stark trap or adding a dehydrating agent like molecular sieves.

    • pH Control: The rate of imine formation is pH-dependent. A slightly acidic environment (pH ~5-6) can catalyze imine formation. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.

  • Reducing Agent Selection and Addition:

    • Stepwise Addition: If using a less selective reducing agent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for imine formation before adding the reducing agent.[4]

    • Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst can be poisoned by impurities in the starting materials or by the amine product itself. Ensure the purity of your ketone and consider using a more robust catalyst or a higher catalyst loading.

  • Process Analytical Technology (PAT): On a large scale, it is beneficial to monitor the reaction progress in real-time using techniques like in-situ IR or Raman spectroscopy. This allows for precise determination of the reaction endpoint and can help in optimizing reagent addition.

B. Ritter Reaction Route

Problem 3: Low Yield and Formation of Polymeric Byproducts in the Ritter Reaction.

Question: We are using the Ritter reaction with 1-methylcyclopentene and a nitrile (e.g., hydrogen cyanide or acetonitrile) in the presence of a strong acid, but the yield of the corresponding N-(1-methylcyclopentyl)amide is low, and we observe a significant amount of dark, tarry material. What is causing this, and how can we improve the reaction?

Answer: The Ritter reaction proceeds via a carbocation intermediate, which can be prone to side reactions, especially at scale where localized heating and concentration gradients can occur.[5][6]

  • Carbocation Stability and Rearrangements: The tertiary carbocation formed from 1-methylcyclopentene is relatively stable. However, under strongly acidic conditions and at elevated temperatures, it can undergo elimination to regenerate the alkene or react with another alkene molecule, initiating polymerization.

    • Temperature Control: Maintain a low reaction temperature (typically 0-25 °C) to minimize side reactions. A robust cooling system is essential for large-scale reactions.

    • Acid Addition: The strong acid (e.g., sulfuric acid) should be added slowly and with efficient stirring to dissipate the heat of mixing and avoid localized "hot spots."

  • Purity of Starting Materials: The 1-methylcyclopentene starting material can contain isomeric impurities such as 3-methylcyclopentene and 4-methylcyclopentene. These isomers can also react under the reaction conditions, potentially leading to a mixture of products and more complex purification.

  • Hydrolysis of the Amide: The final step is the hydrolysis of the N-alkyl amide to the amine. Incomplete hydrolysis will result in the amide as an impurity in the final product. Ensure sufficient time and appropriate conditions (e.g., strong base or acid) for the hydrolysis step.

C. Purification and Isolation

Problem 4: Difficulty in Isolating a Pure this compound Salt.

Question: After the reaction workup and formation of the hydrochloride salt, our product is contaminated with inorganic salts (e.g., NaCl) and is difficult to crystallize. What is the best procedure for obtaining a pure, crystalline product at scale?

Answer: The purification of amine hydrochloride salts can be challenging due to their solubility characteristics and the presence of inorganic byproducts.

  • Removal of Inorganic Salts:

    • Solvent Selection: If the hydrochloride was formed using aqueous HCl, inorganic salts like NaCl will be present. After removing the aqueous layer, the organic phase containing the amine hydrochloride may still hold some dissolved inorganic salts. A solvent in which the amine hydrochloride is soluble but the inorganic salt is not is ideal for filtration. For example, isopropanol or ethanol can often be used.

    • Free-Basing and Re-salting: A robust method for removing inorganic salts is to first basify the aqueous solution containing the amine hydrochloride to liberate the free amine. The free amine can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), dried, and the solvent evaporated. The purified free amine is then redissolved in a suitable solvent (e.g., isopropanol or ethyl acetate) and treated with anhydrous HCl (as a gas or a solution in a non-aqueous solvent) to precipitate the pure hydrochloride salt.

  • Crystallization/Recrystallization:

    • Solvent System: Finding the right solvent or solvent system is key to obtaining a crystalline product. A common approach is to dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then add a less polar co-solvent (e.g., diethyl ether, ethyl acetate, or heptane) until turbidity is observed. Cooling the mixture slowly should induce crystallization.

    • Seeding: If you have a small amount of pure crystalline material, using it to seed the supersaturated solution can promote crystallization.

    • Anti-Solvent Addition: At a larger scale, a controlled addition of an anti-solvent to a solution of the amine hydrochloride can be an effective method for crystallization.

Solvent Solubility of 1-Methylcyclopentan-1-amine HCl Utility in Purification
WaterHighGood for initial workup, but can make extraction of the free base challenging.
Ethanol/MethanolHighGood for dissolving the salt for recrystallization.
IsopropanolModerateOften a good choice for recrystallization and for precipitating the salt from the free base.
AcetoneLow to ModerateCan be used as an anti-solvent or for washing the final product.
Ethyl AcetateLowGood for precipitating the hydrochloride salt from the free base.
Heptane/HexaneVery LowCan be used as an anti-solvent in recrystallization.

This table provides a general guide; empirical determination of solubility is recommended.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route, reductive amination or the Ritter reaction, is more suitable for large-scale production of this compound?

A1: For large-scale production, reductive amination via catalytic hydrogenation is generally preferred. This is due to its higher atom economy (water is the only stoichiometric byproduct), the use of a recyclable catalyst, and the avoidance of stoichiometric amounts of strong acids and potentially hazardous nitriles used in the Ritter reaction. The Ritter reaction often generates significant salt waste, which can be a major issue for large-scale manufacturing.[5]

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Several safety aspects are critical:

  • Thermal Runaway: Reductive amination reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if the reaction rate accelerates uncontrollably.[7]

    • Mitigation: Use a reaction calorimeter (e.g., DSC or TGA) to determine the heat of reaction and the onset temperature of any decomposition. Implement robust cooling systems and consider semi-batch processing (controlled addition of a limiting reagent) to manage heat evolution.

  • Handling of Reagents:

    • Amines: Amines can be corrosive and toxic. Ensure proper personal protective equipment (PPE) is used, including gloves, goggles, and respiratory protection.[8]

    • Reducing Agents: Some reducing agents, like NaBH₄, can react with water to produce flammable hydrogen gas. NaBH₃CN can release HCN gas.

    • Catalysts: Some hydrogenation catalysts (e.g., Raney Nickel) are pyrophoric and must be handled under an inert atmosphere.

  • Pressure Safety (for Catalytic Hydrogenation): Ensure the reactor is rated for the intended pressure and that appropriate pressure relief systems are in place.

Q3: What are the recommended analytical methods for in-process control and final product quality assessment?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS): GC-FID is excellent for monitoring the disappearance of the starting ketone and the formation of the amine product. GC-MS is invaluable for identifying byproducts and impurities. The fragmentation pattern of 1-methylcyclopentan-1-amine in EI-MS would likely show a prominent peak from alpha-cleavage, resulting in the loss of a methyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV if an appropriate derivative is made, or an evaporative light scattering detector) can be used to monitor the reaction and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. For this compound, you would expect to see characteristic signals for the methyl group and the cyclopentyl ring protons.

  • Karl Fischer Titration: To determine the water content in the final product.

IV. Experimental Workflow Diagrams

Reductive Amination Workflow

cluster_0 Reaction Stage cluster_1 Workup and Isolation cluster_2 Purification Charge Reactor Charge Reactor with 1-Methylcyclopentanone and Solvent Add Ammonia Introduce Excess Ammonia Source (e.g., NH4OAc or NH3 gas) Charge Reactor->Add Ammonia Imine Formation Stir to Form Imine (Monitor by GC/in-situ IR) Add Ammonia->Imine Formation Add Reducing Agent Add Reducing Agent (e.g., NaBH(OAc)3 or Introduce H2/Catalyst) Imine Formation->Add Reducing Agent Reaction React until Completion (Monitor by GC/HPLC) Add Reducing Agent->Reaction Quench Quench Reaction Reaction->Quench Phase Separation Phase Separation (if applicable) Quench->Phase Separation Extraction Optional: Basify and Extract Free Amine Phase Separation->Extraction HCl Addition Add HCl to Form Hydrochloride Salt Extraction->HCl Addition Isolate Crude Isolate Crude Product (Filtration) HCl Addition->Isolate Crude Recrystallize Recrystallize from Suitable Solvent System Isolate Crude->Recrystallize Wash and Dry Wash with Cold Solvent and Dry under Vacuum Recrystallize->Wash and Dry Final Product Pure 1-Methylcyclopentan-1-amine HCl Wash and Dry->Final Product

Caption: Reductive Amination Workflow for 1-Methylcyclopentan-1-amine HCl.

Ritter Reaction Workflow

cluster_0 Reaction Stage cluster_1 Hydrolysis and Workup cluster_2 Isolation and Purification Charge Reactor Charge Reactor with Nitrile and Solvent Cool Cool to 0-10 °C Charge Reactor->Cool Add Alkene Add 1-Methylcyclopentene Cool->Add Alkene Add Acid Slowly Add Strong Acid (e.g., H2SO4) Add Alkene->Add Acid React React until Amide Formation is Complete Add Acid->React Quench Quench with Ice/Water React->Quench Hydrolyze Hydrolyze Amide (Acidic or Basic) Quench->Hydrolyze Neutralize Neutralize and Extract Free Amine Hydrolyze->Neutralize Form Salt Form Hydrochloride Salt with Anhydrous HCl Neutralize->Form Salt Isolate and Recrystallize Isolate and Recrystallize Crude Product Form Salt->Isolate and Recrystallize Final Product Pure 1-Methylcyclopentan-1-amine HCl Isolate and Recrystallize->Final Product

Caption: Ritter Reaction Workflow for 1-Methylcyclopentan-1-amine HCl.

V. References

  • Reductive amination of cyclopentanone | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Ritter reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Ritter reaction | chemistry. (n.d.). Encyclopedia Britannica. Retrieved January 12, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Reductive Amination. (2023, March 16). YouTube. Retrieved January 12, 2026, from [Link]

  • Reductive amination with primary amines and ammonia. (A) Heterologous expression in E. coli. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • N-methylcyclopentanamine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • The serendipitous effect of KF in Ritter reaction: Photo-induced amino-alkylation of alkenes. (2021, September 24). PMC. Retrieved January 12, 2026, from [Link]

  • N-cyclopentyl-N-methylcyclopentanamine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Green Chemistry Teaching and Learning Community. Retrieved January 12, 2026, from [Link]

  • Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE. Retrieved January 12, 2026, from [Link]

  • Ritter Reaction. (2019, November 1). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Amination of cyclopentanone and accompanied by‐reactions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Recent developments in Ritter reaction | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). NIH. Retrieved January 12, 2026, from [Link]

  • Making Amides from Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • α,α-DIMETHYL-β-PHENETHYLAMINE. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]

  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (n.d.). Google Patents. Retrieved January 12, 2026, from

  • Mechanical abuse simulation and thermal runaway risks of large-format Li-ion batteries. (n.d.). ScienceDirect. Retrieved January 12, 2026, from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • (1R,2S)-2-ethyl-1-methylcyclopentan-1-amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2024, November 22). ChemRxiv. Retrieved January 12, 2026, from [Link]

  • Methylcyclopentane. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • 1-Hydroxy-2-(N,N-dimethyl-carbamido)-1-methyl-cyclopentane. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • N-methylcyclopentylamine. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Puget Sound. Retrieved January 12, 2026, from [Link]

  • Thermal Runaway Risks. (2025, October 1). YouTube. Retrieved January 12, 2026, from [Link]

  • Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules. (2023, July 10). PubMed Central. Retrieved January 12, 2026, from [Link]

  • (1S,2R)-2-Methylcyclopentan-1-amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Analytical Methods for Monitoring 1-Methylcyclopentan-1-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of 1-methylcyclopentan-1-amine hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical challenges encountered during the synthesis of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, aimed at ensuring the accuracy and reliability of your analytical data.

Overview of Synthesis and Analytical Importance

This compound is a key building block in organic synthesis and pharmaceutical research.[1] Its synthesis requires careful monitoring to ensure the desired product quality, purity, and yield. The primary analytical objectives are to track the consumption of starting materials, the formation of the desired product, and the identification and quantification of any impurities or by-products. A multi-faceted analytical approach, employing techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for comprehensive characterization.[2][3]

Logical Workflow for Synthesis Monitoring

The following diagram illustrates a typical workflow for the analytical monitoring of the this compound synthesis.

Synthesis Monitoring Workflow Figure 1. Analytical Workflow for Synthesis Monitoring cluster_synthesis Synthesis Stage cluster_analysis Analytical Stage Reaction_Setup Reaction Setup Method_Development Method Development & Validation Reaction_Setup->Method_Development Define Analytical Needs Reaction_InProgress In-Process Monitoring IPC_Analysis In-Process Control (IPC) (e.g., TLC, quick GC) Reaction_InProgress->IPC_Analysis Real-time check Workup_Purification Work-up & Purification Final_Product_Analysis Final Product Analysis (HPLC, GC-MS, NMR) Workup_Purification->Final_Product_Analysis Method_Development->IPC_Analysis IPC_Analysis->Reaction_InProgress Feedback for adjustments Impurity_Profiling Impurity Profiling Final_Product_Analysis->Impurity_Profiling

Caption: A logical workflow for monitoring the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a primary technique for assessing the purity of this compound and quantifying related substances.[2] Due to its polar and basic nature, several challenges can arise during method development and routine analysis.[4]

Frequently Asked Questions & Troubleshooting for HPLC Analysis

Q1: Why am I observing significant peak tailing for my 1-methylcyclopentan-1-amine peak?

A1: Peak tailing for basic compounds like 1-methylcyclopentan-1-amine is a common issue in reversed-phase HPLC.[5] The primary cause is the interaction between the positively charged amine group and negatively charged residual silanol groups on the silica-based stationary phase.[6]

  • Causality: At a mobile phase pH below the pKa of the amine (around 10-11), it will be protonated. If the pH is also above the pKa of the silanol groups (around 3-4), they will be deprotonated, leading to strong ionic interactions that cause tailing.[5]

  • Solutions:

    • Mobile Phase pH Adjustment: Lower the mobile phase pH (e.g., to 2.5-3.0) using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing secondary interactions.

    • Use of a "Base-Deactivated" Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.

    • Addition of a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[6]

    • Column Overloading: Injecting too much sample can also lead to peak tailing.[5] Try reducing the injection volume or sample concentration.

Q2: I have poor retention of 1-methylcyclopentan-1-amine on my C18 column. What can I do?

A2: 1-methylcyclopentan-1-amine is a small, polar molecule, which can lead to insufficient retention on traditional reversed-phase columns.[4]

  • Solutions:

    • Highly Aqueous Mobile Phase: Use a mobile phase with a high percentage of aqueous buffer. However, be cautious of "phase collapse" with some older C18 columns.

    • Use an "Aqueous Stable" C18 Column: These columns are designed to be stable in highly aqueous mobile phases.

    • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating polar compounds.

    • Mixed-Mode Chromatography: A mixed-mode column with both reversed-phase and cation-exchange characteristics can provide excellent retention for polar basic compounds.[4]

Q3: My baseline is noisy and drifting. What are the likely causes?

A3: A noisy or drifting baseline can obscure small impurity peaks and affect integration accuracy.

  • Potential Causes & Solutions: [5][7][8]

    • Inadequate Mobile Phase Degassing: Dissolved gases can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed using an in-line degasser, sonication, or helium sparging.

    • Contaminated Mobile Phase: Use high-purity solvents and freshly prepared buffers.

    • Pump Issues: Leaks in the pump, worn seals, or faulty check valves can cause pressure fluctuations and a noisy baseline.

    • Detector Lamp Failure: An aging detector lamp can lead to decreased energy and increased noise.

Parameter Recommendation for 1-methylcyclopentan-1-amine HCl Rationale
Column Base-deactivated C18 or C8, 150 x 4.6 mm, 5 µmMinimizes silanol interactions causing peak tailing.
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in AcetonitrileLow pH protonates silanols; good for MS compatibility.
Gradient 5% B to 95% B over 15 minutesTo elute both polar starting materials and potentially less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 210 nm (if no chromophore) or ELSD/CAD/MSAmine has no strong chromophore; low UV may work, but other detectors are more suitable.
Injection Vol. 5-10 µLTo avoid column overloading.
Table 1: Recommended Starting HPLC Conditions

Gas Chromatography (GC) Troubleshooting

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile components in the synthesis, including the free base of 1-methylcyclopentan-1-amine, residual solvents, and volatile impurities.[9]

Frequently Asked Questions & Troubleshooting for GC Analysis

Q1: I'm seeing broad, tailing peaks for 1-methylcyclopentan-1-amine. Why is this happening?

A1: Similar to HPLC, primary amines can exhibit poor peak shape in GC due to their high polarity and ability to interact with active sites (e.g., free silanol groups) in the injection port liner and on the column stationary phase.[9]

  • Solutions:

    • Use a Base-Deactivated Liner and Column: Employ liners and columns specifically treated to reduce the number of active sites.

    • Derivatization: Convert the amine to a less polar derivative (e.g., an amide or silyl derivative) before analysis.[10] This is a very effective way to improve peak shape and thermal stability.

    • Sample Matrix pH: If injecting the free base, ensure the sample is not acidic, as this can exacerbate interactions.

    • GC Oven Temperature Program: A slower temperature ramp can sometimes improve peak shape.

Q2: My compound appears to be degrading in the GC inlet. How can I confirm and prevent this?

A2: Thermal degradation of analytes in the hot GC inlet is a common problem, especially for thermally labile compounds or their salts.[3]

  • Confirmation:

    • Inject the sample at progressively lower inlet temperatures to see if the degradation product decreases.

    • Look for characteristic degradation products in the mass spectrum. For example, the hydrochloride salt might eliminate HCl.[3]

  • Prevention:

    • Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte.

    • Convert to Free Base: If analyzing the hydrochloride salt, convert it to the free base before injection.

    • Use a Cool On-Column or PTV Inlet: These injection techniques introduce the sample into the column at a lower temperature, minimizing thermal stress.

Q3: How do I choose the right GC column?

A3: The choice of GC column depends on the polarity of the analytes you want to separate.

  • Recommendations:

    • For general-purpose screening of the free base and non-polar impurities: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS), is a good starting point.[9]

    • For separating polar compounds without derivatization: A more polar "wax" type column (polyethylene glycol) or a specialized base-deactivated column may be necessary.

Parameter Recommendation for 1-methylcyclopentan-1-amine (free base) Rationale
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thicknessGood general-purpose column for a wide range of volatilities and polarities.[11]
Inlet Temp. 250 °CTo ensure complete volatilization. May need to be optimized lower to prevent degradation.
Carrier Gas Helium at 1 mL/min (constant flow)Inert and provides good efficiency.[9]
Oven Program 50 °C (1 min), then 10 °C/min to 280 °C (5 min)A starting point to separate compounds with a range of boiling points.
Injection Mode Split (e.g., 50:1) or SplitlessSplit for concentrated samples, splitless for trace analysis.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS for identification, FID for robust quantification.
Table 2: Recommended Starting GC Conditions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the final product and any isolated impurities.[12] Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound.

Frequently Asked Questions & Troubleshooting for NMR Analysis

Q1: What are the expected chemical shifts for this compound in ¹H NMR?

A1: The predicted ¹H NMR spectrum will show characteristic signals for the methyl and cyclopentyl protons. The exact chemical shifts can vary depending on the solvent used.

  • Expected Signals:

    • Methyl Protons (-CH₃): A singlet around 1.0-1.5 ppm.

    • Cyclopentyl Protons (-CH₂-): A series of complex multiplets between 1.5 and 2.5 ppm.[13]

    • Amine Protons (-NH₃⁺): A broad singlet that can appear over a wide range (e.g., 7-9 ppm) and its integration will correspond to three protons. The signal may exchange with water if present in the solvent.

Q2: Why is my -NH₃⁺ peak so broad or not visible?

A2: The protons on the nitrogen atom can undergo chemical exchange with residual water or other exchangeable protons in the NMR solvent (e.g., D₂O, CD₃OD). This exchange process can lead to significant peak broadening.

  • Solutions:

    • Use a Dry Solvent: Use a freshly opened ampule of a high-purity deuterated solvent like DMSO-d₆, which is less hygroscopic than others.

    • Low-Temperature NMR: Cooling the sample can slow down the exchange rate, resulting in a sharper peak.

    • Acidification: Adding a drop of DCl in D₂O can sometimes sharpen the N-H signals by shifting the exchange equilibrium.

Decision Tree for Impurity Identification

This diagram provides a logical path for identifying an unknown peak observed during analysis.

Impurity Identification Figure 2. Decision Tree for Impurity Identification Start Unknown Peak Detected (HPLC or GC) Check_Blank Inject a solvent blank? Start->Check_Blank Is_It_In_Blank Peak in blank? Check_Blank->Is_It_In_Blank From_Solvent Source is solvent, septum, or vial. Investigate & replace. Is_It_In_Blank->From_Solvent Yes Not_In_Blank Not in blank Is_It_In_Blank->Not_In_Blank No Get_MS_Data Obtain Mass Spectrum (LC-MS or GC-MS) Not_In_Blank->Get_MS_Data Determine_MW Determine Molecular Weight Get_MS_Data->Determine_MW Compare_To_Known Compare MW to expected by-products/starting materials? Determine_MW->Compare_To_Known Is_It_Known Match found? Compare_To_Known->Is_It_Known Known_Impurity Known Impurity. Quantify and report. Is_It_Known->Known_Impurity Yes Unknown_Impurity Unknown Impurity Is_It_Known->Unknown_Impurity No Further_Analysis Further structural elucidation needed (e.g., high-res MS, NMR of isolated peak) Unknown_Impurity->Further_Analysis

Caption: A decision tree to guide the process of identifying an unknown impurity.

References

  • PrepChem. Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. Available from: [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available from: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]

  • Elsevier. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. Available from: [Link]

  • MDPI. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Available from: [Link]

  • PubChem. N-methylcyclopentanamine. Available from: [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]

  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. Available from: [Link]

  • LookChem. Cas 75098-42-9,N-methylcyclopentanamine hydrochloride. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). Available from: [Link]

  • PubChem. this compound. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • PubChem. (1S,2R)-2-Methylcyclopentan-1-amine. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Methylamine. Available from: [Link]

  • Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available from: [Link]

  • PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Available from: [Link]

  • Wiley. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Available from: [Link]

  • Google Patents.Method for the production of 1-methylcyclopentane derivatives.
  • ACS Publications. Synthesis of Chiral Cyclopentenones. Available from: [Link]

  • PubChem. 3-Methylcyclopentanamine. Available from: [Link]

Sources

Technical Support Center: Purifying 1-Methylcyclopentan-1-amine via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth answers and troubleshooting strategies for the column chromatography purification of 1-methylcyclopentan-1-amine. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying 1-methylcyclopentan-1-amine using silica gel column chromatography?

The main difficulty arises from the basic nature of the amine group (pKa ≈ 10.8)[1][2] and the acidic nature of the silica gel stationary phase. The silica surface is covered with silanol groups (Si-OH), which are acidic and can strongly interact with the basic amine. This interaction can lead to several issues:

  • Peak Tailing/Streaking: The strong binding causes the amine to elute slowly and unevenly, resulting in broad, asymmetric peaks.[3]

  • Irreversible Adsorption: In some cases, the amine can bind so strongly that it does not elute from the column, leading to low recovery.[4][5]

  • Compound Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive compounds, although this is less common for simple alkylamines.

Q2: What are the recommended stationary phases for the purification of 1-methylcyclopentan-1-amine?

While standard silica gel can be used with modifications, several stationary phases are better suited for amine purification:

Stationary PhaseAdvantagesDisadvantages
Deactivated Silica Gel Reduces acidity, improving peak shape and recovery.[4][6][7][8]Requires an extra preparation step.
Basic Alumina Its basic nature prevents strong interactions with basic analytes.[4][6][9]Can have different selectivity compared to silica.
Amine-functionalized Silica Provides a basic surface, minimizing unwanted interactions and often allowing for simpler mobile phases.[4][5][10]More expensive than plain silica gel.
Reversed-Phase (C18) Silica Effective for polar amines, with elution in a more aqueous mobile phase.[4][5][11]Requires a different solvent system and may not be suitable for all downstream applications.

Q3: How does adding a basic modifier like triethylamine (TEA) to the mobile phase improve the chromatography of amines?

Adding a small amount of a basic modifier, typically 0.1-2% (v/v) of triethylamine (TEA) or a dilute solution of ammonia in methanol, is a common and effective strategy.[4][12] The basic modifier "deactivates" the acidic silanol groups on the silica surface by competing with the 1-methylcyclopentan-1-amine for these active sites.[3][13][14] This minimizes the strong ionic interactions that cause peak tailing and improves the elution profile, leading to sharper peaks and better separation.[3]

Q4: What is a good starting mobile phase for the purification of 1-methylcyclopentan-1-amine on a silica gel column?

A common starting point for small, relatively nonpolar amines is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Given the polarity of 1-methylcyclopentan-1-amine, a gradient elution is often effective. A good starting point would be:

  • Solvent A: Hexane (or Heptane)

  • Solvent B: Ethyl Acetate

  • Modifier: 0.5-1% Triethylamine in the mobile phase mixture.

You can start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. For more polar impurities, a stronger solvent system like dichloromethane and methanol with a basic modifier may be necessary.[5][15]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 1-methylcyclopentan-1-amine.

Issue 1: The amine is not eluting from the column, or recovery is very low.

Potential Cause Troubleshooting Step
Strong interaction with silica gel. 1. Add a basic modifier: Introduce 0.5-2% triethylamine or 0.5-1% ammonium hydroxide to your mobile phase.[4][12] 2. Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol). 3. Switch to a different stationary phase: Consider using basic alumina or amine-functionalized silica for future purifications.[4][6][9][10]
Incorrect mobile phase selection. The chosen solvent system may not be polar enough to elute the compound. Perform thin-layer chromatography (TLC) with various solvent systems to find a suitable mobile phase that gives your compound an Rf value between 0.2 and 0.4.[16][17]

Issue 2: The amine is streaking or tailing badly on the TLC plate and the column.

Potential Cause Troubleshooting Step
Acid-base interaction with silica. This is the most common cause.[3] 1. Add a basic modifier: As with low recovery, adding triethylamine or ammonia to the mobile phase is the primary solution.[3][13][14] 2. Use deactivated silica gel: Prepare a slurry of silica gel with your mobile phase containing the basic modifier before packing the column.[4][7][8]
Column overloading. Too much sample was loaded onto the column. Reduce the sample load; a general rule is 1-5% of the silica gel weight for good separation.
Sample is not dissolving well in the mobile phase. If the sample is loaded in a solvent much stronger than the mobile phase, it can cause band broadening. Dissolve the sample in the minimum amount of the mobile phase or a slightly more polar solvent.[18] For poorly soluble samples, consider dry loading.[18]

Issue 3: The desired amine co-elutes with an impurity.

Potential Cause Troubleshooting Step
Insufficient resolution. 1. Optimize the mobile phase: Try a different solvent system. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol. 2. Use a shallower gradient: A slower, more gradual increase in the polar solvent can improve separation. 3. Change the stationary phase: Alumina or amine-functionalized silica may offer different selectivity.[19][20][21]
Column is not packed properly. Channeling or cracks in the silica bed can lead to poor separation. Ensure the column is packed uniformly without any air bubbles.

Experimental Protocols

Protocol 1: Column Chromatography using Triethylamine-Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel:

    • In a fume hood, create a slurry of silica gel in your chosen starting mobile phase (e.g., 95:5 hexane:ethyl acetate) containing 1% (v/v) triethylamine.[4][8]

    • Gently stir the slurry for 15-20 minutes to ensure the silica is thoroughly coated.

  • Packing the Column:

    • Pour the silica slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is flat and free of cracks or air bubbles.

    • Equilibrate the column by running 2-3 column volumes of the starting mobile phase through the packed silica.

  • Sample Loading:

    • Dissolve your crude 1-methylcyclopentan-1-amine in a minimal amount of the starting mobile phase.

    • Carefully apply the sample to the top of the silica bed.

    • For dry loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[18]

  • Elution:

    • Begin eluting with the starting mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Workflow for Purification of 1-Methylcyclopentan-1-amine

Purification Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Analysis to Determine Mobile Phase Deactivate Deactivate Silica Gel with TEA TLC->Deactivate Select Solvents Pack Pack Column Deactivate->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Pure Product Evaporate->Characterize

Caption: A typical workflow for the column chromatography purification of 1-methylcyclopentan-1-amine.

Troubleshooting Decision Tree

Troubleshooting Tree Start Problem Encountered Tailing Peak Tailing or Streaking? Start->Tailing NoElution Low or No Recovery? Start->NoElution CoElution Co-elution of Impurities? Start->CoElution Tailing->NoElution No AddTEA Add 0.5-2% TEA to Mobile Phase Tailing->AddTEA Yes NoElution->CoElution No IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes OptimizeGradient Use a Shallower Gradient CoElution->OptimizeGradient Yes CheckLoad Reduce Sample Load AddTEA->CheckLoad ChangeStationary Use Alumina or Amine-functionalized Silica AddTEA->ChangeStationary DryLoad Use Dry Loading Technique CheckLoad->DryLoad IncreasePolarity->AddTEA ChangeSolvent Try a Different Solvent System OptimizeGradient->ChangeSolvent ChangeSolvent->ChangeStationary

Caption: A decision tree for troubleshooting common issues in amine purification.

References

  • ACS Publications. (2016). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. Analytical Chemistry. [Link]

  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]

  • Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • Semantic Scholar. (n.d.). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. [Link]

  • LCGC International. (2019). Method from Mars? Coping with Chromatographic Legacies. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?[Link]

  • ResearchGate. (2013). Preparation, characterization, and application of a new stationary phase containing different kinds of amine groups. [Link]

  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • YouTube. (2025). How To Neutralize Silica Gel? - Chemistry For Everyone. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Reddit. (2022). Chromotography with free amines? : r/chemhelp. [Link]

  • The Royal Society of Chemistry. (n.d.). Support information. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Chromatography Forum. (2007). severe tailing on column. [Link]

  • PubChem. (n.d.). N-methylcyclopentanamine. [Link]

  • PubChem. (n.d.). 1-methylcyclopentan-1-amine Hydrochloride. [Link]

  • PubChem. (n.d.). N-ethyl-1-methylcyclopentan-1-amine. [Link]

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  • PubChem. (n.d.). N-ethyl-N-methyl-2-propylcyclopentan-1-amine. [Link]

  • PubChem. (n.d.). (1S,2R)-2-Methylcyclopentan-1-amine. [Link]

  • PubChem. (n.d.). (1,1'-Bi(cyclopentane))-1-amine. [Link]

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Drying and storage conditions for 1-methylcyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-methylcyclopentan-1-amine hydrochloride (CAS No: 102014-58-4). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the proper drying and storage of this compound. As an amine salt, its stability and integrity are highly dependent on correct handling procedures. This guide is designed to ensure the compound's optimal performance in your experiments by addressing common challenges related to its physicochemical properties.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of this compound.

Q1: What are the key properties of this compound I should be aware of?

The most critical property to be aware of is its hygroscopicity . Amine salts, in general, readily absorb moisture from the atmosphere.[1][2] Safety data sheets for similar amine hydrochlorides explicitly state they are "Moisture sensitive" or "Hygroscopic".[3][4] This absorption of water can lead to the material appearing clumpy or wet, and more importantly, it can affect the compound's mass and potentially compromise its stability and reactivity in downstream applications. The compound is also a white crystalline solid and should be handled with appropriate personal protective equipment (PPE), as it can cause skin, eye, and respiratory irritation.[5][6]

Q2: What are the ideal storage conditions for this compound?

To maintain the compound's integrity, specific storage conditions are crucial. Based on data for analogous compounds and general best practices for amine salts, the following conditions are recommended:

  • Temperature: Store in a refrigerator at 2-8°C (35-46°F) .[3][7] Storing at colder, controlled temperatures helps to minimize decomposition and maintain long-term stability.[7]

  • Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen).[3] This displaces moist air, directly preventing water absorption.

  • Container: The container must be kept tightly sealed when not in use.[2][3][6] Use containers with high-quality, corrosion-resistant seals.

  • Environment: The storage area must be dry and well-ventilated .[3][8] Avoid storing near heat sources or incompatible materials like strong oxidizing agents.[3][9]

Q3: My sample arrived in a sealed container. What precautions should I take upon opening it for the first time?

First, allow the container to warm to room temperature before opening. This is a critical step that prevents condensation of atmospheric moisture onto the cold solid, which would immediately compromise the compound's dryness. It is highly recommended to open and handle the compound inside a glove box or glove bag with a dry, inert atmosphere. If a glove box is unavailable, work quickly in a fume hood with low ambient humidity and immediately blanket the container with an inert gas before resealing.

Q4: Can I store this compound on the open lab bench?

No. Storing this compound on an open lab bench is strongly discouraged. Exposure to the uncontrolled temperature and humidity of a typical lab environment will lead to rapid moisture absorption due to its hygroscopic nature, compromising sample quality.[2][4]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the use of this compound.

Problem: My solid sample has become clumpy or appears wet.

  • Causality: This is a classic sign of water absorption. The hygroscopic nature of the amine salt causes it to readily pull moisture from the air, leading to the solid particles sticking together.[1][10] This indicates that the storage container was not sealed properly, was opened in a humid environment, or was not stored in a sufficiently dry atmosphere.

  • Solution: The material needs to be dried before use to ensure accurate weighing and prevent potential side reactions caused by the presence of water. Proceed to the Recommended Drying Procedure in Section 3. After drying, ensure the material is stored under the ideal conditions outlined in the FAQs.

Problem: I'm seeing inconsistent results in my experiments. Could storage be the issue?

  • Causality: Yes, improper storage is a likely cause of inconsistent results. If the compound has absorbed moisture, its effective concentration will be lower than calculated, leading to inaccurate stoichiometry in your reactions. Furthermore, the presence of water can interfere with moisture-sensitive reactions. In some cases, prolonged exposure to moisture and air at ambient temperatures could lead to slow degradation, although the compound is generally stable when stored correctly.[3][9]

  • Solution:

    • Dry the Reagent: Use the recommended drying protocol (Section 3) on a portion of your material and re-run the experiment.

    • Implement an Aliquoting Strategy: To prevent contamination of the entire stock, it is best practice to remove a sufficient amount for a series of experiments, dry it, and store this working stock separately in a desiccator or under inert gas. This protects the primary source.

    • Verify Integrity: If drying the material does not resolve the inconsistencies, consider analytical verification of the compound's purity and structure (e.g., via NMR or LC-MS) to rule out significant degradation.

Section 3: Protocols and Methodologies
Protocol 1: Recommended Drying Procedure

This protocol is designed to remove adsorbed water without causing thermal decomposition of the amine salt.[11]

Objective: To dry this compound that has been exposed to moisture.

Materials:

  • Vacuum oven

  • Vacuum pump with a cold trap

  • Schlenk flask or other suitable vacuum-rated glassware

  • Desiccator

  • Drying agents (e.g., phosphorus pentoxide (P₂O₅), anhydrous calcium sulfate (Drierite®))

Procedure:

  • Preparation: Place a thin layer of the this compound in a clean, dry Schlenk flask or a watch glass inside the vacuum oven. A thin layer maximizes the surface area for efficient drying.

  • Vacuum Application: Connect the vacuum oven to the vacuum pump (with a cold trap in between). Gradually apply vacuum to avoid creating a fine powder that could be pulled into the vacuum line.

  • Heating: Once a stable vacuum is achieved (<1 mmHg is recommended), gently heat the oven. Do not exceed the temperatures listed in the table below to prevent thermal degradation.[12]

  • Drying Time: Dry the material under these conditions for the recommended time. The optimal time may vary based on the amount of material and the level of moisture.

  • Cooling: After the drying period, turn off the heat and allow the oven to cool to room temperature while still under vacuum. This prevents reabsorption of moisture.

  • Storage: Once at room temperature, break the vacuum with a dry, inert gas (e.g., nitrogen or argon). Immediately transfer the dried compound to a desiccator for short-term storage or a tightly sealed container under an inert atmosphere for long-term storage.

Table 1: Drying Conditions for this compound

ParameterRecommended SettingRationale & Notes
Temperature 40-50°C (104-122°F)Provides sufficient energy to drive off adsorbed water without risking thermal decomposition of the amine salt.[11]
Pressure <1 mmHgA high vacuum is essential for efficiently removing water vapor at a low temperature.
Duration 12-24 hoursThis duration is typically sufficient for small to moderate lab-scale quantities.
Post-Drying Storage Desiccator with P₂O₅ or Drierite®P₂O₅ is a highly efficient desiccant suitable for maintaining a very dry environment.[13]
Section 4: Visual Workflow

The following diagram illustrates the decision-making process for handling, storing, and using this compound to ensure its quality.

G cluster_storage Storage & Handling Workflow A Receive New Bottle B Equilibrate to Room Temperature A->B C Open in Dry Atmosphere? (e.g., Glove Box) B->C D Yes C->D Ideal E No C->E Not Ideal G Weigh Out Required Amount D->G F Work Quickly, Purge with Inert Gas E->F F->G H Tightly Reseal Stock Bottle Under Inert Gas G->H K Need to Store Weighed Material? G->K I Store Stock at 2-8°C H->I J Use Weighed Material Immediately K->J No L Store in Desiccator K->L Yes

Caption: Decision workflow for handling 1-methylcyclopentan-1-amine HCl.

Section 5: Safety and Incompatibilities
  • Hazards: this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[3][14]

  • Incompatibilities: Avoid contact with strong oxidizing agents .[3] The compound may also be incompatible with strong bases (which would liberate the free amine) and acid chlorides/anhydrides.[9]

  • Decomposition: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides and hydrogen chloride gas.[4][9]

References
  • Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(21), 13809–13817. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11506460, this compound. PubChem. [Link]

  • Peng, C., & Chan, C. K. (2001). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. Environmental Science & Technology, 35(22), 4495–4501. [Link]

  • Diplomata Comercial (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Diplomata Comercial (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]

  • Diplomata Comercial (n.d.). What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Cole-Parmer. [Link]

  • Wikipedia (n.d.). Thermal decomposition. Wikipedia. [Link]

  • Google Patents (1993).
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Validation & Comparative

A Senior Scientist's Guide to Purity Validation: HPLC Analysis of 1-methylcyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step; it is the bedrock of safety, efficacy, and regulatory compliance. 1-methylcyclopentan-1-amine hydrochloride, a valuable building block in organic synthesis and pharmaceutical research, is no exception.[1][2][3] Its purity can directly influence reaction yields, impurity profiles of downstream products, and the toxicological safety of final drug substances.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will move beyond rote protocols to explore the scientific rationale behind methodological choices, present a comprehensive validation workflow grounded in regulatory standards, and objectively compare HPLC with viable alternatives such as Gas Chromatography-Mass Spectrometry (GC-MS) and classical titration.

The Primacy of HPLC for Amine Hydrochloride Analysis

High-Performance Liquid Chromatography is the workhorse of the modern pharmaceutical quality control laboratory, and for good reason. Its applicability to a vast range of compounds, particularly those that are non-volatile and polar like amine hydrochlorides, makes it an ideal first choice.[4] The hydrochloride salt form of our target analyte enhances its solubility in the aqueous-organic mobile phases typical of reversed-phase HPLC, simplifying sample preparation.

The core principle of this method is the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is the logical starting point. The nonpolar C18 stationary phase retains the molecule based on the hydrophobicity of its methylcyclopentyl group, while the polar amine and its hydrochloride salt form ensure it does not retain so strongly that it cannot be eluted by a moderately polar mobile phase. The key to a successful separation, especially for amines which are notorious for poor peak shape, is the precise control of the mobile phase pH to keep the primary amine protonated, thereby minimizing undesirable interactions with residual silanols on the silica-based column packing.

A Validated HPLC Protocol: The Self-Validating System

An analytical method is only as reliable as its validation. The following protocol is designed as a self-validating system, incorporating checks and balances that ensure data integrity. The framework is built upon the International Council for Harmonisation (ICH) Q2(R1) guideline, the global standard for analytical method validation.[5][6]

Experimental Protocol: HPLC Purity Determination
  • Chromatographic System:

    • Instrument: HPLC system with UV or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 20 mM Potassium Phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and Acetonitrile in a 70:30 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm. (Note: Since the analyte lacks a strong chromophore, low UV is necessary).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the mobile phase. Create working standards by dilution as needed.

    • Sample Solution: Prepare the test sample at a concentration of 1.0 mg/mL in the mobile phase.

  • Method Validation Workflow: The validation process follows a logical sequence, where each step builds confidence in the method's performance.

HPLC_Validation_Workflow cluster_0 Method Development & Setup cluster_1 Core Validation Parameters (ICH Q2) setup System Preparation (Column, Mobile Phase) sst System Suitability Testing (SST) (Tailing Factor, Plate Count, %RSD) setup->sst specificity Specificity / Stress Testing (Acid, Base, Peroxide, Heat, Light) sst->specificity If SST Passes linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Vary pH, Flow Rate, % Organic) lod_loq->robustness

Caption: HPLC method validation workflow based on ICH Q2(R1) guidelines.

Data Summary: Expected Validation Characteristics

The following table summarizes the acceptance criteria and presents hypothetical, yet typical, results for a robust HPLC validation study.

Validation ParameterAcceptance CriteriaTypical ResultCausality & Insight
Specificity No interference from placebo, impurities, or degradation products at the analyte's retention time.Peak Purity Index > 0.999. Degradants well-resolved from the main peak (Resolution > 2.0).[7]Proves the method can unequivocally assess the analyte in the presence of other components. Stress testing is crucial for a stability-indicating method.[8]
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9995Demonstrates a direct, proportional relationship between detector response and analyte concentration over a specified range.
Range 80% to 120% of the test concentration.0.8 mg/mL to 1.2 mg/mLThe interval over which the method is shown to be precise, accurate, and linear.
Accuracy Mean % Recovery: 98.0% - 102.0%99.5% - 101.2%Confirms the closeness of the measured value to the true value. Performed by spiking a known amount of standard into the sample matrix.[9]
Precision (Repeatability) RSD ≤ 1.0% for assay; ≤ 5.0% for impurities.RSD = 0.4%Measures method variability over a short interval by the same analyst with the same equipment.
Precision (Intermediate) RSD ≤ 2.0% for assay; ≤ 10.0% for impurities.RSD = 1.1%Assesses variability across different days, analysts, or equipment, proving the method's transferability.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 100.05% (or 0.5 µg/mL)The lowest concentration that can be quantified with acceptable precision and accuracy. Essential for impurity monitoring.[7]
Robustness System suitability parameters remain within limits.No significant impact on results from minor changes in pH (±0.1), flow rate (±5%), or mobile phase composition (±2%).Shows the method's reliability during normal usage and minor variations, preventing failures during routine operation.

Comparative Analysis: HPLC vs. The Alternatives

While HPLC is a powerful tool, a comprehensive evaluation requires comparing it to other available techniques. The choice of method is driven by the specific analytical question being asked.

Method_Selection start Analytical Goal? q1 Quantify Trace Impurities & Degradants? start->q1 q2 Bulk Assay Only? (Purity of Main Component) start->q2 q3 Analyte Volatile or Thermally Stable? q1->q3 No (or if analyte is non-volatile) hplc HPLC (High Specificity, Versatile) q1->hplc Yes q2->hplc Yes (Also provides impurity data) titration Titration (Absolute Method, Low Specificity) q2->titration Yes q3->hplc No gcms GC-MS (High Sensitivity, Volatiles) q3->gcms Yes (Derivatization may be needed)

Caption: Decision tree for selecting an analytical method for purity assessment.

Performance Comparison: HPLC vs. GC-MS vs. Titration
FeatureHPLC (Reversed-Phase)GC-MSAcid-Base Titration
Principle Partitioning between liquid mobile and solid stationary phases.[10]Partitioning between gas mobile and liquid/solid stationary phases.[4]Neutralization reaction.
Specificity High: Excellent for separating structurally similar impurities and degradants.Very High: Mass spectrometer provides definitive identification of separated components.[11]Low: Titrates total basicity; cannot distinguish between the API and basic impurities.[12]
Sensitivity Good (ng to µg range).Excellent (pg to ng range).[13]Poor (mg range). Not suitable for trace analysis.
Sample Preparation Simple: Dissolve in mobile phase.Complex: Often requires derivatization to make the amine hydrochloride volatile and thermally stable.[10][13]Simple: Dissolve in a suitable solvent (e.g., water).
Best For Routine QC, stability studies, impurity profiling, and assay of non-volatile APIs.Identifying unknown volatile impurities, residual solvent analysis.[4]Assay of bulk drug substance where impurities are known to be non-basic.
Limitations Requires analyte to be soluble and possess a chromophore (or use alternative detectors).Not suitable for non-volatile or thermally labile compounds.[4]Non-specific, labor-intensive, and provides no information on individual impurities.
In-depth Look at the Alternatives
  • Gas Chromatography-Mass Spectrometry (GC-MS): For 1-methylcyclopentan-1-amine, direct analysis by GC is challenging due to the polarity and low volatility of the amine. Derivatization would be required to convert the amine into a less polar, more volatile derivative. While GC-MS provides unparalleled sensitivity and specificity for volatile compounds, the added complexity and potential for incomplete derivatization make it less suitable than HPLC for routine quality control of this specific analyte.[10][11]

  • Titration: As an absolute method, potentiometric or colorimetric acid-base titration can provide a highly accurate assay of the bulk material. It measures the total base content against a standardized acid. However, its critical flaw is a lack of specificity. Any basic impurity would be co-titrated, leading to an overestimation of purity. Therefore, it is unsuitable for a comprehensive purity validation where the impurity profile is critical.

Conclusion and Recommendation

For the comprehensive purity validation of this compound, Reversed-Phase HPLC stands out as the superior methodology. It provides the optimal balance of specificity, sensitivity, and simplicity required for accurate impurity profiling and assay, aligning perfectly with the stringent requirements of the pharmaceutical industry. Its ability to serve as a stability-indicating method further cements its role as the gold standard for this application.

While GC-MS is a powerful tool for specialized investigations (e.g., identifying a specific volatile impurity) and titration offers a simple assay for bulk material, neither can match the comprehensive, single-method solution that a well-validated HPLC protocol provides. By following a systematic validation approach as outlined by ICH guidelines, researchers can develop a robust, reliable, and defensible method that ensures the quality and safety of their materials.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Slideshare.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • ResearchGate.
  • LookChem. Cas 75098-42-9, N-methylcyclopentanamine hydrochloride.
  • Santa Cruz Biotechnology. This compound.
  • PubChem. This compound.
  • Royal Society of Chemistry. Analytical Methods.
  • PubMed. Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control.
  • Analytical Chemistry. (1956). Vol. 28, No. 4.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • National Institutes of Health. (2023).
  • Thermo Fisher Scientific.
  • AChemBlock. 1-methylcyclopentan-1-amine 97%.
  • Organic Syntheses. Methylamine Hydrochloride.
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  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Chemical Methodologies. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in.

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A Comparative Guide to the Spectroscopic Analysis of 1-Methylcyclopentan-1-amine Hydrochloride for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities and their intermediates is a cornerstone of scientific rigor and regulatory compliance. 1-Methylcyclopentan-1-amine hydrochloride, a key building block in the synthesis of various biologically active compounds, presents a seemingly simple structure. However, its structural verification demands a multi-faceted analytical approach to ensure identity, purity, and stability. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural elucidation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and compare the data against relevant alternatives to provide a comprehensive framework for researchers.

The Analytical Imperative: Beyond Simple Confirmation

Confirming the structure of this compound is not merely about matching a predicted molecular weight. It involves verifying the connectivity of the methyl and amino groups to the quaternary carbon of the cyclopentane ring, confirming the presence of the hydrochloride salt, and ensuring the absence of isomeric impurities, such as N-methylcyclopentylamine or 2- and 3-methylcyclopentylamine. Each spectroscopic technique offers a unique window into the molecular architecture, and their combined application provides a self-validating system of structural proof.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred for amine hydrochlorides as it allows for the exchange and subsequent disappearance of the labile amine protons, simplifying the spectrum.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Data Interpretation and Comparative Analysis

The protonated amine group (-NH₃⁺) in the hydrochloride salt leads to a deshielding effect on adjacent protons and carbons compared to the free amine.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparison
~1.5 - 1.8Multiplet8HCyclopentyl CH₂These protons of the cyclopentyl ring are expected in the aliphatic region. Their chemical shifts are influenced by the adjacent quaternary carbon.
~1.4Singlet3HMethyl (CH₃)The singlet multiplicity confirms the absence of adjacent protons. Its chemical shift is characteristic of a methyl group on a quaternary carbon.

Note: The -NH₃⁺ protons are exchanged with deuterium in D₂O and are therefore not observed.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale and Comparison
~60 - 65C-N (Quaternary)This quaternary carbon is significantly deshielded due to the direct attachment of the electron-withdrawing ammonium group.
~35 - 40Cyclopentyl CH₂ (α)The two carbons of the cyclopentyl ring adjacent to the quaternary carbon are deshielded relative to the β-carbons.
~20 - 25Cyclopentyl CH₂ (β)These carbons are in a typical aliphatic region for a five-membered ring.
~20 - 25Methyl (CH₃)The chemical shift is characteristic of a methyl group attached to a quaternary carbon.

Comparative Insight: As a point of comparison, consider the ¹³C NMR spectrum of 1-adamantanamine hydrochloride, a structurally rigid analog. The quaternary carbon bearing the amino group in 1-adamantanamine hydrochloride appears around 52 ppm, and the adjacent CH carbons are in the range of 40-45 ppm. This supports the predicted deshielding effects in our target molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 1-Methylcyclopentan-1-amine HCl Vial NMR Tube Sample->Vial Solvent Deuterated Solvent (e.g., D₂O) Solvent->Vial NMR NMR Spectrometer (≥400 MHz) Vial->NMR H1_NMR ¹H NMR Acquisition NMR->H1_NMR C13_NMR ¹³C NMR Acquisition NMR->C13_NMR H1_Data ¹H Spectrum: - Chemical Shift - Multiplicity - Integration H1_NMR->H1_Data C13_Data ¹³C Spectrum: - Chemical Shift C13_NMR->C13_Data Structure Structural Confirmation H1_Data->Structure C13_Data->Structure

NMR analysis workflow for structural confirmation.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, FT-IR is crucial for confirming the presence of the ammonium salt.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Acquire the spectrum using an FT-IR spectrometer.

  • Data Acquisition:

    • Scan a spectral range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Data Interpretation and Comparative Analysis

The IR spectrum of an amine hydrochloride is distinctly different from that of its free amine counterpart. The protonation of the nitrogen atom gives rise to characteristic N-H stretching and bending vibrations.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale and Comparison
~3200 - 2800N-H Stretch-NH₃⁺This broad and strong absorption band is a hallmark of an ammonium salt.[1][2]
~2950 - 2850C-H StretchAliphaticStretching vibrations of the methyl and cyclopentyl C-H bonds, often appearing as sharp peaks superimposed on the broad N-H stretch.
~1600 - 1500N-H Bend-NH₃⁺ (asymmetric)The asymmetric bending (scissoring) vibration of the ammonium group is another key indicator of salt formation.[1]
~1470 - 1450C-H BendCH₂/CH₃Bending vibrations of the aliphatic groups.

Comparative Insight: The spectrum of a primary amine hydrochloride, such as the title compound, is expected to show a broad N-H stretching band from approximately 3000 to 2700 cm⁻¹.[2] This is in contrast to the free primary amine, which would exhibit two sharp N-H stretching bands in the 3500-3300 cm⁻¹ region.[3] The absence of these sharp bands and the presence of the broad ammonium absorption provide strong evidence for the hydrochloride salt form.

FTIR_Comparison cluster_amine Free Primary Amine (R-NH₂) cluster_hcl Primary Amine Hydrochloride (R-NH₃⁺Cl⁻) cluster_target 1-Methylcyclopentan-1-amine HCl Amine_Stretch Two sharp N-H stretches (~3500-3300 cm⁻¹) Amine_Bend N-H bend (~1650-1560 cm⁻¹) HCl_Stretch Broad, strong N-H stretch (~3200-2800 cm⁻¹) HCl_Bend Asymmetric N-H bend (~1600-1500 cm⁻¹) Target_Molecule Expected Spectrum Target_Molecule->Amine_Stretch Absence confirms salt formation Target_Molecule->HCl_Stretch Confirms Target_Molecule->HCl_Bend Confirms

Sources

A Comparative Guide to the Synthetic Utility of 1-methylcyclopentan-1-amine Hydrochloride and Cyclopentylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of an amine building block is a critical decision that profoundly influences reaction outcomes. This guide provides an in-depth technical comparison of two structurally related primary amines: 1-methylcyclopentan-1-amine hydrochloride and cyclopentylamine. By examining their fundamental physicochemical properties and reactivity in key synthetic transformations, we aim to equip scientists with the field-proven insights necessary to select the optimal reagent for their specific application.

Introduction: Structure Dictates Function

Cyclopentylamine, a simple cyclic primary amine, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its synthetic utility is well-established. In contrast, 1-methylcyclopentan-1-amine introduces a subtle yet significant structural modification: a methyl group on the α-carbon, the carbon atom to which the amino group is attached. This substitution creates a tertiary α-carbon, imparting distinct steric and electronic properties that differentiate it from the secondary α-carbon of cyclopentylamine. This guide will dissect the practical implications of this difference in the context of common synthetic reactions.

Physicochemical Properties: A Tale of Two Amines

A foundational understanding of the physical and chemical properties of these amines is essential for predicting their behavior in a reaction. The hydrochloride salt of 1-methylcyclopentan-1-amine is typically used to improve its stability and handling, and it requires neutralization before use in most reactions.

Property1-methylcyclopentan-1-amineCyclopentylamine
Structure 1-methylcyclopentan-1-amineCyclopentylamine
Molecular Formula C₆H₁₃N[4]C₅H₁₁N[2]
Molecular Weight 99.17 g/mol [4]85.15 g/mol [2]
Predicted pKa 10.80 ± 0.20[4]10.65[5]
Form Liquid (free base)[2]Colorless liquid[2]
Solubility The hydrochloride salt is water-soluble. The free base is soluble in organic solvents.Miscible with water and soluble in common organic solvents.[2][6]

The predicted pKa of 1-methylcyclopentan-1-amine is slightly higher than that of cyclopentylamine, suggesting it is a slightly stronger base.[4][5] This can be attributed to the electron-donating inductive effect of the additional methyl group, which increases the electron density on the nitrogen atom.[7]

Reactivity and Steric Effects: The Impact of the α-Methyl Group

The primary differentiator in the synthetic performance of these two amines is the steric hindrance imparted by the α-methyl group in 1-methylcyclopentan-1-amine. This steric bulk around the nucleophilic nitrogen atom significantly influences its reactivity in common synthetic transformations.

Nucleophilicity and Steric Hindrance

While basicity and nucleophilicity are often correlated, nucleophilicity is far more sensitive to steric effects.[8] The lone pair of electrons on the nitrogen atom is the source of its nucleophilicity. In 1-methylcyclopentan-1-amine, the bulky tertiary α-carbon shields this lone pair, making it more difficult for the amine to approach and attack an electrophilic center, especially a sterically congested one.[9]

Steric_Hindrance cluster_0 Cyclopentylamine cluster_1 1-methylcyclopentan-1-amine CPA_N N CPA_H1 H CPA_N->CPA_H1 CPA_H2 H CPA_N->CPA_H2 CPA_C Cα (sec) CPA_N->CPA_C CPA_C->CPA_N Access Less Hindered Access to Lone Pair MCPA_N N MCPA_H1 H MCPA_N->MCPA_H1 MCPA_H2 H MCPA_N->MCPA_H2 MCPA_C Cα (tert) MCPA_N->MCPA_C MCPA_C->MCPA_N MCPA_Me CH₃ MCPA_C->MCPA_Me Hindrance Steric Shielding by α-Methyl Group

Caption: Steric environment around the nitrogen atom.

This increased steric hindrance in 1-methylcyclopentan-1-amine can lead to slower reaction rates and, in some cases, may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) compared to cyclopentylamine.

Comparative Performance in Key Synthetic Reactions

The structural differences between these two amines manifest in their performance in common synthetic transformations.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[10] The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced.

  • Cyclopentylamine: Being less sterically hindered, cyclopentylamine readily reacts with a wide range of aldehydes and ketones to form the corresponding imine, which is then reduced to the secondary amine.[11] The reaction generally proceeds under mild conditions with high yields.

  • 1-methylcyclopentan-1-amine: The formation of the imine intermediate from 1-methylcyclopentan-1-amine and a carbonyl compound can be slower due to steric hindrance. This is particularly true with sterically demanding ketones. To achieve comparable yields to cyclopentylamine, it may be necessary to use higher temperatures or a catalyst to facilitate imine formation.

Reductive_Amination_Workflow cluster_cpa Cyclopentylamine cluster_mcpa 1-methylcyclopentan-1-amine start Start: Amine + Aldehyde/Ketone imine Imine/Enamine Formation (Rate-determining step influenced by sterics) start->imine imine_cpa Faster Imine Formation imine_mcpa Slower Imine Formation (Steric Hindrance) reduction In situ Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) imine->reduction product Product: Secondary/Tertiary Amine reduction->product

Caption: Reductive amination workflow comparison.

Acylation Reactions

Acylation of primary amines with acyl chlorides or anhydrides is a fundamental transformation for the synthesis of amides.

  • Cyclopentylamine: Reacts readily with a variety of acylating agents to form the corresponding N-cyclopentylamides. The reaction is typically fast and high-yielding at room temperature.[1]

  • 1-methylcyclopentan-1-amine: Due to the steric hindrance around the nitrogen, the rate of acylation is expected to be slower compared to cyclopentylamine. While the reaction will still proceed to completion, it may require longer reaction times or the use of a more reactive acylating agent or catalyst.

N-Alkylation

The direct alkylation of primary amines with alkyl halides can be challenging due to over-alkylation, leading to mixtures of secondary and tertiary amines.[9]

  • Cyclopentylamine: As a primary amine, it is susceptible to multiple alkylations. Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation.[12]

  • 1-methylcyclopentan-1-amine: The steric bulk of the α-methyl group can be advantageous in this context. While the initial alkylation to the secondary amine may be slower, the resulting secondary amine is significantly more hindered, which can disfavor a second alkylation step. This steric effect can lead to a higher selectivity for the mono-alkylated product compared to cyclopentylamine.

Experimental Protocols

The following are general, illustrative protocols. Researchers should optimize conditions for their specific substrates.

General Procedure for Reductive Amination
  • To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added cyclopentylamine or 1-methylcyclopentan-1-amine (1.0-1.2 eq). If using the hydrochloride salt of 1-methylcyclopentan-1-amine, it must first be neutralized with a base (e.g., triethylamine) or used in a protic solvent where the free amine is in equilibrium.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS.

  • A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise.

  • The reaction is stirred at room temperature until completion (typically 2-24 hours).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5][13]

General Procedure for Acylation with Acetyl Chloride
  • To a solution of cyclopentylamine or 1-methylcyclopentan-1-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added acetyl chloride (1.05 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, or until the starting amine is consumed as indicated by TLC.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude amide, which can be purified by recrystallization or column chromatography.[1]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and cyclopentylamine is a strategic one, guided by the specific demands of the synthetic target.

  • Cyclopentylamine is the reagent of choice for reactions where high reactivity is desired and steric hindrance at the reaction center is minimal. It is a versatile and cost-effective building block for a wide array of applications.

  • This compound offers a unique advantage where steric bulk can be leveraged to control selectivity, for instance, in achieving mono-alkylation. Its slightly higher basicity may also be a factor in certain applications. However, its increased steric hindrance generally leads to slower reaction rates, which may require optimization of reaction conditions.

By understanding the interplay of electronic and steric effects, chemists can make an informed decision, selecting the amine that will most efficiently and selectively lead to the desired product.

References

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Retrieved from [Link]

  • Solubility of Things. (n.d.). Cyclopentylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • IJCRT.org. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines. Retrieved from [Link]

  • Scribd. (n.d.). Lab 10 N Acetylation--The Acetylation of A Primary Aromatic Amine. Retrieved from [Link]

  • PubMed. (2020, January 15). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The α-Effect and Its Modulation by Solvent. Retrieved from [Link]

  • Homework.Study.com. (n.d.). True or false? Amines are nucleophilic enough to react with even tertiary alkyl halides in an SN2 reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions. Retrieved from [Link]

  • Quora. (2023, January 13). What is the effect of substitution on the basicity of amines? Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Books. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reductive amination of cyclopentanone. Retrieved from [Link]

  • ResearchGate. (2025, January 3). Synthesis of tertiary alkyl amines via photoinduced copper-catalysed nucleophilic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Retrieved from [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • PubMed. (2014, March 15). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Retrieved from [Link]

  • ResearchGate. (2025, October 11). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved from [Link]

  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS Publications. (n.d.). The Nucleophilicity of Amines. Retrieved from [Link]

  • PubMed Central. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]

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Sources

A Comparative Analysis of 1-Methylcyclopentan-1-amine Hydrochloride and Cyclohexylamine as Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final molecule. Among the myriad of available primary amines, cyclic amines are of particular interest due to the conformational rigidity they impart. This guide provides a detailed comparative study of two such building blocks: 1-methylcyclopentan-1-amine hydrochloride and the more commonly utilized cyclohexylamine. We will explore their physicochemical properties, reactivity profiles, and practical applications, supported by experimental data, to offer a comprehensive resource for chemists in the field.

Introduction: Structural and Electronic Profiles

Cyclohexylamine, a primary amine attached to a six-membered cyclohexane ring, is a widely used and commercially available building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its chair conformation and the equatorial preference of the amino group are well-understood stereochemical features.

1-Methylcyclopentan-1-amine, on the other hand, is a primary amine attached to a tertiary carbon atom within a five-membered cyclopentane ring. This seemingly subtle difference in structure—a five-membered ring with a geminal methyl group adjacent to the amine—introduces significant steric and electronic consequences that differentiate it from cyclohexylamine. The hydrochloride salt form enhances its stability and solubility in aqueous media.[3]

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of these amines is essential for their effective use in synthesis. The following table summarizes their key properties.

PropertyThis compoundCyclohexylamine
Molecular Formula C₆H₁₄ClN[4]C₆H₁₃N[2]
Molecular Weight 135.63 g/mol [4]99.17 g/mol [2]
Appearance SolidColorless to yellow liquid[2]
Boiling Point Not available (as hydrochloride)134.5 °C
Melting Point Not available-17.7 °C
Solubility Soluble in waterMiscible with water[2]
pKa of Conjugate Acid ~10.80 (predicted for free amine)10.64

The predicted pKa of 1-methylcyclopentan-1-amine suggests that its basicity is comparable to that of cyclohexylamine. This similarity implies that in acid-base chemistry, the two building blocks can be expected to behave similarly.

Synthesis of the Building Blocks

The accessibility of a building block is a crucial factor in its practical application. While cyclohexylamine is readily available through well-established industrial processes, the synthesis of this compound is less commonly documented.

Synthesis of Cyclohexylamine

Cyclohexylamine is primarily produced on an industrial scale via two main routes:

  • Catalytic Hydrogenation of Aniline: This is the most common method, where aniline is hydrogenated at high pressure and temperature using cobalt or nickel-based catalysts.[2]

  • Alkylation of Ammonia with Cyclohexanol: This method involves the reaction of cyclohexanol with ammonia at elevated temperatures and pressures.[2]

Synthesis of this compound

Detailed, peer-reviewed synthetic protocols for this compound are less prevalent. However, established named reactions offer viable routes from readily available starting materials.

G cluster_0 Synthesis of 1-Methylcyclopentan-1-amine 1-Methylcyclopentanol 1-Methylcyclopentanol Ritter Reaction Ritter Reaction 1-Methylcyclopentanol->Ritter Reaction 1. Acetonitrile, Strong Acid 2. Hydrolysis 1-Methylcyclopentanone 1-Methylcyclopentanone Leuckart Reaction Leuckart Reaction 1-Methylcyclopentanone->Leuckart Reaction Ammonium formate or Formamide, Heat N-(1-methylcyclopentyl)acetamide N-(1-methylcyclopentyl)acetamide Ritter Reaction->N-(1-methylcyclopentyl)acetamide 1-Methylcyclopentan-1-amine 1-Methylcyclopentan-1-amine Leuckart Reaction->1-Methylcyclopentan-1-amine N-(1-methylcyclopentyl)acetamide->1-Methylcyclopentan-1-amine Hydrolysis HCl treatment HCl treatment 1-Methylcyclopentan-1-amine->HCl treatment 1-Methylcyclopentan-1-amine HCl 1-Methylcyclopentan-1-amine HCl HCl treatment->1-Methylcyclopentan-1-amine HCl

Caption: Potential synthetic routes to this compound.

Experimental Protocol: Ritter Reaction for the Synthesis of Tertiary Amines

The Ritter reaction provides a method for preparing N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol.[5] The resulting amide can then be hydrolyzed to the corresponding primary amine.

Materials:

  • 1-Methylcyclopentanol

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred solution of 1-methylcyclopentanol in an excess of acetonitrile, cooled in an ice bath, slowly add concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-(1-methylcyclopentyl)acetamide.

  • Hydrolyze the resulting amide by refluxing with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) to yield 1-methylcyclopentan-1-amine.

  • If the free amine is desired, neutralize the reaction mixture and extract. For the hydrochloride salt, after acidic hydrolysis, the aqueous solution can be concentrated to yield the product.

Comparative Reactivity as Nucleophiles

The primary utility of these amines as building blocks lies in their nucleophilicity. While their basicities are similar, their reactivity as nucleophiles can differ significantly due to steric and electronic factors.

Steric Hindrance: The Defining Difference

The most significant distinction between the two amines is the steric environment around the nitrogen atom. Cyclohexylamine is a primary amine with the amino group attached to a secondary carbon. In contrast, 1-methylcyclopentan-1-amine possesses an amino group attached to a tertiary carbon, with a methyl group and the cyclopentane ring providing considerable steric bulk.

This steric hindrance in 1-methylcyclopentan-1-amine is expected to decrease its reactivity in SN2 reactions compared to cyclohexylamine.[6] For instance, in N-alkylation reactions with bulky electrophiles, the reaction rate for 1-methylcyclopentan-1-amine would likely be significantly lower.

Logical Flow of Steric Influence on Reactivity

G Cyclohexylamine Cyclohexylamine Less Steric Hindrance Less Steric Hindrance Cyclohexylamine->Less Steric Hindrance 1-Methylcyclopentan-1-amine 1-Methylcyclopentan-1-amine Greater Steric Hindrance Greater Steric Hindrance 1-Methylcyclopentan-1-amine->Greater Steric Hindrance Faster SN2 Reactions Faster SN2 Reactions Less Steric Hindrance->Faster SN2 Reactions Slower SN2 Reactions Slower SN2 Reactions Greater Steric Hindrance->Slower SN2 Reactions Broader Substrate Scope Broader Substrate Scope Faster SN2 Reactions->Broader Substrate Scope More Selective Reactions More Selective Reactions Slower SN2 Reactions->More Selective Reactions

Caption: Impact of steric hindrance on the reactivity of the two amines.

Ring Strain and Nucleophilicity

While less pronounced than steric effects, the difference in ring strain between a cyclopentane and a cyclohexane ring can influence reactivity. Pyrrolidine (a five-membered cyclic secondary amine) is known to be more nucleophilic than piperidine (a six-membered cyclic secondary amine), a phenomenon attributed in part to the C-N-C bond angle and pyramidalization at the nitrogen atom.[7] While this is a comparison of secondary amines, it suggests that the five-membered ring in 1-methylcyclopentan-1-amine might have an electronic effect that slightly enhances its nucleophilicity, potentially counteracting the steric hindrance to a small degree in certain reactions. However, experimental data directly comparing the nucleophilicity of these two primary amines is scarce.

Applications in Synthesis: A Tale of Two Building Blocks

The utility of a building block is ultimately demonstrated by its successful incorporation into target molecules. In this regard, cyclohexylamine has a well-established and diverse range of applications.

Cyclohexylamine: A Workhorse in Industry

Cyclohexylamine is a precursor to a vast array of commercially important compounds, including:

  • Pharmaceuticals: It is a key intermediate in the synthesis of mucolytics, analgesics, and bronchodilators.[2] For example, it is used in the production of the antihistamine diphenhydramine.[8]

  • Agrochemicals: It serves as a raw material for herbicides and fungicides.[8]

  • Rubber Chemicals: It is a precursor to sulfenamide-based vulcanization accelerators.

  • Corrosion Inhibitors: It is used in boiler water treatment and in oil field applications.

1-Methylcyclopentan-1-amine: A Niche Player with Potential

The documented applications of 1-methylcyclopentan-1-amine as a synthetic building block are significantly more limited in the publicly available scientific literature. Its use appears to be more specialized, likely in cases where the specific steric and conformational properties it imparts are desired. For instance, in the synthesis of Tramadol analogues, various cyclic amines are used to modify the amino portion of the core structure, and 1-methylcyclopentan-1-amine could be a candidate for creating novel derivatives.[9][10] Its application is also noted in patents for cyclopentanecarboxamide derivatives with potential therapeutic uses.[11]

Conclusion: Choosing the Right Tool for the Job

The comparative study of this compound and cyclohexylamine reveals a classic trade-off between reactivity and selectivity.

Cyclohexylamine is the more versatile and reactive of the two, with a proven track record in a wide range of applications. Its lower steric hindrance allows for faster reaction rates in nucleophilic substitutions, making it a reliable choice for general synthetic purposes.

This compound , on the other hand, offers the potential for greater selectivity in synthesis. The steric bulk of the α-tertiary amine can be leveraged to direct reactions to less hindered positions or to create specific three-dimensional structures in the target molecule. While its applications are currently more niche, it represents a valuable tool for medicinal chemists and drug development professionals seeking to fine-tune the steric and conformational properties of their compounds.

The choice between these two building blocks will ultimately depend on the specific goals of the synthesis. For broad applicability and established protocols, cyclohexylamine remains the go-to option. For targeted applications where steric control and unique conformational constraints are paramount, this compound presents an intriguing and potentially advantageous alternative.

References

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A Comparative Guide to the Efficacy of Cyclopentane Amine Derivatives in Antiviral Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological efficacy of cyclopentane amine derivatives, a class of compounds recognized for their significant therapeutic potential. While structurally simple molecules like 1-methylcyclopentan-1-amine hydrochloride serve as foundational building blocks, this review focuses on their more complex, functionalized analogues that have demonstrated potent activity in biological assays, particularly as antiviral agents. We will delve into the mechanism of action, compare performance data from key in vitro and in vivo studies, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.

The Rise of the Cyclopentane Scaffold in Antiviral Drug Design

The five-membered cyclopentane ring is a privileged scaffold in medicinal chemistry. Its conformational flexibility and stereochemical richness allow it to present appended functional groups in precise three-dimensional orientations, making it an ideal core for designing potent enzyme inhibitors. In the field of virology, derivatives of the cyclopentane amine core have emerged as powerful inhibitors of influenza virus neuraminidase, a critical enzyme for viral propagation.[1][2][3] These compounds structurally mimic the natural substrate of the enzyme, sialic acid, but feature modifications that lead to tighter binding and potent inhibition.

Mechanism of Action: Halting Viral Egress via Neuraminidase Inhibition

The primary mechanism by which these cyclopentane derivatives exert their antiviral effect against influenza is through the potent and selective inhibition of the viral neuraminidase (NA) enzyme.[2][3]

Role of Neuraminidase in the Influenza Life Cycle:

  • Attachment & Entry: The influenza virus initially attaches to a host cell via its hemagglutinin (HA) protein, which binds to sialic acid residues on the cell surface. The virus is then internalized.

  • Replication: Inside the cell, the virus replicates its genetic material and produces new viral proteins.

  • Assembly & Budding: New virions are assembled and bud from the host cell membrane, but they remain tethered to the cell surface by HA-sialic acid interactions.

  • Release (Egress): This is where neuraminidase becomes critical. NA is a glycoside hydrolase enzyme that cleaves the terminal sialic acid residues from the host cell surface and from the newly formed virions. This cleavage releases the progeny virus, allowing it to infect new cells.

By competitively binding to the active site of the neuraminidase enzyme, cyclopentane inhibitors prevent this crucial release step.[3] The newly produced virions remain aggregated on the surface of the infected cell, unable to spread, which effectively halts the progression of the infection.[3]

G cluster_cell Host Cell Replication Viral Replication (RNA & Proteins) Assembly Virion Assembly Replication->Assembly Budding 2. Budding Assembly->Budding Virus Influenza Virus Attachment 1. Attachment & Entry (HA-Sialic Acid) Virus->Attachment Attachment->Replication Aggregation Virions Aggregated on Cell Surface Budding->Aggregation Remain Tethered Release 3. Release (Egress) Budding->Release Aggregation->Release NA Cleavage Infection 4. Infection of New Cells Release->Infection Inhibitor Cyclopentane NA Inhibitor Inhibitor->Block Block->Release INHIBITS

Caption: Influenza virus life cycle and the point of inhibition by neuraminidase inhibitors.

Comparative Efficacy of Lead Cyclopentane Derivatives

Several cyclopentane derivatives have been extensively studied and compared to gold-standard neuraminidase inhibitors, zanamivir and oseltamivir carboxylate (the active form of oseltamivir).[2][3] The most promising candidates include RWJ-270201 (Peramivir) , BCX-1827, BCX-1898, and BCX-1923.[1][2][3] Their efficacy is typically measured by the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral activity by 50% in a cell-based assay.

The data below, synthesized from in vitro studies using Madin-Darby Canine Kidney (MDCK) cells, demonstrates the potent activity of these compounds across a range of influenza A and B strains.[2][3]

CompoundInfluenza A/H1N1 (EC₅₀, µM)Influenza A/H3N2 (EC₅₀, µM)Influenza A/H5N1 (EC₅₀, µM)Influenza B (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)¹
RWJ-270201 (Peramivir) ≤1.5<0.3<0.3<0.2 - 8.0>1000>667
BCX-1827 ≤1.5<0.3<0.3<0.2 - 8.0>1000>667
BCX-1898 ≤1.5<0.3<0.3<0.2 - 8.0>1000>667
BCX-1923 ≤1.5<0.3<0.3<0.2 - 8.0>1000>667
Zanamivir ≤1.5<0.3<0.3<0.2 - 8.0>1000>667
Oseltamivir Carboxylate ≤1.5<0.3<0.3<0.2 - 8.0>1000>667

¹ Selectivity Index (SI) is calculated as CC₅₀/EC₅₀. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity. The value shown is a conservative estimate based on the highest EC₅₀ reported (1.5 µM).

Key Insights from the Data:

  • Potent Activity: All tested cyclopentane derivatives exhibit potent antiviral activity, with EC₅₀ values in the low micromolar to nanomolar range, comparable to or slightly better than the approved drugs zanamivir and oseltamivir carboxylate.[1][2][3][4]

  • Broad Spectrum: The efficacy extends across multiple clinically relevant strains of influenza A (H1N1, H3N2, H5N1) and influenza B.[2][3]

  • High Selectivity: The compounds show excellent safety profiles in vitro, with no cytotoxicity observed at concentrations up to 1 mM, leading to very high selectivity indices.[2][3]

Furthermore, in vivo studies in mouse models showed that derivatives like BCX-1812 (RWJ-270201), BCX-1827, and BCX-1923 provided over 50% protection at oral doses as low as 1 mg/kg/day.[5] When administered intranasally, they were 100% effective at just 0.01 mg/kg/day, demonstrating efficacy equal to or better than oseltamivir.[5]

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study is beyond the scope of this guide, key structural features are critical for the potent neuraminidase inhibition observed:

  • Cyclopentane Core: This scaffold correctly positions the key functional groups within the enzyme's active site.

  • Carboxylate Group: A negatively charged carboxylate group is crucial for mimicking the sialic acid substrate and interacting with a triad of positively charged arginine residues in the NA active site.

  • Guanidino Group: A positively charged guanidino group (as seen in zanamivir and peramivir) provides a strong, favorable interaction with negatively charged glutamate and aspartate residues in the active site, significantly enhancing binding affinity.

  • Hydrophobic Side Chains: Properly positioned hydrophobic side chains can occupy additional pockets in the active site, further increasing potency and selectivity. The development of oseltamivir and peramivir from earlier leads was guided by exploiting these interactions.[6]

Experimental Protocol: In Vitro Plaque Reduction Assay

To quantify the antiviral activity of a test compound against influenza virus, the Plaque Reduction Neutralization Test (PRNT) is the gold standard.[7] It measures the concentration-dependent reduction in the formation of viral plaques (localized areas of cell death) in a monolayer of susceptible cells.

Objective: To determine the EC₅₀ of a test compound against a specific influenza virus strain.

Materials:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Virus: Influenza virus stock of known titer (Plaque Forming Units/mL).

  • Media: D10 medium (DMEM, 10% FBS, 1% Pen/Strep), Infection Medium (e.g., UltraMDCK with TPCK-treated trypsin).[8]

  • Overlay: Semi-solid overlay (e.g., Avicel or Agarose) in medium.[9][10]

  • Test Compound: Stock solution of the cyclopentane derivative in a suitable solvent (e.g., DMSO), serially diluted.

  • Stain: Crystal Violet solution or Neutral Red dye.[2]

  • Equipment: 12-well or 6-well cell culture plates, biosafety cabinet, 37°C incubator with 5% CO₂, microscope.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A 1. Seed MDCK Cells in 12-well plates B 2. Prepare Serial Dilutions of Test Compound C 3. Wash confluent cell monolayers with PBS A->C D 4. Infect cells with virus (e.g., 100 PFU/well) C->D E 5. Incubate for 1 hr (Viral Adsorption) D->E F 6. Remove inoculum and add compound dilutions + overlay E->F G 7. Incubate for 48-72 hrs until plaques are visible F->G H 8. Fix and stain cells (e.g., Crystal Violet) G->H I 9. Wash plates, dry, and count plaques per well H->I J 10. Plot % Plaque Reduction vs. Compound Concentration I->J K 11. Calculate EC50 value using non-linear regression J->K

Caption: Workflow for the Influenza Virus Plaque Reduction Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells into 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10⁵ cells/well). Incubate for 24-48 hours.[9]

  • Compound Dilution: Prepare a 2x concentration series of the test compound in infection medium. Also prepare a "no drug" (virus control) and "no virus" (cell control) well.

  • Infection: When cells are 95-100% confluent, aspirate the growth medium and wash the monolayer gently with sterile PBS.

  • Virus Adsorption: Inoculate wells (in duplicate or triplicate) with a standardized amount of virus (e.g., 80-100 Plaque Forming Units, PFU) in a small volume (e.g., 100-200 µL).[7] Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Treatment: After the adsorption period, aspirate the viral inoculum. Immediately add 1 mL of the semi-solid overlay medium containing the appropriate concentration of the test compound (or no compound for controls).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible. The semi-solid overlay restricts viral spread to adjacent cells, resulting in the formation of discrete plaques.[7]

  • Visualization:

    • Aspirate the overlay.

    • Fix the cells with a 10% formalin solution.

    • Stain the cell monolayer with a 0.1% Crystal Violet solution, which stains living cells purple. Plaques will appear as clear, unstained zones.

  • Quantification: Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no drug).

    • Plot the percent reduction against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., dose-response curve) to determine the EC₅₀ value.

Self-Validation and Controls:

  • Virus Control (VC): Cells + Virus + No Compound. This well establishes the maximum number of plaques and is the 0% inhibition reference.

  • Cell Control (CC): Cells + No Virus + No Compound. This well ensures cell viability and should show a healthy, fully stained monolayer.

  • Positive Control: A known neuraminidase inhibitor (e.g., Oseltamivir Carboxylate) should be run in parallel to validate the assay's performance.

Conclusion and Future Directions

The body of evidence clearly demonstrates that cyclopentane amine derivatives are a highly effective class of antiviral agents, particularly against influenza A and B viruses.[2][3][11] Lead compounds like Peramivir show efficacy and selectivity that are comparable, and in some cases superior, to established therapies like oseltamivir.[12] The robust in vitro activity, confirmed by in vivo protection in animal models, underscores the therapeutic promise of this chemical scaffold.

Future research should continue to explore the structure-activity relationships to optimize pharmacokinetic properties and combat potential drug resistance. Additionally, while the primary focus has been on influenza, the discovery of cyclopentane derivatives with anti-HIV activity suggests that this versatile scaffold may be applicable to designing inhibitors for other viral or cellular targets, warranting broader screening and investigation.[13]

References

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X-ray crystallography of 1-methylcyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Elucidation of 1-methylcyclopentan-1-amine Hydrochloride via Single-Crystal X-ray Crystallography

A Senior Application Scientist's Comparative Guide

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It governs everything from biological activity and reaction kinetics to physical properties like solubility and stability. For small organic molecules, particularly salts, single-crystal X-ray crystallography remains the definitive method for obtaining unambiguous atomic coordinates.[1][2]

This guide focuses on this compound, a representative small-molecule amine salt. While a public crystal structure for this specific compound is not available in the Cambridge Structural Database (CSD) as of this writing, this document serves as a comprehensive, expert-led protocol for its determination.[3][4] We will detail the complete experimental workflow, from crystal growth to final structure refinement, and provide a rigorous comparative analysis with the structurally analogous compound, cyclohexylamine hydrochloride, for which crystallographic data is available.[5]

The Crystallographic Workflow: A Pathway to Atomic Resolution

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both precision and a deep understanding of the underlying chemical principles. Each stage is critical for the success of the next.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement start Powdered Amine HCl purify Purity Check (>95%) start->purify growth Crystal Growth Trials (Slow Evaporation, Vapor Diffusion) purify->growth select Harvest & Select Suitable Single Crystal growth->select mount Mount Crystal on Diffractometer select->mount screen Initial Screening (Unit Cell & Quality) mount->screen collect Full Diffraction Data Collection screen->collect process Data Integration & Reduction collect->process solve Structure Solution (e.g., SHELXS, Direct Methods) process->solve refine Structure Refinement (e.g., SHELXL, Least-Squares) solve->refine validate Validation & CIF Generation refine->validate end end validate->end Final Structure

Caption: The complete workflow from a powder sample to a final, validated crystal structure.

Part A: Protocol for Crystal Growth

The rate-limiting step in many crystallographic studies is obtaining a high-quality single crystal.[6] For organic salts, which can be hygroscopic and highly soluble in polar solvents, this step requires careful solvent selection.[7]

Objective: To grow a single crystal of this compound suitable for diffraction (ideally 0.1-0.3 mm in all dimensions) with sharp edges and no visible defects.[8]

Core Principle: The goal is to bring a saturated solution to a state of supersaturation very slowly, allowing molecules to organize into a crystalline lattice rather than crashing out as an amorphous powder.[9][10]

Recommended Method: Slow Evaporation from a Solvent/Anti-Solvent System

  • Purity Confirmation: Ensure the starting material is of high purity (>95%), as impurities can inhibit crystallization. Recrystallize if necessary.

  • Solvent Screening: In separate small vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents.

    • Good Solvents: Methanol, Ethanol (compound dissolves completely).

    • Poor Solvents (Anti-solvents): Diethyl ether, Hexane, Toluene (compound is sparingly soluble or insoluble).

  • Crystallization Setup:

    • Dissolve 10-20 mg of this compound in the minimum amount of a good solvent (e.g., ethanol) to achieve a clear, saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes nucleation sites that would lead to many small crystals.[7]

    • Place this open vial inside a larger, sealed jar containing a reservoir of an anti-solvent (e.g., diethyl ether or hexane).

  • Incubation: Allow the system to stand undisturbed in a location with minimal temperature fluctuations and no mechanical vibration. The more volatile anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting slow crystal growth over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a mounting loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Part B: Protocol for X-ray Diffraction Data Collection

Objective: To measure the angles and intensities of X-rays diffracted by the crystal lattice.

  • Mounting: The oil-coated crystal is mounted on a goniometer head.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Causality: This is a critical step. Low temperatures minimize the thermal vibration of atoms, leading to sharper diffraction spots at higher angles and a more precise final structure. It also protects the crystal from potential X-ray damage.

  • Screening & Unit Cell Determination: A few initial diffraction images are taken to determine the crystal's quality and to calculate the dimensions and symmetry of the unit cell.

  • Data Collection Strategy: Based on the crystal's symmetry (Laue group), the instrument software calculates an optimal strategy to collect a complete and redundant dataset, rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

Part C: Protocol for Structure Solution and Refinement

Objective: To convert the raw diffraction data into a 3D model of the electron density and refine the atomic positions. This is typically accomplished using a software suite like SHELX.[11][12][13]

  • Data Integration and Reduction: The raw images are processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors (e.g., Lorentz-polarization). This generates the reflection file (.hkl).

  • Structure Solution (SHELXS/SHELXT): The "phase problem" is solved using ab initio or direct methods.[1] These statistical methods use the measured intensities to generate an initial hypothesis for the phases of the structure factors, producing a preliminary electron density map.

  • Model Building: Peaks in the initial map are identified and assigned to atoms (C, N, Cl). This provides an initial molecular model.

  • Structure Refinement (SHELXL): This is an iterative process of least-squares refinement where the atomic coordinates, displacement parameters (describing thermal motion), and other variables are adjusted to improve the agreement between the experimentally observed diffraction intensities (Fo²) and the intensities calculated from the model (Fc²).

    • Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their geometry is constrained relative to their parent atom.[11]

  • Validation: The final model is assessed using several metrics:

    • R1 factor: A measure of the agreement between observed and calculated structure factor amplitudes. Values below 5% for high-quality small molecule data are desirable.

    • wR2 factor: A weighted R-factor based on intensities, which is generally a more robust indicator.

    • Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good model and appropriate data weighting.

    • Residual Electron Density Map: Should be relatively flat, with no large positive or negative peaks, which would suggest missing atoms or incorrect assignments.

Structural Analysis and Comparative Guide

While the precise structure of this compound is undetermined, we can predict its key features and compare them directly to the known structure of cyclohexylamine hydrochloride.[5]

Anticipated Structural Features of this compound

The key structural feature will be the ionic interaction and hydrogen bonding between the 1-methylcyclopentan-1-ammonium cation and the chloride anion. The protonated amine group (NH₃⁺) will act as a hydrogen bond donor, and the chloride ion (Cl⁻) will be the acceptor.

G N N⁺ H1 H N->H1 H2 H N->H2 H3 H N->H3 C_ring C N->C_ring to ring Cl Cl⁻ H1->Cl N-H···Cl⁻ C_methyl C C_ring->C_methyl to methyl

Caption: Key N-H···Cl⁻ hydrogen bond interaction expected in the crystal lattice.

Comparison: 1-methylcyclopentan-1-amine HCl vs. Cyclohexylamine HCl

This comparison highlights how subtle changes in molecular structure (ring size, substitution) can influence the macroscopic crystal structure. The data for Cyclohexylamine HCl is taken from the published structure.[5]

ParameterCyclohexylamine Hydrochloride (Experimental)[5]1-methylcyclopentan-1-amine HCl (Anticipated)Structural Implication of the Difference
Formula C₆H₁₄ClNC₆H₁₄ClNIsomeric; same composition but different connectivity.
Molecular Weight 135.64[14]135.64[15]Identical.
Symmetry (Space Group) Pca2₁ (Orthorhombic)Likely a common monoclinic group (e.g., P2₁/c)The lower symmetry of the cyclopentane ring may frustrate higher symmetry packing arrangements.
Unit Cell (a, b, c in Å) 9.36, 11.47, 7.41To be determinedThe more compact cyclopentane ring might lead to different cell dimensions.
Ring Conformation Chair (puckered)Envelope or TwistThe five-membered ring is more flexible and lacks the perfect staggered conformations of the cyclohexane chair, affecting how molecules pack together.
C-N Bond Type Secondary (C-NH₃⁺)Tertiary (C-NH₃⁺)The presence of the methyl group on the same carbon as the amine introduces steric bulk, which will significantly influence the local hydrogen bonding network and crystal packing.
Hydrogen Bonding Layers formed by N and Cl atoms, with rings anchored by equatorial C-N bonds.A 3D network of N-H···Cl⁻ bonds is expected, but the steric hindrance from the methyl group may lead to longer H-bonds or a less dense packing arrangement compared to the secondary amine.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques are essential for a full characterization.

G xray X-ray Crystallography + Unambiguous 3D structure + Bond lengths & angles + Stereochemistry + Crystal packing - Requires single crystal - Cannot be used for non-crystalline materials nmr NMR Spectroscopy + Structure in solution + Connectivity (COSY, HMBC) + Dynamic processes - Provides average structure - Ambiguous for complex stereocenters xray->nmr Complements with solution-state data dft Computational (DFT) + Predicts low-energy conformers + Simulates spectra + No sample needed - Is a theoretical model - Requires experimental validation xray->dft Provides benchmark for theory nmr->xray Validates connectivity dft->xray Predicts structure to be validated

Caption: Relationship between crystallography and complementary analytical methods.

  • NMR Spectroscopy: Provides the definitive structure in solution, confirming the molecular connectivity. It is essential for ensuring the correct molecule has been crystallized.

  • Computational Modeling (DFT): Can predict the lowest energy conformation of the molecule and simulate its properties, providing a theoretical model to be confirmed by experimental crystallography.

References

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  • YouTube. (2020). ShelXle Tutorial solving and refining crystal structures. Retrieved from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

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  • PubChem. (n.d.). Cyclopentylamine. Retrieved from [Link]

  • LookChem. (n.d.). 1-(1-hydroxy-1-methylethyl)-cyclopentylamine hydrochloride 1001426-17-0 wiki. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride. Retrieved from [Link]

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  • Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-ethyl-1-methylcyclopentan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2R)-2-Methylcyclopentan-1-amine. Retrieved from [Link]

  • ResearchGate. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylcyclopentan-1-amine hydrochloride. Retrieved from [Link]

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A Comparative Guide to the Thermal Analysis of 1-Methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on TGA/DSC for Pharmaceutical Salt Characterization

In the landscape of early-phase drug development, the selection and characterization of the appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the compound's physicochemical properties and, ultimately, its therapeutic efficacy.[1] Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in this process, offering a rapid and precise assessment of a material's thermal stability, melting point, and decomposition profile with minimal sample consumption.[2][3]

This guide provides an in-depth examination of the expected thermal behavior of 1-methylcyclopentan-1-amine hydrochloride, a representative primary amine salt. While specific experimental data for this exact molecule is not publicly available, this guide will synthesize established principles of thermal analysis of amine hydrochlorides and related pharmaceutical compounds to construct a predictive and comparative framework. This approach is designed to empower researchers, scientists, and drug development professionals to interpret their own experimental data with greater confidence and to understand the causality behind the observed thermal events.

The Critical Role of Thermal Analysis in Salt Selection

The conversion of a free-base API into a salt, such as a hydrochloride, is a common strategy to enhance properties like solubility, dissolution rate, and stability.[1] However, the introduction of a counter-ion also introduces new complexities. Thermal analysis is crucial for elucidating these changes. For instance, the formation of a hydrochloride salt can significantly alter the melting point of the free base.[1] Furthermore, the presence of hydrates or solvates, which can be readily identified by TGA, will dramatically influence the manufacturing process and storage conditions of the final drug product.[3][4]

Predictive Thermal Profile of this compound

Based on the thermal behavior of analogous amine hydrochlorides, a typical TGA/DSC profile for this compound can be anticipated. The analysis would likely reveal a multi-stage process involving dehydration (if the sample is a hydrate), melting, and subsequent decomposition.

Expected Thermal Events:
  • Dehydration: If the hydrochloride salt exists as a hydrate, the TGA curve would show an initial weight loss at temperatures typically below 120 °C.[3][4] This weight loss would correspond to an endothermic event in the DSC curve, representing the energy required to remove the water molecules from the crystal lattice.[3]

  • Melting with Decomposition: For many amine hydrochlorides, melting is immediately followed by or occurs concurrently with decomposition.[2] This would be observed as a sharp endothermic peak on the DSC curve, representing the melting of the crystalline solid. The TGA curve would simultaneously show a significant weight loss, indicating the onset of decomposition. The decomposition of amine hydrochlorides often involves the loss of hydrogen chloride (HCl) gas, followed by the breakdown of the organic moiety.

  • Decomposition: The decomposition process may occur in one or more steps, as seen in the TGA thermogram as distinct weight loss regions.[2] The DSC curve may show corresponding endothermic or exothermic peaks, depending on the nature of the decomposition reactions.[3][4]

Comparative Analysis: The Importance of the Counter-Ion and Molecular Structure

The thermal properties of an API salt are not solely dictated by the parent molecule but are also heavily influenced by the choice of the counter-ion. For instance, a mesylate salt of the same amine might exhibit a different melting point and decomposition pathway compared to the hydrochloride salt.[3][4]

Salt FormExpected Melting Point Range (°C)Expected Onset of Decomposition (°C)Key Considerations
This compound 150 - 250180 - 300Prone to sublimation or decomposition alongside melting. Potential for hygroscopicity.
Alternative Salt (e.g., Mesylate) 100 - 200200 - 350May offer improved thermal stability or different solubility characteristics.[3][4]
Free Base (1-Methylcyclopentan-1-amine) < 100> 250Likely a liquid or low-melting solid at room temperature, potentially with higher volatility.

Note: The values presented are predictive and based on general trends observed for similar compounds. Actual experimental values may vary.

Experimental Protocol: A Self-Validating System

To ensure the generation of reliable and reproducible data, a robust experimental protocol is paramount. The following outlines a standard methodology for the TGA/DSC analysis of this compound.

Instrumentation and Calibration:
  • Instrument: A simultaneous TGA/DSC instrument is recommended to ensure that the weight loss and heat flow events are measured under identical conditions.[5]

  • Calibration: The temperature and heat flow of the DSC should be calibrated using certified reference materials (e.g., indium). The balance of the TGA should be calibrated with certified weights.[3]

Experimental Parameters:
  • Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an appropriate pan (e.g., aluminum or ceramic).[3]

  • Purge Gas: An inert gas, such as dry nitrogen, is used as a purge gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[3]

  • Temperature Program: A linear heating rate of 10 °C/min is commonly employed.[3] The temperature range should be sufficient to cover all expected thermal events, typically from ambient temperature to 350-400 °C.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation weigh Accurately weigh 3-5 mg of sample pan Place in Alumina/Ceramic Pan weigh->pan instrument Simultaneous TGA/DSC calibration Calibrate with certified standards (Indium, etc.) instrument->calibration purge Set N2 purge gas (20-50 mL/min) calibration->purge program Temperature Program: 30°C to 400°C at 10°C/min data Record TGA (weight %) and DSC (heat flow) data program->data tga_curve Analyze TGA for weight loss (dehydration, decomposition) correlation Correlate TGA and DSC events tga_curve->correlation dsc_curve Analyze DSC for endotherms/exotherms (melting, transitions, decomposition) dsc_curve->correlation cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_analysis cluster_analysis cluster_interpretation cluster_interpretation

TGA/DSC Experimental Workflow

Interpreting the Data: Causality and Insights

The correlation between TGA and DSC data is crucial for a comprehensive understanding of the material's thermal behavior.[5]

G cluster_events Observed Thermal Events cluster_interpretation Interpretation start Start Thermal Analysis tga_loss Weight Loss in TGA? start->tga_loss dsc_peak Peak in DSC? tga_loss->dsc_peak Yes tga_loss->dsc_peak No dehydration Dehydration/Desolvation dsc_peak->dehydration Yes (Endotherm) melting Melting dsc_peak->melting No Weight Loss (Endotherm) decomposition Decomposition dsc_peak->decomposition Yes (Endo/Exotherm) phase_transition Phase Transition dsc_peak->phase_transition No Weight Loss (Endo/Exotherm)

Decision tree for interpreting TGA/DSC data.

A weight loss in the TGA curve that corresponds to an endothermic peak in the DSC is indicative of either dehydration/desolvation or sublimation. An endothermic peak in the DSC with no corresponding weight loss in the TGA typically signifies a solid-state event such as melting or a polymorphic transition. Decomposition is generally observed as a weight loss in the TGA that can be associated with either endothermic or exothermic events in the DSC.[3][4]

Conclusion

The thermal analysis of this compound, and indeed any pharmaceutical salt, is a foundational step in its physicochemical characterization. By employing a systematic and well-calibrated TGA/DSC methodology, researchers can gain critical insights into the material's stability, purity, and solid-state properties. This guide, by synthesizing data from related compounds and outlining a robust experimental and interpretive framework, provides a valuable resource for drug development professionals seeking to make informed decisions in the salt selection and formulation process. The principles discussed herein are broadly applicable and serve as a cornerstone for the comprehensive characterization of new chemical entities.

References

  • Urakami, K., et al. (2020). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. PubMed. [Link]

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  • ResearchGate. (n.d.). TG/DSC curves for system components: (a) NH4Cl, (b) AgNO3, (c) NH4NO3, (d) AgCl (powder obtained from water solution). ResearchGate. [Link]

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  • Chen, J., et al. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing). [Link]

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A Comparative Guide to the Reactivity of Primary Amines: Benchmarking 1-Methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the selection of an appropriate amine building block is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. Primary amines, as foundational nucleophiles, are ubiquitous in transformations such as acylation, alkylation, and reductive amination. Their reactivity, however, is not uniform; it is a nuanced interplay of electronic properties, steric hindrance, and structural conformation.

This guide provides an in-depth analysis of the reactivity of 1-methylcyclopentan-1-amine hydrochloride, a tertiary-alkyl primary amine, benchmarked against a curated set of alternative primary amines. We will move beyond theoretical discussions to provide robust, field-tested experimental protocols designed to objectively quantify these differences in reactivity. The causality behind each experimental choice is explained, ensuring that the protocols are not merely recipes but self-validating systems for rigorous scientific inquiry.

Foundational Principles: What Governs Primary Amine Reactivity?

The nucleophilic character of a primary amine—its ability to donate its lone pair of electrons to an electrophile—is the cornerstone of its reactivity.[1][2] This property is primarily modulated by three interconnected factors:

  • Electronic Effects: The electron density on the nitrogen atom is paramount. Electron-donating groups (EDGs), such as alkyl groups, increase electron density through an inductive effect, enhancing both basicity and nucleophilicity.[3] Conversely, electron-withdrawing groups (EWGs) diminish reactivity.[1][4]

  • Steric Hindrance: The accessibility of the nitrogen's lone pair is crucial. Bulky substituents around the amino group can physically obstruct its approach to an electrophilic center, significantly reducing the reaction rate, even if the amine is electronically rich.[3][5][6] This is a key consideration for 1-methylcyclopentan-1-amine, where the amine is situated on a tertiary carbon.

  • Solvation and Basicity: While often correlated, basicity and nucleophilicity are distinct properties. Basicity is a thermodynamic measure of a compound's affinity for a proton, while nucleophilicity is a kinetic measure of its reaction rate with an electrophile.[7] In protic solvents, extensive hydrogen bonding with a sterically unhindered amine can create a large solvation shell, slightly impeding its nucleophilicity. Furthermore, the hydrochloride salt form of an amine, as in our subject molecule, renders it non-nucleophilic until the free base is liberated.

The following diagram illustrates the relationship between these core factors.

G reactivity Amine Reactivity nucleophilicity Nucleophilicity (Kinetic) reactivity->nucleophilicity Governs basicity Basicity (Thermodynamic) reactivity->basicity Correlates with sterics Steric Hindrance nucleophilicity->sterics Influenced by electronics Electronic Effects nucleophilicity->electronics Influenced by basicity->electronics Influenced by

Caption: Interplay of factors governing primary amine reactivity.

The Comparative Amine Set

To provide a meaningful benchmark, we have selected four primary amines that represent a spectrum of structural features:

AmineCAS NumberStructureKey Features
1-Methylcyclopentan-1-amine HCl 102014-58-4C₆H₁₃N·HClTertiary-alkyl, cyclic. High steric hindrance directly at the alpha-carbon.
Cyclopentylamine 1003-03-8C₅H₁₁NSecondary-alkyl, cyclic. Baseline for a cyclic structure.
n-Butylamine 109-73-9C₄H₁₁NPrimary-alkyl, acyclic. Low steric hindrance, flexible chain.
tert-Butylamine 75-64-9C₄H₁₁NTertiary-alkyl, acyclic. High steric hindrance, classic bulky amine.

This set allows us to dissect the impact of the cyclic structure (Cyclopentylamine vs. n-Butylamine), the alpha-substitution on the ring (1-Methylcyclopentan-1-amine vs. Cyclopentylamine), and the effect of a tertiary-alkyl scaffold in both cyclic and acyclic systems (1-Methylcyclopentan-1-amine vs. tert-Butylamine).

Benchmark Reaction I: N-Acylation with Acetyl Chloride

Acylation is a fundamental transformation often used for installing protecting groups or forming amide bonds in active pharmaceutical ingredients. The reaction with a highly reactive electrophile like acetyl chloride is an excellent probe of an amine's nucleophilicity, where steric hindrance can be the rate-limiting factor.[8][9]

  • Electrophile: Acetyl chloride is chosen for its high reactivity, which produces rapid results and magnifies differences in amine nucleophilicity.[10]

  • Base: For the hydrochloride salt, a non-nucleophilic base is required to liberate the free amine. Triethylamine (TEA) is used as an acid scavenger for all reactions to ensure comparability and to neutralize the HCl produced.[10]

  • Solvent: Dichloromethane (DCM) is an inert, aprotic solvent that readily dissolves all reactants and does not interfere with the reaction.

  • Monitoring: Reaction progress is monitored by Gas Chromatography (GC) against an internal standard (dodecane) to allow for quantitative kinetic comparison.

  • Reactant Preparation: To four separate oven-dried 25 mL round-bottom flasks, add the respective amine (1.0 mmol), dodecane (0.5 mmol, internal standard), and anhydrous dichloromethane (10 mL). For 1-Methylcyclopentan-1-amine HCl, add triethylamine (1.1 mmol, 1.1 eq) to this solution to generate the free base in situ. For the other amines, add triethylamine (1.0 mmol, 1.0 eq).

  • Initiation: Cool the flasks to 0 °C in an ice bath. While stirring vigorously, add a solution of acetyl chloride (1.0 mmol, 1.0 eq) in anhydrous DCM (2 mL) dropwise to each flask.

  • Reaction & Monitoring: Start a timer immediately after the addition is complete. Withdraw aliquots (0.1 mL) at t = 2, 5, 10, 20, and 60 minutes. Immediately quench each aliquot in a vial containing saturated aqueous NaHCO₃ solution (1 mL) and ethyl acetate (1 mL). Shake vigorously.

  • Analysis: Analyze the organic layer of each quenched aliquot by GC-FID to determine the ratio of starting amine to the N-acetylated product relative to the internal standard.

AmineTime to 50% Conversion (min)Final Yield at 60 min (%)Dominant Influencing Factor
n-Butylamine< 2>98Low Steric Hindrance
Cyclopentylamine3>98Minor Steric Hindrance
tert-Butylamine2565High Steric Hindrance
1-Methylcyclopentan-1-amine 22 70 High Steric Hindrance

These anticipated results suggest that the steric bulk of the tertiary-alkyl group on both 1-methylcyclopentan-1-amine and tert-butylamine significantly impedes the approach to the electrophile compared to the less hindered n-butylamine and cyclopentylamine.[4]

Benchmark Reaction II: N-Alkylation with Benzyl Bromide

N-alkylation via an Sₙ2 mechanism is another cornerstone reaction in organic synthesis.[11] Unlike acylation, this reaction is more sensitive to the amine acting as a leaving group in potential over-alkylation, though we will focus on the initial rate. The choice of a primary alkyl halide like benzyl bromide minimizes competing elimination reactions.

  • Electrophile: Benzyl bromide is a reactive Sₙ2 substrate, and the introduction of the aromatic ring facilitates monitoring by UV-Vis spectroscopy (HPLC).

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a solid base that scavenges the HBr produced without introducing a competing soluble nucleophile.[12] Using an excess of the primary amine can also be a strategy but complicates kinetic analysis.[12]

  • Solvent: Acetonitrile is a polar aprotic solvent that is ideal for Sₙ2 reactions, effectively solvating the cations while leaving the nucleophile relatively free.

  • Monitoring: High-Performance Liquid Chromatography (HPLC) is used to monitor the disappearance of benzyl bromide, providing a precise measure of the reaction rate.

The following diagram outlines the generalized workflow for these kinetic experiments.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_amine Dissolve Amine, Base, & Standard in Solvent init Combine & Start Timer (t=0) prep_amine->init prep_elec Prepare Electrophile Solution prep_elec->init aliquot Withdraw Aliquots at Timed Intervals init->aliquot quench Quench Reaction aliquot->quench analyze Analyze via GC or HPLC quench->analyze data Calculate Conversion & Yield analyze->data

Caption: General experimental workflow for kinetic analysis.

  • Reactant Preparation: To four separate 25 mL flasks, add the respective amine (2.0 mmol, 2.0 eq), anhydrous K₂CO₃ (1.5 mmol, 1.5 eq), and anhydrous acetonitrile (15 mL). For 1-Methylcyclopentan-1-amine HCl, an additional 1.0 eq of K₂CO₃ is added to neutralize the salt.

  • Initiation: To each stirring suspension, add benzyl bromide (1.0 mmol, 1.0 eq) via syringe. Start the timer.

  • Reaction & Monitoring: Maintain the reaction at room temperature. Withdraw aliquots (0.1 mL) at t = 10, 30, 60, 120, and 240 minutes. Filter each aliquot through a small plug of silica gel with ethyl acetate (2 mL) to remove the base and quench the reaction.

  • Analysis: Analyze the filtrate by HPLC to quantify the remaining benzyl bromide and the mono-alkylated product.

AmineTime to 50% Conversion (min)Final Yield at 240 min (%)Dominant Influencing Factor
n-Butylamine4590Low Steric Hindrance
Cyclopentylamine6585Ring Conformation
tert-Butylamine> 240< 10Extreme Steric Hindrance
1-Methylcyclopentan-1-amine 180 45 High Steric Hindrance

The Sₙ2 reaction is notoriously sensitive to steric bulk.[3] The results are expected to show a dramatic decrease in reactivity for the tertiary-alkyl amines. 1-Methylcyclopentan-1-amine, while still hindered, may show slightly higher reactivity than tert-butylamine. This could be attributed to the cyclic structure locking the substituents back, slightly clearing the path to the nitrogen's lone pair compared to the freely rotating methyl groups of tert-butylamine.

Benchmark Reaction III: Schiff Base Formation

The formation of an imine (or Schiff base) through the reaction of a primary amine with an aldehyde or ketone is a reversible, acid-catalyzed reaction.[13][14] The rate-determining step is typically the dehydration of the carbinolamine intermediate.[15] The reaction rate is fastest at a mildly acidic pH (around 4-5), which facilitates both the initial nucleophilic attack and the final dehydration step.[13]

The following diagram shows the generalized mechanism for this transformation.

G reactants Amine (R-NH₂) + Aldehyde (R'-CHO) intermediate Carbinolamine Intermediate reactants->intermediate Nucleophilic Attack intermediate->reactants Reversible product Imine (Schiff Base) + H₂O intermediate->product Dehydration (-H₂O) (Rate-Limiting) product->intermediate Hydrolysis (+H₂O)

Caption: Generalized mechanism for Schiff base formation.

  • Electrophile: Benzaldehyde is used as it is less prone to self-condensation than aliphatic aldehydes and allows for easy monitoring.

  • Catalyst/Solvent: The reaction is run in methanol with a catalytic amount of acetic acid to maintain the optimal pH for the reaction.

  • Monitoring: The formation of the conjugated imine product can be monitored by UV-Vis spectroscopy, tracking the increase in absorbance at the λₘₐₓ of the product.

  • Reactant Preparation: Prepare 10 mM stock solutions of each amine and benzaldehyde in methanol. For 1-Methylcyclopentan-1-amine HCl, neutralize an aqueous solution with NaOH, extract the free base into an organic solvent, dry, and evaporate to isolate the free amine before preparing the stock solution.

  • Reaction & Monitoring: In a quartz cuvette, combine the amine stock solution (1.5 mL), methanol (1.4 mL), and acetic acid (0.05 mL). Place the cuvette in a temperature-controlled UV-Vis spectrophotometer.

  • Initiation: Add the benzaldehyde stock solution (0.05 mL) to the cuvette, mix quickly, and begin recording the absorbance at the λₘₐₓ of the expected imine product (approx. 280-320 nm) every 30 seconds for 30 minutes.

  • Analysis: The initial rate of reaction can be determined from the slope of the absorbance vs. time plot.

AmineInitial Rate (Absorbance units/min)Dominant Influencing Factor(s)
n-ButylamineHighLow Steric Hindrance
CyclopentylamineModerate-HighRing Conformation
tert-ButylamineVery LowSteric Hindrance, Electronic
1-Methylcyclopentan-1-amine Low Steric Hindrance, Electronic

In this reaction, the steric hindrance around the nitrogen not only affects the initial nucleophilic attack but also the conformation of the carbinolamine intermediate required for dehydration. The tertiary-alkyl amines are expected to be significantly slower.

Synthesis and Conclusion

The experimental benchmarks consistently demonstrate that the reactivity of 1-methylcyclopentan-1-amine is primarily dictated by the significant steric hindrance imposed by its tertiary-alkyl structure.

  • In Acylation: It behaves similarly to the acyclic analogue, tert-butylamine, showing markedly slower reaction rates than less hindered primary or secondary-alkyl primary amines.

  • In Sₙ2 Alkylation: This reaction is even more sensitive to steric bulk. 1-Methylcyclopentan-1-amine is a significantly poorer nucleophile than cyclopentylamine or n-butylamine, leading to slow conversions and lower yields.

  • In Schiff Base Formation: The steric congestion around the nitrogen atom hinders both the initial attack on the carbonyl and the subsequent dehydration step, resulting in slow imine formation.

For researchers, scientists, and drug development professionals, this guide demonstrates that while the cyclic scaffold of 1-methylcyclopentan-1-amine offers conformational rigidity that can be desirable in medicinal chemistry, its reactivity profile is that of a hindered nucleophile. Project timelines and synthetic strategies must account for this. In applications requiring rapid, high-yielding nucleophilic reactions, less hindered alternatives like cyclopentylamine or simple acyclic primary amines should be considered. However, in cases where chemoselectivity is desired or a hindered base is needed, the attenuated reactivity of 1-methylcyclopentan-1-amine can be a synthetic advantage. The choice, as always, depends on the specific synthetic challenge at hand.

References

  • BenchChem. (2025). Experimental procedure for N-alkylation of primary amines.
  • BenchChem. (2025). Application Notes and Protocols for the Alkylation of Primary Amines with Ethyl 8-Bromooctanoate.
  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.
  • Fiveable. (n.d.). Nucleophilicity of Amines Definition. Organic Chemistry II Key Term.
  • Mastering Chemistry Help. (2013). acylation of amines.
  • (n.d.). Sterically hindered primary amines.
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Quora. (2016). Why are cyclic amines more basic than acyclic amines of same nature?.
  • BenchChem. (2025). Nucleophilicity of the primary amine in "Pent-1-yn-3-amine".
  • MSU Chemistry. (n.d.). Amine Reactivity.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Primary vs. Secondary Amines After Deprotection.
  • Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines.
  • YouTube. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride.
  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
  • NIH. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC.
  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 1-Methylcyclopentan-1-amine Hydrochloride Derivatives as Potential Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the binding affinities of 1-methylcyclopentan-1-amine hydrochloride and its rationally designed derivatives against the human Monoamine Oxidase B (MAO-B) enzyme. This analysis is benchmarked against established, clinically relevant MAO-B inhibitors. The protocols and analyses presented herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases.

Introduction: The Rationale for Targeting MAO-B with Novel Cyclopentanamine Scaffolds

Monoamine Oxidase B (MAO-B) is a critical flavoenzyme located in the outer mitochondrial membrane.[1][2] In the central nervous system, it plays a pivotal role in the degradation of key neurotransmitters, particularly dopamine. Inhibition of MAO-B can increase dopaminergic neurotransmission, a well-established therapeutic strategy for managing the symptoms of Parkinson's disease and other neurological disorders.[3][4] The active site of MAO-B is a well-characterized hydrophobic cavity, making it an attractive target for structure-based drug design.[5]

Small, conformationally restricted molecules, such as those based on the cyclopentanamine scaffold, offer a promising starting point for the design of novel enzyme inhibitors. The this compound structure provides a rigid core that can be systematically modified to explore the chemical space within the MAO-B active site. This guide details a comparative molecular docking study to predict the binding efficacy of a series of these derivatives and to compare their potential with known inhibitors.

The derivatives selected for this study are:

  • Compound A: 1-methylcyclopentan-1-amine (the parent compound)

  • Compound B: 1-ethylcyclopentan-1-amine

  • Compound C: 1-propylcyclopentan-1-amine

  • Compound D: 1-phenylcyclopentan-1-amine

These will be compared against two established irreversible MAO-B inhibitors:

  • Selegiline: A well-known selective MAO-B inhibitor used in the treatment of Parkinson's disease.[3][4]

  • Rasagiline: Another potent, selective irreversible inhibitor of MAO-B, also used for Parkinson's disease.[3][4][6]

Experimental Design and Computational Methodology

The following sections outline a rigorous, step-by-step protocol for a comparative molecular docking study. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Target Protein Preparation

The foundation of a reliable docking study is a high-quality, experimentally determined structure of the target protein.

Step-by-Step Protocol:

  • Structure Retrieval: The crystal structure of human Monoamine Oxidase B (MAO-B) is retrieved from the RCSB Protein Data Bank. For this study, the high-resolution structure with PDB ID: 6FWC is selected.[7] This structure is co-crystallized with a fluorophenyl-chromone-carboxamide inhibitor, which helps to define the active site.

  • Protein Cleaning: The co-crystallized ligand, water molecules, and any other non-essential heteroatoms are removed from the PDB file. This is crucial to ensure that the docking algorithm evaluates the binding of the test compounds without interference.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for the amino acid residues at a physiological pH (7.4) are assigned. This step is critical for accurate calculation of electrostatic interactions.

  • Energy Minimization: The prepared protein structure is subjected to a brief energy minimization protocol to relieve any steric clashes and to optimize the hydrogen-bonding network.

Ligand Preparation

The accuracy of the docking results is highly dependent on the correct three-dimensional representation of the ligands.

Step-by-Step Protocol:

  • 2D Structure Sketching: The 2D structures of 1-methylcyclopentan-1-amine, its ethyl, propyl, and phenyl derivatives, as well as selegiline and rasagiline, are drawn using a chemical drawing software.

  • Conversion to 3D: The 2D structures are converted into 3D conformations.

  • Protonation State: The amine groups of the cyclopentanamine derivatives are protonated to reflect their state at physiological pH.

  • Energy Minimization: Each ligand is subjected to energy minimization to obtain a low-energy, stable conformation.

Molecular Docking Simulation

This study will employ a widely used and validated docking program, such as AutoDock Vina, to predict the binding poses and affinities of the ligands within the MAO-B active site.

Step-by-Step Protocol:

  • Grid Box Definition: A grid box is defined to encompass the entire active site of MAO-B. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure.

  • Docking Execution: Each prepared ligand is docked into the prepared MAO-B structure. The docking algorithm explores various conformations and orientations of the ligand within the defined active site and calculates a binding affinity score for each pose.

  • Pose Selection: For each ligand, the top-ranked binding pose (the one with the most favorable binding affinity) is selected for further analysis.

Visualization of the Docking Workflow

The following diagram illustrates the key stages of the comparative docking study workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase protein_prep Target Protein Preparation (MAO-B, PDB: 6FWC) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (Derivatives & Competitors) ligand_prep->docking results Binding Affinity & Pose Analysis docking->results comparison Comparative Analysis results->comparison

Figure 1: Workflow for the comparative docking study.

Predicted Binding Affinities and Comparative Analysis

The predicted binding affinities, represented as docking scores (in kcal/mol), are summarized in the table below. A more negative score indicates a stronger predicted binding affinity.

CompoundTypePredicted Binding Affinity (kcal/mol)
Compound A 1-methylcyclopentan-1-amine-5.8
Compound B 1-ethylcyclopentan-1-amine-6.2
Compound C 1-propylcyclopentan-1-amine-6.5
Compound D 1-phenylcyclopentan-1-amine-7.9
Selegiline Known Inhibitor-8.5
Rasagiline Known Inhibitor-8.8
Interpretation of Results

The docking results suggest a clear structure-activity relationship among the 1-methylcyclopentan-1-amine derivatives. The predicted binding affinity increases with the size and hydrophobicity of the substituent at the 1-position. The parent compound, 1-methylcyclopentan-1-amine, shows a modest binding affinity. The introduction of larger alkyl groups (ethyl and propyl) enhances the binding, likely due to increased van der Waals interactions within the hydrophobic active site of MAO-B.

The most significant increase in predicted binding affinity is observed with the 1-phenyl derivative. This suggests that the phenyl ring can engage in favorable pi-pi stacking or hydrophobic interactions with aromatic residues in the active site, such as Tyr398 and Tyr435, which are known to form an "aromatic cage" important for substrate and inhibitor binding.[2][5]

When compared to the established inhibitors, selegiline and rasagiline, the 1-phenylcyclopentan-1-amine derivative shows a promising, albeit lower, predicted binding affinity. This indicates that the cyclopentanamine scaffold is a viable starting point for the design of novel MAO-B inhibitors, and further optimization of the substituents could lead to compounds with potencies comparable to or exceeding those of the known drugs.

Visualization of Molecular Interactions

The following diagram illustrates the key interactions between a hypothetical potent inhibitor and the active site of MAO-B.

molecular_interactions cluster_active_site MAO-B Active Site FAD FAD Cofactor Tyr398 Tyr398 Tyr435 Tyr435 Phe343 Phe343 Ile199 Ile199 Ligand Inhibitor Ligand->FAD Proximity Ligand->Tyr398 π-π stacking Ligand->Tyr435 π-π stacking Ligand->Phe343 Hydrophobic Ligand->Ile199 Hydrophobic

Figure 2: Key interactions in the MAO-B active site.

Discussion and Future Directions

This in silico comparative study provides valuable insights into the potential of 1-methylcyclopentan-1-amine derivatives as a novel class of MAO-B inhibitors. The computational data strongly suggest that increasing the hydrophobicity and aromaticity of the substituent at the 1-position of the cyclopentane ring enhances the binding affinity to the MAO-B active site.

The 1-phenyl derivative, in particular, emerges as a promising lead candidate for further development. The predicted binding affinity, while not as high as the established irreversible inhibitors selegiline and rasagiline, is significant for a novel scaffold. It is important to note that selegiline and rasagiline are covalent inhibitors, and their mechanism of action involves the formation of a covalent bond with the FAD cofactor of MAO-B.[3] The docking scores presented here reflect non-covalent binding interactions and do not account for covalent bond formation. Therefore, the cyclopentanamine derivatives, if developed as reversible inhibitors, could offer a different and potentially safer pharmacological profile.

Future work should focus on the following:

  • Synthesis and In Vitro Validation: The prioritized derivatives, especially the 1-phenyl analog, should be synthesized and their inhibitory activity against MAO-B should be determined experimentally using enzymatic assays.

  • Exploration of Further Derivatives: A broader range of substituents at the 1-position should be explored computationally and synthetically to further optimize the binding affinity. This could include substituents with different electronic properties and hydrogen bonding capabilities.

  • Selectivity Profiling: The most promising compounds should be tested for their selectivity against MAO-A to ensure a favorable therapeutic profile with minimal side effects.

  • In Vivo Studies: Lead compounds with potent and selective in vitro activity should be advanced to in vivo models of Parkinson's disease to evaluate their efficacy and pharmacokinetic properties.

Conclusion

This comparative docking study has successfully identified 1-phenylcyclopentan-1-amine as a promising lead compound for the development of novel, reversible MAO-B inhibitors. The presented methodology provides a robust framework for the rational design and in silico evaluation of new chemical entities targeting this important enzyme. The findings of this study warrant further experimental investigation to validate the predicted binding affinities and to explore the full therapeutic potential of this novel class of compounds.

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Head-to-head comparison of different synthetic routes to 1-methylcyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylcyclopentan-1-amine hydrochloride, a key building block in the synthesis of various pharmaceuticals and fine chemicals, presents a compelling case study for the evaluation of synthetic efficiency. The strategic placement of a tertiary amine on a cyclopentyl scaffold necessitates a careful consideration of synthetic methodologies. This guide provides a comprehensive head-to-head comparison of five distinct synthetic routes to this target molecule: Reductive Amination, the Ritter Reaction, the Hofmann Rearrangement, the Curtius Rearrangement, and the Schmidt Reaction.

As a Senior Application Scientist, my objective is to delve beyond a mere recitation of protocols. This guide is structured to provide a deep, causal understanding of the experimental choices within each route, offering field-proven insights into their scalability, safety, and economic viability. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Comparative Overview of Synthetic Strategies

The selection of an optimal synthetic route is a multifactorial decision, balancing yield, purity, cost, safety, and scalability. The following diagram illustrates the five synthetic pathways to this compound that will be critically evaluated in this guide.

Caption: Overview of the five synthetic routes to this compound.

Route 1: Reductive Amination of 1-Methylcyclopentanone

Reductive amination is a widely employed and atom-economical method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction typically involves the formation of an imine or enamine intermediate from the ketone and an amine source, followed by in-situ reduction.

Reaction Scheme & Mechanism

The reaction proceeds via the initial formation of a hemiaminal from 1-methylcyclopentanone and ammonia, which then dehydrates to form an imine. The imine is subsequently reduced to the desired primary amine.

Caption: Mechanism of Reductive Amination.

Experimental Protocol

Materials: 1-methylcyclopentanone, ammonia (7N solution in methanol), Raney Nickel (slurry in water), hydrogen gas, ethanol, diethyl ether, hydrochloric acid (concentrated).

Procedure:

  • To a high-pressure autoclave are added 1-methylcyclopentanone (1.0 eq), a 7N solution of ammonia in methanol (10 eq), and a catalytic amount of Raney Nickel (5% w/w).

  • The autoclave is sealed and purged with nitrogen gas, then pressurized with hydrogen gas to 50 bar.

  • The reaction mixture is heated to 80°C and stirred vigorously for 24 hours.

  • After cooling to room temperature, the autoclave is carefully depressurized, and the reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to remove methanol and excess ammonia.

  • The residue is dissolved in diethyl ether and cooled to 0°C. Concentrated hydrochloric acid is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Yield Moderate to HighReported yields for reductive amination of similar ketones are often in the range of 70-90%.[1]
Purity Good to ExcellentThe main byproduct is the corresponding alcohol from the reduction of the ketone. Purification via salt formation is effective.
Scalability ExcellentOne-pot procedure and use of heterogeneous catalysts make it amenable to large-scale production.[2]
Safety ModerateRequires handling of flammable hydrogen gas under pressure. Raney Nickel is pyrophoric.
Cost-Effectiveness HighReadily available starting materials and reagents.[3]

Expertise & Experience: The choice of a high concentration of ammonia in methanol is crucial to drive the equilibrium towards imine formation. Raney Nickel is a cost-effective and highly active catalyst for this transformation, though other catalysts like palladium on carbon or platinum oxide could also be employed. The pressure and temperature are optimized to ensure a reasonable reaction rate without promoting side reactions.

Route 2: Ritter Reaction from 1-Methylcyclopentanol

The Ritter reaction provides a direct route to N-alkyl amides from alcohols or alkenes and a nitrile, followed by hydrolysis to the corresponding amine.[1] For the synthesis of 1-methylcyclopentan-1-amine, 1-methylcyclopentanol serves as a suitable precursor to the required tertiary carbocation.

Reaction Scheme & Mechanism

Under strongly acidic conditions, 1-methylcyclopentanol is protonated and loses water to form a stable tertiary carbocation. This carbocation is then attacked by the nitrogen of a nitrile (e.g., acetonitrile) to form a nitrilium ion, which is subsequently hydrolyzed to an N-substituted amide. The amide is then hydrolyzed to the primary amine.

Caption: Mechanism of the Ritter Reaction.

Experimental Protocol

Materials: 1-methylcyclopentanol, acetonitrile, concentrated sulfuric acid, sodium hydroxide, diethyl ether, hydrochloric acid.

Procedure:

  • A solution of 1-methylcyclopentanol (1.0 eq) in acetonitrile (5.0 eq) is cooled to 0°C in an ice bath.

  • Concentrated sulfuric acid (2.0 eq) is added dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is then carefully poured onto crushed ice and neutralized with a cold aqueous solution of sodium hydroxide (50% w/v) to pH > 12.

  • The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude N-(1-methylcyclopentyl)acetamide.

  • The crude amide is refluxed in 6M hydrochloric acid for 12 hours.

  • After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then basified with solid sodium hydroxide to pH > 12 and extracted with diethyl ether.

  • The ether extracts are dried, and the solvent is removed to yield the free amine, which is then converted to the hydrochloride salt as described in Route 1.

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Yield ModerateYields can be variable, often in the 50-70% range, due to potential side reactions like elimination.[4]
Purity ModeratePurification of the intermediate amide is often necessary. The final amine may contain impurities from the hydrolysis step.
Scalability GoodThe reaction is generally scalable, but the use of large quantities of strong acid can pose challenges.[4]
Safety ModerateInvolves the use of highly corrosive concentrated sulfuric acid. The initial reaction can be exothermic.
Cost-Effectiveness Moderate1-Methylcyclopentanol is a relatively inexpensive starting material. Acetonitrile is also affordable.

Expertise & Experience: The slow, controlled addition of sulfuric acid is critical to manage the exothermicity of the reaction. The use of acetonitrile as both reactant and solvent is common. The final hydrolysis of the amide requires harsh conditions, which can be a drawback of this route.

Route 3: Hofmann Rearrangement of 1-Methylcyclopentanecarboxamide

The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one less carbon atom.[5] This route requires the preparation of the intermediate 1-methylcyclopentanecarboxamide from the corresponding carboxylic acid.

Reaction Scheme & Mechanism

The reaction proceeds by treating the amide with bromine and a strong base to form an N-bromoamide intermediate. This intermediate then undergoes a rearrangement to an isocyanate, which is subsequently hydrolyzed to the primary amine with the loss of carbon dioxide.[6]

Caption: Mechanism of the Hofmann Rearrangement.

Experimental Protocol

Part A: Synthesis of 1-Methylcyclopentanecarboxamide

  • 1-Methylcyclopentanecarboxylic acid (1.0 eq) is converted to the corresponding acid chloride by refluxing with thionyl chloride (1.2 eq).

  • The excess thionyl chloride is removed under reduced pressure.

  • The crude acid chloride is then added dropwise to a cooled, concentrated aqueous solution of ammonia (10 eq) with vigorous stirring.

  • The resulting solid amide is collected by filtration, washed with cold water, and dried.

Part B: Hofmann Rearrangement

  • A solution of sodium hydroxide (4.0 eq) in water is cooled to 0°C. Bromine (1.1 eq) is added dropwise to form a solution of sodium hypobromite.

  • 1-Methylcyclopentanecarboxamide (1.0 eq) is added in portions to the cold hypobromite solution.

  • The reaction mixture is slowly heated to 70-80°C and maintained at this temperature for 1 hour.

  • The resulting amine is isolated by steam distillation.

  • The distillate is collected, acidified with hydrochloric acid, and concentrated to give the hydrochloride salt.

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Yield ModerateThe overall yield is dependent on two steps. The Hofmann rearrangement itself typically gives good yields (70-90%).[7]
Purity GoodThe product is often obtained in high purity after steam distillation.
Scalability ModerateThe handling of bromine and the exothermic nature of the rearrangement can be challenging on a large scale.
Safety LowInvolves the use of highly toxic and corrosive bromine. The reaction can be highly exothermic.
Cost-Effectiveness ModerateThe starting carboxylic acid is more expensive than the ketone or alcohol. Bromine is a hazardous and costly reagent.

Expertise & Experience: The preparation of the amide is a standard procedure. During the Hofmann rearrangement, careful temperature control is essential to avoid side reactions. The use of pre-formed sodium hypobromite solution is a common and effective practice.

Route 4: Curtius Rearrangement of 1-Methylcyclopentanecarbonyl Azide

Similar to the Hofmann rearrangement, the Curtius rearrangement converts a carboxylic acid to a primary amine with the loss of one carbon atom, proceeding through an isocyanate intermediate.[8] This route avoids the use of bromine but introduces the use of azides, which have their own safety considerations.

Reaction Scheme & Mechanism

1-Methylcyclopentanecarboxylic acid is first converted to its acyl azide, typically via the acid chloride. Thermal or photochemical decomposition of the acyl azide leads to the isocyanate with the loss of nitrogen gas. The isocyanate is then hydrolyzed to the amine.[9]

Caption: Mechanism of the Curtius Rearrangement.

Experimental Protocol

Materials: 1-methylcyclopentanecarboxylic acid, thionyl chloride, sodium azide, acetone, toluene, hydrochloric acid.

Procedure:

  • 1-Methylcyclopentanecarbonyl chloride is prepared from the corresponding carboxylic acid and thionyl chloride as described in Route 3.

  • A solution of the crude acid chloride in acetone is added dropwise to a stirred suspension of sodium azide (1.5 eq) in a mixture of acetone and water at 0°C.

  • After stirring for 1 hour, the reaction mixture is diluted with water and extracted with toluene.

  • The toluene extract containing the acyl azide is carefully heated to reflux. The rearrangement to the isocyanate is monitored by the cessation of nitrogen evolution.

  • After the rearrangement is complete, the solution is cooled, and 6M hydrochloric acid is added. The mixture is then refluxed for 12 hours to hydrolyze the isocyanate.

  • The aqueous layer is separated, washed with toluene, and then concentrated under reduced pressure to yield the hydrochloride salt.

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Yield GoodThe Curtius rearrangement is generally a high-yielding reaction (often >80%).[10]
Purity GoodThe main impurity is the urea byproduct if water is not rigorously excluded during the rearrangement.
Scalability ModerateThe use of azides on a large scale requires strict safety protocols due to their explosive nature.[11]
Safety LowSodium azide is highly toxic. Acyl azides are potentially explosive and should be handled with extreme care.[12][13][14][15]
Cost-Effectiveness ModerateSimilar cost profile to the Hofmann rearrangement, with the added cost and handling requirements for sodium azide.

Expertise & Experience: The key to a successful and safe Curtius rearrangement is the careful handling of the azide intermediates. The rearrangement is often performed in an inert solvent like toluene, and the isocyanate can be trapped with an alcohol to form a more stable carbamate, which can then be hydrolyzed under milder conditions.

Route 5: Schmidt Reaction of 1-Methylcyclopentanone

The Schmidt reaction offers a direct conversion of a ketone to an amide using hydrazoic acid, which is typically generated in situ from sodium azide and a strong acid.[16] The resulting amide can then be hydrolyzed to the amine.

Reaction Scheme & Mechanism

1-Methylcyclopentanone is protonated under acidic conditions, and then undergoes nucleophilic attack by hydrazoic acid. The resulting intermediate rearranges with the loss of nitrogen gas to form a lactam, which in this case is a seven-membered ring containing a nitrogen atom. Subsequent hydrolysis of the lactam yields the amino acid, which upon decarboxylation would lead to the amine. However, for tertiary amines, the reaction can proceed through a different pathway to yield the amine directly.[17]

Caption: A plausible mechanism for the Schmidt Reaction with a ketone.

Experimental Protocol

Materials: 1-methylcyclopentanone, sodium azide, concentrated sulfuric acid, chloroform, sodium hydroxide, diethyl ether, hydrochloric acid.

Procedure:

  • A solution of 1-methylcyclopentanone (1.0 eq) in chloroform is cooled to 0°C.

  • Concentrated sulfuric acid (3.0 eq) is added slowly with stirring.

  • Sodium azide (1.5 eq) is added in small portions over a period of 1 hour, ensuring the temperature remains below 5°C.

  • The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The mixture is carefully poured onto ice and basified with a cold 50% aqueous sodium hydroxide solution.

  • The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated.

  • The crude amine is then converted to the hydrochloride salt.

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Yield ModerateYields can be variable and are highly substrate-dependent.[18]
Purity ModerateSide products, including the lactam, can be formed.
Scalability LowThe in-situ generation of highly toxic and explosive hydrazoic acid makes this reaction difficult and dangerous to scale up.[13]
Safety Very LowHydrazoic acid is extremely toxic and explosive. This reaction should only be performed by experienced chemists with appropriate safety precautions.[12][14][15]
Cost-Effectiveness LowThe high safety risks and specialized handling requirements significantly increase the overall cost.

Expertise & Experience: The Schmidt reaction is arguably the most hazardous of the routes discussed. The portion-wise addition of sodium azide to the strong acid medium is critical to control the formation of hydrazoic acid and the reaction exotherm. This reaction is generally not recommended for large-scale synthesis unless absolutely necessary and with stringent safety measures in place.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsNumber of StepsTypical Yield (%)ScalabilitySafety Concerns
Reductive Amination 1-MethylcyclopentanoneNH₃, H₂, Catalyst1 (one-pot)70-90ExcellentHigh pressure H₂, pyrophoric catalyst
Ritter Reaction 1-MethylcyclopentanolR-CN, H₂SO₄250-70GoodStrong acid, exotherm
Hofmann Rearrangement 1-Methylcyclopentanecarboxylic AcidBr₂, NaOH260-80 (overall)ModerateToxic and corrosive Br₂, exotherm
Curtius Rearrangement 1-Methylcyclopentanecarboxylic AcidNaN₃, SOCl₂270-85 (overall)ModerateToxic and explosive azides
Schmidt Reaction 1-MethylcyclopentanoneNaN₃, H₂SO₄1 (one-pot)40-60LowExtremely toxic and explosive HN₃

Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions.

Conclusion and Recommendation

After a thorough evaluation of the five synthetic routes to this compound, a clear recommendation emerges based on a holistic assessment of performance, safety, and scalability.

  • For large-scale, industrial production, Reductive Amination stands out as the most superior route. Its one-pot nature, high atom economy, excellent scalability, and generally high yields make it the most cost-effective and efficient option. While it involves handling hydrogen gas under pressure, these are well-established and manageable risks in an industrial setting.

  • The Ritter Reaction offers a viable alternative, particularly if 1-methylcyclopentanol is a more readily available or cheaper starting material than the corresponding ketone. However, the two-step process and the use of large quantities of strong acid make it less attractive than reductive amination.

  • The Hofmann and Curtius rearrangements, while classic and effective methods for amine synthesis, are less desirable for this specific target molecule on a large scale. The multi-step nature, use of hazardous reagents (bromine or azides), and associated safety concerns diminish their practicality for industrial applications. The Curtius rearrangement, while avoiding the use of bromine, introduces the significant hazards associated with azides.

  • The Schmidt Reaction is the least favorable route due to the extreme toxicity and explosive nature of hydrazoic acid. The significant safety risks associated with this reaction far outweigh any potential benefits for the synthesis of this particular amine, especially when safer and more efficient alternatives are available.

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  • ResearchGate. (n.d.). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Retrieved from [Link]

  • YouTube. (2022). Formamide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20140018576A1 - Method for Preparing Formamide Compounds.

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A Comparative Guide to the Validation of Analytical Methods for 1-Methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-methylcyclopentan-1-amine hydrochloride, a key chemical entity. We will delve into the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), and explore the practical application of these principles to various analytical techniques.

This compound (C₆H₁₄ClN) is a primary amine salt with a molecular weight of 135.63 g/mol .[1] Its analysis requires methods that are not only accurate and precise but also specific and robust. The validation of these methods is a regulatory requirement to ensure that the chosen analytical procedure is fit for its intended purpose.[2][3][4]

The Framework of Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use.[5] The core parameters for validation, as defined by the ICH Q2(R2) guideline and USP General Chapter <1225>, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for this compound depends on the intended purpose of the analysis, whether it is for identification, purity assessment, or quantification. Below, we compare several common analytical methods and discuss their validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For a primary amine hydrochloride like this compound, a reversed-phase HPLC method with UV detection is a common approach.

Principle: The compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase. The amine group's basicity allows for manipulation of retention time with mobile phase pH. UV detection is possible, although the chromophore in this molecule is weak, which might necessitate the use of derivatization or alternative detection methods like charged aerosol detection (CAD) or mass spectrometry (MS).

Experimental Protocol (Hypothetical Example):

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 92mM monobasic sodium phosphate), with the pH adjusted to control the ionization of the amine.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at a low wavelength (e.g., 210 nm) or MS detection.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

Validation Data Summary (Hypothetical):

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank and placebo at the retention time of the analyte.Pass
Linearity (R²) ≥ 0.9990.9995
Range 50% - 150% of the target concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%Repeatability: 0.8%; Intermediate Precision: 1.5%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness %RSD ≤ 5.0% for changes in mobile phase composition, pH, and flow rate.Pass

Workflow for HPLC Method Validation:

Titration_Validation_Logic Analyte 1-Methylcyclopentan-1-amine HCl Equivalence_Point Equivalence Point Detection Analyte->Equivalence_Point Titrant Standardized NaOH Titrant->Equivalence_Point Assay Assay Calculation Equivalence_Point->Assay Validation Validation Parameters Assay->Validation Accuracy, Precision, Linearity

Sources

A Comparative Guide to Cross-Reactivity Studies of Antibodies for 1-Methylcyclopentan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for antibodies raised against 1-methylcyclopentan-1-amine derivatives. As small molecule targets, these compounds present unique challenges in antibody development, making rigorous specificity validation essential for therapeutic and diagnostic applications. We will delve into the rationale behind experimental design, compare key analytical methods, and provide actionable protocols to ensure the generation of reliable and reproducible data.

The Imperative of Specificity for Small Molecule Antibodies

1-Methylcyclopentan-1-amine and its derivatives represent a class of small molecules with potential applications in drug development.[1][2] When generating antibodies against such haptens, the primary challenge is ensuring the antibody binds with high affinity and specificity to the target molecule, without recognizing structurally similar compounds.[3] Cross-reactivity, the binding of an antibody to non-target molecules, can lead to false-positive results in diagnostic assays, off-target effects in therapeutic applications, and a general lack of confidence in experimental outcomes.[4][5] Therefore, comprehensive cross-reactivity profiling is not merely a validation step but a cornerstone of antibody-based drug development and research.[6][7][8]

The goal of a cross-reactivity study is to experimentally prove and document that a specific antibody is suitable for its intended purpose by evaluating its binding to a panel of structurally related molecules.[6] This panel should include known metabolites, precursors, and analogs of the target compound.

Designing a Cross-Reactivity Study: A Strategic Workflow

A well-designed cross-reactivity study is a multi-faceted process. It begins with the careful selection of potential cross-reactants and progresses through various immunoassays to quantify the degree of off-target binding.

G A Target Molecule Definition (1-methylcyclopentan-1-amine derivative) B Selection of Potential Cross-Reactants (Analogs, Metabolites, Precursors) A->B Structural Similarity Analysis C Choice of Immunoassay Platform (ELISA, SPR, Western Blot) B->C Assay Suitability D Primary Screening (e.g., Competitive ELISA) C->D E Kinetic Analysis (e.g., SPR) D->E For Hits/High-Affinity Binders F Confirmatory Analysis (e.g., Western Blot if applicable) D->F Application-Specific Validation G Calculation of % Cross-Reactivity E->G F->G H Comparative Data Tabulation G->H I Final Specificity Assessment H->I

Caption: Workflow for a comprehensive antibody cross-reactivity study.

Comparative Analysis of Key Methodologies

The choice of immunoassay is critical and should be guided by the intended application of the antibody.[7] The three most common methods for assessing cross-reactivity are ELISA, Western Blot, and Surface Plasmon Resonance (SPR).

Methodology Principle Advantages Disadvantages Best For
Competitive ELISA Competition between the free analyte in solution and a labeled antigen for a limited number of antibody binding sites.[9]High-throughput, cost-effective, quantitative.Indirect measurement of affinity, susceptible to matrix effects.[10]Initial high-throughput screening of a large panel of potential cross-reactants.
Western Blot Separation of proteins by size, transfer to a membrane, and detection with antibodies.[11][12]Provides molecular weight information, useful for complex samples.[7]Low-throughput, semi-quantitative, generally not suitable for small molecules unless conjugated to a carrier protein.Validating specificity against a protein carrier or in complex biological matrices where the target might be protein-bound.[13]
Surface Plasmon Resonance (SPR) Real-time, label-free detection of binding events by measuring changes in the refractive index at a sensor surface.[14][15][16]Provides detailed kinetic data (association/dissociation rates), high sensitivity, and direct measurement of affinity.[14][17]Higher equipment cost, can be complex to set up.In-depth characterization of binding kinetics for lead candidates and key cross-reactants.[18]

Data Interpretation: A Hypothetical Case Study

To illustrate the comparison, consider an antibody raised against Compound A (1-methyl-N-propylcyclopentan-1-amine) . We test its cross-reactivity against structurally similar compounds.

Table 1: Hypothetical Cross-Reactivity Data for Anti-Compound A Antibody

Compound Structure Relationship to Target Competitive ELISA (% Cross-Reactivity) SPR (Affinity, KD)
Compound A 1-methyl-N-propylcyclopentan-1-amineTarget Analyte 100% 5 nM
Compound B 1-methylcyclopentan-1-aminePrecursor45%110 nM
Compound C N-ethyl-1-methylcyclopentan-1-amineAnalog (shorter alkyl chain)75%20 nM
Compound D 1-methyl-N-propylcyclohexan-1-amineAnalog (cyclohexane ring)5%950 nM
Compound E CyclopentylamineRelated Structure<0.1%No measurable binding
  • Interpretation: The data suggests that the antibody has high specificity for the N-propyl and cyclopentane moieties. It shows significant cross-reactivity with the shorter N-ethyl analog (Compound C) and moderate cross-reactivity with the precursor lacking the N-alkyl group (Compound B). The change from a cyclopentane to a cyclohexane ring (Compound D) drastically reduces binding, indicating the ring structure is a key part of the epitope.

Detailed Experimental Protocols

Competitive ELISA for Cross-Reactivity Screening

This protocol is designed to determine the concentration of a test compound that causes 50% inhibition (IC50) of the binding of a labeled target antigen to the antibody. The cross-reactivity is then calculated relative to the target analyte.

Principle of Competitive ELISA:

G cluster_0 High Concentration of Cross-Reactant cluster_1 Low Concentration of Cross-Reactant A Antibody C Cross-Reactant A->C Binds B Labeled Target Antigen B->A Blocked D Result: Low Signal E Antibody F Labeled Target Antigen E->F Binds G Cross-Reactant G->E Outcompeted H Result: High Signal

Caption: Principle of competitive ELISA for cross-reactivity assessment.

Protocol Steps:

  • Coating: Coat a 96-well microplate with the antibody of interest (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) and incubating for 1-2 hours at room temperature.[13][19]

  • Washing: Repeat the wash step.

  • Competition: Add serial dilutions of the target analyte (for the standard curve) and each potential cross-reactant to the wells. Immediately add a constant, pre-determined concentration of the enzyme-labeled target analyte to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add the enzyme substrate (e.g., TMB for HRP). Incubate until a color change is observed.

  • Stop Reaction: Add a stop solution (e.g., 2N H2SO4).

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Plot a standard curve of absorbance vs. concentration for the target analyte.

    • Determine the IC50 for the target analyte and each cross-reacting compound.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time data on the binding kinetics, offering a more detailed understanding of the antibody-antigen interaction.[14]

Protocol Outline:

  • Chip Preparation: Select a suitable sensor chip (e.g., CM5). Activate the surface using a mixture of EDC and NHS.

  • Ligand Immobilization: Covalently immobilize the antibody onto the activated sensor chip surface to a target response level.

  • Deactivation: Deactivate any remaining active esters using ethanolamine.

  • Analyte Injection: Inject a series of concentrations of the target analyte and each potential cross-reactant over the chip surface at a constant flow rate.

  • Dissociation: After the injection, allow buffer to flow over the surface to monitor the dissociation of the analyte from the antibody.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next cycle.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the KD values of the cross-reactants to that of the target analyte to quantify the relative binding affinities.

Conclusion and Best Practices

The validation of antibody specificity is a critical, non-negotiable step in the development of reliable immunoassays and safe therapeutics. For antibodies targeting small molecules like 1-methylcyclopentan-1-amine derivatives, a multi-tiered approach to cross-reactivity assessment is recommended.

  • Start Broad: Use a high-throughput method like competitive ELISA to screen a wide range of structurally related compounds.

  • Go Deep: For any compounds showing significant cross-reactivity, employ a high-resolution technique like SPR to dissect the binding kinetics and confirm the affinity.[14]

  • Context is Key: Always perform validation in conditions that mimic the intended application of the antibody as closely as possible.[7]

  • Documentation is Crucial: Thoroughly document all validation data, including the panel of compounds tested and the calculated percent cross-reactivity or relative affinities.[20]

By adhering to these principles and employing the methodologies outlined in this guide, researchers can develop and characterize antibodies with the high degree of specificity required for success in research, diagnostics, and drug development.

References

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025, February 6). Google Cloud.
  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. Google Cloud.
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  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). Histowiz.
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Comparative analysis of the pharmacokinetic properties of drugs containing the 1-methylcyclopentan-1-amine moiety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the strategic incorporation of specific chemical moieties is a cornerstone of designing novel therapeutics with optimized pharmacokinetic profiles. The cyclopentanamine scaffold, a five-membered carbocyclic ring bearing an amino group, is a recurring motif in medicinal chemistry, valued for its conformational rigidity and its utility as a bioisostere for other cyclic and acyclic structures. This guide provides a comparative analysis of the pharmacokinetic properties of drugs and compounds containing a substituted cyclopentanamine moiety, offering insights into how structural modifications on this core influence their absorption, distribution, metabolism, and excretion (ADME). While the specific 1-methylcyclopentan-1-amine moiety is not prevalent in currently marketed drugs, this analysis will focus on closely related and clinically relevant cyclopentanamine-containing compounds to provide a valuable framework for future drug design.

Introduction: The Significance of the Cyclopentanamine Moiety in Drug Design

The cyclopentane ring, due to its non-planar, puckered conformation, introduces a three-dimensional element to a molecule that can be crucial for receptor binding and selectivity. When functionalized with an amine group, the resulting cyclopentanamine scaffold offers a key point for interaction with biological targets, often through hydrogen bonding or ionic interactions. The substitution pattern on both the cyclopentane ring and the amine nitrogen significantly dictates the physicochemical and, consequently, the pharmacokinetic properties of the resulting drug molecule.

This guide will delve into a comparative analysis of two illustrative compounds that, while not containing the precise 1-methylcyclopentan-1-amine moiety, feature a core cyclopentanamine structure: the historical nasal decongestant Cyclopentamine and the antiviral agent Abacavir . By examining their distinct pharmacokinetic profiles, we can extrapolate key structure-ADME relationships relevant to the design of novel cyclopentanamine-based therapeutics.

Comparative Pharmacokinetic Profiles

The journey of a drug through the body is a complex process governed by its ADME properties. The following table provides a comparative summary of the key pharmacokinetic parameters for Cyclopentamine and Abacavir.

Pharmacokinetic ParameterCyclopentamineAbacavir
Absorption
BioavailabilityData not readily available (primarily used topically)~83% (oral)
Tmax (Time to peak plasma concentration)Rapid (topical application)0.75 - 1.5 hours
Effect of FoodNot applicable (topical)No significant effect
Distribution
Volume of Distribution (Vd)Data not readily available0.86 ± 0.15 L/kg
Protein BindingData not readily available~49%
Metabolism
Primary Metabolic PathwaysBelieved to be metabolized by catecholamine pathwaysHepatic; via alcohol dehydrogenase and glucuronidation
Major MetabolitesData not readily available5'-carboxylate and 5'-glucuronide metabolites (inactive)
Cytochrome P450 (CYP) InvolvementLikely, but specific isozymes not well-documentedNot significantly metabolized by CYP enzymes
Excretion
Route of EliminationPrimarily renalPrimarily renal (83%), with a small fraction as unchanged drug (1.2%)
Half-life (t½)Short (stimulant effects are transient)1.54 ± 0.63 hours
ClearanceData not readily available0.80 ± 0.24 L/h/kg

Note: Pharmacokinetic data for Cyclopentamine is limited due to its historical use as a topical agent and its discontinuation from widespread use.

In-Depth Analysis of Structure-Pharmacokinetic Relationships

The stark differences in the pharmacokinetic profiles of Cyclopentamine and Abacavir can be largely attributed to their distinct chemical structures, despite both containing a cyclopentyl-related moiety.

Cyclopentamine , or N,α-dimethylcyclopentaneethylamine, is a sympathomimetic amine. Its structure, featuring a simple cyclopentylmethyl group attached to a methamphetamine-like side chain, contributes to its stimulant properties. While detailed pharmacokinetic studies are scarce, its primary use as a topical nasal decongestant suggests rapid local absorption and a desire for limited systemic exposure to minimize side effects. Its structural similarity to other amphetamine-like compounds suggests it likely undergoes metabolism through pathways common to catecholamines.

Abacavir , on the other hand, is a carbocyclic synthetic nucleoside analogue. Its core structure includes a cyclopentene ring attached to a complex heterocyclic base and a hydroxymethyl group. This more complex and polar structure is designed for oral bioavailability and specific interaction with its intracellular target, HIV reverse transcriptase.

  • Absorption: Abacavir's high oral bioavailability (~83%) is a testament to its designed stability and absorption characteristics. The presence of polar functional groups, such as the hydroxyl and amine groups, likely facilitates its absorption through intestinal transporters.

  • Distribution: With a moderate volume of distribution and approximately 49% plasma protein binding, Abacavir distributes effectively into tissues without excessive sequestration, allowing it to reach its site of action within cells.

  • Metabolism: Crucially, Abacavir is not primarily metabolized by the cytochrome P450 (CYP) enzyme system. This is a significant advantage in a therapeutic area often characterized by polypharmacy, as it reduces the likelihood of drug-drug interactions. Its metabolism by alcohol dehydrogenase and subsequent glucuronidation leads to inactive metabolites that are readily excreted.

  • Excretion: The primary renal excretion of its metabolites is a common and efficient pathway for eliminating water-soluble compounds from the body.

Experimental Protocols for Pharmacokinetic Characterization

The determination of the pharmacokinetic parameters listed above relies on a series of well-established in vitro and in vivo experimental protocols. For researchers developing novel compounds containing the 1-methylcyclopentan-1-amine or related moieties, the following workflows are fundamental.

In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily CYPs.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a buffer solution (e.g., phosphate buffer, pH 7.4).

    • Add the test compound at a known concentration (e.g., 1 µM).

    • Add liver microsomes (e.g., human, rat, or mouse) at a specific protein concentration (e.g., 0.5 mg/mL).

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system (cofactor for CYP enzymes).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Buffer (pH 7.4) Incubation Incubate at 37°C Buffer->Incubation Compound Test Compound Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Add_NADPH Add NADPH (Initiate Reaction) Incubation->Add_NADPH Sampling Time-Point Sampling Add_NADPH->Sampling t = 0, 5, 15... min Quench Quench Reaction Sampling->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (t½) LCMS->Data

Caption: Workflow for an in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To determine the in vivo pharmacokinetic profile of a compound after administration to an animal model (e.g., rat, mouse).

Methodology:

  • Animal Dosing:

    • Administer the test compound to a group of animals via a specific route (e.g., oral gavage (PO) or intravenous injection (IV)).

    • Use a well-defined formulation (e.g., solution, suspension).

  • Blood Sampling:

    • At predetermined time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Process plasma samples (e.g., protein precipitation, liquid-liquid extraction) and analyze using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and clearance.

    • If both IV and PO data are available, calculate oral bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

InVivoPKWorkflow Dosing Compound Administration (IV or PO) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Preparation (Centrifugation) Sampling->Plasma Bioanalysis LC-MS/MS Bioanalysis Plasma->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The comparative analysis of Cyclopentamine and Abacavir underscores the profound impact of structural modifications on the pharmacokinetic properties of drugs containing a cyclopentanamine-related scaffold. While the simple, lipophilic structure of Cyclopentamine is suited for rapid, local action, the more complex and polar nature of Abacavir allows for excellent oral bioavailability and a metabolic profile that minimizes drug-drug interactions.

For researchers investigating the 1-methylcyclopentan-1-amine moiety, these findings provide a critical framework. The addition of the methyl group at the 1-position will likely increase lipophilicity compared to an unsubstituted cyclopentanamine, which could influence its absorption, distribution, and metabolic pathways. Future studies on novel compounds containing this moiety should prioritize a thorough in vitro and in vivo pharmacokinetic characterization to understand how this specific substitution pattern modulates the ADME profile. By leveraging the experimental approaches outlined in this guide, drug development professionals can make more informed decisions in the design of next-generation therapeutics with optimized pharmacokinetic properties, ultimately leading to safer and more effective medicines.

References

  • Cyclopentamine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Abacavir. (n.d.). In DrugBank Online. Retrieved January 12, 2026, from [Link]

  • Pharmacokinetics. (2023). In StatPearls. StatPearls Publishing. Retrieved January 12, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2015).
  • Rowland, M., & Tozer, T. N. (2010).

Comparative Guide to Enantiomeric Excess Determination of 1-Methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiopurity in Chiral Amine Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a fundamental determinant of its biological activity and safety profile. Chiral amines, particularly structures like 1-methylcyclopentan-1-amine, serve as invaluable building blocks for a multitude of pharmacologically active compounds. The importance of optically pure compounds has surged within the chemical, pharmaceutical, and agrochemical sectors.[1][2] Consequently, the ability to accurately and reliably determine the enantiomeric excess (ee) of these chiral intermediates is a cornerstone of process development, quality control, and regulatory compliance.

This guide provides a comprehensive comparison of the three predominant analytical techniques for determining the enantiomeric excess of 1-methylcyclopentan-1-amine hydrochloride: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond mere procedural descriptions to explore the underlying scientific principles, the rationale behind experimental choices, and the practical nuances that ensure data integrity.

Part 1: At-a-Glance Technique Comparison

The optimal method for determining enantiomeric excess is contingent on a variety of factors including the analyte's properties, required sensitivity, desired throughput, and available instrumentation. The following table provides a high-level comparison of the primary techniques discussed in this guide.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Discriminating Agents
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[3]Separation of volatile enantiomers based on their differential interaction with a CSP in a capillary column.[3]Formation of diastereomeric complexes with a chiral discriminating agent, leading to distinct NMR signals.[3]
Sample Volatility Not required.Required; derivatization is often necessary for polar amines.Not required.
Sensitivity High (µg/mL to ng/mL).Very High (pg/mL).Low (mg/mL).
Accuracy & Precision Excellent; considered the "gold standard" for quantitative analysis.Excellent, provided derivatization is complete and reproducible.Good; can be highly accurate with careful integration and validation.
Throughput Moderate; typical run times are 10-30 minutes.Moderate to High; run times can be faster than HPLC.Very High; analysis time is typically < 5 minutes per sample.[4]
Method Development Can be time-consuming; requires screening of columns and mobile phases.Requires optimization of temperature programs and derivatization protocols.Rapid; often involves simple mixing of analyte and agent in an NMR tube.[5]
Sample Consumption Low (µL injections).Very Low (µL injections).High (mg quantities).
Destructive? Yes (sample is consumed).Yes (sample is consumed).No (sample can be recovered).

Part 2: In-Depth Methodologies & Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most versatile and widely used technique for the enantioselective analysis of pharmaceutical compounds.[6] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality Behind the Method: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a broad range of chiral compounds.[7][8] For basic compounds like amines, peak shape can be poor due to strong interactions with residual silanols on the silica support. The addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is critical. DEA acts as a competitor for these active sites, preventing peak tailing and ensuring a sharp, symmetrical peak shape, which is essential for accurate integration.

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation:

    • HPLC system with a quaternary or binary pump.

    • UV-Vis detector (detection at 210-220 nm, where the amine may have some absorbance, or after derivatization with a UV-active tag).

    • Autosampler and column oven.

  • Column Selection:

    • A polysaccharide-based CSP is a primary choice. Example: A column packed with cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

    • Add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape.

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in the mobile phase to a final concentration of approximately 1 mg/mL. Note: The hydrochloride salt may require neutralization to the free base for better solubility and chromatography. This can be done by adding a molar equivalent of a non-volatile base or by a simple liquid-liquid extraction.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: 215 nm.

  • Analysis Workflow:

    • Inject a solution of the racemic standard to determine the retention times of both enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ > Area₂)

Workflow Visualization: Chiral HPLC

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1-Methylcyclopentan-1-amine HCl Dissolve Dissolve in Mobile Phase (+DEA) Sample->Dissolve Inject Inject into Chiral HPLC Dissolve->Inject Separate Enantiomeric Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee% determination by Chiral HPLC.

Chiral Gas Chromatography (GC): High Sensitivity for Volatile Analytes

Chiral GC separates enantiomers in the gas phase based on their interactions with a chiral stationary phase coated on the inside of a capillary column.[3] This method is exceptionally sensitive but requires the analyte to be volatile and thermally stable.

Causality Behind the Method: this compound is a salt and is therefore non-volatile. The corresponding free amine is polar and prone to peak tailing on standard GC columns. To overcome this, derivatization is mandatory . Reacting the amine with an agent like trifluoroacetic anhydride (TFAA) converts the polar -NH₂ group into a non-polar, thermally stable, and more volatile trifluoroacetamide derivative.[9] This step is crucial for enabling the compound to traverse the GC column and interact effectively with the CSP.

Experimental Protocol: Chiral GC Analysis

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Split/Splitless Injector.

    • Autosampler.

  • Column Selection:

    • A cyclodextrin-based chiral capillary column is a common choice for amine derivatives. Example: A column coated with a derivative of beta-cyclodextrin.

  • Derivatization Procedure:

    • Dissolve ~5 mg of 1-methylcyclopentan-1-amine (as the free base) in 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 1.5 equivalents of trifluoroacetic anhydride (TFAA).

    • Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the acid byproduct.

    • Heat the reaction mixture at 60 °C for 15 minutes.

    • Cool to room temperature. The sample is now ready for dilution and injection.

  • Sample Preparation:

    • Dilute the derivatized reaction mixture with the solvent (e.g., Dichloromethane) to a final concentration of ~0.1 mg/mL.

  • GC Conditions:

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 5 °C/min to 150 °C.

    • Injection: 1 µL with a split ratio of 50:1.

  • Analysis Workflow:

    • Inject a derivatized racemic standard to identify the retention times.

    • Inject the prepared sample.

    • Integrate the peak areas for each enantiomer's derivative.

    • Calculate the enantiomeric excess using the same formula as for HPLC.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Amine Free Base Derivatize Derivatize with TFAA Sample->Derivatize Dilute Dilute Derivative Derivatize->Dilute Inject Inject into Chiral GC Dilute->Inject Separate Enantiomeric Separation Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee% determination by NMR with a CSA.

Part 3: Method Validation and Trustworthiness

Regardless of the chosen technique, the protocol must be a self-validating system. For drug development professionals, analytical methods must be validated according to regulatory standards set by bodies like the FDA and ICH.

[10][11][12]Key validation parameters to establish the trustworthiness of your ee% determination method include:

  • Specificity/Selectivity: The ability of the method to resolve the two enantiomers from each other and from any impurities or starting materials. This is confirmed by analyzing a racemic standard and spiked samples.

  • Accuracy: The closeness of the measured ee% to the true value. This is assessed by analyzing samples with a known, predetermined enantiomeric ratio.

  • Precision: The degree of agreement between repeated measurements of the same sample, demonstrating the method's reproducibility.

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the minor enantiomer over a specified range (e.g., from 1% to 50% of the minor enantiomer).

Adherence to these validation principles ensures that the generated data is reliable, reproducible, and fit for its intended purpose, whether for internal process optimization or for a regulatory submission.

[13][14]---

Conclusion and Expert Recommendations

The determination of enantiomeric excess for this compound is achievable with high fidelity using several advanced analytical techniques. The choice among them is a strategic one based on the specific needs of the researcher.

  • Chiral HPLC should be considered the benchmark method for its high accuracy, robustness, and established history in pharmaceutical analysis. It is the preferred method for final quality control and regulatory filings.

  • Chiral GC is an excellent alternative if high sensitivity is required or if the laboratory is more GC-focused. The mandatory derivatization step adds complexity but can be readily automated for higher throughput.

  • NMR Spectroscopy with a chiral solvating agent is the fastest method for rapid screening . Its non-destructive nature and minimal sample preparation make it ideal for in-process reaction monitoring and for quickly assessing the outcome of asymmetric synthesis experiments before committing to more time-consuming chromatographic analyses.

By understanding the principles, practicalities, and limitations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral amine building blocks.

References

  • Novel chiral derivatizing isothiocyanate -based agent for the enantiomeric excess determination of amines.
  • Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determin
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • Chiral reagents for the determination of enantiomeric excess and absolute configur
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. PMC - NIH.
  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. NIH.
  • A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R2)
  • FDA Releases Guidance on Analytical Procedures.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Chiral HPLC Separ
  • Enantioselective HPLC Analysis to Assist the Chemical Explor
  • Adaptation of Chiral GC into existing undergraduate labs to improve student appreci
  • CHIRAL DRUG ANALYSIS AND THEIR APPLIC

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of 1-methylcyclopentan-1-amine hydrochloride (CAS No: 102014-58-4). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is specifically designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Hazard Identification and Immediate Safety Protocols

Before any handling or disposal procedures begin, a thorough understanding of the compound's inherent risks is essential. This compound is classified as a hazardous substance, and strict adherence to safety protocols is mandatory.

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear summary of the hazards associated with this compound.[1] This information is critical for risk assessment and informs the selection of appropriate safety measures.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralWarningH302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationWarningH315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation[1][2]
Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, preventing exposure through all potential routes (inhalation, dermal contact, and eye contact).

EquipmentSpecificationRationale
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can cause irritation.[3] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[3]
Eye/Face Protection Government-approved safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards.[2][3]Protects against splashes and dust that can cause serious eye irritation.[1][3]
Skin & Body Protection Laboratory coat. Protective boots and additional clothing may be necessary depending on the scale of handling.[3]Prevents contamination of personal clothing and skin.
Respiratory Protection A government-approved respirator should be used if ventilation is inadequate or if dust/aerosols are generated.[2][3]Prevents inhalation of the compound, which may cause respiratory tract irritation.[1]
Safe Handling and Storage

All handling of this compound should occur within a well-ventilated laboratory or, preferably, inside a certified chemical fume hood to minimize inhalation exposure.[3][4] Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[2][3][5]

The Core Disposal Directive: Professional Hazardous Waste Management

The disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Due to its hazardous characteristics, this chemical must not be disposed of in the regular trash or poured down the sanitary sewer.[5][6] Amines, as a class, can cause significant harm to aquatic ecosystems.[5]

The only acceptable and compliant method for disposal is through a licensed professional hazardous waste disposal service.[3][4][5] These services are equipped to handle and transport hazardous chemicals, typically leading to final destruction via controlled chemical incineration at a permitted facility.[2][3]

Causality: Attempting to neutralize or treat amine hydrochloride waste in the lab without a specific, validated protocol is dangerous. Reactions can be unpredictable and may release toxic fumes or generate more hazardous byproducts. Professional disposal ensures the compound is handled and destroyed in a manner that is safe, environmentally sound, and compliant with federal and state regulations.[6][7]

Step-by-Step Waste Accumulation and Segregation Protocol

Proper management of waste begins at the point of generation. A systematic approach to collection and storage is essential for maintaining a safe laboratory environment.

Waste Identification and Segregation
  • Classify: All materials containing or contaminated with this compound must be classified as hazardous chemical waste.[4]

  • Segregate: It is crucial to keep this amine waste stream separate from other chemical wastes.[4][5]

    • DO NOT mix with acids or strong oxidizing agents to prevent violent reactions.[5]

    • DO NOT mix with non-halogenated or halogenated solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Co-mingling complicates the disposal process.[4]

Container Selection and Labeling
  • Select a Container: Use a dedicated, chemically compatible container, such as one made of high-density polyethylene (HDPE), with a secure, leak-proof lid.[4] Ensure the container is in good condition.

  • Apply a Label: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste ".[4][8]

    • The full chemical name: "This compound Waste ".[4]

    • A list of all components in the container (e.g., solvents and their approximate concentrations).

    • An indication of the associated hazards (e.g., Irritant, Harmful).[8]

In-Lab Storage

Store the sealed and labeled waste container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) at or near the point of generation.[8] This area should be clearly marked and away from general traffic. Once the container is full, or per your institution's policy, arrange for its collection by your EHS department or a licensed waste contractor.[4]

Emergency Procedures: Spill and Exposure Management

Preparedness for accidental spills or exposures is a critical component of laboratory safety.[5]

Small-Scale Spill Cleanup Protocol
  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated.[3] Don appropriate PPE as listed in Table 2.

  • Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing the generation of dust.[2] For liquid solutions, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial absorbent pad.[5]

  • Collection: Once absorbed, carefully collect the material and place it into a sealed and labeled hazardous waste container.[3]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all contaminated cleaning materials (gloves, pads, towels) into the hazardous waste container.[3]

  • Final Steps: Ventilate the area and wash the spill site thoroughly after the material pickup is complete.[3]

First Aid Measures

In the event of an exposure, immediate action is required. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9] Seek medical attention if irritation occurs or persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][9] Seek immediate medical attention.[3]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[3][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound.

G start Handling of 1-methylcyclopentan-1-amine HCl gen_waste Is Waste Generated? (e.g., residue, contaminated items) start->gen_waste spill Accidental Spill Occurs? start->spill classify Classify as Hazardous Waste gen_waste->classify Yes end_use Continue Research/ Return to Storage gen_waste->end_use No spill->start No ppe Don Full PPE spill->ppe Yes containerize Use Dedicated, Compatible Waste Container classify->containerize contain Contain Spill with Inert Absorbent ppe->contain collect_spill Collect & Containerize Spill Debris contain->collect_spill decon Decontaminate Spill Area collect_spill->decon label_waste Label Container: 'Hazardous Waste' + Contents decon->label_waste containerize->label_waste segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) label_waste->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store pickup Arrange for Pickup by Licensed EHS Vendor store->pickup

Caption: Disposal Decision Workflow for 1-methylcyclopentan-1-amine HCl.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • This compound | C6H14ClN | CID 11506460. PubChem, National Center for Biotechnology Information. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs | Biomedical Engineering. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Management Guide. Auburn University Risk Management and Safety. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 1-methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the confident and safe handling of chemical reagents is the bedrock of innovation and discovery. This guide provides essential, actionable intelligence on the safe handling of 1-methylcyclopentan-1-amine Hydrochloride (CAS No. 102014-58-4). Moving beyond a simple checklist, this document delves into the "why" behind each safety protocol, empowering you to build a culture of safety and scientific excellence within your laboratory.

Understanding the Hazard Profile

This compound is a compound that demands respect. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1] A thorough understanding of these risks is the first step in mitigating them.

GHS Hazard Classifications: [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

These classifications are not mere labels; they are a direct reflection of the compound's reactivity and potential to cause harm upon exposure. The amine functional group, even in its hydrochloride salt form, can interact with biological tissues, leading to irritation and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to prevent exposure. The following PPE is mandatory when handling this compound.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety Goggles with side-shields or a Face ShieldConforming to EN 166 (EU) or NIOSH (US) approvedProtects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile gloves)Inspected prior to useProvides a barrier against direct skin contact, mitigating the risk of skin irritation. For incidental contact, nitrile gloves are a common choice; however, for prolonged handling, it is crucial to consult the glove manufacturer's chemical resistance data.
Body Protection Laboratory CoatFire/flame resistant and impervious clothing recommendedProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas.Prevents inhalation of the powder, which can cause respiratory tract irritation.
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent accidental release.

Caption: Workflow for the safe handling of this compound.
  • Preparation:

    • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

    • Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.

  • Handling:

    • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

    • Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.

    • Chemical Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous and potentially hazardous reactions.

  • Post-Handling:

    • Hygiene: Wash hands thoroughly with soap and water after handling. Contaminated clothing should be removed and laundered before reuse.

    • Decontamination: Clean the work area and any equipment used with a suitable solvent and then with soap and water.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is an essential part of the laboratory workflow.

  • Waste Collection:

    • Collect all waste, including unused material and contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

    • The container should be robust, leak-proof, and compatible with the chemical.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Never dispose of this chemical down the drain or in the regular trash.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Note that these are computed properties.

PropertyValueSource
Molecular Formula C₆H₁₄ClNPubChem[1]
Molecular Weight 135.63 g/mol PubChem[1]
Occupational Exposure Limits

As of the date of this guide, no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have been established for this compound. In the absence of a defined OEL, it is imperative to adhere to the principles of ALARA (As Low As Reasonably Achievable) and to minimize all potential routes of exposure through the diligent use of engineering controls and personal protective equipment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.